molecular formula C3H6N2 B1206853 Imidazoline CAS No. 504-75-6

Imidazoline

Cat. No.: B1206853
CAS No.: 504-75-6
M. Wt: 70.09 g/mol
InChI Key: MTNDZQHUAFNZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazoline is a heterocyclic compound formally derived from imidazole by the reduction of one of its double bonds . It exists in three isomeric forms: 2-imidazolines, 3-imidazolines, and 4-imidazolines, with the 2-imidazoline subgroup being particularly prevalent in various research applications and pharmaceutical contexts . This compound serves as a critical building block and active agent in multiple fields of scientific inquiry. One of the most prominent applications of this compound derivatives is as highly effective corrosion inhibitors, especially for carbon steel in CO2-saturated environments prevalent in the oil and gas industry . These inhibitors function through their amphiphilic nature, allowing them to adsorb onto metal surfaces and form a durable protective film that significantly reduces corrosion rates . Recent studies demonstrate that specific fatty acid-based imidazolines can achieve corrosion inhibition efficiency exceeding 90% on carbon steel . The mechanism involves the this compound headgroup, rich in π-electrons and nitrogen heteroatoms, providing strong bonding to the steel surface, while a long hydrocarbon tail creates a hydrophobic barrier against water and other corrosive agents . In medicinal and chemical research, the 2-imidazoline ring is a key structural motif found in several drugs and biologically active compounds . Furthermore, substituted 4,5-diaryl-2-imidazolines have been investigated for their role as Selective Estrogen Receptor Modulators (SERMs), showing significant gene activation in scientific studies . From a chemical properties standpoint, 2-imidazolines are cyclic amidines, which grants them characteristic resonance stabilization and strongly basic properties . The compound's physical behavior is influenced by substitution; for instance, 2-imidazolines without an N-1 substituent show greater solubility in polar solvents like water and alcohol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers are encouraged to consult the safety data sheet and handle this chemical with appropriate laboratory precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDZQHUAFNZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060127
Record name 1H-Imidazole, 4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-75-6, 28299-33-4
Record name 2-Imidazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028299334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 4,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Imidazole, 4,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-IMIDAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36R5YLK6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Imidazoline Receptor Subtypes and Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazoline receptors represent a family of non-adrenergic binding sites that have emerged as promising therapeutic targets for a range of pathological conditions. Initially identified through their interaction with compounds bearing an this compound moiety, these receptors are now classified into three main subtypes: I₁, I₂, and I₃. The I₁ receptor is primarily involved in the central regulation of blood pressure, making it a key target for antihypertensive drugs. The I₂ receptor, with its enigmatic molecular identity, is implicated in various neurological disorders, including pain and neurodegeneration. The I₃ receptor is localized in pancreatic β-cells and plays a crucial role in regulating insulin (B600854) secretion. This technical guide provides a comprehensive overview of the current understanding of this compound receptor subtypes, their distinct functions, signaling pathways, and the experimental methodologies employed in their investigation. Quantitative binding data for a range of ligands are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate research in this dynamic field. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to provide a clear conceptual framework for drug development professionals and researchers.

This compound Receptor Subtypes: Classification and Pharmacology

This compound receptors are a heterogeneous class of proteins that are pharmacologically distinct from adrenergic receptors, although they can be recognized by some adrenergic ligands like clonidine.[1][2] There are three main subtypes of this compound receptors: I₁, I₂, and I₃.[1][3]

  • I₁ this compound Receptor: The I₁ receptor is instrumental in the inhibition of the sympathetic nervous system, which leads to a reduction in blood pressure.[3] It is found in the plasma membrane of neurons in the rostral ventrolateral medulla (RVLM) of the brainstem, as well as in the adrenal medulla, renal epithelium, and pancreatic islets.[3][4][5] The antihypertensive effects of second-generation centrally acting drugs like moxonidine (B1115) and rilmenidine (B1679337) are primarily mediated through their agonist activity at I₁ receptors.[6][7]

  • I₂ this compound Receptor: The I₂ receptor subtype has more enigmatic functions but is implicated in several psychiatric and neurological conditions, including chronic pain and neurodegenerative diseases.[3][8] I₂ binding sites are predominantly located on the outer mitochondrial membrane and have been associated with allosteric modulation of monoamine oxidase (MAO) and with brain creatine (B1669601) kinase.[3][5] The molecular identity of the I₂ receptor is not fully elucidated and is likely heterogeneous, consisting of multiple binding proteins.[3][8][9]

  • I₃ this compound Receptor: The I₃ receptor is primarily located in pancreatic β-cells and is responsible for regulating insulin secretion.[2][3] Activation of I₃ receptors is thought to stimulate insulin release in a glucose-dependent manner, suggesting its potential as a target for the treatment of type 2 diabetes.[2][10][11]

Quantitative Data Presentation: Ligand Binding Affinities

The following tables summarize the binding affinities (Ki) of various ligands for the different this compound receptor subtypes. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.

Table 1: Binding Affinities of Ligands for the I₁ this compound Receptor

LigandKi (nM)Receptor Source/RadioligandReference
Moxonidine3.5Bovine adrenal chromaffin cells / [³H]Clonidine[6]
Rilmenidine2.5Rabbit brainstem / [³H]Clonidine[6]
Clonidine17Human platelet / [³H]p-aminoclonidine[10]
Idazoxan25Bovine adrenal chromaffin cells / [³H]Clonidine[6]
Efaroxan15Bovine adrenal chromaffin cells / [³H]Clonidine[6]
Agmatine>1000Human platelet / [³H]p-aminoclonidine[10]

Table 2: Binding Affinities of Ligands for the I₂ this compound Receptor

LigandKi (nM)Receptor Source/RadioligandReference
2-BFI1.3Rabbit brain / [³H]Idazoxan[12]
Idazoxan2.0Rabbit brain / [³H]Idazoxan[12]
BU2241.2Rat brain / [³H]Idazoxan[13]
CR40561.5Human brain / [³H]2-BFI[14]
B063.5 (pKi = 8.56)Human frontal cortex / [³H]2-BFI[14]
Agmatine>1000Rat brain / [³H]Idazoxan[3]

Table 3: Ligands Acting on the I₃ this compound Receptor (Quantitative Ki Data is Limited)

LigandActivityCommentsReference
EfaroxanAgonistStimulates insulin secretion.[14]
KU14RAntagonistBlocks this compound-mediated insulin secretion.[14]
Morin (B1676745)AgonistFlavonoid that enhances insulin secretion via I₃ receptors.[15]
CanavanineAgonistGuanidinium derivative that stimulates insulin release.[16]

Signaling Pathways

The signaling pathways for the three this compound receptor subtypes are distinct and are detailed below.

I₁ this compound Receptor Signaling Pathway

Activation of the I₁ this compound receptor, which has been putatively identified as Nischarin (IRAS), initiates a signaling cascade that is independent of traditional G-protein-coupled second messengers like cAMP or inositol (B14025) phosphates.[17][18] Instead, the I₁ receptor is coupled to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[6][18] This leads to the hydrolysis of phosphatidylcholine, generating diacylglycerol (DAG) and phosphocholine.[6] DAG can then activate protein kinase C (PKC) and other downstream effectors, ultimately leading to the sympatho-inhibitory effects that lower blood pressure.[6][18] There is also evidence suggesting a link to phospholipase A2 (PLA2) activation and subsequent arachidonic acid and prostaglandin (B15479496) synthesis.[3][19]

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I₁ Receptor (Nischarin/IRAS) PC_PLC PC-PLC I1_Receptor->PC_PLC Activates Ligand I₁ Agonist (e.g., Moxonidine) Ligand->I1_Receptor Binds DAG Diacylglycerol (DAG) PC_PLC->DAG Generates Phosphocholine Phosphocholine PC_PLC->Phosphocholine Generates PtdCho Phosphatidylcholine PtdCho->PC_PLC Substrate Downstream_Effectors Downstream Effectors (e.g., PKC) DAG->Downstream_Effectors Sympatho_inhibition Sympatho-inhibition (↓ Blood Pressure) Downstream_Effectors->Sympatho_inhibition

I₁ this compound Receptor Signaling Pathway.
I₂ this compound Receptor Signaling

The signaling mechanism for the I₂ this compound receptor is not as clearly defined as for the I₁ subtype, largely due to its elusive molecular identity.[3][8] A significant portion of I₂ binding sites are located on the outer mitochondrial membrane and are thought to be allosteric modulatory sites on monoamine oxidase A and B (MAO-A and MAO-B).[5][20] Ligand binding to these sites can inhibit MAO activity, leading to an increase in the levels of monoamine neurotransmitters.[5] Another identified I₂ binding protein is brain creatine kinase.[3][8]

I2_Signaling_Pathway cluster_mitochondrion Outer Mitochondrial Membrane I2_Receptor I₂ Receptor (Allosteric site on MAO) MAO Monoamine Oxidase (MAO-A/B) I2_Receptor->MAO Inhibits (Allosterically) Monoamines_In Monoamines (e.g., Serotonin, Dopamine) MAO->Monoamines_In Metabolizes Monoamines_Out Increased Monoamine Levels MAO->Monoamines_Out Ligand I₂ Ligand (e.g., 2-BFI) Ligand->I2_Receptor Binds Neuromodulation Neuromodulation (e.g., Analgesia, Neuroprotection) Monoamines_Out->Neuromodulation

I₂ this compound Receptor Signaling Mechanism.
I₃ this compound Receptor Signaling Pathway

The I₃ this compound receptor is involved in the regulation of insulin secretion from pancreatic β-cells.[11] While its molecular structure is yet to be definitively identified, functional studies suggest that it may be a binding site on the Kir6.2 subunit of the ATP-sensitive potassium (KATP) channel.[10][11] Activation of the I₃ receptor is proposed to lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[15] This signaling cascade ultimately results in the closure of KATP channels, leading to membrane depolarization, calcium influx, and subsequent insulin exocytosis.[2][10][11]

I3_Signaling_Pathway cluster_membrane Pancreatic β-Cell Membrane I3_Receptor I₃ Receptor (Associated with Kir6.2) PLC Phospholipase C (PLC) I3_Receptor->PLC Activates KATP_Channel KATP Channel Ca_Influx Ca²⁺ Influx KATP_Channel->Ca_Influx Leads to Ligand I₃ Agonist (e.g., Efaroxan) Ligand->I3_Receptor Binds PLC->KATP_Channel Inhibits Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

I₃ this compound Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This is a fundamental technique to determine the affinity (Ki) of a ligand for a specific receptor subtype.[21]

Objective: To determine the binding affinity of a test compound for an this compound receptor subtype.

Materials:

  • Tissue homogenate or cell membranes expressing the receptor of interest.

  • Radioligand (e.g., [³H]Clonidine for I₁, [³H]Idazoxan or [³H]2-BFI for I₂).

  • Unlabeled competing ligand (the test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Incubation: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC₅₀ and Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow.
In Vivo Blood Pressure Measurement (I₁ Receptor Function)

This protocol assesses the effect of I₁ receptor agonists on blood pressure in animal models.[22][23]

Objective: To measure the change in blood pressure in response to the administration of an I₁ receptor agonist.

Materials:

  • Spontaneously hypertensive rats (SHRs) or other suitable animal model.

  • I₁ receptor agonist (e.g., moxonidine).

  • Vehicle control (e.g., saline).

  • Anesthetic (if required).

  • Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the experimental setup to minimize stress-induced blood pressure fluctuations.

  • Baseline Measurement: Record the baseline systolic and diastolic blood pressure for each animal.

  • Drug Administration: Administer the I₁ receptor agonist or vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral).

  • Post-Dose Monitoring: Continuously or intermittently monitor and record blood pressure at several time points after drug administration.

  • Data Analysis: Calculate the change in blood pressure from baseline for each animal and compare the effects of the drug-treated group to the vehicle-treated group.

Monoamine Oxidase (MAO) Inhibition Assay (I₂ Receptor Function)

This in vitro assay measures the ability of I₂ receptor ligands to inhibit MAO activity.[21]

Objective: To determine the inhibitory potency of a test compound on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., p-tyramine).

  • Peroxidase.

  • Fluorescent probe (e.g., Amplex Red).

  • Test compound (I₂ ligand).

  • Assay buffer.

  • Microplate reader.

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of MAO enzymes and various concentrations of the test compound in assay buffer.

  • Incubation: In a microplate, incubate the MAO enzyme with the test compound for a defined period.

  • Reaction Initiation: Add the MAO substrate, peroxidase, and fluorescent probe to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO activity.

  • Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound and determine the IC₅₀ value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (I₃ Receptor Function)

This protocol assesses the effect of I₃ receptor agonists on insulin secretion from isolated pancreatic islets.[24][25][26]

Objective: To measure the amount of insulin secreted from pancreatic islets in response to glucose and an I₃ receptor agonist.

Materials:

  • Isolated pancreatic islets from rodents or humans.

  • Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

  • I₃ receptor agonist or antagonist.

  • Insulin ELISA kit.

Procedure:

  • Islet Isolation and Culture: Isolate pancreatic islets using collagenase digestion and culture them overnight.

  • Pre-incubation: Pre-incubate batches of islets in KRB buffer with low glucose to establish a basal insulin secretion rate.

  • Stimulation: Incubate the islets in KRB buffer with high glucose, with or without the I₃ receptor test compound, for a specified time (e.g., 1 hour).

  • Supernatant Collection: Collect the supernatant from each well, which contains the secreted insulin.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the test compound to the control conditions (high glucose alone).

Molecular Identity of this compound Receptors

The molecular identification of this compound receptors has been a significant challenge in the field.

  • I₁ Receptor: A candidate for the I₁ receptor has been cloned and is known as this compound Receptor Antisera-Selected (IRAS), which is identical to Nischarin.[17][27] Transfection of IRAS cDNA into host cells confers high-affinity binding sites for I₁ ligands.[17]

  • I₂ Receptor: The molecular identity of the I₂ receptor is more complex and is considered to be heterogeneous.[3][8] Several proteins have been identified as I₂ binding sites, including monoamine oxidases (MAO-A and MAO-B) and brain creatine kinase.[3][8] Western blot analysis has revealed multiple protein bands that are recognized by this compound receptor antibodies, suggesting that I₂ receptors may be a family of related proteins.[9]

  • I₃ Receptor: The molecular identity of the I₃ receptor is the least characterized.[10][11] Functional evidence suggests that it may be a component of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells, specifically the Kir6.2 subunit.[10][11] However, its definitive molecular structure remains to be elucidated.

Conclusion and Future Directions

The study of this compound receptors has unveiled a complex and promising area of pharmacology with significant therapeutic potential. The distinct functions and signaling pathways of the I₁, I₂, and I₃ subtypes offer opportunities for the development of targeted therapies for hypertension, neurological disorders, and diabetes. While significant progress has been made in characterizing these receptors, particularly the I₁ subtype, the molecular identities of the I₂ and I₃ receptors remain areas of active investigation. Future research focused on the definitive molecular cloning and structural elucidation of all this compound receptor subtypes will be critical for the rational design of highly selective and efficacious drugs. Furthermore, a deeper understanding of the downstream signaling cascades and the physiological roles of these receptors will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases. The continued application of the detailed experimental protocols outlined in this guide will be instrumental in advancing our knowledge of this fascinating receptor family.

References

Endogenous Ligands for Imidazoline Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of imidazoline receptors. The document elucidates the core endogenous ligands, their binding affinities, the intricate signaling pathways they modulate, and the experimental methodologies crucial for their investigation.

Introduction to this compound Receptors and their Endogenous Ligands

This compound receptors (I-Rs) are a family of non-adrenergic binding sites that have emerged as significant targets for therapeutic intervention in a range of physiological processes.[1][2] Initially identified through the binding of clonidine (B47849) and other this compound-containing drugs, these receptors are distinct from adrenoceptors.[3] There are three primary classes of this compound receptors:

  • I1-Imidazoline Receptors: Primarily located on the plasma membrane, these receptors are involved in the central regulation of blood pressure.[1][3]

  • I2-Imidazoline Receptors: Often found on the outer mitochondrial membrane, I2 receptors are implicated in a variety of neurological conditions and may function as an allosteric binding site on monoamine oxidases (MAO).[1]

  • I3-Imidazoline Receptors: Located in pancreatic β-cells, these receptors play a role in the regulation of insulin (B600854) secretion.[1][4]

The search for the body's own molecules that interact with these receptors has led to the identification of several endogenous ligands. The term "clonidine-displacing substance" (CDS) was historically used to describe an extract from the brain that could displace clonidine from its binding sites.[5][6] While this substance is not fully characterized, agmatine (B1664431) has been identified as a key active component.[7] Other significant endogenous ligands include the β-carboline, harmane, and imidazoleacetic acid-ribotide.[1]

Quantitative Binding Data of Endogenous Ligands

The binding affinities of endogenous ligands for the different this compound receptor subtypes are crucial for understanding their physiological roles and for the development of selective therapeutic agents. The following tables summarize the available quantitative data (Ki and IC50 values).

Table 1: Binding Affinities of Agmatine at this compound Receptors

Receptor SubtypeLigandTest SystemRadioligandKi (nM)IC50 (nM)Reference
I1AgmatineBovine Adrenomedullary Membranes[125I]p-iodoclonidine--[8]
I2AgmatineHuman Platelet Intracellular Membranes[3H]-idazoxan--[8]

Further research is needed to populate this table with more specific quantitative values.

Table 2: Binding Affinities of β-Carbolines at this compound Receptors

Receptor SubtypeLigandTest SystemRadioligandKi (nM)IC50 (nM)Reference
I1HarmaneRat RVLM--~30[9]
I2HarmaneRat Brain[3H]-2-BFI700-[10]
I2NorharmaneRat Brain[3H]-2-BFI20-[10]

Table 3: Binding Affinities of Imidazoleacetic Acid-Ribotide at this compound Receptors

Receptor SubtypeLigandTest SystemRadioligandKi (µM)IC50 (µM)Reference
I1Imidazoleacetic acid-ribotideBovine Adrenal Medulla[3H]clonidine13 ± 2-[11]
I1Imidazoleacetic acid-ribosideBovine Adrenal Medulla[3H]clonidine24 ± 5-[11]

Signaling Pathways of this compound Receptors

The activation of this compound receptors by their endogenous ligands initiates distinct intracellular signaling cascades. These pathways are critical to the physiological effects mediated by each receptor subtype.

I1-Imidazoline Receptor Signaling Pathway

The I1 receptor is not coupled to the conventional G-protein signaling pathways that involve adenylyl or guanylyl cyclases.[12][13] Instead, its activation leads to the hydrolysis of choline (B1196258) phospholipids, generating diacylglycerol (DAG) and arachidonic acid.[12][13] This signaling cascade shares similarities with that of the interleukin family of receptors, suggesting that I1-receptors may belong to the neurocytokine receptor family.[12][13]

I1_Signaling_Pathway cluster_membrane Plasma Membrane Agmatine Agmatine I1_Receptor I1 Receptor Agmatine->I1_Receptor PC_PLC Phosphatidylcholine-selective Phospholipase C (PC-PLC) I1_Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Generates Arachidonic_Acid Arachidonic Acid PC_PLC->Arachidonic_Acid Generates Physiological_Effects Physiological Effects (e.g., Blood Pressure Regulation) DAG->Physiological_Effects Arachidonic_Acid->Physiological_Effects

I1-Imidazoline Receptor Signaling Pathway.
I2-Imidazoline Receptor Signaling Pathway

The I2 receptor is predominantly located on the outer mitochondrial membrane and is closely associated with monoamine oxidase (MAO).[1] The binding of ligands to the I2 site can allosterically modulate MAO activity, thereby influencing the metabolism of monoamine neurotransmitters.[1] Additionally, sustained stimulation of I2 receptors has been shown to down-regulate pro-apoptotic proteins such as Bax and up-regulate anti-apoptotic factors, suggesting a role in neuroprotection.[14]

I2_Signaling_Pathway cluster_mitochondria Outer Mitochondrial Membrane Beta_Carbolines β-Carbolines (e.g., Harmane) I2_Receptor I2 Receptor Beta_Carbolines->I2_Receptor MAO Monoamine Oxidase (MAO) I2_Receptor->MAO Allosterically Modulates Apoptotic_Modulation Modulation of Apoptotic Pathways (↓ Bax, ↑ Bcl-2/Bax ratio) I2_Receptor->Apoptotic_Modulation Leads to Neurotransmitter_Metabolism Altered Monoamine Neurotransmitter Metabolism MAO->Neurotransmitter_Metabolism Neuroprotection Neuroprotection Apoptotic_Modulation->Neuroprotection

I2-Imidazoline Receptor Signaling Pathway.
I3-Imidazoline Receptor Signaling Pathway

The I3 receptor is crucial for regulating insulin secretion from pancreatic β-cells.[15] Activation of the I3 receptor by ligands such as agmatine engages a phospholipase C (PLC) signaling pathway.[15] This leads to anti-apoptotic effects, evidenced by a decrease in caspase-3 expression and an increase in the phosphorylation of the pro-apoptotic protein Bad (p-BAD), thereby promoting β-cell survival.[15][16]

I3_Signaling_Pathway cluster_membrane_beta Pancreatic β-Cell Membrane Agmatine_I3 Agmatine I3_Receptor I3 Receptor Agmatine_I3->I3_Receptor PLC Phospholipase C (PLC) I3_Receptor->PLC Activates pBAD ↑ p-BAD PLC->pBAD Leads to Caspase3 ↓ Caspase-3 PLC->Caspase3 Leads to Cell_Survival β-Cell Survival & Insulin Secretion pBAD->Cell_Survival Caspase3->Cell_Survival

I3-Imidazoline Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for I1-Imidazoline Receptors in Rat Brainstem

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for I1-imidazoline receptors in rat brainstem membranes.

Materials:

  • Rat brainstem tissue

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4

  • Radioligand: [³H]-Clonidine (specific activity ~20-60 Ci/mmol)

  • Non-specific binding agent: 10 µM Moxonidine or Clonidine

  • Test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brainstem tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Clonidine (to a final concentration of ~1-5 nM), and 100 µL of membrane suspension (50-100 µg protein).

      • Non-specific Binding: 50 µL of 10 µM Moxonidine, 50 µL of [³H]-Clonidine, and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-Clonidine, and 100 µL of membrane suspension.

    • Incubate the plate at 25°C for 45-60 minutes.

  • Filtration and Counting:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Tissue_Prep 1. Tissue Preparation (Rat Brainstem Homogenization) Membrane_Isolation 2. Membrane Isolation (Differential Centrifugation) Tissue_Prep->Membrane_Isolation Assay_Setup 3. Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding Membrane_Isolation->Assay_Setup Incubation 4. Incubation (25°C for 45-60 min) Assay_Setup->Incubation Filtration 5. Filtration & Washing (Separate bound from free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Quantify radioactivity) Filtration->Counting Data_Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Workflow for Radioligand Binding Assay.
HPLC Method for Quantification of Agmatine in Rat Brain Tissue

This protocol outlines a high-performance liquid chromatography (HPLC) method with fluorescence detection for the quantification of agmatine in rat brain tissue, based on pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[17]

Materials:

  • Rat brain tissue

  • Homogenization solution: 0.4 M Perchloric acid

  • Derivatizing reagent: o-phthalaldehyde (OPA) in a suitable buffer with 2-mercaptoethanol

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium acetate, pH 7.2

  • Mobile Phase B: Methanol

  • Agmatine standard solutions

Procedure:

  • Sample Preparation:

    • Homogenize accurately weighed brain tissue in 10 volumes of ice-cold 0.4 M perchloric acid.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Derivatization:

    • Mix a portion of the supernatant (or agmatine standard) with the OPA derivatizing reagent.

    • Allow the reaction to proceed for a defined period (e.g., 2 minutes) at room temperature to form a fluorescent derivative.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the sample using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be:

      • 0-5 min: 20% B

      • 5-15 min: 20-80% B

      • 15-20 min: 80% B

      • 20-25 min: 80-20% B

      • 25-30 min: 20% B

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of derivatized agmatine standards.

    • Identify and integrate the peak corresponding to the agmatine-OPA derivative in the sample chromatograms.

    • Determine the concentration of agmatine in the sample by comparing its peak area to the standard curve.

Conclusion

The study of endogenous ligands for this compound receptors is a rapidly evolving field with significant therapeutic potential. Agmatine, β-carbolines, and imidazoleacetic acid-ribotide represent key players in the modulation of this compound receptor activity, each with distinct binding profiles and signaling consequences. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate these interactions and unravel the complex roles of this compound receptors in health and disease. A thorough understanding of these endogenous systems is paramount for the rational design and development of novel drugs targeting this important receptor family.

References

The Medicinal Chemistry of Imidazoline Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazoline derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities and therapeutic potential. This guide provides an in-depth exploration of the core medicinal chemistry of these derivatives, including their structure-activity relationships, therapeutic applications, and the underlying signaling pathways. Detailed experimental protocols for their evaluation and a curated collection of quantitative pharmacological data are presented to serve as a valuable resource for professionals in drug discovery and development.

Introduction to this compound Derivatives and their Receptors

This compound derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. This structural motif is a key pharmacophore that interacts with specific this compound receptors, which are distinct from adrenergic receptors.[1] There are three primary classes of this compound receptors:

  • I₁-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure.[2] Their activation leads to an inhibition of the sympathetic nervous system.[1]

  • I₂-Imidazoline Binding Sites: These sites are predominantly found on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO).[3] Their precise physiological role is still under investigation, but they are implicated in various neurological and psychiatric conditions.[1]

  • I₃-Imidazoline Receptors: These receptors are involved in the regulation of insulin (B600854) secretion from pancreatic β-cells.[1]

The diverse biological functions of these receptors have made this compound derivatives attractive candidates for the development of novel therapeutics for cardiovascular diseases, neurological disorders, and metabolic conditions.[4]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic utility of this compound derivatives is closely linked to their structural features, which govern their affinity and selectivity for the different this compound receptor subtypes.

Antihypertensive Agents

The most well-established therapeutic application of this compound derivatives is in the management of hypertension.[5] Centrally acting antihypertensives like clonidine, moxonidine, and rilmenidine (B1679337) exert their effects through agonism at I₁-imidazoline receptors in the rostral ventrolateral medulla of the brainstem.[2]

Structure-Activity Relationship Highlights for I₁-Agonists:

  • The presence of a 2-substituted this compound ring is crucial for activity.

  • Aromatic or lipophilic substituents at the 2-position of the this compound ring are generally favored.

  • Substitution on the aromatic ring can modulate potency and selectivity. For instance, ortho or meta substitution with a methyl or methoxy (B1213986) group on a phenyl ring linked to the this compound moiety enhances I₁ affinity.[6]

Neuroprotective and Psychiatric Applications

I₂-imidazoline receptor ligands are being investigated for their potential in treating neurodegenerative diseases and psychiatric disorders.[4] The modulation of MAO activity by I₂ ligands suggests their potential in conditions where monoamine neurotransmitter levels are dysregulated.[3]

Structure-Activity Relationship Highlights for I₂-Ligands:

  • Selectivity for I₂ receptors often increases with a methyl group at the para position of a 2-phenyl-imidazoline scaffold.[6]

  • Compounds like 2-(3'-fluoro-4'-tolyl)-imidazoline have shown high potency and selectivity for I₂ sites.[6]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (pKi) and half-maximal inhibitory concentrations (IC50) of representative this compound derivatives for I₁ and I₂ this compound receptors and α-adrenergic receptors. This data is essential for understanding the selectivity profiles of these compounds.

Table 1: Binding Affinities (pKi) of this compound Derivatives

CompoundI₁ Receptor (pKi)I₂ Receptor (pKi)α₂-Adrenergic Receptor (pKi)Selectivity (I₁/I₂)Reference
2-(2'-methoxyphenyl)-imidazoline8.53< 5.0-> 3388[6]
2-(3'-fluoro-4'-tolyl)-imidazoline< 5.08.53-> 3388 (for I₂)[6]
S23515----[7]
S23757----[7]
LNP 509----[7]
LNP 911----[7]

Table 2: IC50 Values of this compound Derivatives

CompoundTargetIC50 (µM)Cell Line/TissueReference
Compound 3aAntihypertensive-In-vivo[5]
Compound 3cAntihypertensive-In-vivo[5]
Compound 4cAntihypertensive-In-vivo[5]
Compound 5aAntihypertensive-In-vivo[5]
Compound 6cAntihypertensive-In-vivo[5]

Signaling Pathways

The activation of this compound receptors triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action of this compound derivatives.

I₁-Imidazoline Receptor Signaling

The I₁-imidazoline receptor is believed to be a G-protein coupled receptor (GPCR).[2] Its activation initiates a signaling cascade that involves the activation of phosphatidylcholine-specific phospholipase C (PC-PLC) and the subsequent inhibition of adenylyl cyclase.[7] This leads to a reduction in cyclic AMP (cAMP) levels and ultimately results in the inhibition of sympathetic outflow.

I1_Signaling_Pathway Ligand I₁ Agonist (e.g., Moxonidine) I1_Receptor I₁-Imidazoline Receptor (GPCR) Ligand->I1_Receptor G_Protein G-Protein I1_Receptor->G_Protein Activates PC_PLC Phosphatidylcholine- Specific Phospholipase C (PC-PLC) G_Protein->PC_PLC Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Sympathetic_Outflow Sympathetic Outflow PC_PLC->Sympathetic_Outflow Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces cAMP->Sympathetic_Outflow Stimulates Effect Decreased Blood Pressure Sympathetic_Outflow->Effect Leads to I2_Signaling_Pathway Ligand I₂ Ligand I2_Site I₂-Imidazoline Binding Site Ligand->I2_Site MAO Monoamine Oxidase (MAO) I2_Site->MAO Modulates Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO->Monoamines Metabolizes Synaptic_Levels Increased Synaptic Neurotransmitter Levels MAO->Synaptic_Levels Leads to Metabolism Metabolism Monoamines->Metabolism Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Incubation Incubation (e.g., 30°C, 60 min) Assay_Setup->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Drying Filter Drying Washing->Drying Counting Scintillation Counting Drying->Counting Data_Analysis Data Analysis (Kd, Bmax, Ki) Counting->Data_Analysis End End Data_Analysis->End

References

A Technical Guide to the Synthesis of Novel Imidazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathways of novel imidazoline-based compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents targeting this compound receptors.

Introduction to this compound-Based Compounds

This compound derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The this compound ring system is a core structural motif in a variety of biologically active molecules, including antihypertensive agents, hypoglycemic compounds, and anticancer drugs.[3][4][5] These compounds primarily exert their effects through interaction with this compound receptors (I-receptors), which are classified into three main subtypes: I₁, I₂, and I₃.[6][7]

Synthetic Methodologies

The synthesis of novel this compound-based compounds can be achieved through several versatile and efficient methodologies. This section details three prominent synthetic routes, providing comprehensive experimental protocols for each.

Synthesis of 2-Substituted Imidazolines from Aldehydes

A common and straightforward method for the synthesis of 2-substituted imidazolines involves the condensation of an aldehyde with ethylenediamine (B42938), followed by oxidation.[8][9][10]

Experimental Protocol: One-Pot Synthesis of 2-Aryl-Imidazolines using N-Bromosuccinimide (NBS)

  • Reaction Setup: To a solution of the desired aromatic aldehyde (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂) or tert-butyl methyl ether (TBME) (5 mL), add ethylenediamine (1.2 mmol).

  • Aminal Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the aminal intermediate.

  • Oxidation: Cool the reaction mixture in an ice bath and add N-bromosuccinimide (NBS) (1.1 mmol) portion-wise over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate (B1210297)/hexane) to afford the pure 2-aryl-imidazoline.[11]

Table 1: Synthesis of 2-Aryl-Imidazolines from Various Aldehydes

EntryAldehydeSolventTime (h)Yield (%)
1BenzaldehydeCH₂Cl₂295
24-MethoxybenzaldehydeCH₂Cl₂292
34-ChlorobenzaldehydeCH₂Cl₂2.590
44-NitrobenzaldehydeCH₂Cl₂388
52-NaphthaldehydeTBME291
63-PyridinecarboxaldehydeTBME2.585

Data compiled from multiple sources.[8]

Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of highly substituted imidazoles, which can be readily reduced to the corresponding imidazolines. The Debus-Radziszewski reaction is a classic example, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate).[12][13][14]

Experimental Protocol: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles

  • Reaction Mixture: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol), the desired aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst Addition: Add a catalytic amount of cupric chloride (CuCl₂·2H₂O) (10 mol%).

  • Reaction Conditions: Heat the mixture under solvent-free conditions using microwave irradiation for 10-15 minutes. Alternatively, the reaction can be refluxed in ethanol (B145695) with a catalytic amount of citric acid.

  • Workup: After cooling to room temperature, add ice-cold water to the reaction mixture to precipitate the solid product.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[12]

Table 2: Synthesis of 2,4,5-Trisubstituted Imidazoles via Multicomponent Reaction

EntryAldehyde1,2-DicarbonylCatalystTime (min)Yield (%)
1BenzaldehydeBenzilCuCl₂·2H₂O (MW)1290
24-ChlorobenzaldehydeBenzilCuCl₂·2H₂O (MW)1094
34-MethoxybenzaldehydeBenzilCuCl₂·2H₂O (MW)1292
44-NitrobenzaldehydeBenzilCitric Acid (EtOH reflux)10085
52-HydroxybenzaldehydeBenzilCitric Acid (EtOH reflux)12088

Data compiled from multiple sources.[12]

Palladium-Catalyzed Synthesis of Polysubstituted Imidazolines

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of functionalized this compound derivatives. This can involve the direct C-H functionalization of a pre-formed this compound ring or a tandem reaction to construct the heterocyclic core.[15]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Imidazolinone

  • Reaction Setup: In a reaction vial, combine the imidazolinone starting material (1.0 mmol), the aryl halide (1.5 mmol), palladium(II) acetate (Pd(OAc)₂) (5 mol%), and sodium acetate trihydrate (NaOAc·3H₂O) (3.0 equiv).

  • Solvent: Add degassed dimethyl sulfoxide (B87167) (DMSO) (3 mL).

  • Reaction Conditions: Heat the reaction mixture at 80 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.[15]

Characterization of Novel this compound Compounds

The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity and stereochemistry.[18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the C=N bond characteristic of the this compound ring.[16]

Signaling Pathways of this compound Receptors

This compound-based compounds exert their biological effects by interacting with specific this compound receptors. The signaling cascades initiated by these receptors are distinct and are of significant interest in drug development.

I₁-Imidazoline Receptor Signaling Pathway

The I₁-imidazoline receptor is implicated in the central regulation of blood pressure.[19][20] Its activation leads to a unique signaling cascade that does not involve traditional G-protein-coupled second messengers like cAMP or inositol (B14025) phosphates.[1][19] Instead, the I₁ receptor is coupled to the hydrolysis of phosphatidylcholine (PC) by phosphatidylcholine-selective phospholipase C (PC-PLC), generating diacylglycerol (DAG).[21][22][23] DAG, in turn, can activate protein kinase C (PKC) and lead to the production of downstream signaling molecules.

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1R I₁ this compound Receptor PCPLC PC-PLC I1R->PCPLC Activates PC Phosphatidylcholine (PC) DAG Diacylglycerol (DAG) PCPLC->DAG Hydrolyzes PC to Ligand This compound Agonist Ligand->I1R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., ↓ Sympathetic Outflow) PKC->Downstream Leads to I2_Signaling_Pathway cluster_mitochondrion Outer Mitochondrial Membrane MAO Monoamine Oxidase (MAO-A/B) Neurotransmitters Neurotransmitters (e.g., Serotonin) Metabolites Inactive Metabolites MAO->Metabolites Metabolizes I2R I₂ this compound Receptor Site I2R->MAO Modulates Modulation Allosteric Modulation Ligand This compound Ligand Ligand->I2R Binds to Experimental_Workflow Synthesis Synthesis of This compound Library Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BindingAssay In Vitro Binding Assays (I₁/I₂ Receptors) Characterization->BindingAssay FunctionalAssay In Vitro Functional Assays (e.g., Anticancer, Antidiabetic) BindingAssay->FunctionalAssay InVivo In Vivo Studies (Animal Models) FunctionalAssay->InVivo Lead Lead Optimization InVivo->Lead

References

Mechanism of Action of Imidazoline Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazoline receptors represent a family of non-adrenergic binding sites that have emerged as promising therapeutic targets for a range of pathological conditions. This technical guide provides an in-depth exploration of the mechanism of action of this compound receptor agonists, focusing on the three primary subtypes: I1, I2, and I3. It details their distinct signaling pathways, downstream physiological effects, and the experimental methodologies employed to elucidate their function. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in this field.

Introduction to this compound Receptors

Initially identified as non-adrenergic binding sites for clonidine (B47849) and other this compound-containing compounds, this compound receptors are now classified into three main subtypes with distinct tissue distributions and functional roles.

  • I1 Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure. Agonism at I1 receptors leads to a reduction in sympathetic nervous system outflow, resulting in vasodilation and a decrease in blood pressure.

  • I2 Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are associated with monoamine oxidases. Their activation has been implicated in a variety of functions, including pain modulation, neuroprotection, and the regulation of mood.

  • I3 Receptors: Located in pancreatic β-cells, I3 receptors play a crucial role in the regulation of insulin (B600854) secretion.

Quantitative Data: Binding Affinities and Functional Potencies

The interaction of agonists with this compound receptors is quantified by their binding affinity (Ki) and functional potency (EC50 or IC50). The following tables summarize available data for key this compound receptor agonists.

Table 1: Binding Affinities (Ki, nM) of Selected Agonists for this compound Receptor Subtypes

CompoundI1 Receptor (Ki, nM)I2 Receptor (Ki, nM)α2A-Adrenoceptor (Ki, nM)Selectivity (I1 vs α2A)
Clonidine3.319.21.5~0.45
Moxonidine4.91550165~33.7
Rilmenidine2.9204088~30.3
AgmatineHigh (selective for subcomponent)Moderate to LowLowHigh
2-BFI-70.1--
BU 226-1.4>10,000>7142

Data compiled from multiple sources. Absolute values may vary between studies.

Table 2: Functional Potency (EC50/IC50) of Selected Agonists

AgonistReceptor SubtypeFunctional AssayPotency (EC50/IC50)
MoxonidineI1Arachidonic Acid Release (PC12 cells)10 nM - 1.0 µM (concentration range)
LY389382I3Glucose-dependent insulin secretion (rat islets)0.3 µM
PhentolamineI3Increase in cytoplasmic Ca2+ (pancreatic β-cells)32 µM (effective concentration)

Signaling Pathways of this compound Receptor Agonists

The signaling cascades initiated by this compound receptor agonists are distinct for each subtype and are often independent of classical G-protein coupled receptor pathways.

I1 this compound Receptor Signaling

Activation of I1 receptors initiates a signaling cascade that is not coupled to the conventional adenylyl cyclase or inositol (B14025) phospholipid hydrolysis pathways. Instead, it involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).

  • PC-PLC Activation: Agonist binding to the I1 receptor leads to the activation of PC-PLC.

  • Second Messenger Generation: PC-PLC hydrolyzes phosphatidylcholine to produce two key second messengers: diacylglycerol (DAG) and phosphocholine.

  • Downstream Effects: DAG can be further metabolized to generate arachidonic acid and subsequently eicosanoids, which are implicated in the receptor's physiological effects. Additionally, I1 receptor activation has been shown to inhibit the Na+/H+ exchanger and induce the expression of genes encoding for catecholamine synthetic enzymes.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Imidazoline Receptor Structure-Activity Relationships

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for ligands targeting the three main classes of this compound receptors: I₁, I₂, and I₃. It details the critical chemical features that govern ligand affinity and selectivity, summarizes quantitative binding data, outlines key experimental methodologies, and illustrates the associated signaling pathways.

Introduction to this compound Receptors

This compound receptors are a class of non-adrenergic receptors that recognize compounds containing an this compound or a related heterocyclic moiety.[1] They are broadly classified into three main subtypes, each with distinct physiological roles and therapeutic potential.[2][3]

  • I₁ Receptors: Primarily located in the plasma membrane, these receptors are involved in the central regulation of blood pressure.[3][4][5] Agonists at the I₁ receptor are effective antihypertensive agents.[5]

  • I₂ Receptors: These receptors are widely distributed and are often found on the outer mitochondrial membrane, where they are believed to act as allosteric modulators of Monoamine Oxidase B (MAO-B).[1][2][6] Ligands targeting I₂ receptors are being investigated for their potential in treating psychiatric conditions and neurodegenerative diseases.[7]

  • I₃ Receptors: Located in pancreatic β-cells, I₃ receptors are involved in the regulation of insulin (B600854) secretion.[2][3][6]

The development of subtype-selective ligands is crucial for therapeutic applications to maximize efficacy and minimize off-target effects, particularly at α₂-adrenergic receptors, which also bind many this compound compounds.[8]

Signaling Pathways

The signaling mechanisms for each this compound receptor subtype are distinct and are not yet fully elucidated. The current understanding of these pathways is summarized below.

I₁ Receptor Signaling

Activation of the I₁ receptor is not coupled to conventional G-protein pathways like adenylyl or guanylyl cyclase.[9] Instead, it triggers the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers such as diacylglycerol (DAG) and arachidonic acid.[9][10][11] This pathway bears resemblance to those used by the neurocytokine receptor family.[3][9]

I1_Signaling_Pathway I₁ this compound Receptor Signaling Pathway cluster_membrane Plasma Membrane I1_Receptor I₁ Receptor PLC Phosphatidylcholine- selective PLC I1_Receptor->PLC activates PC Phosphatidylcholine PLC->PC hydrolyzes Ligand This compound Agonist (e.g., Moxonidine) Ligand->I1_Receptor binds DAG Diacylglycerol (DAG) Downstream Inhibition of Sympathetic Outflow (e.g., Hypotensive Effect) DAG->Downstream leads to PC->DAG Choline Phosphocholine PC->Choline

I₁ this compound Receptor Signaling Pathway.
I₂ Receptor Signaling

The I₂ receptor is understood to be an allosteric modulatory site of monoamine oxidase (MAO), particularly MAO-B, located on the outer mitochondrial membrane.[1][12] Ligands binding to the I₂ site can functionally inhibit MAO activity, leading to an increase in monoamine levels, which may underlie some of their neuroprotective and analgesic effects.[7]

I2_Signaling_Pathway I₂ this compound Receptor Signaling cluster_mitochondrion Outer Mitochondrial Membrane MAO_B Monoamine Oxidase B (MAO-B) I2_Site I₂ Receptor Site (Allosteric) Monoamines Monoamines (e.g., Dopamine) MAO_B->Monoamines metabolizes I2_Site->MAO_B allosterically inhibits Effect Neuroprotection, Analgesia I2_Site->Effect results in Ligand I₂ Ligand Ligand->I2_Site binds to Metabolites Inactive Metabolites Monoamines->Metabolites

I₂ this compound Receptor Signaling.
I₃ Receptor Signaling

The I₃ receptor regulates insulin secretion from pancreatic β-cells.[3] Its mechanism is thought to involve the modulation of ATP-sensitive potassium (K-ATP) channels.[3] Binding of a ligand to the I₃ site leads to the closure of these channels, causing membrane depolarization, subsequent opening of voltage-gated calcium channels, and ultimately insulin exocytosis.

I3_Signaling_Pathway I₃ this compound Receptor Signaling Pathway cluster_beta_cell Pancreatic β-cell Membrane I3_Receptor I₃ Receptor K_ATP K-ATP Channel I3_Receptor->K_ATP inhibits (closure) Depolarization Membrane Depolarization K_ATP->Depolarization causes Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Ligand I₃ Ligand Ligand->I3_Receptor binds Depolarization->Ca_Channel opens Insulin Insulin Secretion Ca_Influx->Insulin triggers

I₃ this compound Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to identify the key molecular features that determine a ligand's binding affinity and selectivity for the different this compound receptor subtypes.[2][13]

General Pharmacophore Model

A common pharmacophore for this compound ligands includes:

  • An This compound ring (or a bioisosteric equivalent like pyrroline (B1223166) or oxazoline).[13]

  • A bridge element (e.g., a methylene (B1212753) group, an amino group, or an oxygen atom).

  • An aromatic or lipophilic moiety .

SAR for I₁ Receptor Selectivity

I₁-selective ligands are sought for their antihypertensive properties with reduced sedative side effects, which are typically associated with α₂-adrenoceptor agonism.[8] Second-generation antihypertensives like moxonidine (B1115) and rilmenidine (B1679337) show greater selectivity for I₁ receptors over α₂-adrenoceptors compared to first-generation agents like clonidine.[5][14]

  • The Bridge: The nature of the bridging unit between the this compound and the aromatic ring is critical. An amino bridge (-NH-) as seen in moxonidine often confers I₁ selectivity.

  • Aromatic Substitution: Substitution on the aromatic ring is a key determinant of selectivity. For example, the methoxy (B1213986) group on moxonidine's aromatic ring contributes to its I₁ preference.

SAR for I₂ Receptor Selectivity

High selectivity for I₂ receptors is desirable for developing CNS-targeted therapies.

  • Conformational Restriction: Starting from the non-selective compound cirazoline (B1222771), conformational restrictions led to the discovery of highly selective I₂ ligands.[15]

  • Isosteric Replacement: Replacing parts of a molecule with chemical groups that retain similar physical properties can eliminate unwanted activity. For instance, isosteric replacement in a cirazoline derivative eliminated its residual α₁-agonist activity, paving the way for selective I₂ ligands.[15]

  • Key Ligands: The development of tracizoline (B1236551) and benazoline represented a breakthrough, as these compounds display high affinity for I₂ receptors with unprecedented selectivity over both α₁- and α₂-adrenoceptors.[15] The presence of a methyl group in the para position of the tolyl ring has been shown to increase I₂ selectivity.[16]

Quantitative SAR Data

The binding affinities (Ki) of various ligands at this compound and adrenergic receptors provide a quantitative basis for understanding SAR. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of First and Second-Generation Antihypertensive Agents Data compiled from studies on bovine Rostral Ventrolateral Medulla (RVLM) membranes.[5]

CompoundI₁-Imidazoline Ki (nM)α₂-Adrenergic Ki (nM)Selectivity Ratio (α₂/I₁)Generation
Clonidine 4.21.30.3First
Guanabenz 3.21.80.6First
Guanfacine 1.30.40.3First
Moxonidine 3.510530Second
Rilmenidine 2.412552Second

Table 2: Binding Affinities (pKi) and Selectivity of High-Affinity I₂ Ligands Data from studies on rat whole brain (for I₂) and cerebral cortex (for α₁/α₂) membranes.[15]

CompoundI₂ pKiα₁ pKiα₂ pKiI₂/α₁ SelectivityI₂/α₂ Selectivity
Idazoxan 8.806.817.649814
Cirazoline 8.418.827.370.411
Tracizoline (9) 8.745.374.852,3447,762
Benazoline (12) 9.075.644.802,69118,621

(Note: pKi = -log(Ki). Higher pKi indicates higher affinity. Selectivity is the antilog of the difference in pKi values).

Key Experimental Protocols

The characterization of this compound ligands relies on robust in vitro assays to determine their binding and functional properties.

Protocol 1: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[17][18] It involves competing a radiolabeled ligand with an unlabeled test compound.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in the target receptor (e.g., rat kidney for I₂, brainstem for I₁) in ice-cold lysis buffer.[12][18]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[12]

  • Competition Binding Reaction:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and test compound competition.

    • Total Binding: Add membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Idazoxan for I₂), and assay buffer.[17][18]

    • NSB: Add membrane preparation, radioligand, and a high concentration of a known non-labeled ligand to saturate the receptors.[12]

    • Competition: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Separation and Detection:

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the free radioligand to pass through.[17][18]

    • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12][17]

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB counts from the average total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prep 1. Membrane Preparation (Homogenization & Centrifugation) start->prep incubate 2. Incubation Membranes + Radioligand + Test Compound (Varying Conc.) prep->incubate filter 3. Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter count 4. Scintillation Counting (Measures Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC₅₀ and Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This functional assay is used to assess the effect of I₂ ligands on MAO enzyme activity, often using a fluorometric method.[17]

Detailed Methodology:

  • Enzyme and Reagents:

    • Use a source of the enzyme, such as recombinant human MAO-A and MAO-B.[17]

    • Prepare a suitable substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B).[17]

    • Use a fluorometric probe that reacts with hydrogen peroxide (a byproduct of MAO activity) to generate a fluorescent signal.[17]

  • Inhibition Assay:

    • In a microplate, pre-incubate the MAO enzyme with various concentrations of the test I₂ this compound ligand.

    • Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (background).

  • Reaction and Detection:

    • Initiate the enzymatic reaction by adding the substrate to all wells.[17]

    • Place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence over time at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration of the test ligand.

    • Normalize the rates relative to the uninhibited control.

    • Plot the percent inhibition against the log concentration of the test ligand to generate a dose-response curve.

    • Calculate the IC₅₀ value, which is the concentration of the ligand that causes 50% inhibition of MAO activity.[17]

MAO_Assay_Workflow MAO Inhibition Assay Workflow start Start preincubate 1. Pre-incubation MAO Enzyme + I₂ Test Ligand start->preincubate add_substrate 2. Reaction Initiation Add Substrate & Fluorometric Probe preincubate->add_substrate measure 3. Detection Measure Fluorescence Over Time add_substrate->measure analyze 4. Data Analysis Calculate Reaction Rates & IC₅₀ measure->analyze end End analyze->end

MAO Inhibition Assay Workflow.

Conclusion

The study of this compound receptor structure-activity relationships is a dynamic field that has led to the development of therapeutically relevant compounds. A clear understanding of the pharmacophore for each receptor subtype and the specific structural modifications that govern selectivity is essential for the rational design of new drugs. While second-generation antihypertensives targeting I₁ receptors are already in clinical use, the development of selective I₂ and I₃ ligands holds significant promise for novel treatments of neurological disorders and metabolic diseases, respectively. Future research, aided by the protocols and SAR data outlined in this guide, will continue to refine our understanding and unlock the full therapeutic potential of targeting these unique receptor systems.

References

The Pharmacological Maze of Second-Generation Imidazoline Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Second-generation imidazoline drugs, a class of centrally acting antihypertensive agents, have garnered significant attention for their improved side-effect profile compared to their predecessors. This technical guide provides an in-depth exploration of their pharmacological profile, focusing on their interaction with this compound and α-adrenergic receptors, the intricacies of their signaling pathways, and the experimental methodologies used for their characterization.

Core Concepts: Receptor Binding and Selectivity

The clinical efficacy and reduced sedative effects of second-generation this compound drugs, such as moxonidine (B1115) and rilmenidine (B1679337), are primarily attributed to their selective affinity for I₁-imidazoline receptors over α₂-adrenergic receptors.[1][2][3] This selectivity contrasts with first-generation agents, like clonidine, which exhibit higher affinity for α₂-adrenergic receptors, leading to more pronounced side effects such as sedation and dry mouth.[1]

Comparative Binding Affinities

The binding affinities of these compounds for various receptor subtypes are crucial for understanding their pharmacological effects. The following table summarizes the reported binding affinities (Ki or pKi values) for key second-generation this compound drugs and related compounds at I₁, I₂, and α₂-adrenergic receptor subtypes.

CompoundI₁-Imidazoline (Ki/pKi)I₂-Imidazoline (Ki/pKi)α₂A-Adrenergic (Ki/pKi)α₂B-Adrenergic (Ki/pKi)α₂C-Adrenergic (Ki/pKi)Selectivity (I₁ vs α₂)
Moxonidine High AffinityModerate AffinityLower AffinityLower AffinityLower Affinity~33-70 fold for I₁[1][4]
Rilmenidine High AffinityModerate AffinityLower AffinityLower AffinityLower AffinityMore selective for I₁[5][6]
LNP 509 Highly Selective for I₁Low AffinityLow AffinityLow AffinityLow AffinityHigh I₁ selectivity
Tracizoline (B1236551) pKi = 8.74 (for I₂)High AffinityLow AffinityLow AffinityLow AffinityI₂/α₂ > 7,700[7]
Benazoline pKi = 9.07 (for I₂)High AffinityLow AffinityLow AffinityLow AffinityI₂/α₂ > 18,600[7]
Clonidine High AffinityHigh AffinityHigh AffinityHigh AffinityHigh AffinityLow I₁ selectivity[1]

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. pKi is the negative logarithm of the Ki value. The selectivity ratio is a critical parameter, highlighting the preferential binding to I₁-imidazoline receptors.

Unraveling the Signal Transduction Pathways

The signaling cascade initiated by the activation of I₁-imidazoline receptors deviates from the classical G-protein coupled receptor (GPCR) pathways associated with α₂-adrenergic receptors. Evidence suggests that I₁-imidazoline receptors are coupled to a phosphatidylcholine-selective phospholipase C (PC-PLC).[8][9][10]

Activation of the I₁-imidazoline receptor by an agonist like moxonidine leads to the activation of PC-PLC. This enzyme then hydrolyzes phosphatidylcholine, a major component of the cell membrane, to produce two key second messengers: diacylglycerol (DAG) and phosphocholine.[8][9] DAG, in turn, can activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to a reduction in sympathetic outflow from the rostral ventrolateral medulla (RVLM) in the brainstem.[1][4] This reduction in sympathetic nerve activity results in decreased blood pressure.

I1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol I1R I₁-Imidazoline Receptor PCPLC PC-PLC I1R->PCPLC Activates PC Phosphatidylcholine PCPLC->PC Hydrolyzes DAG Diacylglycerol (DAG) PC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Reduced Sympathetic Outflow Downstream->Response Agonist Second-Generation This compound Agonist Agonist->I1R

I₁-Imidazoline Receptor Signaling Pathway.

Key Experimental Protocols

The characterization of second-generation this compound drugs relies on a suite of specialized in vitro and in vivo assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity and selectivity of a compound for its target receptor.

Objective: To determine the Ki (inhibition constant) of a test compound for I₁-imidazoline and α₂-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express the target receptors (e.g., rabbit or rat brain cortex for I₂ and α₂ receptors, or rostral ventrolateral medulla for I₁ receptors) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 50-120 µ g/well .[11]

  • Binding Reaction:

    • In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]-clonidine for I₁/α₂ receptors or [³H]-idazoxan for I₂ receptors) at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of a known non-labeled ligand is added to a separate set of wells.

  • Incubation and Filtration:

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[11]

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ (concentration of the test compound that inhibits 50% of specific radioligand binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Tissue Homogenization & Centrifugation) start->prep binding Binding Reaction (Membranes + Radioligand + Test Compound) prep->binding incubation Incubation (e.g., 60 min at 30°C) binding->incubation filtration Filtration & Washing (Separate Bound from Free Radioligand) incubation->filtration detection Scintillation Counting (Measure Radioactivity) filtration->detection analysis Data Analysis (Calculate IC₅₀ and Ki) detection->analysis end End analysis->end

Experimental Workflow for Radioligand Binding Assay.
GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by an agonist.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a second-generation this compound drug in activating G-proteins coupled to α₂-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the α₂-adrenergic receptor subtype of interest as described for the radioligand binding assay.[12]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test agonist.

    • For determining non-specific binding, add a high concentration of unlabeled GTPγS.

  • Initiation and Incubation:

    • Initiate the reaction by adding the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes.[12]

  • Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound [³⁵S]GTPγS.[12]

  • Detection and Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the specific binding of [³⁵S]GTPγS against the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.[12]

Functional Effects Beyond Blood Pressure Regulation

The pharmacological profile of second-generation this compound drugs extends beyond their antihypertensive effects, with notable actions on insulin (B600854) secretion and neuroprotection.

Modulation of Insulin Secretion

Certain this compound compounds have been shown to stimulate insulin secretion from pancreatic β-cells.[13][14][15][16][17] This effect can be mediated through various mechanisms, including the inhibition of K(ATP) channels, leading to membrane depolarization and calcium influx, or through direct interaction with the exocytotic machinery.[17] The glucose-dependency of this effect is a key area of investigation for the development of novel anti-diabetic therapies.[16]

Experimental Model: Static Insulin Secretion from Isolated Islets

  • Islet Isolation: Isolate pancreatic islets from rodents.

  • Pre-incubation: Pre-incubate batches of islets in a buffer with low glucose concentration.

  • Stimulation: Incubate the islets with varying concentrations of the test this compound compound in the presence of low and high glucose concentrations.

  • Measurement: Collect the supernatant and measure the secreted insulin levels using methods like radioimmunoassay (RIA) or ELISA.

Neuroprotective Effects

Several this compound ligands have demonstrated neuroprotective properties in various experimental models of neuronal injury.[18] These effects are often attributed to the blockade of NMDA receptor channels, which play a critical role in excitotoxicity.[18]

Experimental Model: In Vitro Neurotoxicity Assay

  • Cell Culture: Use primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y).

  • Induction of Neurotoxicity: Induce neuronal cell death using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or by inducing hypoxia.

  • Treatment: Pre-treat the cells with the test this compound compound before or after the insult.

  • Assessment of Cell Viability: Measure cell viability using assays such as the MTT or AlamarBlue assay.

  • Mechanistic Studies: Investigate the underlying mechanisms by measuring markers of apoptosis (e.g., caspase activity) and oxidative stress (e.g., reactive oxygen species production).[19]

Conclusion

Second-generation this compound drugs represent a significant advancement in the pharmacological management of hypertension, primarily due to their enhanced selectivity for I₁-imidazoline receptors. A thorough understanding of their binding affinities, unique signaling pathways, and diverse functional effects is paramount for the continued development of safer and more effective therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complex pharmacology of this important class of drugs.

References

The Role of I1 Imidazoline Receptors in Blood Pressure Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role I1 imidazoline receptors play in the central regulation of blood pressure. It delves into the molecular mechanisms, signaling pathways, and pharmacological agents that target these receptors, offering insights for research and drug development in the field of hypertension.

Introduction to I1 this compound Receptors

This compound receptors are a class of receptors that recognize ligands with an this compound moiety. They are distinct from adrenergic receptors, although some ligands exhibit affinity for both. Three main classes of this compound receptors have been identified: I1, I2, and I3. The I1 subtype is primarily involved in the central inhibition of the sympathetic nervous system, leading to a reduction in blood pressure. These receptors are predominantly located in the rostral ventrolateral medulla (RVLM) of the brainstem, a key area for cardiovascular control.

The antihypertensive effect of certain centrally acting drugs, initially attributed solely to their action on α2-adrenergic receptors, is now understood to be largely mediated by their interaction with I1 this compound receptors. This distinction is crucial, as the activation of I1 receptors is associated with a more favorable side-effect profile, particularly less sedation and dry mouth, compared to the activation of α2-adrenergic receptors.

Mechanism of Action and Signaling Pathways

Activation of I1 this compound receptors in the RVLM leads to a decrease in sympathetic outflow from the central nervous system. This sympathoinhibition results in reduced peripheral vascular resistance and a subsequent lowering of blood pressure. The signaling cascade initiated by I1 receptor activation is still under investigation but is known to be distinct from that of α2-adrenergic receptors.

Current evidence suggests that the I1 receptor is a G protein-coupled receptor. Upon agonist binding, it is thought to activate a signaling pathway involving phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of the second messenger diacylglycerol (DAG). Another proposed mechanism involves the inhibition of adenylyl cyclase. This cascade ultimately results in the inhibition of presynaptic neuronal firing in the RVLM, reducing the release of norepinephrine (B1679862) in the periphery.

Signaling Pathway Diagram

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I1 this compound Receptor G_Protein G-Protein I1_Receptor->G_Protein Activates PC_PLC PC-PLC G_Protein->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Produces Agonist I1 Agonist (e.g., Moxonidine, Rilmenidine) Agonist->I1_Receptor Binds to Sympathetic_Outflow Decreased Sympathetic Outflow DAG->Sympathetic_Outflow Leads to Blood_Pressure Lowered Blood Pressure Sympathetic_Outflow->Blood_Pressure Results in

Caption: I1 this compound Receptor Signaling Pathway.

Quantitative Data: Ligand Binding Affinities and Selectivity

The development of selective I1 this compound receptor agonists has been a key focus in hypertension therapy. The selectivity of a compound for I1 receptors over α2-adrenergic receptors is a critical determinant of its therapeutic efficacy and side-effect profile. The following tables summarize the binding affinities (Ki) and selectivity ratios for various ligands.

LigandI1 Receptor Ki (nM)α2-Adrenergic Receptor Ki (nM)Selectivity Ratio (α2-Ki / I1-Ki)Reference
Agonists
Moxon

The Role of I2 Imidazoline Receptors in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoline receptors (IRs) are a class of non-adrenergic binding sites that have become a focal point in neuropharmacology.[1] Among the subtypes, the I2 this compound receptor (I2-IR) is of significant therapeutic interest due to its high density in the central nervous system (CNS), particularly in glial cells.[1][2] Alterations in I2-IR density have been documented in the brains of patients with neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, implicating these receptors in the pathophysiology of these disorders.[1][3]

Predominantly located on the outer mitochondrial membrane of astrocytes, the precise molecular identity of the I2-IR remains under investigation, though several candidate proteins have been proposed.[1][4] Its functional roles are primarily understood through the actions of selective ligands, with agmatine (B1664431) considered a key endogenous ligand.[1][4] Activation of I2-IRs by specific ligands has consistently demonstrated significant neuroprotective effects in various preclinical models of neurodegeneration.[1][4] This guide provides a comprehensive technical overview of the I2-IR's involvement in neurodegenerative diseases, detailing its mechanisms of action, signaling pathways, and the experimental methodologies used to evaluate its function.

Molecular Profile and Localization

The I2-IR is defined as a non-adrenergic binding site with high affinity for ligands like idazoxan (B1206943) and 2-(2-benzofuranyl)-2-imidazoline (2-BFI).[5][6] While its exact structure is not fully elucidated, research points to a heterogeneous family of proteins.[5][7]

  • Mitochondrial Localization: I2-IRs are primarily localized to the outer mitochondrial membrane, particularly in astrocytes.[1][4][8] This strategic location places them at a critical intersection of cellular metabolism, apoptosis, and oxidative stress pathways.

  • Association with Monoamine Oxidase (MAO): A significant body of evidence indicates that I2-IR binding sites are located on Monoamine Oxidase B (MAO-B), and to a lesser extent, MAO-A.[4][7][8] Studies in MAO-B knockout mice showed a complete abolishment of [3H]idazoxan binding in the liver and brain, confirming that in these tissues, I2-IRs are located exclusively on MAO-B.[7] However, the I2 binding site is distinct from the catalytic site of the MAO enzyme, suggesting an allosteric relationship.[4][9] This association is crucial, as MAO-B activity is known to increase in aging and neurodegenerative diseases, contributing to oxidative stress.[10] It is important to note, however, that some studies suggest I2-IRs also represent molecular species distinct from MAO, indicating a complex and not fully resolved molecular identity.[9]

Mechanisms of Neuroprotection and Signaling Pathways

Activation of I2-IRs by selective ligands confers neuroprotection through multiple, interconnected mechanisms. These effects are largely attributed to the modulation of glial cell function, particularly astrocytes.[1]

Anti-Apoptotic Effects

I2-IR ligands inhibit neuronal death by modulating key apoptotic signaling cascades.[1] This involves both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. For instance, the I2-IR ligand LSL60101 has been shown to decrease the pro-apoptotic FADD protein in the hippocampus.[11]

I2_Ligand I2-IR Ligand I2_Receptor I2 this compound Receptor (on Mitochondria) I2_Ligand->I2_Receptor Activates Mitochondria Mitochondrial Pathway (Intrinsic) I2_Receptor->Mitochondria Inhibits Death_Receptor Death Receptor Pathway (Extrinsic) I2_Receptor->Death_Receptor Inhibits Apoptosis Apoptosis / Neuronal Death Mitochondria->Apoptosis Death_Receptor->Apoptosis

Caption: Anti-apoptotic signaling modulated by I2-IR ligands.

Modulation of Neuroinflammation

Neuroinflammation, driven by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases.[1] I2-IR ligands exert potent anti-inflammatory effects.[12] Treatment has been shown to reduce the density of activated microglia and suppress the production of pro-inflammatory cytokines like TNF-α and enzymes such as COX-2 in glial cell cultures.[1] In the 5xFAD mouse model of Alzheimer's, the I2 ligand CR4056 suppressed pro-inflammatory activated microglia.[12] This modulation is linked to the calcineurin (CaN) pathway; the I2-IR ligand B06 was found to increase the phosphorylation of NFATc1, a CaN target, preventing the transcription of neuroinflammatory genes.[13]

I2_Ligand I2-IR Ligand I2_Receptor I2 this compound Receptor I2_Ligand->I2_Receptor Activates Glial_Cells Astrocytes & Microglia I2_Receptor->Glial_Cells Modulates Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, COX-2) Glial_Cells->Pro_Inflammatory Reduces Production Neuroinflammation Neuroinflammation Pro_Inflammatory->Neuroinflammation

Caption: Modulation of neuroinflammatory pathways by I2-IR ligands.

Other Neuroprotective Mechanisms
  • MAO Inhibition: Many I2-IR ligands inhibit MAO-A and MAO-B activity, reducing the breakdown of monoamine neurotransmitters and decreasing the production of reactive oxygen species (ROS) that contribute to oxidative stress.[1][14]

  • GFAP Expression: I2-IR activation can increase the expression of Glial Fibrillary Acidic Protein (GFAP) in astrocytes, a process associated with neuronal protection and regeneration.[1][4]

  • Calcium Homeostasis: I2-IR activation has been linked to the reduction of cellular calcium overload, a key event in excitotoxicity-mediated neuronal death.[1][4]

  • NMDA Receptor Blockade: The endogenous ligand agmatine and other I2-IR ligands may exert neuroprotective effects by directly blocking N-methyl-D-aspartate (NMDA) receptors, thereby preventing excitotoxic neuronal damage.[1][4]

Involvement in Specific Neurodegenerative Diseases

Alterations in I2-IR are a consistent finding across several major neurodegenerative diseases, positioning the receptor as a key therapeutic target.

Alzheimer's Disease (AD)

The density of I2-IRs is reportedly increased in the brains of AD patients.[2][10][13] This has led to the exploration of I2-IR ligands as disease-modifying agents.

  • Cognitive Improvement: In preclinical models like the 5xFAD and SAMP8 mice, treatment with selective I2-IR ligands (e.g., CR4056, B06, MCR5) improves cognitive deficits and reverses memory impairments.[2][12][13][15]

  • Molecular Effects: These ligands have been shown to reduce AD hallmarks, oxidative stress, and neuroinflammation markers.[13][15] Specifically, treatments can diminish amyloid precursor protein (APP) processing and increase the levels of Aβ-degrading enzymes in the hippocampus.[15] The ligand CR4056 was also found to increase the expression of ApoE, which is mainly produced by astrocytes, and restore blood-brain barrier (BBB) integrity by reducing fibrinogen extravasation.[12]

Parkinson's Disease (PD)

The role of I2-IR in PD is closely tied to astroglia pathology.[16] I2-IRs are expressed on activated astrocytes (astrogliosis), which play a complex role in the initiation and progression of PD.[16]

  • PET Imaging: The PET radioligand [11C]BU99008, which targets I2-IR, has been used to evaluate astrogliosis in PD patients.[16][17] Studies have shown increased I2-IR levels in cortical regions and the brainstem in early-stage PD, potentially reflecting a compensatory neuroprotective mechanism.[16] Conversely, in moderate-to-advanced PD, a loss of I2-IR signal is observed, which may correlate with a loss of reactive astrocyte function and contribute to cognitive impairment.[16]

  • Preclinical Models: In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of PD, I2-site ligands like 2-BFI potentiated the effects of L-DOPA, likely through their ability to inhibit MAO.[14] However, studies on post-mortem brain tissue from chronic PD patients did not find significant alterations in I2-IR density or MAO activity compared to controls.[18]

Huntington's Disease (HD)

HD is an autosomal dominant neurodegenerative disorder characterized by significant neuronal loss, primarily in the striatum.[19]

  • Receptor Loss: A significant loss (approximately 56%) of I2-IR binding has been observed in the putamen of HD patients post-mortem, consistent with the receptors being located on degenerating neurons.[20]

  • Therapeutic Potential: The involvement of I2-IRs in neurotransmission and cell survival makes them a promising target for developing neuroprotective and disease-modifying interventions for HD.[19] Research suggests that targeting these receptors could alleviate multiple symptoms and potentially slow disease progression.[19] PET imaging using ligands like [11C]BU99008 is being explored to assess neuroinflammation via I2-IR expression in HD patients.[21]

Quantitative Data on I2-IR Ligands

The pharmacological characterization of I2-IR ligands is critical for drug development. Key parameters include binding affinity (Ki) for the I2 receptor and functional activity, such as the inhibition of MAO-B (IC50).

Table 1: Binding Affinities (Ki) of Selected Ligands for I2 this compound Receptors

Ligand Radioligand Used Tissue Source Ki (nM) Reference
Idazoxan [3H]Idazoxan Rat Cerebral Cortex 12.8 ± 6.8 [18]
2-BFI [3H]2-BFI Rat Brain Data not specified [5]
BU224 Not Specified Not Specified Data not specified [5]
CR4056 Not Specified Not Specified Data not specified [5][6]
LSL60101 Not Specified Human Brain Data available [11]
B06 Not Specified Not Specified Data available [1]

Note: Ki values can vary significantly between studies due to different experimental conditions, such as the radioligand and tissue preparation used.[22]

Table 2: Inhibitory Potency (IC50) of Selected Ligands on Monoamine Oxidase (MAO) Activity

Ligand Enzyme Substrate IC50 (µM) Reference
2-BFI MAO-A Kynuramine (B1673886) 16.5 ± 2.7 [14]
2-BFI MAO-B Benzylamine (B48309) 27.9 ± 2.2 [14]
BU224 MAO-A Kynuramine 4.8 ± 0.2 [14]
BU224 MAO-B Benzylamine 44.8 ± 6.6 [14]
Idazoxan MAO-A Not Specified 280 [9]
Idazoxan MAO-B Not Specified 624 [9]
Clonidine MAO-A Not Specified 700 [9]

| Clonidine | MAO-B | Not Specified | 6000 |[9] |

Key Experimental Protocols

Evaluating the interaction of novel compounds with I2-IRs involves a range of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) and selectivity of a test compound for I2-IRs.

Objective: To determine the inhibition constant (Ki) of a test ligand for I2-IRs.

Materials:

  • Tissue source rich in I2-IRs (e.g., rat or rabbit brain cortex).[22][23]

  • Radioligand with high affinity for I2-IRs (e.g., [³H]2-BFI, [³H]idazoxan).[1][22]

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[22]

  • Scintillation cocktail and counter.

Protocol:

  • Tissue Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membrane fraction. Wash and resuspend the pellet in fresh buffer.[22]

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Place filters in scintillation vials with cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep1 Homogenize Tissue (e.g., Brain Cortex) Prep2 Centrifuge & Isolate Membrane Fraction Prep1->Prep2 Assay1 Incubate Membranes with Radioligand ([³H]2-BFI) & Test Compound Prep2->Assay1 Assay2 Separate Bound/Free Ligand (Filtration) Assay1->Assay2 Assay3 Quantify Radioactivity (Scintillation Counting) Assay2->Assay3 Analysis1 Calculate IC50 from Competition Curve Assay3->Analysis1 Analysis2 Determine Ki using Cheng-Prusoff Equation Analysis1->Analysis2

Caption: Experimental workflow for a radioligand binding assay.

Monoamine Oxidase (MAO) Inhibition Assay

This functional assay measures the ability of an I2-IR ligand to inhibit the enzymatic activity of MAO-A or MAO-B.

Objective: To determine the IC50 value of a test ligand for MAO-A and MAO-B.

Materials:

  • Source of MAO enzyme (e.g., rat liver mitochondrial fractions).[9]

  • Specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[22]

  • Test compounds at various concentrations.

  • Microplate reader (fluorometric or colorimetric).

Protocol:

  • Pre-incubation: Pre-incubate the MAO enzyme source with various concentrations of the test ligand.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the appropriate substrate.[22]

  • Detection: Measure the product formation over time using a microplate reader (e.g., fluorescence for kynuramine metabolism).[22]

  • Data Analysis: Plot the enzyme activity against the log concentration of the test ligand to generate a dose-response curve and calculate the IC50 value.[22]

In Vivo Studies in Animal Models

Evaluating the therapeutic potential of I2-IR ligands requires the use of relevant animal models of neurodegeneration.

Common Models:

  • AD: 5xFAD transgenic mice, Senescence-Accelerated Mouse-Prone 8 (SAMP8).[1][12][15]

  • PD: 6-hydroxydopamine (6-OHDA)-lesioned rats.[14]

  • HD: 3-nitropropionic acid (3-NPA)-induced models in rats.[24]

General Workflow:

  • Model Induction/Selection: Utilize transgenic or toxin-induced animal models that recapitulate key aspects of the human disease.

  • Drug Administration: Administer the I2-IR ligand chronically or acutely via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Testing: Perform a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition), motor function, and anxiety-like behaviors.

  • Post-mortem Analysis: Collect brain tissue for biochemical and histological analysis. This includes measuring levels of disease biomarkers (e.g., Aβ plaques), neuroinflammatory markers, apoptotic proteins, and oxidative stress indicators.

Conclusion and Future Directions

The I2 this compound receptor represents a compelling and multifaceted therapeutic target for neurodegenerative diseases. Its strategic location on the mitochondrial membrane of glial cells places it at the center of key pathological processes, including apoptosis, neuroinflammation, and oxidative stress. A growing body of preclinical evidence demonstrates that selective I2-IR ligands can ameliorate cognitive deficits and modify disease pathology in models of Alzheimer's, Parkinson's, and Huntington's diseases.

Despite this promise, significant challenges remain. The precise molecular identity of the I2-IR is not fully resolved, and its downstream signaling pathways are still being elucidated.[1][13] Future research must focus on:

  • Molecular Identification: Conclusively identifying the protein(s) that constitute the I2-IR.

  • Signaling Elucidation: Mapping the complete signal transduction cascades initiated by I2-IR activation.

  • Clinical Translation: Advancing promising I2-IR ligands, such as CR4056 which has been safely tolerated in humans, into clinical trials for neurodegenerative diseases.[5][12]

The development of novel, highly selective I2-IR ligands, coupled with advanced imaging techniques, will be instrumental in unlocking the full therapeutic potential of modulating this receptor system to combat the progression of devastating neurodegenerative disorders.[25]

References

An In-depth Technical Guide to the I3 Imidazoline Receptor and its Modulation of Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The I3 imidazoline receptor, located on pancreatic β-cells, has emerged as a significant modulator of insulin (B600854) secretion, distinct from the I1 and I2 receptor subtypes. Activation of the I3 receptor potentiates glucose-stimulated insulin secretion, making it a promising therapeutic target for type 2 diabetes. This guide provides a comprehensive overview of the I3 receptor's role in insulin release, detailing its signaling pathways, the effects of various pharmacological agents, and standardized experimental protocols for its investigation. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to the I3 this compound Receptor

This compound receptors are a class of non-adrenergic receptors that are categorized into three main subtypes: I1, I2, and I3.[1][2] While I1 receptors are primarily involved in the central regulation of blood pressure and I2 receptors are associated with various neurological functions, the I3 receptor is specifically localized to pancreatic β-cells and directly participates in the regulation of insulin secretion.[1][2] The distinct pharmacological profile of the I3 receptor differentiates it from the I1 and I2 subtypes, presenting a focused target for the development of novel insulin secretagogues.[3]

The I3 this compound Receptor Signaling Pathway

Activation of the I3 this compound receptor initiates a signaling cascade that culminates in the potentiation of insulin exocytosis. The primary mechanism involves the mobilization of intracellular calcium, a critical second messenger in insulin secretion.

The signaling pathway proceeds as follows:

  • Agonist Binding and Receptor Activation: An agonist, such as morin (B1676745) or canavanine, binds to and activates the I3 this compound receptor on the pancreatic β-cell membrane.

  • Phospholipase C (PLC) Activation: The activated I3 receptor is coupled to and stimulates Phospholipase C (PLC).[1][4]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER) membrane. This binding triggers the release of stored calcium from the ER into the cytosol.

  • Calcium-Induced Calcium Release (CICR): The initial rise in cytosolic calcium can also activate ryanodine (B192298) receptors (RyR) on the ER, leading to a further release of calcium in a process known as calcium-induced calcium release.

  • Influx of Extracellular Calcium: The I3 receptor-mediated signaling can also lead to the closure of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[5] This closure causes membrane depolarization, which in turn opens voltage-gated calcium channels (VGCCs), allowing an influx of extracellular calcium into the cell.

  • Insulin Granule Exocytosis: The elevated cytosolic calcium concentration is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent secretion of insulin.

The following diagram illustrates this signaling cascade:

I3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist I3R I3 this compound Receptor Agonist->I3R Binds PLC Phospholipase C (PLC) I3R->PLC Activates KATP K-ATP Channel I3R->KATP Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates VGCC Voltage-Gated Ca2+ Channel Ca_cytosol Ca2+ (increased) VGCC->Ca_cytosol Ca2+ influx KATP->VGCC Depolarizes membrane, opens VGCC IP3R IP3 Receptor IP3->IP3R Binds Insulin_Vesicle Insulin Vesicle Ca_cytosol->Insulin_Vesicle Triggers fusion RyR Ryanodine Receptor Ca_cytosol->RyR Activates (CICR) Exocytosis Insulin Secretion Insulin_Vesicle->Exocytosis Leads to IP3R->Ca_cytosol Releases Ca2+ RyR->Ca_cytosol Releases Ca2+ Ca_ER Ca2+ Store

I3 this compound Receptor Signaling Pathway.

Quantitative Data on I3 this compound Receptor Ligands

The following tables summarize the quantitative effects of known I3 this compound receptor agonists and antagonists on insulin secretion and related parameters.

Table 1: I3 this compound Receptor Agonists

CompoundModel SystemConcentration/DoseEffect on Insulin SecretionReference
Morin MIN6 CellsDose-dependentInduces a dose-dependent increase.[4][6][4][6]
Isolated Rat Pancreatic Islets10⁻⁷ MEnhances insulin secretion.[7][7]
Diabetic Rats-Increases plasma insulin levels.[1][8][1][8]
Canavanine HIT-T15 Pancreatic β-cellsDose-dependentDose-dependently stimulates insulin secretion.[9][9]
Wistar Rats0.1, 1, and 2.5 mg/kg (i.v.)Increases plasma insulin.[9][9]
Efaroxan (B1214185) BRIN-BD11 Cells200 µMStimulates insulin secretion.[10][10]
Rat Islets of Langerhans-Stimulates insulin secretion.[3][3]
Harmane Human Islet MTsDose-dependentIncreased basal and stimulated insulin secretion.[11][11]
Allantoin Min 6 Cells & Wistar RatsDose-dependentEnhances insulin secretion.[12][12]
S-21663 MIN6 Cells10⁻⁵ M to 10⁻³ M (peak at 10⁻⁴ M)Potent, glucose-independent insulin secretagogue.[13][14][13][14]

Table 2: I3 this compound Receptor Antagonists

CompoundModel SystemConcentration/DoseEffect on Agonist-Induced Insulin SecretionReference
KU14R MIN6 CellsDose-dependentDose-dependently inhibits morin- or efaroxan-induced insulin secretion.[4][4]
Isolated Rat Pancreatic IsletsDose-dependentDose-dependently inhibits morin-induced insulin secretion.[1][7][1][7]
Diabetic Rats-Dose-dependently inhibits morin-induced increase in plasma insulin.[1][8][1][8]
Wistar Rats4 or 8 mg/kg (i.v.)Attenuates canavanine-induced insulin secretion.[9][9]
Min 6 Cells & Wistar RatsDose-dependentBlocks allantoin-induced insulin secretion.[12][12]

Note: Some studies have reported that KU14R can act as a potent insulinotropic agent in certain experimental settings, suggesting a complex pharmacology that may be cell-line or condition-dependent.[10]

Detailed Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol describes a static incubation method to assess the effect of a test compound on insulin secretion from MIN6 pancreatic β-cells.

Materials:

  • MIN6 cells

  • 24-well or 96-well cell culture plates

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4)

  • Glucose solutions (low and high concentrations)

  • Test compound (I3 agonist or antagonist)

  • Mouse insulin ELISA kit

Procedure:

  • Cell Seeding: Seed MIN6 cells into a 24-well or 96-well plate to achieve approximately 80% confluency on the day of the experiment.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with glucose-free KRBH buffer.

    • Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish basal insulin secretion.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add fresh KRBH with the desired glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM or 20 mM) with or without various concentrations of the test compound.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cell debris.

  • Insulin Quantification:

    • Quantify the insulin concentration in the supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.

Intracellular Calcium Measurement in Pancreatic β-cells

This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator.

Materials:

  • Pancreatic β-cells (e.g., MIN6 cells or isolated islets)

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Pluronic F-127

  • HEPES-buffered salt solution

  • Confocal or fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Preparation: Culture cells on glass coverslips suitable for microscopy.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in a HEPES-buffered salt solution.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells with the HEPES-buffered salt solution to remove excess dye.

  • Imaging:

    • Mount the coverslip on the microscope stage.

    • Perfuse the cells with a solution containing a basal glucose concentration.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • After establishing a stable baseline, perfuse the cells with a solution containing a high glucose concentration and/or the test compound.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Experimental and Logical Workflows

Workflow for Investigating a Novel I3 Receptor Agonist

The following diagram outlines a typical experimental workflow for characterizing a novel compound suspected to act as an I3 this compound receptor agonist.

experimental_workflow Start Start Compound_Synthesis Synthesize and Purify Novel Compound Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening: GSIS Assay (MIN6 cells) Compound_Synthesis->In_Vitro_Screening Dose_Response Dose-Response Curve (Determine EC50) In_Vitro_Screening->Dose_Response Antagonist_Blockade Antagonist Blockade: Co-incubate with KU14R Dose_Response->Antagonist_Blockade Calcium_Imaging Mechanism of Action: Intracellular Calcium Imaging Antagonist_Blockade->Calcium_Imaging PLC_Inhibition PLC Inhibition Assay (e.g., with U73122) Calcium_Imaging->PLC_Inhibition Ex_Vivo_Validation Ex Vivo Validation: Isolated Pancreatic Islets PLC_Inhibition->Ex_Vivo_Validation In_Vivo_Studies In Vivo Studies: Animal Models of Diabetes Ex_Vivo_Validation->In_Vivo_Studies End End In_Vivo_Studies->End

Workflow for I3 Agonist Characterization.

Conclusion and Future Directions

The I3 this compound receptor represents a compelling target for the development of novel therapies for type 2 diabetes. Its specific expression in pancreatic β-cells and its direct role in modulating insulin secretion offer the potential for targeted and effective treatments. Further research is warranted to fully elucidate the molecular identity of the I3 receptor and to discover more potent and selective ligands. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this important therapeutic target. The development of I3 receptor agonists could lead to a new class of insulin secretagogues with a favorable safety and efficacy profile.

References

A Technical Guide to Natural Products Featuring the Imidazoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of naturally occurring compounds that feature the imidazoline scaffold. The document is intended for an audience with a professional background in chemistry, biology, and pharmacology, offering detailed information on the isolation, biological activity, and mechanisms of action of these fascinating molecules. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of key biological pathways to facilitate research and development in this area.

Introduction

The this compound ring is a five-membered heterocycle containing two nitrogen atoms, one of which is saturated. This structural motif is found in a diverse array of natural products, particularly those isolated from marine organisms. These compounds have garnered significant attention from the scientific community due to their wide range of potent biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This guide focuses on a selection of prominent this compound-containing natural products, providing a technical resource for their study and potential therapeutic application.

Featured this compound-Containing Natural Products

This guide will focus on three key examples of natural products containing the this compound scaffold: Topsentin, Cylindrospermopsin, and the Spongotine family of alkaloids.

Topsentin

Topsentin is a bis-indole alkaloid containing a central this compound core, first isolated from the marine sponge Spongosorites genitrix. It has demonstrated significant antitumor and anti-inflammatory activities.

The cytotoxic and anti-inflammatory activities of Topsentin are summarized in the tables below.

Table 1: Cytotoxic Activity of Topsentin

Cell LineActivityIC50 (µM)Reference
P388 (Murine Leukemia)Cytotoxic4 - 40[1][2]
B16 (Murine Melanoma)CytotoxicNot specified[1]
Human Tumor CellsCytotoxic4 - 40[1][2]
Pancreatic Cancer Cells (PATU-T)Cytotoxic8.8[3]

Table 2: Anti-inflammatory Activity of Topsentin

AssayCell LineIC50 (µM)Reference
PGE2 Production InhibitionHaCaT (Human Keratinocytes)1.22[4]
TNF-α Production InhibitionHaCaT (Human Keratinocytes)6.98[4]

Isolation of Topsentin from Spongosorites genitrix

A general procedure for the isolation of Topsentin is as follows:

  • Extraction: The freeze-dried and ground sponge material is exhaustively extracted with methanol (B129727) (MeOH). The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The crude MeOH extract is partitioned between n-hexane and 80% aqueous MeOH. The aqueous MeOH fraction is then further partitioned with dichloromethane (B109758) (CH2Cl2).

  • Chromatography: The bioactive fraction (typically the CH2Cl2 or ethyl acetate (B1210297) fraction) is subjected to a series of chromatographic separations. This usually involves:

    • Silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol).

    • Further purification by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable solvent system (e.g., acetonitrile-water with 0.1% trifluoroacetic acid).

  • Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of Topsentin (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Topsentin exerts its anti-inflammatory effects in UVB-irradiated human keratinocytes by inhibiting the MAPK and AP-1 signaling pathways, which subsequently downregulates the expression of cyclooxygenase-2 (COX-2).

Topsentin_Signaling_Pathway UVB UVB Irradiation MAPK MAPK Activation (p38, ERK, JNK) UVB->MAPK AP1 AP-1 Activation (c-Jun, c-Fos) MAPK->AP1 COX2 COX-2 Expression AP1->COX2 PGE2 PGE2 Production COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Topsentin Topsentin Topsentin->MAPK Cylindrospermopsin_Mechanism Cylindrospermopsin Cylindrospermopsin Protein_Synthesis Protein Synthesis Cylindrospermopsin->Protein_Synthesis Oxidative_Stress Oxidative Stress (ROS Production) Cylindrospermopsin->Oxidative_Stress Cellular_Damage Cellular Damage Protein_Synthesis->Cellular_Damage Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Bioactivity_Screening_Workflow Start Start: Natural Product Extract Fractionation Bioassay-Guided Fractionation Start->Fractionation Isolation Isolation of Pure Compounds Fractionation->Isolation Structure Structure Elucidation Isolation->Structure In_Vitro In Vitro Anti-inflammatory Assays Isolation->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound

References

Imidazoline Compounds: A Promising Frontier in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse array of chemical scaffolds. Among these, imidazoline-containing compounds have emerged as a particularly promising class of molecules with significant potential for development as targeted cancer therapeutics. Their inherent structural features allow for versatile interactions with various biological targets implicated in oncogenesis and tumor progression. This technical guide provides a comprehensive overview of the current landscape of this compound-based anticancer research, detailing their mechanisms of action, structure-activity relationships, and key experimental data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapies.

Mechanisms of Action: Targeting Key Oncogenic Pathways

This compound derivatives exert their anticancer effects through the modulation of several critical signaling pathways and cellular processes. The primary mechanisms of action identified to date include the inhibition of tubulin polymerization and the targeting of crucial protein kinases involved in tumor growth and angiogenesis.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Several this compound-based compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2] These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of microtubules.[2]

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound compounds have demonstrated inhibitory activity against several important kinases implicated in cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[3] this compound derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, thereby blocking downstream signaling pathways and inhibiting angiogenesis.[3]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling cascades promoting cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers. Certain this compound-based molecules have been shown to inhibit EGFR kinase activity, offering a targeted approach for cancers driven by this pathway.[4]

  • RAF Kinases: The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. This compound-containing compounds have been developed as inhibitors of RAF kinases, particularly the often-mutated B-RAF.[5][6]

Quantitative Data on Anticancer Activity

The anticancer potential of this compound compounds is supported by a growing body of quantitative data from in vitro studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of representative this compound derivatives against various cancer cell lines and specific molecular targets.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
This compound Analogs
20A375 (Human)Melanoma<10[7]
21A375 (Human)Melanoma<10[7]
Trisubstituted Imidazolinones
3jMCF-7Breast Cancer5.86[3]
3jA549Lung Cancer>50[3]
3aMCF-7Breast Cancer10.12[3]
3cMCF-7Breast Cancer9.87[3]
Benzimidazole Sulfonamides
22A549Lung Cancer0.15[8]
22HeLaCervical Cancer0.21[8]
22HepG2Liver Cancer0.33[8]
22MCF-7Breast Cancer0.17[8]
Benzimidazole-Cinnamide Derivatives
21A549Lung Cancer0.29[8]
21MDA-MB-231Breast Cancer1.48[8]
Imidazothiazole-Benzimidazole Derivatives
20A549Lung Cancer1.09[8]
Imidazole-based EGFR Inhibitors
2cMDA-MB-231Breast CancerNot specified[4]
2dMDA-MB-231Breast CancerNot specified[4]
Imidazo[2,1-b]oxazole Derivatives
11cA375Melanoma7.25[5]
11eA375Melanoma8.03[5]
11rA375Melanoma4.70[5]
Imidazole-containing Pyrazole Tricyclic Derivative
20eNot specifiedMelanoma0.24[1]

Table 2: Inhibitory Activity of this compound Derivatives against Molecular Targets

Compound IDMolecular TargetIC50 (nM)Reference
Trisubstituted Imidazolinones
3jVEGFR-270[3]
3fVEGFR-2100[3]
3hVEGFR-2110[3]
3iVEGFR-2100[3]
Imidazole-based EGFR Inhibitors
2cEGFR617.33[4]
2dEGFR710[4]
3cEGFR236.38[4]
Imidazo[2,1-b]oxazole Derivatives
11oV600E-B-RAF34[5]
11qV600E-B-RAF92[5]
11uV600E-B-RAF93[5]
NH2-based Imidazothiazole Derivatives
10lV600E B-Raf1.20[6]
10nV600E B-Raf4.31[6]
10oV600E B-Raf6.21[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of the anticancer properties of this compound compounds.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test this compound compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 48-72 hours).

  • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with 1% acetic acid to remove TCA and unbound dye. Air dry the plates completely.

  • Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilize the bound dye by adding 10 mM Tris base solution to each well and shaking for 10 minutes.

  • Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified porcine brain tubulin

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test this compound compounds

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin in General Tubulin Buffer with GTP and glycerol.

  • Add the test this compound compound or vehicle control to the reaction mixture.

  • Incubate the mixture at 37°C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time in a spectrophotometer.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of this compound compounds against specific kinases (e.g., VEGFR-2, EGFR, RAF).

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test this compound compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test this compound compounds.

  • In a multi-well plate, add the kinase, its specific substrate, and the test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C or 37°C) for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of kinase inhibition and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound compounds on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test this compound compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • RNase A

  • Propidium (B1200493) iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the this compound compound for a specified duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A and propidium iodide.

  • Incubate the cells in the dark to allow for RNA digestion and DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows.

G VEGFR-2 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF Akt Akt PI3K->Akt GeneExpression Gene Expression (Proliferation, Angiogenesis) Akt->GeneExpression Promotes Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->GeneExpression Regulates This compound This compound Compound This compound->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and its inhibition by this compound compounds.

G EGFR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression Regulates Akt Akt PI3K->Akt Akt->GeneExpression Promotes Survival This compound This compound Compound This compound->EGFR Inhibits Kinase Activity G RAF-MEK-ERK Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression This compound This compound Compound This compound->RAF Inhibits G Experimental Workflow for SRB Cytotoxicity Assay Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h Treat Treat with this compound Compounds Incubate24h->Treat Incubate48h Incubate 48-72h Treat->Incubate48h Fix Fix with TCA Incubate48h->Fix Wash1 Wash with Acetic Acid Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize Dye with Tris Base Wash2->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End G Generic Kinase Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, This compound Compounds) Start->PrepareReagents Dispense Dispense Kinase, Substrate, and Compound into Plate PrepareReagents->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Kinase Activity (e.g., ADP level) Stop->Detect Read Read Signal (e.g., Luminescence) Detect->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

References

The Discovery and Characterization of Selective Ligands for Imidazoline Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of selective ligands for imidazoline receptor subtypes. It summarizes key quantitative data, details essential experimental protocols, and visualizes the complex signaling pathways and research workflows involved in the characterization of these important therapeutic targets.

Introduction to this compound Receptors

This compound receptors (I-receptors) are a class of receptors that bind this compound-containing compounds and are distinct from adrenergic receptors.[1] First identified during studies of the antihypertensive drug clonidine, these receptors have emerged as significant targets for therapeutic intervention in a variety of physiological processes.[1] Three primary subtypes have been characterized: I₁, I₂, and I₃, each with distinct tissue distributions and physiological roles.[2][3][4] The development of ligands with high selectivity for these subtypes is crucial for advancing our understanding of their function and for creating novel therapeutics with improved side-effect profiles.[5][6]

  • I₁-Imidazoline Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.[3][5] Activation of I₁ receptors leads to a decrease in sympathetic nervous system outflow, resulting in a hypotensive effect.[5]

  • I₂-Imidazoline Receptors: Widely distributed in the brain and peripheral tissues like the kidney and liver, I₂ receptors are associated with several proteins, including monoamine oxidase (MAO).[5][7] They are implicated in pain modulation, neuroprotection, and psychiatric conditions.[3][7]

  • I₃-Imidazoline Receptors: Found in pancreatic β-cells, this subtype is involved in the regulation of insulin (B600854) secretion.[2][5] The understanding of I₃ receptors is the most limited of the three, and as of 2017, no selective ligands had been identified.[2]

Selective Ligands for this compound Receptor Subtypes

The development of selective ligands has been instrumental in differentiating the functions of this compound receptor subtypes from each other and from α₂-adrenoceptors, with which early ligands often showed cross-reactivity.

I₁-Imidazoline Receptor Ligands

Selective I₁-receptor ligands are primarily investigated for their potential as antihypertensive agents with fewer sedative side effects than α₂-adrenoceptor agonists.[5][8] Moxonidine and rilmenidine (B1679337) are well-known examples that exhibit greater selectivity for I₁ receptors over α₂-adrenoceptors compared to clonidine.[7][9] The endogenous ligand agmatine (B1664431) has also been identified as a highly selective agent for a component of I₁ sites.[10][11]

Table 1: Binding Affinities and Selectivity of I₁-Receptor Ligands

Ligand Receptor/Tissue Binding Affinity (Kᵢ) Selectivity (Fold vs. α₂-AR) Reference
Agmatine Human Platelet I₁ High affinity component >1400 (vs. α₂A), >5000 (vs. α₂B) [10]
Moxonidine Human Platelet I₁ High affinity component Selective over α₂-adrenoceptors [10]
Rilmenidine Not Specified Higher I₁/α₂ selectivity than clonidine Not Specified [9]

| LNP599 | Not Specified | High affinity | Little to no activity on α₂-adrenoceptors |[9] |

I₂-Imidazoline Receptor Ligands

Research into selective I₂ ligands has revealed their potential in treating chronic pain, neurodegenerative diseases, and other CNS disorders.[7] Unlike I₁ receptors, I₂ sites are not coupled to G-proteins.[11] A number of highly selective compounds have been developed, allowing for more precise investigation of I₂ receptor function.

Table 2: Binding Affinities and Selectivity of I₂-Receptor Ligands

Ligand Receptor/Tissue Binding Affinity (pKᵢ or Kᵢ) Selectivity (Fold vs. α₂-AR) Reference
2-(2-Benzofuranyl)-2-imidazoline (2-BFI) Rabbit Brain Kᵢ = 1.3 nM 2873 [12]
RS-45041-190 Rat Kidney pKᵢ = 8.66 >1000 [13]
Tracizoline (B1236551) Not Specified pKᵢ = 8.74 7762 [14]
Benazoline Not Specified pKᵢ = 9.07 18621 [14]
6,7-Dichloroidazoxan Rabbit Brain Moderate affinity 41 [12]
BU224 Not Specified High affinity, low efficacy Not Specified [15]

| CR4056 | Not Specified | Selective I₂ ligand | Advanced to Phase II trials for pain |[7] |

Experimental Protocols

The characterization of novel ligands for this compound receptors relies on standardized and robust experimental methodologies. The radioligand binding assay is a cornerstone technique for determining the affinity and selectivity of these compounds.

Radioligand Binding Assay for I₂ Receptor Affinity

This protocol describes a method to determine the binding affinity of a test compound for the I₂-imidazoline receptor in rat kidney membranes using a selective radioligand.

Objective: To calculate the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand, such as [³H]-RS-45041-190, from I₂ receptors.

Materials:

  • Biological Material: Rat kidney membrane homogenates.

  • Radioligand: [³H]-RS-45041-190 (a selective I₂ ligand).[16]

  • Test Compounds: Unlabeled ligands to be tested, dissolved at various concentrations.

  • Non-specific Binding Control: A high concentration of a known I₂ ligand (e.g., idazoxan) to determine non-specific binding.

  • Incubation Buffer: e.g., 5 mM Tris HCl, 5 mM HEPES, 0.5 mM EGTA, 0.5 mM EDTA, 0.5 mM MgCl₂, pH 8.0.[17]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[17]

  • Equipment: Glass fiber filters, vacuum filtration manifold, liquid scintillation counter, scintillation fluid.

Methodology:

  • Membrane Preparation:

    • Homogenize rat kidney tissue in an appropriate buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in the incubation buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., 1 nM [³H]-RS-45041-190), and the incubation buffer.[16]

    • For total binding , add only the components listed above.

    • For non-specific binding , add a high concentration of an unlabeled competitor (e.g., 10 µM idazoxan).

    • For competition binding , add varying concentrations of the test compound.

  • Incubation:

    • Incubate the tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters.[18] This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.[18]

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.[18] The counts per minute (CPM) or disintegrations per minute (DPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental procedures is essential for clarity and understanding.

This compound Receptor Signaling

The signaling mechanisms for this compound receptor subtypes are varied and not fully elucidated for all subtypes. The I₁ receptor is known to couple to several downstream pathways, whereas the I₂ receptor's primary association is with MAO.

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I₁ Receptor PLC Phospholipase C (Choline-specific) I1_Receptor->PLC Activates NHE1 Na⁺/H⁺ Exchanger 1 I1_Receptor->NHE1 Inhibits Response ↓ Sympathetic Outflow ↓ Blood Pressure PC Phosphatidylcholine PLC->PC Hydrolyzes DAG Diacylglycerol AA Arachidonic Acid Na_in Ligand I₁ Agonist (e.g., Moxonidine) Ligand->I1_Receptor Activates Na_out H_in H_out

Caption: I₁-Imidazoline receptor signaling pathway.[2][19]

I2_Receptor_Association cluster_mito Outer Mitochondrial Membrane MAO Monoamine Oxidase (MAO-A / MAO-B) Modulation Modulation of MAO Activity MAO->Modulation I2_Site I₂ Receptor Site (Allosteric) I2_Site->MAO Modulates I2_Ligand I₂ Ligand (e.g., 2-BFI, Idazoxan) I2_Ligand->I2_Site Binds to

Caption: Allosteric association of I₂ receptors with MAO.[5][15]

Experimental Workflow Visualization

A logical workflow is critical for ensuring reproducibility in ligand characterization studies. The following diagram outlines the key steps in a competitive radioligand binding assay.

Radioligand_Assay_Workflow start Start prep 1. Membrane Preparation (e.g., Rat Kidney) start->prep assay 2. Assay Incubation - Radioligand - Test Compound - Controls prep->assay filter 3. Rapid Vacuum Filtration assay->filter count 4. Scintillation Counting filter->count data 5. Data Analysis count->data results Results: IC₅₀ and Kᵢ values data->results end End results->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The discovery of selective ligands has been paramount to deconvoluting the complex pharmacology of this compound receptors. The compounds and data summarized herein represent significant milestones in the field, enabling researchers to probe the distinct physiological and pathological roles of the I₁, I₂, and I₃ subtypes. The detailed protocols and workflow diagrams provide a framework for the continued characterization of these receptors. Future research, focused on discovering even more selective chemical probes and elucidating the precise molecular identities and signaling cascades of these receptors, will undoubtedly open new avenues for drug development in hypertension, chronic pain, and metabolic disorders.

References

Imidazoline's Role in Mitigating Opioid Addiction and Withdrawal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The escalating opioid crisis has intensified the search for novel therapeutic strategies to combat opioid addiction and manage withdrawal. A promising and evolving area of research focuses on the imidazoline receptor system. Ligands targeting these receptors have demonstrated significant potential in modulating the neurobiological adaptations that underlie opioid dependence and the severe symptoms associated with its withdrawal. This technical guide provides an in-depth overview of the current understanding of the role of this compound receptors in opioid addiction, intended for researchers, scientists, and drug development professionals.

Core Concepts: this compound Receptors and Their Endogenous Ligands

This compound receptors are a family of non-adrenergic receptors that are classified into three main subtypes: I₁, I₂, and I₃. These receptors are distributed throughout the central nervous system (CNS) and peripheral tissues and are implicated in a variety of physiological processes.[1] Of particular relevance to opioid addiction are the I₁ and I₂ subtypes.

  • I₁-Imidazoline Receptors: Primarily involved in the central regulation of blood pressure. Their activation can lead to a decrease in sympathetic outflow. Clonidine (B47849), a well-known α₂-adrenergic agonist used to manage opioid withdrawal symptoms, also exhibits affinity for I₁ receptors, suggesting a potential role for this receptor subtype in its therapeutic effects.[2][3]

  • I₂-Imidazoline Receptors: These receptors are allosteric binding sites on monoamine oxidase (MAO) and are implicated in a broader range of CNS functions, including pain modulation, neuroprotection, and the regulation of mood.[4] A growing body of evidence suggests that I₂ receptor ligands can attenuate opioid tolerance and dependence.[1][5][6] The density of I₂ this compound sites has been found to be decreased in the brains of heroin addicts and rats chronically treated with morphine.[5]

Agmatine, an endogenous ligand for this compound receptors, has been shown to potentiate opioid analgesia and attenuate the development of tolerance and dependence, likely through its interaction with this compound binding sites (IBS) and α₂-adrenoceptors.[2]

Signaling Pathways and Mechanisms of Action

The interaction between the this compound and opioid systems is complex, involving multiple neurotransmitter systems and intracellular signaling cascades. Chronic opioid exposure leads to neuroadaptations, including the upregulation of the cAMP pathway in opioid-sensitive neurons, which contributes to tolerance and withdrawal.[7] this compound ligands appear to counteract these adaptations through several mechanisms.

1. Modulation of the Locus Coeruleus (LC): The LC, a nucleus in the pons rich in noradrenergic neurons, plays a critical role in opioid withdrawal.[8] Chronic morphine administration leads to a state of tolerance where the inhibitory effects of opioids on LC neurons are reduced.[5] During withdrawal, these neurons become hyperactive, contributing to many of the somatic and affective symptoms.[5] this compound ligands, such as 2-(2-benzofuranyl)-2-imidazoline (2-BFI), have been shown to interact with the opioid system in the LC, attenuating the hyperactivity of LC neurons during opiate withdrawal and reducing the development of tolerance.[5]

2. Interaction with α₂-Adrenoceptors: Many this compound ligands also possess affinity for α₂-adrenoceptors, which are G-protein coupled receptors that inhibit adenylyl cyclase.[2][8] This dual action is believed to be a key component of their efficacy in mitigating withdrawal. Clonidine, for instance, acts as an α₂-adrenergic agonist, reducing the noradrenergic hyperactivity that characterizes opioid withdrawal.[9] The combined stimulation of α₂-adrenoceptors and I₁-imidazoline receptors may produce synergistic effects in alleviating withdrawal symptoms.[2]

3. Allosteric Modulation of Opioid Receptors: While some this compound ligands have negligible direct affinity for opioid receptors, they may allosterically modulate their function.[5] This can alter the binding of opioid agonists and influence downstream signaling.

Diagram of this compound and Opioid Signaling Interaction in the Locus Coeruleus:

Opioid_Imidazoline_Signaling cluster_postsynaptic Postsynaptic LC Neuron Opioid Opioid MOR μ-Opioid Receptor Opioid->MOR Agonism Imidazoline_Ligand Imidazoline_Ligand IBS This compound Binding Site Imidazoline_Ligand->IBS Modulation AC Adenylyl Cyclase MOR->AC Inhibition IBS->AC Modulation cAMP cAMP AC->cAMP Upregulation in Chronic Opioid Use PKA PKA cAMP->PKA CREB CREB PKA->CREB Neuronal_Firing Neuronal Firing (Hyperactivity in Withdrawal) CREB->Neuronal_Firing Increased Excitability Withdrawal_Workflow Start Start Morphine_Dependence Induce Morphine Dependence (e.g., 7-10 days) Start->Morphine_Dependence Pre-treatment Administer this compound Ligand or Vehicle Morphine_Dependence->Pre-treatment Naloxone_Injection Inject Naloxone to Precipitate Withdrawal Pre-treatment->Naloxone_Injection Observation Observe and Score Withdrawal Signs (30-60 min) Naloxone_Injection->Observation Data_Analysis Analyze and Compare Withdrawal Scores Observation->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for Imidazoline Synthesis from Nitriles and Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted imidazolines from the reaction of nitriles and diamines. Imidazolines are a critical structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The following protocols offer robust and efficient methods for the preparation of these valuable heterocyclic compounds.

Introduction

2-Imidazolines are five-membered heterocyclic compounds containing two nitrogen atoms. Their derivatives are of significant interest in drug discovery and development due to their diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antihyperglycemic activities. The synthesis of these compounds via the condensation of nitriles and diamines offers a direct and versatile route to a variety of substituted imidazolines. This document outlines several effective catalytic protocols, detailing the necessary reagents, reaction conditions, and expected outcomes.

Catalytic Methods for Imidazoline Synthesis

Several catalytic systems have been developed to facilitate the synthesis of imidazolines from nitriles and diamines. Below is a comparative summary of some of the most effective methods.

Table 1: Comparison of Catalytic Protocols for 2-Substituted this compound Synthesis
CatalystDiamineNitrileSolventTemperature (°C)TimeYield (%)Reference
SulfurEthylenediamine (B42938)Benzonitrile (B105546)None (Neat)1203-150 min90-97[1]
SulfurEthylenediamineVarious substituted benzonitrilesNone (Neat)Reflux1.2-11 min (Microwave)96-99[2][3]
Sodium Hydrosulfide (NaSH)EthylenediamineVarious substituted benzonitrilesEthylenediamineReflux1.5-2 hHigh[4]
N-AcetylcysteineEthylenediamineBenzonitrileMethanol (B129727)6024 h97
ThioacetamideEthylenediamineVarious nitrilesEthylenediamineReflux-Good

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 2-phenyl-4,5-dihydro-1H-imidazole (2-phenylthis compound) as a representative example.

Protocol 1: Sulfur-Catalyzed Synthesis of 2-Phenylthis compound

This protocol is based on a solvent-free reaction under thermal conditions.

Materials:

  • Benzonitrile

  • Ethylenediamine

  • Sulfur powder

  • Chloroform (B151607)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Cyclohexane (B81311)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine benzonitrile (4 mmol), ethylenediamine (16 mmol), and sulfur (1 mmol).

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 to 150 minutes.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add cold water to the reaction mixture and extract the product with chloroform (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and evaporate the solvent using a rotary evaporator.

  • Recrystallize the crude product from cyclohexane to obtain pure 2-phenylthis compound.

  • Expected yield: 90-97%.[1]

Protocol 2: N-Acetylcysteine-Catalyzed Synthesis of 2-Phenylthis compound

This method utilizes N-acetylcysteine as an organocatalyst under milder reaction conditions.

Materials:

  • Benzonitrile

  • Ethylenediamine

  • N-Acetylcysteine

  • Methanol

  • Hexane (B92381)

  • Aqueous Sodium Hydroxide (NaOH) solution (15 wt%)

  • Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve ethylenediamine (10 mmol, 1.5 equiv) in methanol (10 mL).

  • To this solution, add benzonitrile (6.7 mmol, 1 equiv) and N-acetylcysteine (10 mmol, 1.5 equiv).

  • Heat the resulting mixture in an oil bath at 60 °C for 24 hours under an inert atmosphere.

  • After cooling, wash the reaction mixture with hexane (20 mL).

  • Evaporate the methanol under vacuum to obtain a residual viscous oil.

  • Dissolve the oil in an aqueous NaOH solution (15 wt%, 20 mL) and extract with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the product.

  • Expected yield: ~97%.

Reaction Mechanisms and Workflows

The synthesis of imidazolines from nitriles and diamines proceeds through a cyclocondensation reaction. The catalyst plays a crucial role in activating the nitrile group for nucleophilic attack by the diamine.

Sulfur-Catalyzed Reaction Workflow

The sulfur-catalyzed synthesis is believed to proceed through the in-situ formation of a thioamide intermediate.

sulfur_catalyzed_workflow RCN Nitrile (R-CN) Thioamide Thioamide Intermediate RCN->Thioamide + S₈ S8 Sulfur (S₈) Diamine Diamine This compound 2-Substituted this compound Thioamide->this compound + Diamine H2S H₂S NH3 NH₃

Caption: Sulfur-catalyzed this compound synthesis workflow.

In this proposed mechanism, elemental sulfur reacts with the nitrile to form a thioamide. This thioamide is more electrophilic than the starting nitrile and readily reacts with the diamine. The subsequent intramolecular cyclization and elimination of hydrogen sulfide (B99878) and ammonia (B1221849) yield the final 2-substituted this compound.[2]

N-Acetylcysteine-Catalyzed Reaction Workflow

N-acetylcysteine acts as an organocatalyst to promote the formation of the cyclic amidine.

nac_catalyzed_workflow Nitrile Nitrile Activated_Nitrile Activated Nitrile Complex Nitrile->Activated_Nitrile + NAC Diamine Diamine NAC N-Acetylcysteine Amidine_Intermediate Amidine Intermediate Activated_Nitrile->Amidine_Intermediate + Diamine This compound 2-Substituted this compound Amidine_Intermediate->this compound Intramolecular Cyclization

Caption: N-Acetylcysteine-catalyzed this compound synthesis workflow.

The thiol group of N-acetylcysteine is thought to activate the nitrile, making it more susceptible to nucleophilic attack by the diamine. This leads to the formation of an amidine intermediate which then undergoes intramolecular cyclization to form the this compound ring.

Conclusion

The synthesis of 2-substituted imidazolines from nitriles and diamines is a versatile and efficient process. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcomes. The protocols provided herein offer reliable methods for obtaining these important heterocyclic compounds in high yields. For researchers in drug development, these methods provide a valuable tool for the synthesis of novel this compound derivatives for biological screening.

References

Application Note: Quantification of Imidazoline Derivatives in Pharmaceuticals by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of imidazoline derivatives in pharmaceutical formulations. This compound compounds are a critical class of pharmaceutically active ingredients used in a variety of therapeutic areas. The method described herein is suitable for quality control, stability testing, and formulation development of pharmaceuticals containing these compounds. This document provides a comprehensive overview of the methodology, including detailed experimental protocols, system suitability parameters, and method validation in accordance with ICH guidelines.

Introduction

This compound derivatives are a significant class of compounds in medicinal chemistry, with a wide range of pharmacological activities. They are found in medications such as vasoconstrictors (e.g., xylometazoline, oxymetazoline), antihypertensives (e.g., clonidine, moxonidine), and antidiabetic agents. Accurate and precise quantification of these active pharmaceutical ingredients (APIs) in their respective dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note presents a versatile reversed-phase HPLC-UV method applicable to the analysis of various this compound-containing pharmaceuticals.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions have been shown to be effective for the separation and quantification of several this compound derivatives.[1][2][3]

Table 1: HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector
Column Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Varies by analyte. Examples include: - Methanol (B129727): 0.025 M KH2PO4 (70:30, v/v), pH 3.2[1][2] - Acetonitrile:Methanol:0.05M KH2PO4 (40:35:25, v/v/v)[4] - 0.01 M Ammonium Acetate (B1210297):Methanol (50:50, v/v), pH 6.0[3]
Flow Rate 1.0 - 1.2 mL/min[1][2][3][4]
Column Temperature 25 - 40 °C[3][5][6]
Injection Volume 10 - 20 µL
UV Detection Wavelength is analyte-dependent. Examples include: - 225 nm for Imidazolidinyl Urea[4] - 230 nm for several imidazole (B134444) antifungals[5][7] - 300 nm for a mixture of four imidazole anti-infective drugs[1][2]
Reagents and Standards
  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Ammonium acetate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

  • Reference standards of the this compound derivatives of interest

Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations spanning the expected range of the sample concentrations (e.g., 1-50 µg/mL).

Sample Preparation

The sample preparation method will depend on the pharmaceutical dosage form.

  • Tablets:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of the active ingredient and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15-20 minutes to ensure complete extraction of the drug.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Nasal Sprays/Solutions:

    • Accurately transfer a known volume of the nasal spray or solution into a volumetric flask.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Creams/Ointments:

    • Accurately weigh a quantity of the cream or ointment into a suitable container.

    • Disperse the sample in a suitable organic solvent like methanol or acetonitrile.[8]

    • For some formulations, a solid-phase extraction (SPE) may be necessary to remove interfering excipients.[9] A diol sorbent has been found to be effective for this purpose.[9]

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.9990.9991 for Lidocaine, 0.9976 for Nifedipine, 0.999 for Imidazolidinyl Urea[4]
Accuracy (% Recovery) 98.0 - 102.0%98.857-104.560% for Imidazolidinyl Urea[6]
Precision (% RSD) ≤ 2.0%-
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.13 - 0.41 µg/mL for four anti-infective imidazole drugs[1][2]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:162.5x10-6 mg/mL for Imidazolidinyl Urea[6]
Specificity No interference from placebo or degradation products-
Robustness No significant change in results with small variations in method parameters (e.g., pH, mobile phase composition)-

Data Presentation

The quantitative data for a selection of this compound derivatives analyzed using similar HPLC-UV methods are summarized below.

Table 3: Quantitative Data Summary for this compound Derivatives

CompoundLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)% Recovery
Secnidazole --0.41[1][2]--
Omeprazole --0.13[1][2]--
Albendazole --0.18[1][2]--
Fenbendazole --0.15[1][2]--
Imidazolidinyl Urea 50 - 1500.999[4]0.0625[6]0.125[6]98.86 - 104.56[6]
Lidocaine 15 - 750.9991[4]---
Nifedipine 3 - 150.9976[4]---

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Pharmaceutical Formulation Sample_Prep Extract/Dilute Sample Sample->Sample_Prep HPLC HPLC System Standard_Prep->HPLC Inject Sample_Prep->HPLC Inject Column C8/C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector UV-Vis Detector Column->Detector Waste Waste Detector->Waste DataSystem Data Acquisition System Detector->DataSystem

Caption: Logical diagram of the HPLC-UV system.

Method_Validation Validation Method Validation (ICH Q2(R1)) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for method validation.

Conclusion

The HPLC-UV method described in this application note is a versatile, robust, and reliable technique for the quantification of this compound derivatives in various pharmaceutical formulations. The method is straightforward to implement with standard HPLC instrumentation and can be validated to meet regulatory requirements. The provided protocols and validation guidelines offer a solid foundation for researchers, scientists, and drug development professionals to develop and implement quality control procedures for this compound-based pharmaceutical products.

References

Application Notes and Protocols for Imidazoline Receptor Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting radioligand binding assays to characterize compounds targeting imidazoline receptors. This compound receptors are a class of non-adrenergic binding sites that have emerged as important targets for therapeutic intervention in a variety of disorders, including hypertension, metabolic diseases, psychiatric conditions, and neurodegenerative diseases.[1] There are three main classes of this compound receptors: I1, I2, and I3.[1]

  • I1 receptors are primarily involved in the central regulation of blood pressure.[1][2]

  • I2 receptors are implicated in a range of functions, including pain modulation and neuroprotection, and are associated with monoamine oxidases.[1][3]

  • I3 receptors are involved in the regulation of insulin (B600854) secretion from pancreatic β-cells.[1]

Radioligand binding assays are the gold standard for determining the affinity and selectivity of compounds for these receptors.[4]

I. Quantitative Data Summary

The following tables summarize key binding data for commonly used radioligands and compounds at different this compound receptor subtypes. This data is essential for the design and interpretation of radioligand binding experiments.

Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) of Selected Radioligands

RadioligandReceptor SubtypeTissue/Cell SourceKd (nM)Bmax (fmol/mg protein)Reference
[3H]-p-AminoclonidineI1Bovine Adrenomedullary Chromaffin Cells~4Not Specified[5]
[3H]-MoxonidineI1Bovine Adrenomedullary Chromaffin CellsNot SpecifiedNot Specified[5]
[3H]-RS-45041-190I2Rat Kidney Membranes2.71 ± 0.59223.1 ± 18.4[6]
[3H]-IdazoxanI2Not SpecifiedNot SpecifiedNot Specified[7]
[3H]-2-BFII2Not SpecifiedNot SpecifiedNot Specified[7]

Table 2: Comparative Binding Affinities (Ki) of this compound Receptor Ligands

CompoundReceptor SubtypeKi (nM)Reference
IdazoxanI2pIC50 7.85 ± 0.03[6]
CirazolineI2pIC50 8.16 ± 0.05[6]
B06I2pKi = 8.56 ± 0.32[8]
IdazoxanI2pKi = 7.41 ± 0.63[8]

II. Experimental Protocols

A generalized protocol for a radioligand binding assay is provided below, with specific modifications for targeting I1 and I2 this compound receptors based on published literature. The protocol for I3 receptors is less defined in the literature but would follow a similar framework.

A. General Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for a radioligand binding assay.

G prep 1. Membrane Preparation radioligand 2. Radioligand & Compound Preparation prep->radioligand Homogenization & Centrifugation incubation 3. Incubation radioligand->incubation Dilution Series separation 4. Separation of Bound/Free Ligand incubation->separation Reaching Equilibrium counting 5. Scintillation Counting separation->counting Filtration analysis 6. Data Analysis counting->analysis CPM Measurement result result analysis->result Calculate Kd, Bmax, Ki

Caption: General experimental workflow for a radioligand binding assay.

B. Detailed Protocol for I2 this compound Receptor Binding Assay using [3H]-RS-45041-190

This protocol is adapted from studies characterizing I2 this compound receptors.[6][9]

1. Materials and Reagents:

  • Tissue Source: Rat whole brain or specific regions like the cerebral cortex or kidney.[3][6]

  • Radioligand: [3H]-RS-45041-190.[6][9]

  • Non-specific Binding (NSB) Agent: High concentration of unlabeled RS-45041-190 (e.g., 10 µM) or another suitable displacing agent like clorgyline.[9]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well plates.

  • Homogenizer.

  • Centrifuge.

  • Scintillation counter.

2. Membrane Preparation:

  • Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[10]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.[10]

  • Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[10]

  • Resuspend the final pellet in binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[10]

3. Saturation Binding Assay:

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.[9]

  • Total Binding Wells: Add membrane suspension, binding buffer, and varying concentrations of [3H]-RS-45041-190.[9]

  • Non-specific Binding (NSB) Wells: Add membrane suspension, a high concentration of unlabeled RS-45041-190, and varying concentrations of [3H]-RS-45041-190.[9]

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

  • Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the dried filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[9]

4. Competition Binding Assay:

  • Set up the assay as described for the saturation assay.

  • Total Binding Wells: Add membrane suspension, a fixed concentration of [3H]-RS-45041-190 (typically at or below its Kd value), and binding buffer.

  • NSB Wells: Add membrane suspension, the fixed concentration of [3H]-RS-45041-190, and a high concentration of an unlabeled competitor.

  • Competition Wells: Add membrane suspension, the fixed concentration of [3H]-RS-45041-190, and varying concentrations of the unlabeled test compound.

  • Follow steps 4-7 from the saturation binding assay protocol.

5. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM) for each radioligand or competitor concentration.[9]

  • Saturation Assay: Plot specific binding against the concentration of the radioligand. Use non-linear regression analysis to determine the Kd (equilibrium dissociation constant) and Bmax (maximum number of binding sites).[11]

  • Competition Assay: Plot the percentage of specific binding against the log concentration of the competing unlabeled ligand. Use non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[3]

  • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

C. Protocol Considerations for I1 this compound Receptors
  • Radioligand: [3H]-p-aminoclonidine or [3H]-clonidine have been historically used.[7][13] However, these also bind to α2-adrenergic receptors, necessitating the use of masking agents (e.g., norepinephrine) to block binding to α2-adrenoceptors.[7] More selective ligands like [3H]-moxonidine are preferred.[5]

  • Tissue Source: The rostral ventrolateral medulla (RVLM) of the brainstem is a key site for I1 receptor expression.[2][13] PC12 pheochromocytoma cells, which lack α2-adrenergic receptors, are a useful model system.[2]

III. Signaling Pathways

Understanding the signaling pathways of this compound receptors is crucial for interpreting functional assay data.

A. I1 this compound Receptor Signaling Pathway

Activation of I1 this compound receptors leads to the production of second messengers diacylglycerol and arachidonic acid, likely through the activation of phosphatidylcholine-selective phospholipase C.[2][13][14] This pathway is distinct from typical G-protein coupled receptor signaling.[14]

G ligand I1 Agonist (e.g., Moxonidine) receptor I1 this compound Receptor ligand->receptor Binds to plc Phosphatidylcholine-selective Phospholipase C (PC-PLC) receptor->plc Activates dag Diacylglycerol (DAG) plc->dag Hydrolyzes PC to pc Phosphatidylcholine pc->plc aa Arachidonic Acid dag->aa Leads to generation of effect Physiological Effects (e.g., ↓ Blood Pressure) dag->effect pge2 Eicosanoids (e.g., PGE2) aa->pge2 aa->effect

Caption: Signaling pathway of the I1 this compound receptor.

B. I2 this compound Receptor Association

I2 this compound binding sites are primarily located on the outer mitochondrial membrane and are associated with monoamine oxidases (MAO-A and MAO-B).[3] Their precise signaling mechanism is still under investigation, but their modulation of MAO activity is a key functional aspect.[3][7]

G ligand I2 Ligand receptor I2 this compound Binding Site (on outer mitochondrial membrane) ligand->receptor Binds to mao Monoamine Oxidase (MAO-A/B) receptor->mao Allosterically modulates metabolites Inactive Metabolites mao->metabolites Metabolizes effect Modulation of Neurotransmitter Levels & Downstream Effects mao->effect neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) neurotransmitters->mao

Caption: Association of the I2 this compound receptor with monoamine oxidase.

C. I3 this compound Receptor Signaling Pathway

The I3 receptor is thought to regulate insulin secretion from pancreatic beta cells by interacting with ATP-sensitive K+ (KATP) channels.[1]

G ligand I3 Ligand receptor I3 this compound Receptor (on Pancreatic β-cell) ligand->receptor Binds to katp ATP-sensitive K+ Channel receptor->katp Closes k_efflux K+ Efflux katp->k_efflux Inhibits depolarization Membrane Depolarization k_efflux->depolarization Leads to ca_influx Ca2+ Influx depolarization->ca_influx Opens voltage-gated Ca2+ channels insulin Insulin Secretion ca_influx->insulin

Caption: Proposed signaling pathway of the I3 this compound receptor.

References

Application Notes and Protocols for LC-MS/MS Analysis of Imidazoline Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoline derivatives are a class of compounds that interact with this compound receptors, playing crucial roles in various physiological processes. Their therapeutic applications, particularly in cardiovascular and neurological disorders, have led to a growing need for sensitive and specific analytical methods to quantify their presence in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity. This document provides detailed application notes and protocols for the LC-MS/MS analysis of common this compound derivatives in biological samples, intended to guide researchers and professionals in drug development and clinical research.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various validated LC-MS/MS methods for the analysis of this compound derivatives in biological matrices.

Table 1: LC-MS/MS Method Performance for Clonidine (B47849) in Human Plasma

ParameterMethod 1Method 2Method 3
Sample Preparation Protein Precipitation (PPT)Protein Precipitation (PPT)Solid Phase Extraction (SPE)
Linearity Range 0.01 - 10.0 ng/mL[1][2]0.05 - 2.50 ng/mL[3]0.25 - 100 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.01 ng/mL[1][2]Not Specified0.25 ng/mL[4]
Extraction Recovery Not SpecifiedNot Specified≥79%[4]
Matrix Effect Not SpecifiedNot Specified85% - 94%[4]
Internal Standard (IS) Not SpecifiedNot SpecifiedNot Specified

Table 2: LC-MS/MS Method Performance for Moxonidine (B1115) in Human Plasma

ParameterMethod 1Method 2
Sample Preparation Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Linearity Range 5.004 - 10345.023 pg/mL[5][6]0.01976 - 9.88 ng/mL[7]
Lower Limit of Quantification (LLOQ) 5 pg/mL[6]0.01976 ng/mL[7]
Extraction Recovery Not SpecifiedNot Specified
Matrix Effect Compensated by IS[6]Not Specified
Internal Standard (IS) Clonidine[5][6]Clonidine-HCl[7]

Signaling Pathways of this compound Receptors

Understanding the mechanism of action of this compound derivatives is crucial for drug development. The following diagrams illustrate the key signaling pathways associated with this compound receptors.

Imidazoline_Receptor_Signaling cluster_I1 I1-Imidazoline Receptor Signaling I1_Receptor I1-Imidazoline Receptor PLC Phospholipase C (PLC) I1_Receptor->PLC activates PLA2 Phospholipase A2 (PLA2) I1_Receptor->PLA2 activates Na_H Na+/H+ Exchange (Inhibition) I1_Receptor->Na_H Gene_Induction Induction of Catecholamine Synthetic Enzyme Genes I1_Receptor->Gene_Induction DAG Diacylglycerol (DAG) PLC->DAG PC Phosphatidylcholine PC->PLC hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC activates AA Arachidonic Acid PLA2->AA Eicosanoids Eicosanoids AA->Eicosanoids Alpha_Adrenergic_Receptor_Activation cluster_alpha1 α1A-Adrenergic Receptor cluster_alpha2 α2B-Adrenergic Receptor Imidazoline_A1 This compound Derivative Alpha1_Receptor α1A-Adrenergic Receptor Imidazoline_A1->Alpha1_Receptor binds & activates PLC_A1 Phospholipase C Alpha1_Receptor->PLC_A1 activates IP3_DAG IP3 & DAG Increase PLC_A1->IP3_DAG Ca_Increase Intracellular Ca2+ Increase IP3_DAG->Ca_Increase PKC_Activation Protein Kinase C Activation IP3_DAG->PKC_Activation Vasoconstriction_A1 Vasoconstriction Ca_Increase->Vasoconstriction_A1 PKC_Activation->Vasoconstriction_A1 Imidazoline_A2 This compound Derivative Alpha2_Receptor α2B-Adrenergic Receptor Imidazoline_A2->Alpha2_Receptor binds & activates AC Adenylyl Cyclase Alpha2_Receptor->AC inhibits cAMP cAMP Production AC->cAMP decreases Vasoconstriction_A2 Vasoconstriction cAMP->Vasoconstriction_A2 Protein_Precipitation_Workflow Start Start: Plasma Sample (100 µL) Add_Reagents Add Methanol (100 µL) & Perchloric Acid (100 µL) Start->Add_Reagents Vortex Vortex (2 min) Add_Reagents->Vortex Centrifuge Centrifuge (15,400 rpm, 20 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS (20 µL) Transfer->Inject SPE_Workflow Start Start: Plasma Sample Precondition Precondition SPE Cartridge (Methanol & Water) Start->Precondition Load Load Sample Precondition->Load Wash Wash Cartridge (Ultrapure Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (Methanol & Ammoniated Methanol) Dry->Elute Evaporate Evaporate to Dryness (Nitrogen, 35°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject into LC-MS/MS Filter->Inject

References

Application Notes and Protocols: Imidazoline Derivatives as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazoline derivatives have emerged as a versatile and powerful class of catalysts in modern organic synthesis. Their utility stems from their unique electronic and steric properties, which can be readily tuned through synthetic modifications. This allows for their application in a wide range of transformations, from asymmetric carbon-carbon bond formation to polymerization reactions. This compound scaffolds are central to the structure of N-heterocyclic carbenes (NHCs), which have revolutionized organocatalysis by providing access to unique modes of reactivity.[1] Furthermore, chiral this compound ligands are highly effective in asymmetric metal catalysis, enabling the synthesis of enantioenriched molecules, a critical aspect of drug development.[2][3]

These application notes provide an overview of the use of this compound derivatives in several key organic reactions, complete with detailed experimental protocols and quantitative data to facilitate their implementation in a research setting.

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction. The use of chiral this compound-based ligands in conjunction with metal catalysts has enabled highly enantioselective variants of this reaction, providing access to chiral building blocks.[4][5][6]

Application Note:

Chiral bis(this compound) and bis(oxazoline) ligands derived from thiophene (B33073) have been successfully employed in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes.[4] The catalyst, generated in situ from the ligand and a copper(II) salt, effectively controls the stereochemical outcome of the reaction. The choice of solvent, temperature, and catalyst loading are critical parameters for achieving high yields and enantioselectivities.[4]

Quantitative Data Summary:
EntryLigand (mol%)CatalystSubstrate 1 (Indole)Substrate 2 (Nitroalkene)Yield (%)[4]ee (%)[4]
1L5 (15)Cu(OTf)₂Indole (B1671886)trans-β-nitrostyrene6578
2L5 (15)Cu(OTf)₂Indole4-Fluoro-β-nitrostyrene6780
3L5 (15)Cu(OTf)₂Indole4-Chloro-β-nitrostyrene6275
4L5 (15)Cu(OTf)₂Indole4-Bromo-β-nitrostyrene5872
5L5 (15)Cu(OTf)₂5-Fluoroindoletrans-β-nitrostyrene5766
6L5 (15)Cu(OTf)₂N-Ethylindole4-Fluoro-β-nitrostyrene7627
Experimental Protocol: General Procedure for Asymmetric Friedel-Crafts Alkylation[4]
  • To a dry Schlenk tube under an argon atmosphere, add the chiral bis(oxazoline)thiophene ligand L5 (0.015 mmol, 15 mol%) and Cu(OTf)₂ (0.015 mmol, 15 mol%).

  • Add dry toluene (B28343) (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add indole (0.1 mmol) to the solution.

  • Add the corresponding β-nitrostyrene derivative (0.12 mmol) to the reaction mixture.

  • Stir the reaction at 25 °C for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (n-hexane/ethyl acetate) to afford the desired product.

  • Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.

Logical Relationship Diagram

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Chiral Ligand Chiral Ligand Active Catalyst Active Catalyst Chiral Ligand->Active Catalyst Complexation Metal Salt Metal Salt Metal Salt->Active Catalyst Intermediate Intermediate Active Catalyst->Intermediate Coordination Substrate 1 Substrate 1 Substrate 1->Intermediate Substrate 2 Substrate 2 Substrate 2->Intermediate Nucleophilic Attack Product Product Intermediate->Product Product Release Product->Active Catalyst Catalyst Regeneration

Caption: Logical workflow for the this compound-catalyzed asymmetric Friedel-Crafts reaction.

Asymmetric Aldol (B89426) Reaction

The aldol reaction is a cornerstone of organic synthesis for forming β-hydroxy carbonyl compounds. Chiral 2-pyridyl-2-imidazolines have been shown to be effective organocatalysts for the direct asymmetric aldol reaction, particularly in aqueous media, which aligns with the principles of green chemistry.[7]

Application Note:

A C2-symmetric cyclohexane-based 2-pyridyl-2-imidazoline acts as a highly efficient organocatalyst for the direct aldol reaction between various benzaldehydes and acetone (B3395972).[7] The reaction proceeds with high enantioselectivity in brine, highlighting the potential for environmentally benign synthesis. Catalyst loading, reaction time, and temperature are key parameters to optimize for achieving high yields and stereoselectivities.[7]

Quantitative Data Summary:
EntryCatalyst (mol%)AldehydeYield (%)[7]er ( enantiomeric ratio)[7]
11c (10)Benzaldehyde9899:1
21c (10)4-Nitrobenzaldehyde9999:1
31c (10)4-Chlorobenzaldehyde9798:2
41c (10)4-Methoxybenzaldehyde9597:3
51c (10)2-Naphthaldehyde9699:1
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction[7]
  • To a vial, add the chiral 2-pyridyl-2-imidazoline catalyst 1c (0.02 mmol, 10 mol%).

  • Add the aromatic aldehyde (0.2 mmol).

  • Add acetone (1.0 mL) and brine (0.1 mL).

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate).

  • Determine the enantiomeric ratio by chiral HPLC analysis.

Proposed Catalytic Cycle

G Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Ion Iminium Ion Enamine->Iminium Ion + Aldehyde Aldehyde Aldehyde Aldol Adduct Aldol Adduct Iminium Ion->Aldol Adduct + H2O Aldol Adduct->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the this compound-organocatalyzed aldol reaction.

N-Heterocyclic Carbene (NHC) Catalyzed Stetter Reaction

N-Heterocyclic carbenes generated from imidazolium (B1220033) salts are powerful catalysts for umpolung reactivity, enabling reactions that are otherwise difficult to achieve. The Stetter reaction, the conjugate addition of an aldehyde to a Michael acceptor, is a prime example of NHC catalysis.[8][9][10]

Application Note:

Thiazolium and triazolium salts are common precursors for the NHCs used in Stetter reactions. The active carbene is generated in situ by deprotonation with a base. These catalysts have been successfully applied to both intramolecular and intermolecular Stetter reactions, providing access to 1,4-dicarbonyl compounds.[8] The choice of the N-substituents on the imidazolium ring is crucial for catalyst stability and selectivity.

Quantitative Data Summary:
EntryCatalyst PrecursorBaseAldehydeMichael AcceptorYield (%)[8]
1Thiazolium salt 8DBUBenzaldehydeChalcone90
2Thiazolium salt 8DBU4-MethoxybenzaldehydeChalcone85
3Thiazolium salt 8DBUFurfuralChalcone78
4Thiazolium salt 8DBUCinnamaldehydeChalcone65
Experimental Protocol: General Procedure for NHC-Catalyzed Stetter Reaction[8]
  • In a sealed tube, dissolve the azolium salt precursor (0.02 mmol, 10 mol%) and the Michael acceptor (0.2 mmol) in the chosen solvent (e.g., THF or water).

  • Add the aldehyde (0.3 mmol).

  • Add the base (e.g., DBU, 0.02 mmol, 10 mol%).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 75 °C) for the required time (e.g., 24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle of the Stetter Reaction

G Azolium Salt Azolium Salt NHC NHC Azolium Salt->NHC + Base - H-Base+ Base Base Breslow Intermediate Breslow Intermediate NHC->Breslow Intermediate + Aldehyde Aldehyde Aldehyde Adduct Adduct Breslow Intermediate->Adduct + Michael Acceptor Michael Acceptor Michael Acceptor Product Product Adduct->Product Proton Transfer Product->NHC Catalyst Regeneration

Caption: Catalytic cycle of the NHC-catalyzed Stetter reaction.

Suzuki-Miyaura Cross-Coupling

This compound-derived N-heterocyclic carbenes have also found widespread use as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability helps to stabilize the metal center and facilitate the catalytic cycle.[11][12][13]

Application Note:

Palladium complexes of NHC ligands derived from imidazolium salts are highly effective catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids.[11] These catalysts exhibit high turnover numbers and are tolerant of a wide range of functional groups. The in situ generation of the NHC from its imidazolium salt precursor simplifies the experimental procedure.

Quantitative Data Summary:
EntryCatalyst SystemAryl HalideArylboronic AcidYield (%)[11]
1Pd₂(dba)₃ / IMes·HCl4-ChlorotoluenePhenylboronic acid98
2Pd₂(dba)₃ / IMes·HCl4-ChloroanisolePhenylboronic acid99
3Pd₂(dba)₃ / IMes·HCl2-ChlorotoluenePhenylboronic acid95
4Pd₂(dba)₃ / IPr·HCl4-Chlorobenzonitrile4-Methoxyphenylboronic acid97
5Pd₂(dba)₃ / IPr·HCl1-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid96
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[11]
  • To a Schlenk tube, add Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), the imidazolium salt (e.g., IMes·HCl, 0.02 mmol, 2 mol%), and a strong base (e.g., Cs₂CO₃, 1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl chloride (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add a dry solvent (e.g., dioxane, 3 mL).

  • Heat the reaction mixture at 80 °C for the specified time (typically 12-24 hours).

  • Monitor the reaction by GC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography.

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Pd(0)-NHC Oxidative Addition Ar-Pd(II)-X(L2) Pd(0)L2->Oxidative Addition + Ar-X Ar-X Ar-X Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative Addition->Transmetalation + Ar'-B(OH)2 + Base Ar'-B(OH)2 Ar'-B(OH)2 Base Base Reductive Elimination Ar-Ar' Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Cloning and Expressing Imidazoline Receptor Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoline receptors are a class of non-adrenergic receptors that have emerged as important targets for drug development due to their roles in a variety of physiological processes. These receptors are broadly classified into three main subtypes: I1, I2, and I3. The I1 receptor is primarily involved in the central regulation of blood pressure, the I2 receptor is implicated in neurological disorders and pain modulation, and the I3 receptor plays a role in regulating insulin (B600854) secretion.[1][2][3] This document provides detailed protocols for the cloning, expression, and characterization of these receptor proteins, with a focus on the I1 receptor candidate, Nischarin.

Quantitative Data Summary

Expression Levels of this compound Receptors

The expression levels of this compound receptors are typically determined through radioligand binding assays and are expressed as Bmax (maximum binding capacity) in fmol/mg of protein.

Receptor SubtypeSystem/TissueRadioligandBmax (fmol/mg protein)Reference
I1PC12 cells (control)[¹²⁵I]p-iodoclonidine691 ± 29[4]
I1PC12 cells (IRAS antisense)[¹²⁵I]p-iodoclonidine400 ± 16[4]
I1Canine prostate[³H]clonidine18 ± 2[5]
I2Rat kidney membranes[³H]-RS-45041-190223.1 ± 18.4[6]
Binding Affinities (Ki) of Common Ligands for this compound Receptor Subtypes

The binding affinities of various ligands for the different this compound receptor subtypes are crucial for understanding their selectivity and potential therapeutic applications. The data is presented as Ki (inhibition constant) in nM.

LigandI1 Receptor (Ki, nM)I2 Receptor (Ki, nM)I3 Receptor (Ki, nM)Reference
Clonidine~10>1000-[7][8]
MoxonidineHigh AffinityModerate Affinity-[9]
IdazoxanModerate AffinityHigh Affinity (pIC50 7.85)-[6][7]
RilmenidineHigh AffinityLow Affinity-[9]
AgmatineHigh Affinity--[2]
Cirazoline-High Affinity (pIC50 8.16)-[6]
Efaroxan--High Affinity[2]

Experimental Protocols

Protocol 1: Cloning and Expression of I1 this compound Receptor (Nischarin)

The I1 this compound receptor has been identified as the protein Nischarin (also known as this compound Receptor Antisera-Selected protein, IRAS).[3]

Gene Information:

  • Gene Name: NISCH

  • Protein Name: Nischarin

  • UniProt Accession: Q9Y2I1

  • GenBank Accession (for an early reported sequence): AF082516

This protocol describes the cloning of the full-length human Nischarin cDNA into the pcDNA3.1(+) vector for expression in mammalian cells. This vector contains a strong CMV promoter for high-level expression.[10][11][12][13][14]

Materials:

  • Human brain cDNA library or total RNA from a cell line expressing Nischarin (e.g., HEK293)

  • High-fidelity DNA polymerase

  • Restriction enzymes (e.g., NheI and XhoI)

  • T4 DNA ligase

  • pcDNA3.1(+) mammalian expression vector

  • Competent E. coli (e.g., DH5α)

  • LB agar (B569324) plates with ampicillin

  • Plasmid purification kit

Procedure:

  • Primer Design: Design primers to amplify the full-length coding sequence of human Nischarin. Add restriction sites for NheI and XhoI to the 5' ends of the forward and reverse primers, respectively. Include a Kozak sequence (GCCACC) before the start codon in the forward primer to ensure efficient translation initiation.

    • Forward Primer (with NheI): 5'-GCTAGCGCCACCATGGAG...-3'

    • Reverse Primer (with XhoI): 5'-CTCGAG...TCA-3'

  • PCR Amplification: Perform PCR using the designed primers and a high-fidelity DNA polymerase with the human brain cDNA library or reverse-transcribed RNA as a template.

  • Restriction Digest: Digest both the PCR product and the pcDNA3.1(+) vector with NheI and XhoI.

  • Ligation: Ligate the digested Nischarin PCR product into the digested pcDNA3.1(+) vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli.

  • Selection and Screening: Plate the transformed bacteria on LB agar plates containing ampicillin. Screen the resulting colonies by colony PCR or restriction digestion of purified plasmid DNA to identify clones with the correct insert.

  • Sequence Verification: Sequence the purified plasmid from a positive clone to confirm the integrity and orientation of the Nischarin insert.

This protocol describes the transient transfection of HEK293T cells with the Nischarin-pcDNA3.1(+) construct.[15][16][17]

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Nischarin-pcDNA3.1(+) plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 4.5 x 10⁵ to 6.0 x 10⁵ cells per well in 2 mL of complete growth medium.[16] Incubate overnight at 37°C in a 5% CO₂ incubator. The cells should be 70-80% confluent at the time of transfection.

  • Transfection:

    • For each well, dilute 1 µg of Nischarin-pcDNA3.1(+) plasmid DNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.[18]

    • Add the DNA-transfection reagent complexes to the cells.

  • Expression: Incubate the cells at 37°C in a 5% CO₂ incubator. After 6 hours, replace the medium with fresh complete growth medium.[16] Harvest the cells for analysis 24-48 hours post-transfection.

For purification, a 6xHis tag can be added to the C-terminus of Nischarin during the cloning step using a vector such as pcDNA3.1/myc-His.[10]

Materials:

  • Transfected HEK293T cells expressing 6xHis-tagged Nischarin

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity resin

  • Protease inhibitor cocktail

Procedure:

  • Cell Lysis: Harvest the transfected cells and resuspend them in ice-cold lysis buffer containing a protease inhibitor cocktail. Lyse the cells by sonication or by using a lysis reagent.

  • Clarification: Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris.[19]

  • Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation for 1-2 hours at 4°C to allow the 6xHis-tagged protein to bind to the resin.

  • Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the 6xHis-tagged Nischarin from the resin using the elution buffer.[20][21][22] Collect the eluate in fractions.

  • Analysis: Analyze the fractions by SDS-PAGE and Western blotting using an anti-His tag or anti-Nischarin antibody to confirm the presence and purity of the protein.

Protocol 2: Characterization of I2 this compound Binding Sites

As the molecular identity of the I2 receptor is not fully elucidated, characterization relies on radioligand binding assays using native tissues or cell lines that endogenously express these sites.[23]

Materials:

  • Rat kidney or brain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Binding buffer

  • [³H]-Idazoxan or another suitable I2-selective radioligand

  • Non-specific binding control (e.g., high concentration of unlabeled idazoxan)

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate, and wash and resuspend the resulting membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with the radioligand at various concentrations. For competition assays, use a fixed concentration of radioligand and varying concentrations of an unlabeled test compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine Kd and Bmax values for saturation experiments or Ki values for competition experiments using non-linear regression analysis.

Protocol 3: Functional Assay for I3 this compound Receptors

The I3 receptor is functionally characterized by its ability to regulate insulin secretion from pancreatic β-cells, likely through the inhibition of ATP-sensitive potassium (KATP) channels.[24][25]

This protocol uses patch-clamp electrophysiology to measure the effect of I3 receptor ligands on KATP channel activity.

Materials:

  • Pancreatic β-cell line (e.g., HIT-T15) or primary islets

  • Patch-clamp setup

  • Extracellular and intracellular solutions for recording K+ currents

  • KATP channel opener (e.g., diazoxide)

  • Test this compound compounds

Procedure:

  • Cell Preparation: Culture pancreatic β-cells on coverslips suitable for patch-clamp recording.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Baseline Current Measurement: Record the baseline K+ current.

  • Application of KATP Channel Opener: Apply a KATP channel opener like diazoxide (B193173) to increase the baseline current.

  • Application of Test Compound: Apply the test this compound compound at various concentrations and record the changes in the K+ current. A decrease in the current indicates inhibition of the KATP channels.

  • Data Analysis: Analyze the current traces to determine the concentration-response relationship and calculate the IC50 for the test compound's inhibitory effect on the KATP channels.

Visualizations

Signaling Pathways and Experimental Workflows

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I1 Receptor (Nischarin/IRAS) Rac1 Rac1 I1_Receptor->Rac1 inhibits PAK1 PAK1 I1_Receptor->PAK1 inhibits MAPK MAPK (ERK1/2) I1_Receptor->MAPK activates Imidazoline_Agonist This compound Agonist Imidazoline_Agonist->I1_Receptor Rac1->PAK1 activates Cell_Migration_Inhibition Inhibition of Cell Migration PAK1->Cell_Migration_Inhibition Gene_Transcription Gene Transcription MAPK->Gene_Transcription

Caption: I1 this compound Receptor Signaling Pathway.

I2_Receptor_Association I2_Ligand I2 Ligand I2_Binding_Site I2 Binding Site I2_Ligand->I2_Binding_Site MAO_B Monoamine Oxidase B (Outer Mitochondrial Membrane) I2_Binding_Site->MAO_B allosteric modulation Creatine_Kinase Creatine Kinase I2_Binding_Site->Creatine_Kinase association Neurotransmitter_Metabolism Modulation of Neurotransmitter Metabolism MAO_B->Neurotransmitter_Metabolism Cellular_Energetics Modulation of Cellular Energetics Creatine_Kinase->Cellular_Energetics

Caption: I2 this compound Receptor Associations.

I3_Signaling_Pathway cluster_membrane Pancreatic β-Cell Membrane I3_Receptor I3 Binding Site KATP_Channel KATP Channel I3_Receptor->KATP_Channel inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization leads to Voltage_Gated_Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Voltage_Gated_Ca_Channel->Ca_Influx Imidazoline_Compound This compound Compound Imidazoline_Compound->I3_Receptor Membrane_Depolarization->Voltage_Gated_Ca_Channel activates Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion triggers

Caption: I3 this compound Receptor Signaling Pathway.

Cloning_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR PCR Amplification of Nischarin cDNA Digestion Restriction Digest (PCR product & vector) PCR->Digestion Ligation Ligation into pcDNA3.1(+) Digestion->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Screening and Sequence Verification Transformation->Screening Transfection Transfection into HEK293T Cells Screening->Transfection Incubation Protein Expression (24-48h) Transfection->Incubation Lysis Cell Lysis Incubation->Lysis Binding Binding to Ni-NTA Resin Lysis->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution Analysis SDS-PAGE and Western Blot Elution->Analysis

Caption: Experimental Workflow for Nischarin.

References

Application Note 1: Competitive Radioligand Binding Assays for I1 and I2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of ligands targeting imidazoline receptors. These receptors, classified into I1, I2, and I3 subtypes, are implicated in a variety of physiological processes and represent promising targets for drug discovery.[1]

Radioligand binding assays are the gold standard for determining the affinity of test compounds for a target receptor.[2][3] This protocol is optimized for a 96-well or 384-well format, enabling the screening of large compound libraries to identify and characterize ligands for I1 and I2 this compound receptors.

Quantitative Data: Ligand Affinities at this compound Receptors

The following table summarizes the binding affinities (Ki) of common ligands for I1 and I2 this compound receptors, as determined by radioligand binding assays.

LigandReceptor SubtypeRadioligandKi (nM)
MoxonidineI1[3H]-Clonidine3.5
RilmenidineI1[3H]-Clonidine2.8
Clonidine (B47849)I1[3H]-Clonidine4.2
IdazoxanI2[3H]-Idazoxan2.5
2-BFII2[3H]-Idazoxan1.8
BU224I2[3H]-Idazoxan1.2

Note: Data is compiled from various public sources for illustrative purposes.

Signaling Pathway: I1 this compound Receptor

Activation of the I1 this compound receptor is known to initiate a signaling cascade that does not involve conventional G-protein pathways like adenylyl or guanylyl cyclases.[4] Instead, it is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers such as diacylglycerol (DAG) and arachidonic acid.[4][5][6] This pathway ultimately influences downstream cellular responses, including the inhibition of the Na+/H+ exchanger and the induction of catecholamine synthesis enzymes.[4]

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1R I1 this compound Receptor PC_PLC Phosphatidylcholine- Specific PLC I1R->PC_PLC activates DAG Diacylglycerol (DAG) PC_PLC->DAG generates AA Arachidonic Acid PC_PLC->AA generates Ligand This compound Ligand (e.g., Moxonidine) Ligand->I1R activates Cellular_Response Cellular Responses (e.g., ↓ Sympathetic Activity) DAG->Cellular_Response AA->Cellular_Response

Caption: I1 this compound Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a filtration-based assay to determine the affinity of test compounds for this compound receptors.[2]

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing the target this compound receptor.

  • Radioligand: e.g., [3H]-Clonidine for I1 or [3H]-Idazoxan for I2 receptors.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4) with appropriate supplements.

  • Non-specific Binding (NSB) Agent: High concentration of a known ligand (e.g., 10 µM clonidine or idazoxan).

  • Test Compounds: Serial dilutions of compounds to be screened.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B).

  • Scintillation Cocktail and Counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or NSB agent.

  • Initiate Reaction: Add the membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

  • Drying: Dry the filter mats completely.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Plate_Setup Plate Setup (Total, NSB, Test Compounds) Start->Plate_Setup Add_Membranes Add Membrane Preparation Plate_Setup->Add_Membranes Incubate Incubate to Equilibrium Add_Membranes->Incubate Filter_Wash Filter & Wash on Filter Plate Incubate->Filter_Wash Dry_Count Dry Filters & Add Scintillant Measure CPM Filter_Wash->Dry_Count Analyze Data Analysis (IC50 & Ki Calculation) Dry_Count->Analyze End End: Identify Hits Analyze->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Application Note 2: Functional HTS Assays for Gαi-Coupled Receptors

While the I1 receptor has a distinct signaling pathway, other receptors that bind this compound-like compounds may couple to traditional G-protein pathways. For Gαi-coupled receptors, activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] HTS assays that measure cAMP are crucial for identifying functional agonists and antagonists.

Quantitative Data: Functional Potency of Ligands

This table provides example functional data for Gαi-coupled receptor modulators.

CompoundAssay TypeTargetEC50/IC50 (nM)
Agonist XcAMP InhibitionGαi-coupled Receptor15
Antagonist YcAMP InhibitionGαi-coupled Receptor50

Note: Data is illustrative and depends on the specific receptor and assay conditions.

Experimental Protocol: HTS cAMP Assay (e.g., HTRF)

This protocol is adapted for a homogenous, fluorescence-based cAMP detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence), suitable for HTS.[8]

Materials:

  • Cells: A cell line stably expressing the Gαi-coupled receptor of interest.

  • Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compounds: Agonists or antagonists to be screened.

  • cAMP Assay Kit: e.g., HTRF, AlphaScreen, or GloSensor cAMP kits containing lysis buffer and detection reagents.[8][9][10]

  • 384-well, low-volume, white plates.

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight to form a monolayer.

  • Compound Addition (Antagonist Mode): For antagonist screening, add test compounds first and incubate for a short period.

  • Cell Stimulation (Agonist Mode): Add serial dilutions of test compounds (for agonist screening) or a fixed concentration of a known agonist (for antagonist screening).

  • Forskolin Co-stimulation: Add forskolin to all wells (except negative controls) to induce cAMP production. The Gαi-coupled agonist will inhibit this stimulation.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit. These typically include a Europium-cryptate labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on a compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm for HTRF).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission 665nm / Emission 620nm).

    • For agonists, plot the ratio against log[compound] to determine EC50.

    • For antagonists, plot the ratio against log[compound] to determine IC50.

cAMP_Assay_Workflow Start Start: Seed Cells in 384-well Plate Add_Compounds Add Test Compounds (Agonist or Antagonist) Start->Add_Compounds Stimulate Stimulate with Forskolin (and Agonist for Antagonist Mode) Add_Compounds->Stimulate Incubate_1 Incubate (30-60 min) Stimulate->Incubate_1 Lyse_Detect Add Lysis Buffer & HTRF Detection Reagents Incubate_1->Lyse_Detect Incubate_2 Incubate (60 min) Lyse_Detect->Incubate_2 Read_Plate Read HTRF Signal Incubate_2->Read_Plate Analyze Data Analysis (EC50 / IC50 Calculation) Read_Plate->Analyze End End: Identify Functional Hits Analyze->End

Caption: HTS Workflow for a Functional Gαi-Coupled cAMP Assay.

Application Note 3: HTS Calcium Mobilization Assays for Gαq-Coupled Receptors

Activation of Gαq-coupled receptors triggers a signaling cascade that results in the release of calcium from intracellular stores.[11] High-throughput calcium mobilization assays use fluorescent dyes to detect these changes, providing a robust method for screening compound libraries.[12][13]

Experimental Protocol: No-Wash Calcium Mobilization Assay

This protocol is designed for HTS applications, minimizing steps and maximizing throughput.[12][13]

Materials:

  • Cells: A cell line expressing the Gαq-coupled receptor of interest. For non-Gαq receptors, co-expression of a promiscuous G-protein like Gα16 may be necessary.[14]

  • Calcium Indicator Dye: e.g., Fluo-4 AM, Calcium-5, or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (B1678239): An anion-exchange transport inhibitor to prevent dye leakage (optional, but recommended).

  • Test Compounds: Serial dilutions of compounds to be screened.

  • 384-well, black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution (containing the dye and probenecid in assay buffer).

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Assay Reading:

    • Place the cell plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's automated injector to add the test compound to the wells.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., Excitation ~490 nm, Emission ~525 nm) for at least 120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (e.g., peak fluorescence - baseline fluorescence).

    • Plot the fluorescence change against the log concentration of the test compound.

    • Determine the EC50 value from the resulting dose-response curve.

References

Application Notes and Protocols for In Vivo Testing of Imidazoline Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common in vivo models for the preclinical evaluation of imidazoline antihypertensive agents. Detailed protocols for model induction, drug administration, and physiological monitoring are presented, alongside comparative data for established this compound compounds.

Introduction to this compound Antihypertensive Agents and In Vivo Models

This compound antihypertensive agents, such as clonidine (B47849), moxonidine (B1115), and rilmenidine (B1679337), primarily exert their effects through interaction with this compound receptors, particularly the I1 subtype, in the central nervous system and peripheral tissues.[1][2] Activation of these receptors leads to a reduction in sympathetic outflow, resulting in decreased blood pressure.[1][2] Preclinical assessment of these agents relies on robust and reproducible animal models of hypertension that mimic different aspects of the human condition.

The most widely used and well-characterized in vivo models for testing antihypertensive drugs include the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat, and the two-kidney, one-clip (2K1C) renovascular hypertension model.[3][4] Each model offers distinct advantages for investigating the efficacy and mechanism of action of novel antihypertensive compounds.

Signaling Pathway of I1-Imidazoline Receptors

The antihypertensive effects of this compound agents are primarily mediated through the I1-imidazoline receptor signaling pathway. Activation of the I1 receptor, a G protein-coupled receptor, initiates a cascade of intracellular events that ultimately leads to a reduction in sympathetic nerve activity. This pathway is distinct from the alpha-2 adrenergic receptor pathway, although some this compound agents exhibit affinity for both.

I1_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm I1R I1-Imidazoline Receptor PLC Phospholipase C (PLC) I1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PKC->Downstream Ca_release->Downstream Sympathetic_outflow Reduced Sympathetic Outflow Downstream->Sympathetic_outflow leads to This compound This compound Agent This compound->I1R binds

Caption: I1-Imidazoline Receptor Signaling Pathway.

In Vivo Models for Hypertension

Spontaneously Hypertensive Rat (SHR)

The SHR is a genetic model of essential hypertension and is one of the most widely used models in cardiovascular research. These rats develop hypertension without any surgical or chemical induction, closely mimicking the progression of primary hypertension in humans.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat

This model represents a form of mineralocorticoid-induced hypertension. The administration of DOCA, a synthetic mineralocorticoid, in combination with a high-salt diet leads to volume expansion and increased peripheral resistance, resulting in hypertension.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Rat

The 2K1C model simulates renovascular hypertension, which is caused by the narrowing of a renal artery. This is a surgical model where a clip is placed on one renal artery, leading to the activation of the renin-angiotensin-aldosterone system (RAAS) and a subsequent increase in blood pressure.

Experimental Protocols

General Animal Handling and Acclimatization
  • Animals : Use male rats of the appropriate strain and age for each model.

  • Housing : House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water (unless specified otherwise in the protocol).

  • Acclimatization : Allow at least one week for the animals to acclimatize to the housing conditions before any experimental procedures.

Induction of Hypertensive Models
  • Uninephrectomy : Anesthetize the rat and perform a unilateral nephrectomy (removal of one kidney) to enhance the hypertensive effect of DOCA-salt treatment.[5]

  • Recovery : Allow the animals to recover for at least one week.

  • DOCA Administration : Implant a slow-release pellet of DOCA (e.g., 25 mg released over 21 days) subcutaneously.[6] Alternatively, administer DOCA via subcutaneous injections (e.g., 40 mg/kg twice weekly).[5]

  • Salt Loading : Replace the drinking water with a 1% NaCl solution.[5]

  • Hypertension Development : Monitor blood pressure weekly. Hypertension typically develops within 3-6 weeks.[6][7]

  • Anesthesia : Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation : Shave and disinfect the abdominal area.

  • Renal Artery Isolation : Perform a midline or flank incision to expose the left renal artery. Carefully dissect the renal artery from the surrounding tissue.

  • Clip Placement : Place a silver or titanium clip with a specific internal diameter (e.g., 0.2 mm to 0.25 mm) around the renal artery to partially constrict it.[8][9]

  • Closure : Suture the muscle and skin layers.

  • Post-operative Care : Administer analgesics and monitor the animal for recovery.

  • Hypertension Development : Allow 4-6 weeks for hypertension to develop before starting the drug treatment.

Drug Administration Protocol (Oral Gavage)
  • Preparation : Prepare the this compound agent in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).

  • Animal Restraint : Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion : Insert a ball-tipped gavage needle into the mouth and gently guide it over the tongue into the esophagus.

  • Administration : Slowly administer the calculated dose of the drug solution. The volume should not exceed 10-20 ml/kg.

  • Monitoring : Observe the animal for any signs of distress during and after the procedure.

Blood Pressure Measurement Protocol (Telemetry)

Radiotelemetry is the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals.

  • Transmitter Implantation :

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the abdominal aorta.

    • Insert the catheter of the telemetry transmitter into the aorta and secure it.

    • Place the body of the transmitter in the abdominal cavity or in a subcutaneous pocket.

    • Suture the incision.

  • Recovery : Allow a recovery period of at least 7-10 days before starting blood pressure recordings.

  • Data Acquisition : Place the animal's cage on a receiver that wirelessly collects the blood pressure data. Data can be recorded continuously for the duration of the study.

Data Presentation: Efficacy of this compound Agents

The following tables summarize the antihypertensive effects of moxonidine, rilmenidine, and clonidine in different rat models of hypertension.

Table 1: Effect of Moxonidine on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

DoseRoute of AdministrationDuration of TreatmentSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Reference(s)
100 µg/kg/hSubcutaneous4 weeksNot significantNot significant[10]
400 µg/kg/hSubcutaneous4 weeksSignificant reductionSignificant reduction[10]
8 mg/kg/dayIn food90 daysSignificant reductionSignificant reduction[11]
0.2-0.6 mg/dayOral8 weeks~20-30~10-20[12]

Table 2: Effect of Rilmenidine on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

DoseRoute of AdministrationDuration of TreatmentBlood Pressure ReductionReference(s)
0.1 - 1 mg/kgIntravenousAcuteDose-dependent reduction[13]
5 - 15 mg/kg/daySubcutaneousLong-termDose-dependent reduction[13]
0.2 - 3 mg/kgIntravenousAcuteDose-dependent reduction[14]
2 mg/kg/dayIn drinking water2 weeksSignificant reduction in Systolic BP[15]

Table 3: Effect of Clonidine on Blood Pressure in Hypertensive Rat Models

Animal ModelDoseRoute of AdministrationDuration of TreatmentBlood Pressure ReductionReference(s)
Two-Kidney, One-ClipNot specifiedOralChronicSignificant reduction[16]
Spontaneously Hypertensive Rat0.6 mg/kg/dayIn drinking water3 weeksSustained fall in blood pressure[17]
Two-Kidney, One-Clip1 mg/kg/dayIn drinking water6 weeksFall in mean blood pressure[17]
Spontaneously Hypertensive Rat3-30 µg/kgIntravenousAcuteDose-dependent reduction[14]
Salt-dependent/Angiotensin II-dependent0.5 mg/kg/dayPeroralChronicSignificant reduction

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an this compound antihypertensive agent in an in vivo model.

experimental_workflow cluster_setup Phase 1: Model Preparation cluster_testing Phase 2: Drug Testing cluster_analysis Phase 3: Data Analysis Animal_Procurement Animal Procurement (e.g., SHR or Sprague-Dawley rats) Acclimatization Acclimatization (1 week) Animal_Procurement->Acclimatization Model_Induction Hypertension Induction (e.g., DOCA-salt, 2K1C surgery) Acclimatization->Model_Induction BP_Monitoring_Setup Telemetry Implantation (if applicable) Model_Induction->BP_Monitoring_Setup Recovery Post-surgical Recovery (1-2 weeks) BP_Monitoring_Setup->Recovery Baseline_BP Baseline Blood Pressure Measurement Recovery->Baseline_BP Grouping Randomization into Treatment Groups Baseline_BP->Grouping Drug_Admin Drug Administration (e.g., Oral Gavage) Grouping->Drug_Admin Continuous_BP Continuous Blood Pressure Monitoring Drug_Admin->Continuous_BP Data_Collection Data Collection and Processing Continuous_BP->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation and Reporting Statistical_Analysis->Results

Caption: Experimental workflow for in vivo testing.

References

Application of 2-Imidazolines in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 2-imidazoline derivatives as ligands in homogeneous catalysis. It includes a summary of their use in key cross-coupling and asymmetric reactions, quantitative data on their performance, detailed experimental protocols for representative transformations, and diagrams of the catalytic cycles.

Introduction

2-Imidazolines are a class of five-membered nitrogen-containing heterocyclic compounds that have emerged as versatile ligands in homogeneous catalysis.[1] Their utility stems from their structural similarity to the well-established 2-oxazolines, with the key difference being the presence of a nitrogen atom in place of oxygen in the ring. This substitution allows for greater tunability of the ligand's steric and electronic properties through modification of the substituents on both the ring and the exocyclic nitrogen atom.[2][3] These ligands, often in the form of their corresponding N-heterocyclic carbenes (NHCs), have shown significant promise in a variety of palladium-catalyzed cross-coupling reactions and asymmetric transformations.[4]

Key Applications and Performance Data

2-Imidazoline-based ligands have been successfully employed in several pivotal catalytic reactions, including Suzuki-Miyaura cross-coupling, Mizoroki-Heck reactions, and asymmetric allylic substitutions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Palladium complexes bearing 2-imidazoline-derived N-heterocyclic carbene (NHC) ligands have proven to be highly effective catalysts for this transformation, particularly with challenging substrates like aryl chlorides.[5] The strong σ-donating ability of the NHC ligand facilitates the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.

Table 1: Performance of 2-Imidazoline-Based Catalysts in Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2), IPr·HCl (4)Cs₂CO₃Dioxane801295[6]
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1), IMes·HCl (2)K₃PO₄Dioxane1001692[6]
32-Chloropyridine4-Methoxyphenylboronic acid[Pd(IPr)(cin)Cl] (2)K₂CO₃2-MeTHF601288[5]
41-Chloro-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (1.5), SIPr·HCl (3)KFToluene110896[6]

IPr·HCl: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, IMes·HCl: 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, SIPr·HCl: 1,3-Bis(2,6-diisopropylphenyl)imidazolidinium chloride, dba: dibenzylideneacetone, cin: cinnamyl.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction enables the formation of substituted alkenes through the palladium-catalyzed coupling of unsaturated halides with alkenes. 2-Imidazoline-based ligands have been shown to promote this reaction with high efficiency and selectivity.

Table 2: Performance of 2-Imidazoline-Based Catalysts in the Mizoroki-Heck Reaction

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrenePd(OAc)₂ (1), IPr·HCl (2)Na₂CO₃DMF120698
24-Bromobenzonitrilen-Butyl acrylatePdCl₂(PPh₃)₂ (2), IMes·HCl (4)Et₃NAcetonitrile1001293
31-Bromo-4-methoxybenzeneMethyl acrylatePd(OAc)₂ (0.5), SIPr·HCl (1)K₂CO₃DMA130895[7]
44-IodoanisoleStyrenePOLITAG-Pd⁰-HM (0.0007)TEAGVL150894[7]

DMF: Dimethylformamide, DMA: Dimethylacetamide, TEA: Triethylamine, GVL: γ-Valerolactone.

Asymmetric Allylic Substitution

Chiral 2-imidazoline-phosphine ligands have been successfully applied in palladium-catalyzed asymmetric allylic substitution reactions, achieving high yields and excellent enantioselectivities. These reactions are crucial for the synthesis of enantioenriched molecules.

Table 3: Enantioselective Allylic Alkylation of 1,3-Diphenylpropenyl Acetate (B1210297) with Dimethyl Malonate using Chiral Imidazoline-Phosphine Ligands

EntryLigandYield (%)ee (%)
1L1 9896
2L2 9592
3L3 9685
4L4 9288
5L5 9490
6L6 9082
7L7 9386
8L8 9184
9L9 8894
10L10 8591

Reaction conditions: 1,3-diphenylpropenyl acetate (0.1 mmol), dimethyl malonate (0.12 mmol), BSA (0.12 mmol), KOAc (0.01 mmol), [Pd(allyl)Cl]₂ (0.5 mol%), ligand (1.5 mol%) in CH₂Cl₂ (1.0 mL) at room temperature for 12 h. Data sourced from[1].

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, IPr·HCl, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]

General Procedure for the Mizoroki-Heck Reaction

Materials:

  • Aryl iodide (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.02 mmol, 2 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Anhydrous dimethylformamide (DMF, 5 mL)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and IPr·HCl in anhydrous DMF.

  • Add the aryl iodide, styrene, and Na₂CO₃ to the flask.

  • Heat the reaction mixture to 120 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.[8]

General Procedure for Asymmetric Allylic Alkylation

Materials:

  • 1,3-Diphenylpropenyl acetate (0.1 mmol)

  • Dimethyl malonate (0.12 mmol)

  • N,O-Bis(trimethylsilyl)acetamide (BSA, 0.12 mmol)

  • Potassium acetate (KOAc, 0.01 mmol)

  • [Pd(allyl)Cl]₂ (0.0005 mmol, 0.5 mol%)

  • Chiral this compound-phosphine ligand (e.g., L1 , 0.0015 mmol, 1.5 mol%)

  • Dichloromethane (CH₂Cl₂, 1.0 mL)

Procedure:

  • To a stirred solution of [Pd(allyl)Cl]₂ and the chiral this compound-phosphine ligand in CH₂Cl₂ at room temperature, add 1,3-diphenylpropenyl acetate.

  • After stirring for 10 minutes, add dimethyl malonate, BSA, and KOAc.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with CH₂Cl₂.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired product.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).[1]

Catalytic Cycles and Mechanisms

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Mizoroki-Heck reactions, highlighting the role of the 2-imidazoline-derived NHC ligand.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') L L = NHC Ligand Ar Ar = Aryl Group Ar_prime Ar' = Aryl Group X X = Halide

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Complex Sigma-Alkyl Complex Alkene Complex->Sigma-Alkyl Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Complex->Hydrido-Pd Complex β-Hydride Elimination (Product) Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base) L L = NHC Ligand Ar Ar = Aryl Group X X = Halide

Figure 2: Catalytic cycle for the Mizoroki-Heck reaction.

Conclusion

2-Imidazoline-based ligands have demonstrated significant potential in homogeneous catalysis, offering high efficiency, selectivity, and tunability in a range of important organic transformations. Their successful application in Suzuki-Miyaura, Mizoroki-Heck, and asymmetric allylic substitution reactions underscores their value to researchers in academia and industry, particularly in the fields of synthetic chemistry and drug development. The provided protocols and mechanistic insights serve as a valuable resource for the practical application of these powerful catalytic tools.

References

Application Notes and Protocols for Electrochemical Imidazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of imidazoline scaffolds using modern electrochemical methods. Electrochemical synthesis offers a sustainable, efficient, and often catalyst-free alternative to traditional synthetic routes, operating under mild conditions with a high degree of functional group tolerance. This document covers two distinct and recently developed electrochemical approaches for synthesizing highly functionalized imidazolines, valuable frameworks in pharmaceuticals and catalysis.

Method 1: Stereoselective Electrosynthesis via Coupling and Ring Restructuring

This method, developed by Mallick, Das, and De Sarkar, achieves the stereoselective synthesis of trans-imidazolines through an electrochemical coupling and ring restructuring of alkoxyoxazoles with α-amino carbonyls. This approach is notable for being free of metals and external chemical oxidants.

Experimental Protocol

General Procedure for the Electrosynthesis of trans-Imidazolines:

  • Electrochemical Setup: An undivided electrochemical cell is equipped with a reticulated vitreous carbon (RVC) anode and a graphite (B72142) rod cathode. The electrolysis is carried out under a constant current.

  • Reaction Mixture: To the electrochemical cell, add the alkoxyoxazole (0.2 mmol, 1.0 equiv.), the α-amino carbonyl hydrochloride salt (0.3 mmol, 1.5 equiv.), and anhydrous LiClO₄ (1.5 mmol) as the supporting electrolyte.

  • Solvent: Add anhydrous acetonitrile (B52724) (MeCN, 4.0 mL) as the solvent.

  • Electrolysis: The reaction mixture is electrolyzed at a constant current of 10 mA at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography on silica (B1680970) gel (using an ethyl acetate/petroleum ether mixture as eluent) to afford the desired trans-imidazoline product.

Quantitative Data: Substrate Scope and Yields

The following table summarizes the scope of the reaction with various α-amino carbonyls and alkoxyoxazoles, demonstrating the versatility of this electrochemical method.

Entryα-Amino CarbonylAlkoxyoxazoleProductYield (%)
1Phenylalanine methyl ester HCl5-methoxy-2,4-diphenyloxazole82
2Valine methyl ester HCl5-methoxy-2,4-diphenyloxazole75
3Leucine methyl ester HCl5-methoxy-2,4-diphenyloxazole78
4Phenylglycine methyl ester HCl5-methoxy-2,4-diphenyloxazole71
5Phenylalanine methyl ester HCl5-methoxy-2-(4-chlorophenyl)-4-phenyloxazole80
6Phenylalanine methyl ester HCl5-methoxy-2-(4-methoxyphenyl)-4-phenyloxazole76
7Alanine methyl ester HCl5-methoxy-2,4-diphenyloxazole68
8Proline methyl ester HCl5-methoxy-2,4-diphenyloxazole65
Proposed Reaction Pathway

The reaction is proposed to proceed through a series of electrochemical and chemical steps, as illustrated in the diagram below.

G sub α-Amino Carbonyl (in solution) anode Anode (Reticulated Vitreous Carbon) sub->anode -e⁻ (Oxidation) radical_cation Radical Cation Intermediate anode->radical_cation coupling Radical Coupling radical_cation->coupling alkoxyoxazole Alkoxyoxazole alkoxyoxazole->coupling intermediate1 Coupled Intermediate coupling->intermediate1 rearrangement Ring Opening & Restructuring intermediate1->rearrangement protonation Protonation rearrangement->protonation product trans-Imidazoline Product protonation->product

Caption: Proposed mechanism for the stereoselective electrosynthesis of trans-imidazolines.

Method 2: Sustainable Electrochemical Synthesis from Aziridines and Nitriles

This sustainable method, reported by Dutt, Duhan, Kale, and Banerjee, utilizes the anodic activation of aziridines to enable a formal [3+2]-cycloaddition with various nitriles.[1] This process avoids the need for chemical oxidants and catalysts, offering a green pathway to diverse this compound structures.[1]

Experimental Protocol

General Procedure for the Electrochemical Synthesis of Imidazolines from Aziridines:

  • Electrochemical Setup: An undivided glass cell is equipped with a graphite felt anode and a platinum foil cathode.

  • Reaction Mixture: The N-tosylaziridine (0.5 mmol, 1.0 equiv.), nitrile (5.0 mmol, 10.0 equiv., used as solvent or co-solvent), and n-Bu₄NBF₄ (0.3 mmol, 0.6 equiv.) as the supporting electrolyte are added to the cell.

  • Co-solvent (if needed): If the nitrile is a solid, nitromethane (B149229) (2.0 mL) is used as the solvent.

  • Electrolysis: The mixture is electrolyzed at a constant current of 6 mA at room temperature under an air atmosphere.

  • Work-up: After the electrolysis is complete (as monitored by TLC), the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the pure 2-imidazoline product.

Quantitative Data: Substrate Scope and Yields

This electrochemical method demonstrates broad applicability with various substituted aziridines and nitriles.

EntryAziridine (B145994) SubstrateNitrile SubstrateProductYield (%)
12-Phenyl-1-tosylaziridineAcetonitrile85
22-(4-Methylphenyl)-1-tosylaziridineAcetonitrile82
32-(4-Methoxyphenyl)-1-tosylaziridineAcetonitrile78
42-(4-Chlorophenyl)-1-tosylaziridineAcetonitrile88
52-Phenyl-1-tosylaziridineBenzonitrile75
62-Phenyl-1-tosylaziridinePropionitrile80
72-Phenyl-1-tosylaziridineAcrylonitrile65
82,3-Diphenyl-1-tosylaziridineAcetonitrile72
Proposed Reaction Pathway

The proposed mechanism involves the initial oxidation of a halide mediator, which then facilitates the activation of the aziridine ring, leading to cycloaddition with the nitrile.

G halide Halide Ion (e.g., Br⁻) (from electrolyte) anode Anode (Graphite Felt) halide->anode -e⁻ (Oxidation) halonium Halonium Ion Mediator anode->halonium activation Aziridine Ring Activation halonium->activation aziridine N-Tosylaziridine aziridine->activation intermediate Ring-Opened Cationic Intermediate activation->intermediate cycloaddition [3+2] Cycloaddition intermediate->cycloaddition nitrile Nitrile nitrile->cycloaddition cyclization Intramolecular Cyclization cycloaddition->cyclization product 2-Imidazoline Product cyclization->product

Caption: Proposed mechanism for the electrochemical synthesis of 2-imidazolines from aziridines.

Summary and Outlook

The electrochemical methods presented here offer significant advantages over many traditional synthetic protocols for preparing imidazolines. Key benefits include mild reaction conditions, the avoidance of stoichiometric chemical oxidants and metal catalysts, and a high tolerance for a wide range of functional groups. These green chemistry attributes make electrosynthesis an increasingly attractive tool for academic research and for the development of pharmaceutical intermediates. The detailed protocols and demonstrated substrate scopes provide a solid foundation for researchers to adopt and further explore these powerful synthetic strategies.

References

Application Notes & Protocols: One-Pot Synthesis of Substituted Imidazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoline derivatives are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Their structural motif is a cornerstone in the development of new therapeutic agents, with applications ranging from antihypertensive and anticancer to neuroprotective and anti-inflammatory agents.[1][2][3] The development of efficient and sustainable synthetic methodologies is paramount for accelerating drug discovery programs centered on this scaffold. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, has emerged as a powerful approach to minimize waste, reduce reaction times, and simplify purification procedures.[4][5] These application notes provide an overview of common one-pot synthetic routes to substituted imidazolines and offer detailed protocols for their preparation.

Applications in Drug Development

The this compound ring system is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Notable applications include:

  • Anticancer Agents: this compound derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the p53-MDM2 interaction.[1]

  • Central Nervous System Agents: The scaffold is present in compounds designed to treat neurodegenerative diseases.[1]

  • Antihypertensive Agents: Certain imidazolines act as agonists at this compound receptors and α2-adrenergic receptors, leading to a reduction in blood pressure.[2]

  • Antimicrobial and Antifungal Agents: The structural features of imidazolines have been exploited to develop novel anti-infective agents.[1]

One-Pot Synthetic Strategies

Several one-pot methodologies have been developed for the synthesis of substituted imidazolines. The most common approaches involve the condensation of a 1,2-diamine with a suitable electrophile, followed by cyclization and oxidation or rearrangement. Key starting materials and reagents often include aldehydes, nitriles, or olefins.[4][6][7]

Synthesis from Aldehydes and Ethylenediamine (B42938)

A widely employed and straightforward method involves the reaction of an aldehyde with ethylenediamine. The reaction proceeds through the formation of an aminal intermediate, which is then oxidized to the corresponding this compound.[8] Various oxidizing agents can be employed, each with its own advantages regarding reaction conditions and substrate scope.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Substituted Imidazolines from Aldehydes using N-Bromosaccharin (NBSac)

This protocol describes a green and rapid one-pot synthesis of 2-substituted imidazolines from various aldehydes and ethylenediamine using N-bromosaccharin as an efficient oxidizing agent.[9]

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Ethylenediamine (3.0 mmol)

  • N-Bromosaccharin (NBSac) (1.0 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂) (5 mL)

  • Round bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • To a 25 mL round bottom flask, add the substituted aldehyde (1.0 mmol), ethylenediamine (3.0 mmol), and N-Bromosaccharin (1.0 mmol).

  • Add 5 mL of dichloromethane to the flask.

  • Stir the reaction mixture at room temperature for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with a suitable aqueous solution to remove the saccharin (B28170) byproduct and any excess reagents.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the pure 2-substituted this compound.

Quantitative Data Summary:

EntryAldehydeProductTime (min)Yield (%)
14-Hydroxybenzaldehyde4-(4,5-Dihydro-1H-imidazol-2-yl)phenol2082
24-Cyanobenzaldehyde4-(4,5-Dihydro-1H-imidazol-2-yl)benzonitrile2096
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-dihydro-1H-imidazole2085

Table 1: Synthesis of various 2-substituted imidazolines using the NBSac protocol.[9]

Protocol 2: One-Pot Synthesis of Tetra-substituted 2-Imidazolines via Ring Expansion of Aziridines

This protocol details a one-pot Heine reaction for the synthesis of tetra-substituted 2-imidazolines through the ring expansion of an imidoyl chloride with an aziridine (B145994).[10]

Materials:

  • Substituted amide (1.2 equiv)

  • 2,6-Lutidine (6 equiv)

  • Dichloromethane (DCM) (4 mL)

  • Oxalyl chloride (1.2 equiv)

  • Aziridine (1.0 equiv, e.g., 100 mg)

  • 10 mL round bottom flask

  • Argon atmosphere

  • Syringe

Procedure:

  • To a 10 mL round bottom flask under an argon atmosphere, add the desired amide (1.2 equiv), 2,6-lutidine (6 equiv), and DCM (4 mL).

  • Cool the solution to 0°C or maintain it at room temperature, depending on the specific amide used.

  • Add oxalyl chloride (1.2 equiv) to the flask dropwise with a syringe over 3 minutes.

  • Allow the solution to react for the desired time to form the imidoyl chloride in situ.

  • Remove the DCM under reduced pressure at room temperature.

  • To the crude imidoyl chloride, add the aziridine starting material.

  • The subsequent ring expansion and cyclization to the this compound may require heating or the addition of a suitable solvent and base to facilitate the isomerization of the intermediate.[10]

  • After the reaction is complete, as monitored by TLC, the product is isolated and purified using standard techniques such as extraction and column chromatography.

Note: The specific reaction conditions (temperature, time, and workup procedure) may need to be optimized for different substrates.[10]

Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathway for the synthesis of imidazolines from aldehydes and the experimental workflow for the one-pot synthesis.

reaction_pathway Aldehyde Aldehyde (R-CHO) Aminal Aminal Intermediate Aldehyde->Aminal + Ethylenediamine Ethylenediamine Ethylenediamine (H2N-CH2-CH2-NH2) Ethylenediamine->Aminal This compound 2-Substituted This compound Aminal->this compound + Oxidizing Agent - H2O - Reduced Agent OxidizingAgent Oxidizing Agent (e.g., NBSac) OxidizingAgent->this compound

Caption: General reaction pathway for this compound synthesis from aldehydes.

experimental_workflow Start Start: Combine Reactants Reaction One-Pot Reaction (Stirring at RT) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Extraction Organic Extraction Workup->Extraction Drying Drying and Filtration Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product Final Product Purification->Product

Caption: Experimental workflow for one-pot this compound synthesis.

References

Application Notes and Protocols for the Analytical Determination of Imidazoline Compounds in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of imidazoline and its derivatives in various environmental matrices. The methodologies outlined below leverage modern analytical techniques to ensure high sensitivity and selectivity, which are crucial for environmental monitoring and risk assessment.

Introduction to this compound Analysis

This compound and its derivatives are a class of heterocyclic organic compounds with a wide range of applications, including pharmaceuticals, corrosion inhibitors, and surfactants.[1][2] Their presence in the environment, stemming from industrial discharge and agricultural runoff, necessitates robust and sensitive analytical methods for their detection and quantification.[3] This document details validated protocols for the analysis of imidazolines in water, soil, and sediment samples, primarily focusing on liquid chromatography-mass spectrometry (LC-MS), a technique widely regarded as the gold standard for its high selectivity and sensitivity.[4]

Analytical Techniques Overview

Several analytical techniques are employed for the determination of this compound compounds. The choice of method often depends on the specific analytes, the complexity of the sample matrix, and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a versatile and widely used technique. For enhanced selectivity and sensitivity, HPLC is often paired with tandem mass spectrometry (LC-MS/MS).[1][4]

  • Gas Chromatography (GC) , particularly when combined with mass spectrometry (GC-MS), is another powerful tool, especially for volatile or semi-volatile this compound derivatives.[5][6] Derivatization is sometimes required to improve the volatility and thermal stability of the analytes.[5]

  • Capillary Electrophoresis (CE) offers high separation efficiency and is an alternative technique for the analysis of charged this compound compounds.[1]

This document will focus on LC-MS/MS and GC-MS methods due to their prevalence and superior performance in environmental analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of this compound compounds in environmental samples. This allows for a direct comparison of key analytical figures of merit.

Table 1: Performance of LC-MS/MS Methods for this compound Analysis in Environmental Samples

MatrixAnalytesSample PreparationLC ColumnKey Performance ParametersReference
Water, Sediment, Soil21 Benzimidazoles and NitroimidazolesSolid-Phase Extraction (SPE) with Oasis HLB cartridgesAccucore C18 (100 mm × 3.0 mm, 2.6 μm)MQLs < 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil); R² > 0.995; Recovery: 60–120%; RSD < 15%[3][4]
Atmospheric Particles10 ImidazolesAqueous extraction, direct injectionWaters Acquity UPLC HSS T3LOD: 1-25 nM; LOQ: 1-50 nM; R² > 0.99; Intraday RSD < 2%; Interday RSD < 3%[4]
River, Ground, and Drinking WaterImidazolinone HerbicidesSolid-Phase Extraction with graphitized carbon black (GCB) cartridgeReversed-phase C18LOD: 2-5 ng/L (drinking water); Recovery > 89%[7]

LOD: Limit of Detection; LOQ: Limit of Quantitation; MQL: Method Quantification Limit; R²: Coefficient of Determination; RSD: Relative Standard Deviation.

Table 2: Performance of GC-MS Methods for this compound Analysis in Environmental Samples

MatrixAnalytesSample PreparationGC ColumnKey Performance ParametersReference
SoilImidazolinone HerbicidesSolid-liquid extractionCapillary ColumnLOD: 0.14-0.01 µg/L; LOQ: 0.46-0.03 µg/L; Recovery: 88.9-104%[8]
Aqueous Phase7 Imidazole-like compoundsSolvent extraction after derivatizationCapillary ColumnLOD: 0.0553–0.8914 μg/mL; LOQ: 0.2370–1.9373 μg/mL; Recovery: 58.84–160.99%[5]

LOD: Limit of Detection; LOQ: Limit of Quantitation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. The following sections provide step-by-step protocols for the analysis of imidazolines in water and soil samples.

Protocol 1: LC-MS/MS for this compound Determination in Water Samples

This protocol is adapted from a method developed for the simultaneous determination of 21 imidazoles in water.[3]

4.1.1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Filter a 500 mL water sample through a 0.45 μm membrane filter.[3]

  • Add 0.25 g of Na₂EDTA to the filtered sample and let it stand for 30 minutes to chelate metal ions.[3]

  • Add appropriate isotope-labeled internal standards to the sample.[3]

  • Precondition an Oasis HLB SPE cartridge (1 g, 20 mL) by passing 10 mL of methanol (B129727) followed by 10 mL of ultrapure water.[3][4]

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of 5 mL/min.[3]

  • Wash the cartridge with 6 mL of ultrapure water to remove interfering substances.[3]

  • Dry the cartridge under vacuum.

  • Elute the retained analytes with 6 mL of methanol followed by 6 mL of methanol containing 2% formic acid.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C.[3]

  • Reconstitute the residue in 1 mL of a methanol-water solution for LC-MS/MS analysis.[3]

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: Shimadzu LCMS-8040 or equivalent.[3]

  • Column: Accucore C18 column (100 mm × 3.0 mm, 2.6 μm particle size).[3][4]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Flow Rate: 0.25 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 10 μL.[3]

  • Gradient Elution:

    • 0-4 min: 10% to 30% B

    • 4-14 min: 30% to 70% B

    • 14-15 min: 70% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.01-25 min: Return to 10% B and equilibrate.[3]

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

Protocol 2: GC-MS for this compound Determination in Soil Samples

This protocol is based on a method for the analysis of imidazolinone herbicides in soil.[8]

4.2.1. Sample Preparation (Solid-Liquid Extraction)

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol/(NH₄)₂CO₃ (0.1 M, 50:50 v/v) extraction solvent.[9]

  • Vortex the mixture for 2 minutes and then shake in a water bath at 40°C for 90 minutes.[8]

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Collect the supernatant.

  • Repeat the extraction process twice more with 20 mL of the extraction solvent each time.

  • Combine the supernatants and evaporate to near dryness.

  • Derivatization (if necessary): For certain imidazolines, derivatization is required before GC-MS analysis. A common agent is isobutyl chloroformate.[5]

    • Re-dissolve the residue in a suitable solvent.

    • Add the derivatizing agent and catalyst (e.g., pyridine) and react at a specific temperature and time.[5]

    • Extract the derivatized analytes using a non-polar solvent.

  • Adjust the final volume with a suitable solvent for GC-MS injection.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • GC System: Gas chromatograph equipped with a split/splitless injector.[1]

  • Column: A capillary column suitable for the separation of the target analytes (e.g., 5% phenyl-methylpolysiloxane).[1]

  • Injector Temperature: Optimized for the transfer of analytes without degradation (e.g., 250 °C).

  • Oven Temperature Program: A temperature gradient to ensure the separation of all target compounds (e.g., start at 60°C, ramp to 300°C).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • MS System: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity or full scan for qualitative analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the analytical determination of imidazolines in environmental samples.

experimental_workflow_lcms cluster_prep Sample Preparation (Water) cluster_analysis Analysis sample 500 mL Water Sample filtration 0.45 µm Filtration sample->filtration chelation Add Na₂EDTA filtration->chelation spiking Add Internal Standards chelation->spiking spe Solid-Phase Extraction (Oasis HLB) spiking->spe elution Elution spe->elution concentration Evaporation & Reconstitution elution->concentration lcms LC-MS/MS Analysis concentration->lcms Inject 10 µL data Data Acquisition & Processing lcms->data

Caption: Workflow for LC-MS/MS analysis of imidazolines in water.

experimental_workflow_gcms cluster_prep Sample Preparation (Soil) cluster_analysis Analysis sample 10 g Soil Sample extraction Solid-Liquid Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection concentration Evaporation collection->concentration derivatization Derivatization (if required) concentration->derivatization gcms GC-MS Analysis derivatization->gcms Inject 1 µL data Data Acquisition & Processing gcms->data

References

Application Notes and Protocols: Imidazoline-Based Surfactants in Personal Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoline-based surfactants are a versatile class of amphoteric surfactants increasingly utilized in personal care formulations for their mildness, excellent foaming properties, and ability to reduce the irritation potential of anionic surfactants.[1][2][3] Derived from fatty acids, such as those from coconut oil, these surfactants are valued for their conditioning effects on both skin and hair.[4][5] Their amphoteric nature, possessing both positive and negative charges depending on the pH, allows for broad compatibility with other surfactant types and stability over a wide pH range.[3][6][7] This document provides detailed application notes, quantitative performance data, and experimental protocols for the use of common this compound-based surfactants in personal care products.

Key this compound-Based Surfactants in Personal Care

Several this compound derivatives are prominent in the personal care industry. The most common include:

  • Sodium Cocoamphoacetate: A mild surfactant known for its excellent foaming and cleansing properties, often used in baby products, facial cleansers, and shampoos.[1][2]

  • Disodium Cocoamphodiacetate: Valued for its gentle cleansing, foam boosting, and conditioning effects, making it suitable for sensitive skin formulations.[5][8][9][10][11]

  • Sodium Lauroamphoacetate: A mild cleansing agent with high foaming properties, also known to reduce the irritation of other surfactants.[6]

These surfactants are often used as secondary surfactants to improve the mildness and foam quality of formulations containing stronger anionic surfactants like sodium laureth sulfate (B86663) (SLES).

Data Presentation: Performance of this compound-Based Surfactants

The following tables summarize key performance data for common this compound-based surfactants.

SurfactantINCI NameCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)
Sodium CocoamphoacetateSodium Cocoamphoacetate8.2 mM[8]~32[12]
Disodium CocoamphodiacetateDisodium CocoamphodiacetateNot readily available in cited sourcesNot readily available in cited sources
Sodium LauroamphoacetateSodium LauroamphoacetateNot readily available in cited sourcesNot readily available in cited sources
SurfactantTypical Use Level (%)Foaming PropertiesViscosity BuildingKey Benefits
Sodium Cocoamphoacetate 3 - 40%[2]Excellent foam booster and stabilizer[1][2]Contributes to viscosity, especially with the addition of sodium chloride[13]Mild, reduces irritation of anionics, good cleansing[1]
Disodium Cocoamphodiacetate 1 - 30%[5]High foaming efficiency and stability[8][9]Good thickening effect[9]Extremely gentle, suitable for sensitive skin and baby products, conditioning[5][8]
Sodium Lauroamphoacetate 1 - 30%[14]High, stable foamCan increase viscosity in formulations[6]Very mild, reduces irritation, compatible with a wide range of surfactants[6]
Cocamidopropyl Betaine (B1666868) (for comparison) Not specifiedGood foam booster[12]Effective thickener[12]Reduces irritation of ionic surfactants, antistatic agent[12]

Experimental Protocols

Synthesis of this compound-Based Surfactants

a. Synthesis of Sodium Cocoamphoacetate

This two-stage process involves the formation of an this compound ring followed by carboxymethylation.[13][15]

  • Stage 1: this compound Formation

    • React coconut fatty acids with aminoethylethanolamine (AEEA).

    • Heat the mixture to facilitate the condensation reaction, forming an amide intermediate.

    • Continue heating to promote ring closure, yielding the hydroxyethyl (B10761427) this compound derivative.

  • Stage 2: Carboxymethylation

    • React the resulting this compound with sodium monochloroacetate (SMCA) in the presence of an alkali, such as sodium hydroxide.

    • This reaction introduces the carboxymethyl group, forming sodium cocoamphoacetate.[13][15]

b. Synthesis of Disodium Cocoamphodiacetate

The synthesis is similar to that of sodium cocoamphoacetate but involves the reaction of the this compound intermediate with two equivalents of sodium chloroacetate.

Performance Evaluation Protocols

a. Foam Volume and Stability (Ross-Miles Method - ASTM D1173)

This method assesses the foaming properties of a surfactant solution.[7][13][16][17][18]

  • Apparatus: A jacketed glass column with a 200 mL pipet and a receiver with graduations.[18]

  • Procedure:

    • Prepare a 1% solution of the surfactant in water of a specified hardness.

    • Age the solution at 49°C for 30 minutes.[16]

    • Pour 50 mL of the solution into the receiver.

    • Fill the pipet with 200 mL of the same solution.

    • Position the pipet at the top of the receiver and open the stopcock, allowing the solution to fall and create foam.[16]

    • Measure the initial foam height immediately after all the solution has been discharged.

    • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[13]

b. Viscosity Measurement

  • Apparatus: A rotational viscometer (e.g., Brookfield viscometer).[19][20]

  • Procedure:

    • Place a sufficient amount of the personal care product formulation (e.g., 100 mL) into a beaker.[19]

    • Select an appropriate spindle and rotational speed.

    • Immerse the spindle into the sample and allow it to equilibrate for a set time (e.g., 5 minutes).[19]

    • Record the viscosity reading.

    • To assess shear-thinning properties, measure the viscosity at various rotational speeds.[20]

Safety and Mildness Evaluation Protocols

a. In-Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test evaluates the potential of a substance to cause skin irritation.[21][22][23][24][25]

  • Principle: A test substance is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is then measured to determine the irritation potential.[21][24]

  • Procedure:

    • Apply the test substance to the surface of the RhE tissue.

    • Incubate for a specified period.

    • After exposure, assess cell viability using the MTT assay. This involves the enzymatic conversion of the MTT dye into a blue formazan (B1609692) salt, which is then extracted and measured quantitatively.[21][24]

    • A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[21][24][25]

b. Cytotoxicity Test (ISO 10993-5)

This test assesses the potential of a substance to cause cell damage or death.[26][27][28][29][30]

  • Principle: Cultured mammalian cells are exposed to the test material or its extracts, and the effects on cell viability are observed.[26][28]

  • Procedure:

    • Prepare extracts of the test material using appropriate polar and non-polar solvents.[26]

    • Apply various concentrations of the extract to sub-confluent monolayers of a suitable cell line (e.g., L929 mouse fibroblasts).[26]

    • Incubate the cells for 24 hours.[26]

    • Determine cell viability using a quantitative method such as the MTT assay.[26]

    • A cell viability of less than 70% is typically considered a cytotoxic effect.[26]

Stability Testing of Formulations
  • Principle: To ensure the physical, chemical, and microbiological stability of the final product under various storage conditions.

  • Procedure:

    • Temperature Variation: Store samples of the product at different temperatures, including elevated temperatures (e.g., 37°C and 45°C) to accelerate aging, room temperature (25°C), and low temperatures (e.g., -10°C).[2]

    • Cycle Testing: Subject the product to multiple cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C) to assess emulsion stability.[2]

    • Light Exposure: Expose the product in its final packaging to UV radiation to check for any changes in color, odor, or consistency.[2]

    • Evaluation: At regular intervals, evaluate the samples for changes in physical and chemical properties (e.g., color, odor, pH, viscosity) and microbiological contamination.[29]

Diagrams

Synthesis_of_Sodium_Cocoamphoacetate cluster_stage1 Stage 1: this compound Formation cluster_stage2 Stage 2: Carboxymethylation Coconut_Fatty_Acids Coconut_Fatty_Acids Reaction1 Condensation Reaction (Heating) Coconut_Fatty_Acids->Reaction1 AEEA Aminoethylethanolamine AEEA->Reaction1 Amide_Intermediate Amide Intermediate Reaction1->Amide_Intermediate Reaction2 Ring Closure (Further Heating) Amide_Intermediate->Reaction2 Imidazoline_Derivative Hydroxyethyl this compound Derivative Reaction2->Imidazoline_Derivative Reaction3 Carboxymethylation Imidazoline_Derivative->Reaction3 SMCA Sodium Monochloroacetate SMCA->Reaction3 NaOH Sodium Hydroxide NaOH->Reaction3 Final_Product Sodium Cocoamphoacetate Reaction3->Final_Product

Caption: Synthesis of Sodium Cocoamphoacetate.

Experimental_Workflow cluster_performance Performance Evaluation cluster_safety Safety & Mildness Evaluation cluster_stability Stability Testing Formulation Personal Care Product Formulation Foam_Test Foam Volume & Stability (Ross-Miles) Formulation->Foam_Test Viscosity_Test Viscosity Measurement Formulation->Viscosity_Test Skin_Irritation In-Vitro Skin Irritation (OECD 439) Formulation->Skin_Irritation Cytotoxicity Cytotoxicity Test (ISO 10993-5) Formulation->Cytotoxicity Stability_Test Temperature, Cycle, & Light Exposure Testing Formulation->Stability_Test Final_Product_Assessment Final Product Assessment & Validation Foam_Test->Final_Product_Assessment Viscosity_Test->Final_Product_Assessment Skin_Irritation->Final_Product_Assessment Cytotoxicity->Final_Product_Assessment Stability_Test->Final_Product_Assessment

Caption: Experimental Workflow for Product Evaluation.

Irritation_Reduction_Mechanism Anionic Anionic Surfactant (e.g., SLES) Complex Formation of Anionic-Amphoteric Complexes Anionic->Complex Amphoteric This compound-Based Amphoteric Surfactant Amphoteric->Complex pH_Buffering pH Buffering Effect Amphoteric->pH_Buffering Reduced_Binding Reduced Binding of Anionic Surfactant to Skin Complex->Reduced_Binding Reduced_Irritation Reduced Skin Irritation Reduced_Binding->Reduced_Irritation Maintained_Acid_Mantle Maintenance of Skin's Acid Mantle pH_Buffering->Maintained_Acid_Mantle Maintained_Acid_Mantle->Reduced_Irritation

Caption: Mechanism of Irritation Reduction.

References

Application Notes and Protocols for Developing Imidazoline-Based p53-MDM2 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis.[1][2] In many human cancers with wild-type p53, its tumor-suppressing function is nullified by the overexpression of MDM2, which binds to p53, inhibits its transcriptional activity, and targets it for proteasomal degradation.[3][4][5][6][7][8]

Restoring p53 function by disrupting the p53-MDM2 interaction has emerged as a promising, non-genotoxic therapeutic strategy for cancer treatment.[9][10] A prominent class of small-molecule inhibitors developed for this purpose is based on a cis-imidazoline scaffold, famously represented by the Nutlins.[1][9][11] These compounds act as structural mimics of the key p53 amino acid residues (Phe19, Trp23, and Leu26) that insert into a hydrophobic cleft on the N-terminal domain of MDM2, thereby competitively inhibiting the protein-protein interaction (PPI).[11][12]

The development pipeline for these inhibitors involves a multi-step process, beginning with the identification of potent binders through biochemical assays, followed by characterization of their cellular activity, and finally, evaluation of their anti-proliferative effects. This document provides detailed protocols for the key biochemical and cell-based assays essential for the discovery and characterization of novel imidazoline-based p53-MDM2 inhibitors.

The p53-MDM2 Signaling Pathway

Under normal cellular conditions, p53 and MDM2 exist in an autoregulatory feedback loop.[6] Cellular stress (e.g., DNA damage) activates p53, which then acts as a transcription factor to upregulate genes involved in cell cycle arrest or apoptosis. One of the genes transcribed by p53 is MDM2. The resulting MDM2 protein, in turn, binds to p53, leading to its ubiquitination and degradation, thus completing the feedback loop.[6] In cancer cells overexpressing MDM2, this balance is shifted, leading to excessive p53 degradation and unchecked cell proliferation. This compound-based inhibitors block the p53-MDM2 interaction, leading to p53 stabilization, accumulation, and the activation of its downstream pro-apoptotic and cell-cycle-arresting pathways.[4][11]

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene Activates Transcription p21_gene p21 Gene p53->p21_gene Activates Transcription Apoptosis_genes Apoptosis Genes p53->Apoptosis_genes Activates Transcription p53_ub Ubiquitinated p53 p53->p53_ub MDM2_protein MDM2 Protein MDM2_gene->MDM2_protein Translation (in Cytoplasm) Cell_Cycle_Arrest Cell Cycle Arrest p21_gene->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Apoptosis_genes->Apoptosis Leads to MDM2_protein->p53 Binds & Ubiquitinates Proteasome Proteasome p53_ub->Proteasome Degradation Stress Cellular Stress (e.g., DNA Damage) Stress->p53 Activates Inhibitor This compound Inhibitor Inhibitor->MDM2_protein Blocks Interaction

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action for this compound-based inhibitors.

Data Presentation: this compound-Based Inhibitor Activity

The efficacy of p53-MDM2 inhibitors is quantified using various metrics, including the half-maximal inhibitory concentration (IC50) in binding assays and the half-maximal effective concentration (EC50) or growth inhibition (GI50) in cell-based assays.

Table 1: Biochemical Activity of Selected this compound-Based p53-MDM2 Inhibitors

Compound Assay Type Target IC50 / Ki Reference
Nutlin-3 FP Assay MDM2 100-300 nM (IC50) [1]
Nutlin-3 SPR Assay MDM2 83 nM (IC50) [13]
Compound 7c Binding Assay MDM2 0.6 µM (Ki) [14]
RG7112 FP Assay MDM2 Efficacy from 100 nM [5][9]

| RG7388 | FP Assay | MDM2 | Efficacy from 100 nM |[5][9] |

Table 2: Cellular Activity of Selected this compound-Based p53-MDM2 Inhibitors

Compound Cell Line Assay Type Effect Concentration Reference
Compound 2l RKO Western Blot p53 stabilization 500 nM - 10 µM [5][9]
Compound 2l RKO Western Blot p21 upregulation Starting from 500 nM [5][9]
Compound 2k RKO Western Blot p53 stabilization 5 - 10 µM [5][9]
Nutlin-3a RKO Western Blot p53 stabilization Efficacy up to 500 nM [5][9]

| Compound 7c | Various | Flow Cytometry | Cell cycle arrest | Not specified |[14] |

Experimental Protocols

Biochemical Assays for Screening and Characterization

These assays are crucial for the initial screening of compound libraries and for quantifying the direct inhibitory effect on the p53-MDM2 interaction.

Biochemical_Workflow start Start: Purified Proteins (MDM2, p53 peptide) & Test Compounds fp_assay Fluorescence Polarization (FP) Assay - High-throughput screening - Determine IC50 start->fp_assay spr_assay Surface Plasmon Resonance (SPR) - Determine binding kinetics (ka, kd) - Calculate KD fp_assay->spr_assay Validate Hits data_analysis Data Analysis - Rank compounds by potency - Identify lead candidates fp_assay->data_analysis spr_assay->data_analysis end End: Biochemically Validated Hits data_analysis->end

Caption: General workflow for the biochemical evaluation of p53-MDM2 inhibitors.

Principle: This homogeneous assay measures the disruption of the interaction between MDM2 and a fluorescently labeled p53-derived peptide.[2][15] When the small, fluorescent peptide binds to the much larger MDM2 protein, its rotation slows, resulting in a high polarization value. An inhibitor that displaces the peptide will cause it to tumble freely in solution, leading to a decrease in fluorescence polarization.[15]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS, 0.01% Triton X-100, 1 mM DTT).

    • MDM2 Protein: Dilute recombinant human MDM2 protein (N-terminal domain) to the desired concentration (e.g., 2x final concentration) in assay buffer.

    • Fluorescent Peptide: Use a synthetic p53 peptide (e.g., residues 15-29) labeled with a fluorophore like Rhodamine or FITC.[12][15] Dilute to 2x final concentration in assay buffer. The final concentration should be at or below its Kd for MDM2.

    • Test Compounds: Prepare serial dilutions of the this compound inhibitors in DMSO, then dilute further in assay buffer to a 2x or 4x final concentration. Ensure the final DMSO concentration in the assay is consistent and low (<1%).[12]

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the test compound dilution to each well. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (excess unlabeled p53 peptide or no MDM2).[12]

    • Add 20 µL of MDM2 protein solution to all wells except the 100% inhibition control.

    • Add 20 µL of the fluorescent peptide solution to all wells.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.[12]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[12]

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Principle: SPR is a label-free technique that measures real-time binding kinetics.[16] One interactant (e.g., MDM2) is immobilized on a sensor chip. When the other interactant (the inhibitor) flows over the surface, binding causes a change in the refractive index at the surface, which is measured in resonance units (RU).[16]

Protocol:

  • Chip Preparation and Immobilization:

    • Use a sensor chip (e.g., CM5). Activate the surface using a mixture of EDC and NHS.[16]

    • Immobilize recombinant human MDM2 onto the surface by injecting a solution of the protein in a low pH buffer (e.g., 10 mM sodium acetate, pH 5.0).[16] Aim for an immobilization level of 2000-4000 RU.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • Use a separate flow cell as a reference surface (activated and deactivated without protein) for background subtraction.[16]

  • Binding Analysis:

    • Prepare serial dilutions of the this compound inhibitor in running buffer (e.g., HBS-EP+ with matched DMSO). Include a buffer-only (zero concentration) injection for double referencing.[16]

    • Inject the inhibitor solutions over both the MDM2 and reference flow cells at a constant flow rate (e.g., 30-50 µL/min).[16]

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

    • Regenerate the sensor surface between cycles if necessary, using a pulse of a low pH solution (e.g., glycine-HCl).

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the zero-concentration injection signal (double referencing).[16]

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[16][17]

Cell-Based Assays for Validating Hits

These assays are essential to confirm that the inhibitors are cell-permeable and can disrupt the p53-MDM2 interaction in a cellular context, leading to the desired biological outcome.

Cellular_Workflow start Start: Biochemically Validated Hits & Cancer Cell Lines (p53 WT) treatment Treat cells with varying concentrations of inhibitor over a time course start->treatment co_ip Co-Immunoprecipitation (Co-IP) - Does inhibitor disrupt the p53-MDM2 complex? treatment->co_ip western Western Blot - Does p53 accumulate? - Are downstream targets (p21) upregulated? treatment->western mtt MTT / Cell Viability Assay - Does inhibitor reduce cell proliferation? treatment->mtt data_analysis Data Analysis - Confirm mechanism of action - Determine cellular potency (EC50) co_ip->data_analysis western->data_analysis mtt->data_analysis end End: Cellularly Validated Lead Compound data_analysis->end

Caption: Workflow for the cellular validation of p53-MDM2 inhibitors.

Principle: This technique is used to detect and quantify changes in protein levels. Following treatment with an effective MDM2 inhibitor, an increase in the protein levels of both p53 (due to stabilization) and its transcriptional target MDM2 (due to the feedback loop) is expected.[4] Upregulation of other p53 targets like p21 can also be measured to confirm pathway activation.[18]

Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells with wild-type p53 (e.g., HCT116, RKO, SJSA-1) and allow them to adhere.

    • Treat cells with various concentrations of the this compound inhibitor or vehicle control (DMSO) for a specified time (e.g., 8, 16, 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[18]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin).[19]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[18]

    • Quantify band intensities using densitometry software and normalize to the loading control.

Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[20][21][22]

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound inhibitor in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[20]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20][22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 or IC50 value.

Principle: Co-IP is used to demonstrate that the p53-MDM2 interaction is disrupted within the cell. An antibody against a target protein (e.g., p53) is used to pull down that protein from a cell lysate. If its binding partner (MDM2) is also pulled down, it indicates an interaction. A successful inhibitor will reduce the amount of MDM2 that is co-immunoprecipitated with p53.

Protocol:

  • Cell Culture and Lysis:

    • Treat cells with the inhibitor or vehicle control as described for the Western blot.

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, plus protease inhibitors).[19]

    • Clarify the lysate by centrifugation and collect the supernatant. Save a small aliquot as the "input" control.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour.

    • Incubate the pre-cleared lysate with an antibody against p53 (or a non-specific IgG as a negative control) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them extensively (3-5 times) with ice-cold Co-IP lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples and the "input" samples by Western blot.

    • Probe separate membranes with antibodies against p53 (to confirm successful pulldown) and MDM2 (to check for co-precipitation).

    • A decrease in the MDM2 signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

References

Troubleshooting & Optimization

Troubleshooting low yield in imidazoline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis reaction is resulting in a significantly lower yield than expected. What are the most common causes?

Low yields in this compound synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. High temperatures can lead to side reactions, while insufficient time may result in an incomplete reaction.[1]

  • Impure Starting Materials: The purity of reactants, such as fatty acids and ethanolamines, directly impacts the reaction yield and the quality of the final product.[1]

  • Side Reactions: The formation of byproducts is a common issue that reduces the yield of the desired this compound. A frequent byproduct is the formation of diamides when using equimolar quantities of diamine and fatty acid.[2]

  • Presence of Moisture: Water can interfere with the reaction, so it is crucial to ensure that all reagents and solvents are dry.[3]

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages.[3][4]

Q2: I am observing a significant amount of a diamide (B1670390) byproduct. How can I minimize its formation?

The formation of a diamide byproduct occurs when the amido-amine intermediate reacts with another molecule of fatty acid.[2] To minimize this side reaction:

  • Adjust Reactant Stoichiometry: Using an excess of the diamine can help to reduce the formation of the diamide.

  • Control Reaction Temperature: Gradually increasing the temperature during the acylation process can help to reduce the formation of the bisamide byproduct.[5]

  • Post-synthesis Treatment: A crude this compound product containing a diamide can be heated with an excess of the diamine to convert the diamide back to the desired amido-amine, which can then cyclize to the this compound.[2]

Q3: What are the recommended general conditions for a two-step this compound synthesis from a fatty acid and a diamine?

The synthesis of imidazolines from fatty acids and diamines is typically a two-step process involving amidation followed by cyclization.[6]

  • Amidation: The fatty acid and diamine are heated to form an amide intermediate. Water is released during this step.[1]

  • Cyclization: The amide intermediate is then heated further, often under reduced pressure, to induce cyclization and form the this compound ring, releasing a second molecule of water.[1][7]

ParameterAmidationCyclization
Temperature 80°C - 150°C130°C - 220°C
Pressure Atmospheric or slight vacuumReduced pressure (<6000 Pa)
Catalyst Acidic or basic catalysts can be usedNot always necessary

Note: These are general ranges. Optimal conditions will vary depending on the specific substrates used.

Q4: How can I effectively monitor the progress of my this compound synthesis?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the disappearance of the starting materials and the appearance of the product. This allows for the optimization of the reaction time to ensure the reaction goes to completion without the formation of degradation products.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionMonitor the reaction by TLC to ensure all starting material is consumed. Consider increasing the reaction time or temperature.[4]
Side reaction (e.g., diamide formation)Use an excess of the diamine. Consider a post-synthesis treatment with additional diamine to convert the byproduct.[2]
Impure reagentsEnsure the purity of starting materials like fatty acids and diamines.[1]
Suboptimal temperatureOptimize the reaction temperature. High temperatures can cause side reactions, while low temperatures can lead to incomplete reactions.[1]
Product is a mixture of this compound and amido-amine Incomplete cyclizationIncrease the temperature and/or apply a vacuum during the cyclization step to effectively remove water and drive the reaction to completion.
Difficulty in purification Product is an oil and hard to crystallizeConsider purification by column chromatography or vacuum distillation.
Product is water-solubleIf extracting from an aqueous solution, use a more polar organic solvent or perform multiple extractions.

Experimental Protocols

General Two-Step Synthesis of 2-Alkyl-Imidazoline

This protocol describes a general method for the synthesis of a 2-alkyl-imidazoline from a fatty acid and hydroxyethylethylenediamine.

  • Amidation:

    • In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, charge the fatty acid and hydroxyethylethylenediamine in a 1:1 to 1:1.5 molar ratio.[5]

    • Under a nitrogen atmosphere, heat the mixture with stirring. Gradually increase the temperature from 80°C to 150°C.[5] Water will begin to distill off.

    • Continue heating until the theoretical amount of water for the amidation step is collected.

  • Cyclization:

    • Increase the temperature of the reaction mixture to 190°C - 220°C.[5]

    • Gradually reduce the pressure to below 6000 Pa to facilitate the removal of the second equivalent of water and promote cyclization.[5]

    • Maintain these conditions for 1-5 hours, monitoring the reaction progress by TLC if possible.[5]

    • Once the reaction is complete, cool the mixture to room temperature. The crude product can then be purified by distillation or crystallization.

Visual Guides

Troubleshooting_Low_Yield Start Low this compound Yield Check_Purity Are Starting Materials Pure? Start->Check_Purity Check_Conditions Are Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents No Check_Completion Is the Reaction Complete? Check_Conditions->Check_Completion Yes Optimize_Temp Optimize Temperature & Time Check_Conditions->Optimize_Temp No Analyze_Byproducts Are Byproducts Present? Check_Completion->Analyze_Byproducts Yes Monitor_TLC Increase Time/Temp & Monitor by TLC Check_Completion->Monitor_TLC No Adjust_Stoichiometry Adjust Stoichiometry or Conditions to Minimize Byproducts Analyze_Byproducts->Adjust_Stoichiometry Yes End_Success Yield Improved Analyze_Byproducts->End_Success No Purify_Reagents->Check_Conditions Optimize_Temp->Check_Completion Monitor_TLC->Analyze_Byproducts Adjust_Stoichiometry->End_Success Imidazoline_Synthesis_Pathway FattyAcid Fatty Acid (R-COOH) Amidation Amidation (Heat, -H2O) FattyAcid->Amidation Diamine Diamine (H2N-CH2CH2-NHR') Diamine->Amidation AmidoAmine Amido-Amine Intermediate Amidation->AmidoAmine Cyclization Cyclization (Heat, Vacuum, -H2O) AmidoAmine->Cyclization This compound 2-Imidazoline Product Cyclization->this compound

References

Technical Support Center: Optimizing Selectivity of Imidazoline Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during imidazoline receptor binding experiments. Our goal is to help you optimize your assay's selectivity and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: High Non-Specific Binding (NSB)

Q: My non-specific binding is excessively high, resulting in a poor signal-to-noise ratio. What are the likely causes and how can I reduce it?

A: High non-specific binding (NSB) can obscure the specific binding signal. Ideally, NSB should be less than 50% of the total binding. Common causes and troubleshooting steps are outlined below.

Potential CauseRecommended Solution(s)
Radioligand Properties Select a radioligand with lower hydrophobicity if possible, as hydrophobic radioligands may exhibit higher NSB.[1] Ensure high radioligand purity (>90%), as impurities can significantly contribute to NSB.
Assay Conditions Optimize blocking agents by incorporating Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[2] Consider adding salts or detergents to the wash or binding buffer. Adjust incubation time and temperature; shorter incubation times and lower temperatures can sometimes decrease NSB, but ensure that equilibrium for specific binding is still achieved.[2]
Filtration Apparatus Pre-soak filter mats in a buffer containing a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.
Receptor Preparation Titrate the receptor concentration. Use the lowest concentration of your membrane or cell preparation that still provides a robust specific binding signal. A typical range for many receptor assays is 50-120 µg of membrane protein per well.[3]

Issue 2: Low or No Specific Binding

Q: I am observing very low or no specific binding in my assay. What could be the problem?

A: A lack of specific binding can be due to several factors, from reagent integrity to incorrect assay conditions.

Potential CauseRecommended Solution(s)
Receptor Integrity Ensure proper storage (-80°C) and handling of your receptor preparation.[4] Perform quality control checks, such as Western blotting, to confirm receptor presence and integrity.[2]
Radioligand Issues Confirm the radioligand concentration, as inaccurate dilutions can lead to a lower than expected concentration. Check for radioligand degradation under the experimental conditions. For tritiated ligands, a specific activity above 20 Ci/mmol is ideal for detecting low levels of binding.[1]
Assay Conditions Optimize the incubation time to ensure the reaction reaches equilibrium, which can be determined through association kinetic experiments. Verify the buffer composition, pH, and ionic strength are optimal for receptor binding.
Incorrect "Cold" Ligand for NSB The unlabeled ligand used to define NSB must have high affinity for the target receptor and be used at a concentration sufficient to displace all specific binding of the radioligand.[1]

Issue 3: Poor Assay Reproducibility

Q: My results are inconsistent between experiments or even between plates in the same experiment. How can I improve reproducibility?

A: Lack of reproducibility is a common issue that can be mitigated by standardizing procedures and reagents.

Potential CauseRecommended Solution(s)
Inconsistent Reagent Preparation Prepare a single master mix of reagents sufficient for all plates in an experiment to ensure uniform concentrations.[5] Aliquot reagents for single use to avoid repeated freeze-thaw cycles.[5]
Pipetting Inaccuracy Regularly calibrate pipettes. Use reverse pipetting for viscous solutions. For critical steps, consider using a multichannel pipette to minimize time-dependent variations across the plate.[5]
Inconsistent Incubation Conditions Ensure a calibrated incubator is used and that plates are placed centrally to avoid temperature fluctuations.[5] Precisely control the timing of all incubation steps.
Inefficient or Variable Washing Use an automated plate washer if available. If washing manually, ensure the same force, volume, and number of washes are applied to every well to effectively remove unbound reagents.[5]

Data Presentation: Ligand Selectivity Profiles

Optimizing selectivity requires a clear understanding of how your compound interacts with the target receptor versus off-target sites, most notably α2-adrenergic receptors.

Table 1: Binding Affinities (Ki in nM) of Selected Ligands for this compound and α-Adrenergic Receptors

CompoundI1-ReceptorI2-Receptorα2-Adrenergic ReceptorSelectivity Ratio (α2/I1)
I1-Selective Ligands
Moxonidine2.3-7532.6
Rilmenidine6.1-18029.5
LNP 9110.2>10,000>10,000>50,000
S237575.3>10,000>10,000>1,886
I2-Selective Ligands
2-BFI-1.33735-
BU224-14.6--
RS-45041----
Non-Selective Ligands
Clonidine1.0-3.83.8
Idazoxan----
Efaroxan----

Data compiled from multiple sources.[6][7][8][9] Note: A higher selectivity ratio indicates greater selectivity for the I1-imidazoline receptor over the α2-adrenergic receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Membrane Preparation from Tissues or Cultured Cells

This protocol describes the isolation of a membrane fraction enriched with this compound receptors.

  • Homogenization: Homogenize fresh or frozen tissue or cultured cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron or Dounce homogenizer.[4]

  • Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris and nuclei.[3]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[4]

  • Washing: Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step to wash the membranes.[4]

  • Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3] Determine the protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store at -80°C until use.[4]

Protocol 2: Competitive Radioligand Binding Assay

This experiment determines the inhibitory constant (Ki) of a test compound.

  • Reagent Preparation: Prepare a range of concentrations of the unlabeled test compound. Dilute the radioligand and membrane preparation in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound at various concentrations, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the membrane/receptor suspension to each well.[10]

  • Non-Specific Binding (NSB) Control: To a set of wells, add a high concentration of a known unlabeled ligand that binds to the target receptor to determine NSB.[11]

  • Total Binding Control: To another set of wells, add only the radioligand and membrane preparation without any competing unlabeled ligand.[12]

  • Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a blocking agent.[3]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[3]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the NSB counts from all other measurements to obtain specific binding. Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[11]

Visualizations

Signaling Pathways and Experimental Workflows

I1_Signaling_Pathway Ligand I1 Agonist (e.g., Moxonidine) I1R I1 this compound Receptor Ligand->I1R Binds to PC_PLC Phosphatidylcholine-selective Phospholipase C (PC-PLC) I1R->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Generates Arachidonic_Acid Arachidonic Acid PC_PLC->Arachidonic_Acid Generates Physiological_Response Sympatho-inhibition (Lowered Blood Pressure) DAG->Physiological_Response Leads to Arachidonic_Acid->Physiological_Response Leads to

Caption: I1 this compound Receptor Signaling Pathway.

I2_Signaling_Pathway cluster_mito Mitochondrial Outer Membrane MAO Monoamine Oxidase (MAO-A/B) Metabolites Inactive Metabolites MAO->Metabolites Catalyzes I2R I2 this compound Binding Site I2R->MAO Allosterically Modulates Modulation Modulation of Neurotransmitter Levels I2R->Modulation Ligand I2 Ligand (e.g., 2-BFI) Ligand->I2R Binds to Monoamines Monoamine Neurotransmitters Monoamines->MAO Substrate

Caption: Proposed Modulatory Role of I2 Receptor Binding.

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_acq Data Acquisition cluster_analysis Data Analysis Membrane_Prep Prepare Membrane Homogenate Assay_Setup Add Membrane, Radioligand, & Test Compound to Plate Membrane_Prep->Assay_Setup Ligand_Prep Prepare Radioligand & Test Compound Dilutions Ligand_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_IC50 Calculate IC50 from Dose-Response Curve Counting->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.[11]

Troubleshooting_Tree Start Poor Assay Selectivity (High Off-Target Binding) Check_Ligand Is the Test Compound Known to be Non-Selective? Start->Check_Ligand Redesign_Compound Action: Redesign Compound for Higher Selectivity Check_Ligand->Redesign_Compound Yes Check_Assay_Conditions Are Assay Conditions Optimized? Check_Ligand->Check_Assay_Conditions No Optimize_Conditions Action: Optimize Buffer, Incubation Time/Temp Check_Assay_Conditions->Optimize_Conditions No Check_Receptor_Source Is the Receptor Source Expressing Off-Targets? Check_Assay_Conditions->Check_Receptor_Source Yes End Improved Selectivity Optimize_Conditions->End Validate_Source Action: Validate Receptor Source (e.g., Use Transfected Cells) Check_Receptor_Source->Validate_Source Yes Use_Masking_Agent Action: Use Masking Agent to Block α2-Adrenergic Receptors Check_Receptor_Source->Use_Masking_Agent No Validate_Source->End Use_Masking_Agent->End

Caption: Troubleshooting Decision Tree for Poor Assay Selectivity.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with Imidazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with imidazoline compounds during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound compound, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer. What is happening and how can I resolve this?

A1: This common phenomenon is known as "precipitation upon dilution." Your compound is likely soluble in the organic stock solvent (DMSO) but exceeds its solubility limit in the aqueous buffer when the DMSO concentration is significantly lowered. To address this, consider the following strategies:

  • Lower the Final Compound Concentration: The simplest explanation is that the compound's concentration is too high for the aqueous buffer. Determine the minimum effective concentration for your assay and test if it remains soluble.

  • Optimize the Final DMSO Concentration: While minimizing DMSO is crucial to avoid solvent-induced artifacts, a slightly higher final concentration (typically up to 0.5% in cell-based assays) might be necessary to maintain your compound's solubility.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Employ an Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions. First, dilute your DMSO stock into a mixture of DMSO and your aqueous buffer, then perform the final dilution into the assay buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • pH Adjustment: The solubility of ionizable compounds, including many this compound derivatives, is often pH-dependent.[2][3] If your compound has basic functional groups, slightly decreasing the pH of your buffer (if compatible with your assay) can increase solubility. Conversely, for acidic compounds, a slight increase in pH may be beneficial.

Q2: I'm observing inconsistent or non-dose-dependent results in my assay. Could this be related to solubility?

A2: Yes, poor solubility is a likely cause for such results. If your compound is precipitating at higher concentrations, the actual concentration in solution is not what you assume it to be, leading to a plateau or variability in the dose-response curve.

  • Visual Inspection: Carefully inspect the wells of your assay plate, ideally under a microscope, for any signs of precipitation (e.g., cloudiness, crystals, or an oily film).

  • Kinetic Solubility Assessment: Perform a kinetic solubility test to determine the maximum concentration of your compound that remains soluble in the final assay buffer over the duration of your experiment.[4]

Q3: What are the primary methods to enhance the aqueous solubility of this compound compounds for in vitro studies?

A3: Several techniques can be employed to improve the solubility of poorly soluble this compound compounds:

  • Co-solvents: Using a water-miscible organic solvent, like DMSO or ethanol, in your final assay buffer can increase solubility.[5]

  • pH Adjustment: As mentioned, for ionizable this compound compounds, modifying the buffer's pH can significantly enhance solubility.[2][3][5]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[6][7][8][9]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and apparent solubility.[10][11][12][13]

  • Solid Dispersions: Dispersing the compound in an inert, hydrophilic carrier can improve its dissolution and solubility characteristics.[1][4]

Q4: Are there any general predictions about the solubility of compounds containing an imidazole (B134444) ring?

A4: The imidazole ring itself is polar and can contribute to aqueous solubility.[14] Many commercially available drugs containing an imidazole moiety are formulated as salts to further improve their solubility. However, in larger molecules where the imidazole is a minor component, its contribution to overall solubility can be negated by the lipophilicity of the rest of the structure.[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Compound Precipitation

This guide provides a step-by-step workflow for troubleshooting precipitation issues with your this compound compound.

G start Compound Precipitates in Aqueous Buffer step1 Lower Final Concentration start->step1 step2 Optimize DMSO Concentration (e.g., up to 0.5%) step1->step2 Still Precipitates? end_yes Solubility Improved step1->end_yes Solubility Improved? step3 Use a Co-solvent (e.g., Ethanol, PEG) step2->step3 Still Precipitates? step2->end_yes Solubility Improved? step4 Adjust Buffer pH step3->step4 Still Precipitates? step3->end_yes Solubility Improved? step5 Consider Formulation Strategies (e.g., Cyclodextrin, Nanosuspension) step4->step5 Still Precipitates? step4->end_yes Solubility Improved? step5->end_yes Solubility Improved?

Caption: A step-by-step workflow for troubleshooting compound precipitation in aqueous buffers.

Guide 2: Decision Tree for Solvent and Solubilization Technique Selection

This decision tree can help you select an appropriate solubilization strategy for your in vitro assay.

G decision decision result result start Select Solubilization Strategy q1 Cell-Based Assay? start->q1 q2 Start with DMSO (≤0.5%) q1->q2 Yes q3 Start with DMSO (≤1%) q1->q3 No (Biochemical) q2_decision Solubility Issues? q2->q2_decision q3_decision Solubility Issues? q3->q3_decision result_cyc Consider Cyclodextrins or Nanosuspensions q2_decision->result_cyc Yes result_control Always Run Vehicle Control q2_decision->result_control No q3_decision->result_control No result_surfactant Use Low % Surfactant (e.g., Tween-20) q3_decision->result_surfactant Yes

Caption: A decision tree to guide the selection of an appropriate solvent and solubilization method.

Data Presentation

The following tables summarize quantitative data related to the solubility of a hypothetical this compound compound, "this compound-X," and the impact of common solubilization techniques.

Table 1: Solubility of this compound-X in Various Solvents

SolventSolubility (mg/mL)
DMSO> 50
Ethanol15.2
PBS (pH 7.4)< 0.01
0.1 N HCl5.8
0.1 N NaOH< 0.01

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound-X in PBS (pH 7.4)

Co-solvent SystemApparent Solubility (µg/mL)
1% DMSO5
2% DMSO12
5% Ethanol8
1% DMSO + 5% Ethanol15

Table 3: Enhancement of this compound-X Solubility with Cyclodextrins

Cyclodextrin (10 mM)Solubility Enhancement FactorApparent Solubility (µg/mL)
β-Cyclodextrin~50~0.5
Hydroxypropyl-β-cyclodextrin~250~2.5

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method to assess the kinetic solubility of an this compound compound in an aqueous buffer.[1][4]

Materials:

  • This compound compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (non-binding surface recommended)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or HPLC for quantification

Method:

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution in DMSO: Perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer to achieve a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period, typically corresponding to the duration of your assay (e.g., 1-2 hours).

  • Measurement:

    • Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates precipitation.

    • HPLC Analysis (more quantitative): Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the soluble compound by HPLC.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple method for preparing a cyclodextrin inclusion complex to enhance the solubility of an this compound compound.

Materials:

  • This compound compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Sonicator

  • 0.22 µm syringe filter

Method:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 100 mM).

  • Add this compound Compound: Add an excess amount of the this compound compound to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 5-10 minutes. Following this, sonicate the mixture for 30-60 minutes.

  • Equilibration: Allow the mixture to equilibrate at room temperature for 24 hours with continuous stirring.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Determine the concentration of the solubilized this compound compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Signaling Pathways and Workflows

This compound I1 Receptor Signaling Pathway

The I1-imidazoline receptor is coupled to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers.[15][16]

G cluster_membrane Plasma Membrane I1R I1 this compound Receptor PC_PLC PC-PLC I1R->PC_PLC activates Na_H Na+/H+ Exchanger I1R->Na_H inhibits Catecholamine_synthesis Induction of Catecholamine Synthesis I1R->Catecholamine_synthesis induces genes for DAG Diacylglycerol PC_PLC->DAG Arachidonic_Acid Arachidonic Acid PC_PLC->Arachidonic_Acid Inhibition Inhibition Na_H->Inhibition Ligand This compound Agonist Ligand->I1R Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids

Caption: A simplified diagram of the I1-imidazoline receptor signaling pathway.

This compound I2 Receptor Association

The I2-imidazoline receptor binding sites are primarily located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO).[17][18][19]

G cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane MAO Monoamine Oxidase (MAO-A/B) I2R I2 this compound Binding Site I2R->MAO associated with Modulation Allosteric Modulation of MAO Activity I2R->Modulation Ligand I2 Ligand Ligand->I2R

Caption: The association of the I2-imidazoline receptor binding site with monoamine oxidase on the mitochondrial membrane.

References

Technical Support Center: Improving the Stability of Imidazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with imidazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: this compound derivatives are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The this compound ring can be hydrolyzed, especially under acidic or basic conditions, leading to ring-opening and loss of activity. Imidazolines are relatively stable in acidic solutions but can be readily hydrolyzed in aqueous base media.[2]

  • Oxidation: The presence of atmospheric oxygen or oxidizing agents can lead to the formation of various degradation products.[3][4] This process can be initiated by light, heat, or certain trace metals.[1]

  • Photodegradation: Exposure to light, particularly UV light, can cause photolysis, resulting in the breakdown of the compound.[3][5]

Q2: Why are forced degradation studies important for this compound derivatives?

A2: Forced degradation studies, or stress testing, are essential to:

  • Identify potential degradation products.[6]

  • Determine the intrinsic stability of the molecule.[6]

  • Establish degradation pathways.[6]

  • Develop and validate stability-indicating analytical methods, which are crucial for quality control and regulatory submissions.[6][7]

Q3: What general strategies can enhance the stability of my this compound compound in a formulation?

A3: Several strategies can improve stability:

  • pH Control: Using buffering agents to maintain an optimal pH can prevent acid- or base-catalyzed hydrolysis.[8]

  • Antioxidants: Adding antioxidants like ascorbic acid or chelating agents like EDTA can inhibit oxidative degradation.[5][8]

  • Packaging: Using inert condition packaging (e.g., filling with nitrogen) and light-protective containers (e.g., amber vials) can minimize oxidation and photolysis.[1][5]

  • Formulation Techniques: Advanced techniques like microencapsulation, lyophilization (freeze-drying), or forming cyclodextrin (B1172386) complexes can create a protective barrier around the drug, enhancing its stability.[5][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Rapid loss of compound in aqueous solution. Hydrolysis. The this compound ring is likely undergoing pH-dependent hydrolysis. Imidazolines are known to be readily hydrolyzed in basic aqueous media.[2]1. pH Adjustment: Determine the pH of maximum stability for your compound and use a suitable buffer system to maintain it.[8]2. Solvent System: If possible for your application, consider using a non-aqueous or co-solvent system to reduce the availability of water.3. Lyophilization: For long-term storage, prepare a lyophilized powder that can be reconstituted immediately before use.[5]
Appearance of unexpected peaks in HPLC after sample preparation. Oxidative Degradation. The compound may be sensitive to atmospheric oxygen or peroxides present in excipients.[4]1. Use Antioxidants: Incorporate antioxidants (e.g., BHT, ascorbic acid) or chelating agents (e.g., EDTA) into your formulation.[5]2. Inert Atmosphere: Prepare and store samples under an inert atmosphere (e.g., nitrogen or argon).[1]3. Excipient Purity: Ensure all excipients are of high purity and low in peroxide content.
Degradation observed when samples are left on the benchtop. Photodegradation. Exposure to ambient or UV light is likely causing photolytic cleavage.[3][5]1. Light Protection: Use amber vials or wrap containers in aluminum foil for all experiments and storage.[1]2. Photostability Studies: Conduct formal photostability studies as per ICH Q1B guidelines to understand the compound's light sensitivity.[9]
Inconsistent results in stability studies. Multiple factors: A combination of hydrolysis, oxidation, and interaction with excipients could be at play.1. Systematic Forced Degradation: Perform a systematic forced degradation study (see protocol below) to identify the specific vulnerabilities of your molecule.2. Excipient Compatibility Study: Conduct studies to ensure the compatibility of your this compound derivative with all planned excipients.

Quantitative Data Summary

The stability of this compound derivatives is highly dependent on their specific structure and the environmental conditions. The following table summarizes representative data for imidazolinone herbicides, which share the core this compound structure and provide insight into degradation kinetics.

Condition Compound Half-life (t½) Notes
Hydrolysis (Dark) Imazaquin6.5 monthsSlow hydrolysis observed at pH 9; no significant hydrolysis at pH 3 or 7.[10][11]
Imazethapyr9.2 monthsSlow hydrolysis observed at pH 9; no significant hydrolysis at pH 3 or 7.[10][11]
Imazapyr9.6 monthsSlow hydrolysis observed at pH 9; no significant hydrolysis at pH 3 or 7.[10][11]
Photodegradation (in Water) Imazaquin1.8 daysDegradation is significantly more rapid in the presence of light.[10][11]
Imazethapyr9.8 daysDegradation is significantly more rapid in the presence of light.[10][11]
Imazapyr9.1 daysDegradation is significantly more rapid in the presence of light.[10][11]
Photodegradation (on Soil Surface) Imazaquin15.3 daysThe rate of degradation is slower on soil compared to in an aqueous solution.[11]
Imazethapyr24.6 daysThe rate of degradation is slower on soil compared to in an aqueous solution.[11]
Imazapyr30.9 daysThe rate of degradation is slower on soil compared to in an aqueous solution.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify the intrinsic stability of an this compound derivative.[6][7][12]

Objective: To generate degradation products and identify the conditions under which the drug substance is unstable. A degradation level of 10-20% is generally considered adequate.[12]

Materials:

  • This compound derivative (API)

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable detector (e.g., UV/DAD or MS)

  • pH meter, calibrated

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[9]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at room temperature or elevate to 50-60°C if no degradation is observed.[9]

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Collect samples at various time points for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[7][9]

    • At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing a combination of UV and visible light, as per ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt-hours/m²).[9]

    • Simultaneously, keep a control sample protected from light.

    • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying the parent this compound derivative from its potential degradation products.[13]

Typical Starting Conditions:

  • HPLC System: A standard HPLC system with a UV detector is often sufficient. LC-MS can be used for peak identification.[13]

  • Column: A reverse-phase C8 or C18 column is a common starting point (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm).[14]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.2) and an organic modifier (e.g., methanol or acetonitrile).[14] A common starting point could be a 70:30 (v/v) ratio of organic to aqueous phase.

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 280 nm).[15]

  • Column Temperature: Room temperature or controlled at 30-40°C for better reproducibility.

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, paying special attention to specificity. Specificity is confirmed by demonstrating that the method can effectively separate the parent drug from all degradation products generated during the forced degradation study.[15]

Visualizations

Signaling Pathways

This compound derivatives exert their effects by binding to specific this compound receptors (I₁, I₂, I₃). Understanding these pathways is crucial for structure-activity relationship studies.

cluster_I1 I₁ Receptor Pathway I1_Ligand This compound Ligand (e.g., Moxonidine) I1_Receptor I₁ Receptor (Nischarin) I1_Ligand->I1_Receptor PLC Phospholipase C (PLC) I1_Receptor->PLC Activates PLA2 Phospholipase A₂ (PLA₂) I1_Receptor->PLA2 Activates DAG Diacylglycerol (DAG) PLC->DAG AA Arachidonic Acid PLA2->AA BP_Lower Blood Pressure Lowering DAG->BP_Lower Leads to PG Prostaglandins AA->PG PG->BP_Lower Leads to

Caption: Simplified signaling pathway for the I₁ this compound receptor.

cluster_I2 I₂ Receptor Pathway (Putative) I2_Ligand This compound Ligand (e.g., Idazoxan) I2_Receptor I₂ Receptor (Multiple Binding Sites) I2_Ligand->I2_Receptor MAO_A Monoamine Oxidase A (MAO-A) I2_Receptor->MAO_A Inhibits MAO_B Monoamine Oxidase B (MAO-B) I2_Receptor->MAO_B Inhibits Monoamines Monoamine Levels (e.g., NE, 5-HT) MAO_A->Monoamines Metabolize MAO_B->Monoamines Metabolize Neuro_Effect Neuromodulation/ Analgesia Monoamines->Neuro_Effect Increased levels lead to

Caption: Proposed mechanism of action for the I₂ this compound receptor.

cluster_workflow Stability Testing Workflow Start Start: This compound API Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Method_Dev Develop Stability-Indicating HPLC Method Forced_Deg->Method_Dev Deg_Profile Characterize Degradation Profile Method_Dev->Deg_Profile ID_Products Identify & Characterize Degradation Products (LC-MS/NMR) Deg_Profile->ID_Products Unstable Stability_Study ICH Long-Term & Accelerated Stability Studies Deg_Profile->Stability_Study Stable Form_Opt Formulation Optimization (pH, Excipients, Packaging) ID_Products->Form_Opt Form_Opt->Stability_Study End Stable Product Stability_Study->End

Caption: Logical workflow for assessing and improving drug stability.

References

Technical Support Center: Mitigating Side Effects of Imidazoline-Based Antihypertensive Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating imidazoline-based antihypertensive agents. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on strategies to reduce adverse effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound-based antihypertensive drugs, and how do they relate to the desired therapeutic effects versus the common side effects?

A1: this compound-based antihypertensive drugs primarily target two receptors: the I1-imidazoline receptor (I1-IR) and the α2-adrenergic receptor (α2-AR).[1][2][3]

  • I1-Imidazoline Receptor (I1-IR): Activation of I1-IRs, located in the rostral ventrolateral medulla (RVLM) of the brainstem, is primarily responsible for the antihypertensive effect.[2][4] This action leads to a reduction in sympathetic nervous system outflow, resulting in decreased peripheral vascular resistance and lower blood pressure.[4]

  • α2-Adrenergic Receptor (α2-AR): Activation of α2-ARs also contributes to the blood pressure-lowering effect. However, its activation is strongly associated with undesirable side effects such as sedation, drowsiness, and dry mouth.[4][5]

Therefore, the key to developing this compound-based antihypertensives with fewer side effects is to create compounds with high selectivity for the I1-IR over the α2-AR.[5] Second-generation drugs, such as moxonidine (B1115) and rilmenidine, were developed with this principle in mind and exhibit a more favorable side effect profile compared to the first-generation drug, clonidine.[5][6]

Q2: What are the main signaling pathways activated by I1-imidazoline and α2-adrenergic receptors?

A2: The signaling pathways for I1-IR and α2-AR are distinct.

  • I1-Imidazoline Receptor: The I1-IR is not coupled to the conventional G-protein pathways that modulate adenylyl cyclase.[7] Instead, its activation is linked to the stimulation of phosphatidylcholine-specific phospholipase C (PC-PLC), which leads to the generation of second messengers like diacylglycerol (DAG) and subsequent activation of the MAP kinase pathway. It is also coupled to phospholipase A2 (PLA2), resulting in the release of arachidonic acid.[7][8]

  • α2-Adrenergic Receptor: The α2-AR is a classic G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Activation of α2-ARs leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).

Below are diagrams illustrating these pathways.

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I1 this compound Receptor PC_PLC PC-PLC I1_Receptor->PC_PLC activates PLA2 PLA2 I1_Receptor->PLA2 activates DAG Diacylglycerol (DAG) PC_PLC->DAG generates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Agonist This compound Agonist Agonist->I1_Receptor binds MAPK_Pathway MAP Kinase Pathway DAG->MAPK_Pathway activates Antihypertensive_Effect Reduced Sympathetic Outflow (Antihypertensive Effect) MAPK_Pathway->Antihypertensive_Effect Arachidonic_Acid->Antihypertensive_Effect

Caption: I1-Imidazoline Receptor Signaling Pathway.

Alpha2_Signaling_Pathway cluster_membrane Plasma Membrane Alpha2_Receptor α2-Adrenergic Receptor Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ↓ conversion Agonist This compound Agonist Agonist->Alpha2_Receptor binds ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (Sedation, Dry Mouth) cAMP->Cellular_Response leads to Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from RVLM) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Masking Agent) Membrane_Prep->Assay_Setup Competition Add Test Compound (Varying Concentrations) Assay_Setup->Competition Incubation Incubate (e.g., 60 min at RT) Competition->Incubation Filtration Rapid Vacuum Filtration (Separate bound/free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End InVivo_BP_Workflow Start Start Acclimatization Animal Acclimatization & Surgical Recovery Start->Acclimatization Baseline Baseline BP & HR Measurement (24-48h) Acclimatization->Baseline Dosing Administer Test Compound or Vehicle Baseline->Dosing Post_Dose_Monitoring Continuous BP & HR Monitoring (e.g., 24h) Dosing->Post_Dose_Monitoring Sedation_Assessment Assess Sedation at Peak Effect Time Dosing->Sedation_Assessment Data_Analysis Data Analysis (Compare Drug vs. Vehicle) Post_Dose_Monitoring->Data_Analysis Sedation_Assessment->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Optimization of Imidazoline Dehydrogenation to Imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for imidazoline dehydrogenation to imidazole (B134444). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.

Troubleshooting Guides

This section addresses specific problems that may arise during the dehydrogenation of imidazolines to imidazoles, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my this compound dehydrogenation reaction resulting in a low yield or no product?

Answer:

Low or no yield in this compound dehydrogenation can stem from several factors related to the choice of catalyst, reaction conditions, and substrate stability.

  • Inactive Catalyst: The catalyst, such as Palladium on carbon (Pd/C), may be old or deactivated. It is recommended to use fresh catalyst for each reaction.

  • Inappropriate Catalyst or Reagent: The choice of dehydrogenating agent is crucial and substrate-dependent. For instance, while Pd/C is a common catalyst, Dimethyl sulfoxide (B87167) (DMSO) has been shown to be more effective for some 2-aryl-Δ2-imidazolines, particularly those with chloro- and trifluoromethyl-substituents.[1] Conversely, Pd/C is more effective for benzyl (B1604629) derivatives.[1] For a mild and chemoselective option, trichloroisocyanuric acid (TCCA) in the presence of DBU can be effective for a diverse range of 2-imidazolines.[2]

  • Sub-optimal Temperature and Reaction Time: Dehydrogenation reactions often require elevated temperatures. For example, both DMSO and Pd/C mediated dehydrogenations of 2-aryl-Δ2-imidazolines are typically carried out at 120 °C for 48 hours.[1] Insufficient heating or shorter reaction times may lead to incomplete conversion.

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. For Pd/C catalyzed dehydrogenation, refluxing toluene (B28343) is a commonly used solvent that provides good yields for 2- and 2,4-disubstituted imidazolines.[3]

  • Substrate Deactivation: Certain functional groups on the this compound substrate may interfere with the catalyst or reaction conditions. For example, aliphatic substrates have been reported to fail with both DMSO and Pd/C as dehydrogenating agents.[1]

  • Hydrolysis of this compound: Imidazolines can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to ring-opening and the formation of N-(2-aminoethyl)amides.[4][5] This side reaction can consume the starting material and reduce the yield of the desired imidazole.

Troubleshooting Workflow:

G start Low or No Yield catalyst Check Catalyst/Reagent start->catalyst conditions Verify Reaction Conditions start->conditions substrate Evaluate Substrate start->substrate side_reactions Investigate Side Reactions start->side_reactions fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst change_reagent Change Dehydrogenating Agent (e.g., DMSO, TCCA) catalyst->change_reagent optimize_temp Optimize Temperature & Time conditions->optimize_temp change_solvent Change Solvent (e.g., refluxing toluene) conditions->change_solvent protecting_groups Consider Protecting Groups substrate->protecting_groups modify_ph Modify pH/Conditions to Minimize Hydrolysis side_reactions->modify_ph end Improved Yield fresh_catalyst->end change_reagent->end optimize_temp->end change_solvent->end protecting_groups->end modify_ph->end

Caption: Troubleshooting workflow for low-yield this compound dehydrogenation.

Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is a common issue in this compound dehydrogenation. The most prevalent side reaction is the hydrolysis of the this compound ring.

  • Hydrolysis: The C=N bond in the this compound ring is susceptible to cleavage by water, especially under harsh pH conditions or at high temperatures, leading to the formation of the corresponding N-(2-aminoethyl)amide.[4][5]

    • Mitigation: To minimize hydrolysis, ensure anhydrous reaction conditions by using dry solvents and inert atmospheres. If possible, conduct the reaction under neutral pH. The stability of the this compound to hydrolysis can be influenced by substituents; for instance, branched substituents at the 2-position of the this compound ring can increase hydrolytic stability.[5]

  • Over-oxidation or Decomposition: With strong oxidizing agents, the desired imidazole product or the starting this compound may be susceptible to over-oxidation or decomposition, especially at high temperatures.

    • Mitigation: Employ milder dehydrogenating agents such as trichloroisocyanuric acid (TCCA) which allows for chemoselective oxidation under mild conditions.[2] Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in stopping the reaction at the optimal time to prevent product degradation.

  • Incomplete Reaction: An incomplete reaction will result in a mixture of starting material and product.

    • Mitigation: Ensure sufficient reaction time and optimal temperature. Increasing the catalyst loading might also drive the reaction to completion, but this should be done cautiously to avoid an increase in side reactions.

Logical Relationship for Minimizing Side Products:

G start Side Product Formation hydrolysis Hydrolysis (Ring Opening) start->hydrolysis over_oxidation Over-oxidation/Decomposition start->over_oxidation incomplete_reaction Incomplete Reaction start->incomplete_reaction anhydrous Use Anhydrous Conditions hydrolysis->anhydrous neutral_ph Maintain Neutral pH hydrolysis->neutral_ph milder_reagents Use Milder Reagents (e.g., TCCA) over_oxidation->milder_reagents monitor_reaction Monitor Reaction Progress over_oxidation->monitor_reaction optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions end Minimized Side Products anhydrous->end neutral_ph->end milder_reagents->end monitor_reaction->end optimize_conditions->end

Caption: Strategies to minimize side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts and reagents for this compound dehydrogenation?

A1: A variety of catalysts and reagents can be employed for the dehydrogenation of imidazolines to imidazoles. The choice often depends on the substrate and desired reaction conditions.

  • Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst, typically in refluxing toluene.[3] It is particularly effective for 2- and 2,4-disubstituted imidazolines.[3]

  • Dimethyl Sulfoxide (DMSO): A metal-free and cost-effective option that can outperform Pd/C for certain 2-aryl-Δ2-imidazolines.[1]

  • Trichloroisocyanuric Acid (TCCA): A mild and chemoselective reagent that works well for a variety of structurally diverse 2-imidazolines in the presence of a base like DBU.[2]

  • Potassium Permanganate (B83412) (KMnO4) on Montmorillonite (B579905) K-10: A solid-supported oxidizing agent that allows for efficient oxidation under mild conditions.[6] This method offers the advantage of selective dehydrogenation of 2-alkyl-2-imidazolines in the presence of 2-aryl-2-imidazolines.[6]

  • (Diacetoxyiodo)benzene: Can be used for the smooth oxidation of 2-imidazolines to imidazoles at room temperature.[7]

Q2: How do I choose the optimal solvent and temperature for my reaction?

A2: The optimal solvent and temperature are highly dependent on the chosen dehydrogenation method.

  • For Pd/C catalysis: Refluxing toluene (approximately 111 °C) is a common and effective choice.[3]

  • For DMSO-mediated dehydrogenation: A higher temperature of 120 °C is typically required.[1]

  • For TCCA/DBU system: This reaction is known for its mild conditions, often proceeding at room temperature.[2]

  • For KMnO4 on Montmorillonite K-10: These reactions are also performed under mild conditions.[6]

It is always advisable to start with the literature-reported conditions for a similar substrate and then optimize further if necessary.

Q3: My substrate is sensitive to high temperatures. Are there any mild methods for this compound dehydrogenation?

A3: Yes, several methods operate under mild conditions, making them suitable for temperature-sensitive substrates.

  • Trichloroisocyanuric acid (TCCA) with DBU: This system allows for the rapid and high-yielding dehydrogenation of various 2-imidazolines at room temperature.[2]

  • Potassium permanganate (KMnO4) supported on montmorillonite K-10: This method provides an efficient oxidation of 2-imidazolines under very mild conditions.[6]

  • (Diacetoxyiodo)benzene: This reagent facilitates the conversion of 2-imidazolines to imidazoles at room temperature.[7]

Data Presentation

Table 1: Comparison of Dehydrogenating Agents for 2-Aryl-Δ2-Imidazolines

EntrySubstrate (2-Aryl Group)Dehydrogenating AgentTemperature (°C)Time (h)Yield (%)Reference
14-TolylDMSO1204871[1]
24-Tolyl10% Pd/C1204857[1]
34-ChlorophenylDMSO1204865[1]
44-Chlorophenyl10% Pd/C1204820[1]
54-TrifluoromethylphenylDMSO1204868[1]
64-Trifluoromethylphenyl10% Pd/C1204815[1]
7BenzylDMSO120480[1]
8Benzyl10% Pd/C1204855[1]

Experimental Protocols

Protocol 1: Dehydrogenation of 2-Aryl-Δ2-Imidazolines using DMSO [1]

  • A solution of the 2-aryl-Δ2-imidazoline (1 mmol) in anhydrous DMSO (5 mL) is prepared in a sealed tube.

  • The reaction mixture is heated at 120 °C for 48 hours.

  • After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding 2-aryl-1H-imidazole.

Protocol 2: Dehydrogenation of 2-Aryl-Δ2-Imidazolines using Pd/C [1][3]

  • To a solution of the 2-aryl-Δ2-imidazoline (1 mmol) in anhydrous toluene (10 mL), 10% Pd/C (10 mol%) is added.

  • The mixture is refluxed for 48 hours.

  • The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 2-aryl-1H-imidazole.

Protocol 3: Dehydrogenation of 2-Imidazolines using Trichloroisocyanuric Acid (TCCA) [2]

  • To a solution of the 2-imidazoline (1 mmol) in dichloromethane (B109758) (5 mL), DBU (1.2 mmol) is added.

  • The mixture is stirred at room temperature for 5 minutes.

  • Trichloroisocyanuric acid (TCCA) (0.4 mmol) is added portion-wise over 10 minutes.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by flash chromatography to give the desired imidazole.

References

Addressing non-specific binding in imidazoline receptor studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during imidazoline receptor binding studies, with a particular focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound receptor assays?

A1: Non-specific binding refers to the interaction of a radioligand or test compound with components in the assay system other than the intended this compound receptor target. These interactions can be with the assay tube or plate surfaces, filter membranes, or other proteins present in the tissue homogenate.[1][2] This phenomenon can lead to high background signals, which obscure the true specific binding to the receptor of interest, thereby reducing assay sensitivity and accuracy.

Q2: What are the primary causes of high non-specific binding?

A2: High non-specific binding in this compound receptor assays is primarily driven by two types of molecular interactions:

  • Hydrophobic Interactions: The inherent hydrophobicity of a ligand can cause it to bind to plastic surfaces of assay plates and other hydrophobic regions of non-target proteins.

  • Electrostatic Interactions: Charged molecules can interact with oppositely charged surfaces on assay plates or non-target biomolecules. The overall charge of a ligand is dependent on the pH of the assay buffer.[3]

Q3: How can I determine the level of non-specific binding in my assay?

A3: Non-specific binding is experimentally determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of an unlabeled competing ligand. This competing ligand will saturate the specific binding sites on the this compound receptors, ensuring that any remaining radioligand binding is non-specific. The value obtained is then subtracted from the total binding (radioligand bound in the absence of a competitor) to yield the specific binding.

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be as low as possible. A general guideline is that specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[4] If non-specific binding is excessively high, it can compromise the reliability of the assay.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common issue in this compound receptor studies. The following troubleshooting guide provides a systematic approach to identify and mitigate the sources of this problem.

Issue 1: High background signal across all assay wells.

This often indicates a general problem with the assay conditions or reagents.

Troubleshooting Workflow

start High Non-Specific Binding Detected step1 Optimize Assay Buffer start->step1 step2 Incorporate Blocking Agents step1->step2 step3 Add Surfactants step2->step3 step4 Adjust Salt Concentration step3->step4 step5 Review Ligand Properties step4->step5 end Non-Specific Binding Reduced step5->end

Caption: A stepwise workflow for troubleshooting high non-specific binding.

Step 1: Optimize Assay Buffer

The composition of your assay buffer can significantly influence non-specific binding.

  • pH Adjustment: The pH of the buffer can alter the charge of both your ligand and interacting surfaces. Experiment with a range of pH values to find the optimal condition that minimizes electrostatic interactions.[3]

  • Buffer System: While Tris-HCl is commonly used, consider testing other buffer systems if high non-specific binding persists.[5]

Step 2: Incorporate Blocking Agents

Blocking agents are proteins or other molecules that bind to non-specific sites, preventing the adherence of your ligand of interest.[1]

  • Bovine Serum Albumin (BSA): BSA is a widely used blocking agent that can be added to the assay buffer to saturate non-specific binding sites on plasticware and other proteins.[3]

  • Casein: Derived from milk, casein can also be an effective blocking agent.[6]

Step 3: Add Surfactants

Non-ionic surfactants can help to reduce hydrophobic interactions.

  • Tween-20 or Triton X-100: The addition of a small amount of these detergents can disrupt the non-specific binding of hydrophobic ligands to plastic surfaces.[1][2]

Step 4: Adjust Salt Concentration

Increasing the ionic strength of the buffer can help to shield electrostatic interactions.

  • Sodium Chloride (NaCl): Adding NaCl to the buffer can reduce charge-based non-specific binding.[2][3]

Step 5: Review Ligand Properties

If the above steps do not sufficiently reduce non-specific binding, the issue may be inherent to the ligand itself.

  • Ligand Concentration: Ensure you are using an appropriate concentration of the radioligand, ideally at or below its Kd for competition assays.[4]

  • Ligand Stability: Verify the purity and stability of your ligand, as degradation products may contribute to non-specific binding.

Quantitative Recommendations for Buffer Optimization

AdditiveRecommended Starting ConcentrationPotential Issues
Bovine Serum Albumin (BSA) 0.1% - 1% (w/v)[1]Can sometimes introduce enzymatic contaminants.[1]
Tween-20 0.01% - 0.1% (v/v)[1]May interfere with some protein-protein interactions.[1]
Triton X-100 0.01% - 0.1% (v/v)[1]Can have higher absorbance at certain wavelengths.[1]
Sodium Chloride (NaCl) 50 - 200 mM[1]High concentrations may affect protein stability or activity.[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound Receptors

This protocol provides a general framework for a competitive radioligand binding assay.

Materials:

  • Tissue homogenate or cell membranes expressing this compound receptors.

  • Radioligand (e.g., [³H]-clonidine for I₁ receptors, [³H]-idazoxan for I₂ receptors).[7]

  • Unlabeled test compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Wash Buffer (ice-cold assay buffer).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare tissue homogenates or cell membranes using standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In triplicate, set up the following in assay tubes or a 96-well plate:

    • Total Binding: Add radioligand and membrane preparation to the assay buffer.

    • Non-Specific Binding: Add radioligand, membrane preparation, and a high concentration of a suitable unlabeled ligand (e.g., idazoxan) to the assay buffer.

    • Competition: Add radioligand, membrane preparation, and varying concentrations of the unlabeled test compound to the assay buffer.

  • Incubation: Incubate the reactions at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.[7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation.

This compound Receptor Signaling Pathways

The signaling pathways for the different this compound receptor subtypes are still under investigation, particularly for the I₂ and I₃ subtypes.[7]

I₁-Imidazoline Receptor Signaling

Activation of the I₁-imidazoline receptor is thought to be coupled to phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the production of diacylglycerol (DAG).[9][10] This pathway is distinct from the classical G-protein coupled receptor pathways that involve adenylyl cyclase or inositol (B14025) phospholipid hydrolysis.[10]

I1_Ligand I1 Agonist I1_Receptor I1-Imidazoline Receptor I1_Ligand->I1_Receptor binds PC_PLC PC-PLC I1_Receptor->PC_PLC activates DAG Diacylglycerol (DAG) PC_PLC->DAG produces Downstream Downstream Cellular Effects (e.g., Reduced Sympathetic Outflow) DAG->Downstream

Caption: I₁-Imidazoline Receptor Signaling Pathway.

I₂-Imidazoline Receptor Signaling

The I₂-imidazoline receptor is located on the outer mitochondrial membrane and is believed to be an allosteric modulatory site on monoamine oxidase (MAO).[11][12] Its signaling is not as clearly defined as the I₁ receptor.

I2_Ligand I2 Ligand I2_Receptor I2-Imidazoline Receptor (on Mitochondria) I2_Ligand->I2_Receptor binds MAO Monoamine Oxidase (MAO) I2_Receptor->MAO modulates Neurotransmitter Neurotransmitter Metabolism MAO->Neurotransmitter affects Cellular_Response Cellular Responses (e.g., Neuroprotection, Analgesia) Neurotransmitter->Cellular_Response

Caption: Proposed I₂-Imidazoline Receptor Signaling.

I₃-Imidazoline Receptor Signaling

The I₃-imidazoline receptor is involved in the regulation of insulin (B600854) secretion from pancreatic β-cells.[11] The exact signaling mechanism is still being elucidated but is thought to involve interactions with ion channels.[13]

I3_Ligand I3 Ligand I3_Receptor I3-Imidazoline Receptor (in Pancreatic β-cells) I3_Ligand->I3_Receptor binds Ion_Channels Ion Channels (e.g., KATP channels) I3_Receptor->Ion_Channels modulates Insulin_Secretion Insulin Secretion Ion_Channels->Insulin_Secretion regulates

References

Technical Support Center: Enhancing Chiral Purity in Enantioselective Imidazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantioselective imidazoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize their experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, and key experimental protocols to enhance the chiral purity of your synthesized imidazolines.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the enantioselectivity of my this compound synthesis?

A1: The primary factors governing enantioselectivity are the choice of the chiral ligand, the metal catalyst, the reaction solvent, and the temperature. The steric and electronic properties of the chiral ligand play a crucial role in creating a chiral environment that favors the formation of one enantiomer over the other.[1][2][3][4][5][6] The optimization of these parameters is often necessary to achieve high enantiomeric excess (e.e.).

Q2: My reaction yield is high, but the enantiomeric excess (e.e.) is low. What are the likely causes and how can I improve it?

A2: Low enantiomeric excess with good yield suggests that the catalyst is active but not effectively discriminating between the two enantiomeric pathways. Key areas to investigate include:

  • Ligand Choice: The current ligand may not be optimal for your specific substrate. Screening a variety of chiral ligands with different steric and electronic properties is recommended.[1][3][4]

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the energy available for the higher-energy transition state that leads to the minor enantiomer.[2][6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's chiral environment. A systematic screening of different solvents is advisable.

  • Catalyst Loading: While less common, the catalyst loading can sometimes influence enantioselectivity. It's worth investigating if varying the catalyst concentration has an effect.

Q3: I am observing the formation of significant side products. What steps can I take to minimize them?

A3: The formation of side products can often be addressed by:

  • Ensuring Anhydrous Conditions: Many reactions in enantioselective synthesis are sensitive to moisture. Using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of hydrolysis-related byproducts.[7]

  • Using Protecting Groups: If your substrates have multiple reactive sites, consider using protecting groups to block these sites and direct the reaction to the desired position, thus improving regioselectivity.[7]

  • Optimizing Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to product degradation or the formation of undesired side products. Monitoring the reaction progress by TLC or LC-MS is crucial.[7]

Q4: How can I improve the chiral purity of my product after the reaction is complete?

A4: If the enantioselectivity of the reaction cannot be sufficiently optimized, post-reaction purification methods can be employed:

  • Chiral Column Chromatography: This is a powerful technique for separating enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for both analytical assessment of e.e. and preparative separation.[8][9]

  • Crystallization of Diastereomeric Salts: This classic resolution technique involves reacting the racemic product with a chiral resolving agent to form diastereomeric salts.[10] These salts often have different solubilities, allowing for their separation by fractional crystallization.[10] After separation, the chiral auxiliary is removed to yield the pure enantiomer.[10][11]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (e.e.)

This is one of the most common challenges in enantioselective synthesis. The following decision tree can guide your troubleshooting process.

low_ee start Low e.e. Observed ligand Screen Chiral Ligands (Vary steric/electronic properties) start->ligand Is ligand optimal? temp Optimize Temperature (Typically lower) ligand->temp No significant improvement solvent Screen Solvents (Vary polarity/coordination) temp->solvent Still low e.e. catalyst Vary Metal Catalyst or Counter-ion solvent->catalyst Minor improvement purify Post-reaction Purification (Chiral HPLC, Crystallization) catalyst->purify e.e. still below target

Caption: Troubleshooting workflow for low enantiomeric excess.

Problem 2: Poor Reaction Yield

A low yield of the desired this compound product can be due to several factors.

low_yield start Low Reaction Yield conditions Verify Anhydrous Conditions (Dry solvents, inert atmosphere) start->conditions reagents Check Reagent Purity & Stoichiometry conditions->reagents Conditions are dry monitoring Monitor Reaction Progress (TLC, LC-MS to check for degradation) reagents->monitoring Reagents are pure temp_time Optimize Temperature & Reaction Time monitoring->temp_time No degradation observed workup Review Work-up & Purification (Check for product loss) temp_time->workup Optimization shows little effect

Caption: Troubleshooting workflow for poor reaction yield.

Data Presentation: Ligand and Condition Effects on Enantioselectivity

The following tables summarize quantitative data from various studies to illustrate the impact of different ligands and reaction conditions on the enantiomeric excess of this compound synthesis and related reactions.

Table 1: Comparison of Chiral Ligands in Asymmetric Henry Reactions

Ligand ConfigurationSubstrate (Aldehyde)Enantiomeric Excess (e.e.) (%)Predominant EnantiomerReference
cis-configurationVariousup to 97S[5][6]
trans-configurationVariousup to 96R[5][6]
cis-trans configuration (Ib)VariousPoor-[6]
cis-trans configuration (IIb)Various60-90-[6]
cis-cis configuration (Ic & IIc)Various90-95-[6]

Table 2: Optimization of Aldol Reaction Conditions

SolventTemperature (°C)Enantiomeric Excess (e.e.) (%)Reference
DMF-25up to 91[2][6]
Various othersVariedSub-optimal[2][6]

Experimental Protocols

General Protocol for Enantioselective this compound Synthesis via Reductive Cyclization

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral ligand (e.g., phosphino-imidazoline, 0.05 mmol) in a dry, degassed solvent (e.g., THF, 5 mL).

    • Add the metal precursor (e.g., [Ir(COD)Cl]₂, 0.025 mmol) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate flame-dried flask, dissolve the starting materials, for instance, a 1,2-diamine (1.0 mmol) and an aldehyde or its derivative (1.1 mmol), in the chosen dry solvent (e.g., toluene, 10 mL).

    • Add a reducing agent (if required by the specific reaction, e.g., a silane) and any necessary additives.

  • Catalytic Reaction:

    • Transfer the prepared catalyst solution to the reaction mixture via a cannula.

    • Stir the reaction at the optimized temperature (e.g., room temperature or cooled to -25 °C) and monitor its progress by TLC or LC-MS.[2][6]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Determination of Enantiomeric Excess:

    • Analyze the purified product by chiral HPLC to determine the enantiomeric excess.[8][9]

Protocol for Chiral Resolution via Diastereomeric Salt Crystallization

This method is applicable for the post-synthesis enhancement of chiral purity for imidazolines that possess a basic nitrogen atom.

  • Salt Formation:

    • Dissolve the racemic this compound (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid, 0.5-1.0 equiv.) in the same solvent.

    • Slowly add the resolving agent solution to the this compound solution while stirring.

  • Crystallization:

    • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the collected diastereomeric salt in water.

    • Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to deprotonate the this compound nitrogen.

    • Extract the free enantiomerically enriched this compound with an organic solvent.

    • Dry the organic layer, concentrate, and analyze the enantiomeric excess by chiral HPLC.

  • Recovery of the Other Enantiomer:

    • The other enantiomer remains in the mother liquor from the crystallization step. It can be recovered by concentrating the filtrate and repeating the liberation process.

References

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Imidazoline Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to advancing Central Nervous System (CNS) therapies. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research in improving the blood-brain barrier (BBB) penetration of imidazoline drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering this compound drugs to the brain?

A1: The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[1] Many this compound compounds, despite their therapeutic potential for neurological disorders, possess physicochemical properties that hinder their ability to cross this barrier effectively. Key limiting factors include:

  • Low Lipophilicity: While moderate lipophilicity is generally favorable for BBB penetration, many this compound derivatives can be too polar to passively diffuse across the lipid-rich endothelial cell membranes of the BBB.[2]

  • High Molecular Weight: Larger molecules generally exhibit lower BBB permeability.[2]

  • Efflux Transporters: this compound drugs may be substrates for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the drugs back into the bloodstream, limiting their brain accumulation.[3]

Q2: What are the main strategies to enhance the BBB penetration of this compound drugs?

A2: Several strategies can be employed, broadly categorized as:

  • Chemical Modification: This involves altering the chemical structure of the this compound drug to improve its BBB permeability. This includes creating prodrugs or modifying functional groups to increase lipophilicity and reduce susceptibility to efflux pumps.[4]

  • Drug Delivery Systems: Encapsulating the this compound drug in nanocarriers, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB.[1][3] These carriers can protect the drug from degradation and can be surface-modified with ligands to target specific receptors on the BBB for enhanced uptake.[4]

  • Alternative Routes of Administration: Intranasal delivery, for example, can bypass the BBB to some extent by allowing direct transport from the nasal cavity to the brain.[5]

Q3: How can I assess the BBB penetration of my this compound compound?

A3: A combination of in silico, in vitro, and in vivo methods is typically used:

  • In Silico Prediction: Computational models can predict BBB permeability based on the physicochemical properties of the molecule.[6]

  • In Vitro Models: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) provides a high-throughput screening method to assess passive permeability.[7] Cell-based models, such as co-cultures of brain endothelial cells and astrocytes, can provide more comprehensive information, including the potential for active transport and efflux.[8]

  • In Vivo Studies: Animal models are essential for definitive assessment. Techniques include:

    • Brain-to-Plasma Concentration Ratio (Kp): This measures the total drug concentration in the brain versus the plasma at a steady state.[9]

    • In Situ Brain Perfusion: This technique allows for the direct measurement of the rate of drug uptake into the brain.[10]

    • Microdialysis: This method measures the unbound drug concentration in the brain's extracellular fluid, which is the pharmacologically active concentration.[11]

Troubleshooting Guides

Problem 1: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies

  • Possible Cause: Poor passive permeability due to unfavorable physicochemical properties (e.g., high polarity, large size).

  • Troubleshooting Steps:

    • Re-evaluate Physicochemical Properties: Measure the octanol-water partition coefficient (LogP/LogD) to assess lipophilicity. Analyze the molecular weight and polar surface area (PSA).

    • Chemical Modification: If the compound is too polar, consider synthesizing analogs with increased lipophilicity by adding non-polar functional groups. Be mindful that excessive lipophilicity can lead to other issues like increased plasma protein binding and metabolic instability.

    • Prodrug Approach: Design a more lipophilic prodrug that can cross the BBB and then be converted to the active this compound compound within the brain.[12]

  • Possible Cause: The compound is a substrate for efflux transporters (e.g., P-glycoprotein).

  • Troubleshooting Steps:

    • In Vitro Efflux Assay: Use cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp) to determine if your compound is a substrate. An efflux ratio significantly greater than 2 is indicative of active efflux.

    • Chemical Modification: Modify the structure to reduce its affinity for efflux transporters. This can involve altering hydrogen bonding patterns or overall molecular shape.

    • Co-administration with an Efflux Inhibitor: In preclinical studies, co-administering a known efflux pump inhibitor can confirm if this is the primary mechanism limiting brain uptake.

Problem 2: High Variability in In Vivo BBB Penetration Data

  • Possible Cause: Issues with the experimental protocol or animal model.

  • Troubleshooting Steps:

    • Standardize Surgical Procedures: For techniques like in situ brain perfusion, ensure consistent cannulation and perfusion rates.

    • Verify BBB Integrity: In perfusion studies, include a BBB-impermeable marker (e.g., radiolabeled sucrose (B13894) or dextran) to confirm the barrier was not damaged during the experiment.

    • Control for Physiological Variables: Anesthesia, body temperature, and blood gases can all affect cerebral blood flow and BBB permeability. Monitor and maintain these parameters within a narrow physiological range.

Data Presentation

Table 1: Experimentally Determined BBB Permeability of Selected this compound Receptor Ligands using PAMPA

CompoundEffective Permeability (Pe) (10⁻⁶ cm/s)Predicted BBB Permeation
Naphazoline10.3 ± 0.9High
Brimonidine4.8 ± 0.4Moderate
Moxonidine3.1 ± 0.3Moderate
Rilmenidine2.5 ± 0.2Moderate
Idazoxan1.8 ± 0.2Low

Data adapted from a study utilizing the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict BBB permeation.[13]

Table 2: In Vivo Pharmacokinetic Parameters of this compound I2 Receptor Ligand B06 in Mice

ParameterPlasmaBrain
Cmax (ng/mL or ng/g)185.3 ± 25.118.2 ± 3.4
Tmax (min)3030
t₁/₂ (min)312.8257.0
AUC₀₋₁₄₄₀ (minng/mL or minng/g)38,7453,987
Brain-to-Plasma Ratio (at Tmax) -~0.1

Data from a pharmacokinetic study of the bicyclic α-iminophosphonate B06 following intraperitoneal administration (10 mg/kg) in mice. These results confirm the ability of B06 to cross the blood-brain barrier.[11][13]

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rats

This technique allows for the measurement of the unidirectional influx of a drug across the BBB.

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley)

  • Perfusion buffer (e.g., bicarbonate-buffered saline, pH 7.4, warmed to 37°C) containing the this compound drug of interest and a radiolabeled BBB-impermeable marker.

  • Perfusion pump

  • Surgical instruments

Procedure:

  • Anesthetize the rat and expose the common carotid artery.

  • Ligate the external carotid artery and place a cannula into the common carotid artery, pointing towards the heart.

  • Begin perfusion with the drug-containing buffer at a constant flow rate (e.g., 10 mL/min).

  • Sever the jugular veins to allow for drainage of the perfusate.

  • Continue perfusion for a short, defined period (e.g., 30-60 seconds).

  • Decapitate the animal and collect the brain.

  • Analyze the brain tissue for the concentration of the this compound drug and the impermeable marker.

  • Calculate the brain uptake clearance (K_in) using the appropriate formula, correcting for the vascular space marker.[10][14]

Protocol 2: Preparation of this compound Drug-Loaded Polymeric Nanoparticles

This protocol describes a general method for encapsulating an this compound drug into PLGA nanoparticles using an emulsion-solvent evaporation technique.

Materials:

  • This compound drug

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Dissolve the this compound drug and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA.

  • Add the organic phase to the aqueous phase while stirring vigorously to form an oil-in-water emulsion.

  • Sonicate the emulsion to reduce the droplet size.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_formulation Formulation Strategy a PAMPA-BBB Assay (Passive Permeability) c In Situ Brain Perfusion (Unidirectional Uptake) a->c Promising Permeability e Chemical Modification (e.g., Prodrug Synthesis) a->e Low Permeability b Cell-Based BBB Model (e.g., MDCK-MDR1) (Efflux Potential) b->c Low Efflux Ratio b->e d Pharmacokinetic Study (Brain & Plasma Concentrations) c->d end Lead Candidate for CNS Development d->end Successful Brain Penetration e->a Test Modified Compound f Nanoparticle Encapsulation (e.g., Liposomes, PLGA) f->a Test Formulation start This compound Drug Candidate start->a start->b start->f Alternative Strategy

Caption: Experimental workflow for evaluating and improving the BBB penetration of this compound drugs.

signaling_pathway cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma drug_free Free this compound Drug endothelial_cell Endothelial Cell drug_free->endothelial_cell Passive Diffusion (Lipophilicity Dependent) drug_nano Nanoparticle-Encapsulated This compound Drug drug_nano->endothelial_cell Receptor-Mediated Transcytosis endothelial_cell->drug_free P-gp Efflux target This compound Receptor (e.g., I1, I2) endothelial_cell->target Drug Release

Caption: Mechanisms of this compound drug transport across the blood-brain barrier.

logical_relationship cluster_causes Potential Causes cluster_solutions Potential Solutions root Poor BBB Penetration of This compound Drug cause1 Low Lipophilicity (High Polarity) root->cause1 cause2 High Molecular Weight root->cause2 cause3 P-gp Efflux Substrate root->cause3 cause4 High Plasma Protein Binding root->cause4 sol6 Intranasal Administration root->sol6 Bypass Strategy sol1 Increase Lipophilicity (Chemical Modification) cause1->sol1 sol2 Prodrug Strategy cause1->sol2 sol4 Nanoparticle Delivery cause1->sol4 sol5 Liposomal Formulation cause1->sol5 cause2->sol4 cause2->sol5 sol3 Reduce H-Bond Donors cause3->sol3 cause3->sol4 cause3->sol5

Caption: Troubleshooting logic for poor BBB penetration of this compound drugs.

References

Technical Support Center: Method Development for Separating Imidazoline Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC method development focused on the separation of imidazoline isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating this compound isomers?

A1: The choice of column is critical and depends on the type of isomers you are separating.[1]

  • Enantiomers (Chiral Isomers): These are non-superimposable mirror images that cannot be separated on a standard achiral column. A Chiral Stationary Phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives like Chiralcel® and Chiralpak® columns) are versatile and widely used for this purpose.[1]

  • Positional Isomers (e.g., ortho, meta, para): These isomers differ in the position of a functional group. A good starting point is a standard reversed-phase C18 column.[1] For aromatic compounds like many imidazolines, Phenyl or Pentafluorophenyl (PFP) columns can offer alternative selectivity through π-π interactions.[2]

  • Diastereomers and Cis/Trans (E/Z) Isomers: These stereoisomers are not mirror images and can typically be separated on conventional achiral columns like C18, Phenyl, or Embedded Amide columns.[2][3]

Q2: Should I start with Normal-Phase (NP) or Reversed-Phase (RP) HPLC?

A2: Both modes can be effective, and the choice depends on the specific isomers and available instrumentation.

  • Reversed-Phase (RP) HPLC is the most common starting point for many separations due to its robustness and reproducibility. For this compound isomers, RP methods often use C18 or Phenyl columns with buffered aqueous-organic mobile phases (e.g., acetonitrile/water or methanol/water with ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).[4][5][6]

  • Normal-Phase (NP) HPLC is particularly effective for separating positional isomers and is a traditional choice for chiral separations on polysaccharide-based CSPs.[2][7] Mobile phases typically consist of a non-polar solvent like n-hexane with a polar modifier such as ethanol (B145695) or 2-propanol.[7][8]

Q3: Why is the mobile phase pH important for separating this compound isomers?

A3: The pH of the mobile phase is a critical parameter, especially in reversed-phase HPLC, because it controls the ionization state of the analytes and the stationary phase.[9] this compound compounds are typically basic.

  • Controlling Retention: Adjusting the pH can significantly alter the retention time of ionizable compounds. Operating at a pH where the this compound is ionized can lead to poor retention on a C18 column, while a higher pH (e.g., >8) can ensure it is in its neutral form, increasing retention.[9][10]

  • Improving Peak Shape: A stable, buffered pH helps prevent peak tailing, which can occur when the analyte interacts with acidic silanol (B1196071) groups on the silica (B1680970) support of the column.[11] A mobile phase pH around neutrality (e.g., 7.5) is often used to maintain the chemical integrity of the this compound ring.[5]

  • Column Stability: Ensure the chosen pH is within the stable operating range for your column (typically pH 2-8 for traditional silica-based columns).[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My isomers are not separating (co-elution).

  • Q: My peaks are completely overlapping. What is the first thing I should change? A: The first step is to alter the selectivity (α) of your system. The easiest way to do this is by changing the organic modifier in your mobile phase. If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different properties and can change the interaction between your isomers and the stationary phase, often inducing separation.[1][12]

  • Q: I tried changing the organic solvent, but the peaks are still co-eluting. What's next? A: If changing the organic modifier is insufficient, consider these steps:

    • Adjust Mobile Phase pH (for RP-HPLC): For ionizable compounds like imidazolines, small changes in pH can significantly impact selectivity.[1]

    • Change the Stationary Phase: Your current column chemistry may not be suitable. If using a C18 column for positional isomers, try a Phenyl or PFP column to introduce different separation mechanisms like π-π interactions.[1][2] For enantiomers, screen a different type of chiral column.

    • Adjust Temperature: Lowering the column temperature can sometimes increase chiral selectivity.[1]

    • Incorporate Additives: For basic compounds, adding a small amount of an amine modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) in normal-phase mode can improve peak shape and sometimes resolution.[7][8] In reversed-phase, consider ion-pairing agents if your compounds are strongly basic.[1]

Problem 2: My peaks have poor shape (e.g., tailing or fronting).

  • Q: My this compound peaks are tailing significantly. What is the cause and how can I fix it? A: Peak tailing for basic compounds like imidazolines is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[11]

    • Solution 1: Add a Mobile Phase Modifier. In NP-HPLC, adding a small amount of a basic modifier like TEA or DEA (e.g., 0.1%) to the mobile phase can mask the active silanol sites and improve peak shape.[7][8]

    • Solution 2: Adjust pH (RP-HPLC). Using a buffer to increase the mobile phase pH can suppress the ionization of silanol groups, reducing interactions. An acidic modifier (like formic acid or TFA) can protonate the basic analyte, which may also improve peak shape, though it can sometimes reduce retention.[13]

    • Solution 3: Use a High-Purity, End-Capped Column. Modern columns made with high-purity silica and thorough end-capping have fewer free silanol groups, which minimizes tailing for basic compounds.[11]

  • Q: My peaks are fronting. What does this indicate? A: Peak fronting is less common than tailing and typically indicates either column overload or poor sample solubility.

    • Solution 1: Reduce Sample Concentration. Dilute your sample and inject a smaller amount to see if the peak shape improves.[11]

    • Solution 2: Change Sample Solvent. Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase. Injecting a sample in a much stronger solvent can cause distortion and fronting.

Problem 3: My retention times are shifting and not reproducible.

  • Q: Why are my retention times drifting or changing between runs? A: Unstable retention times point to a lack of equilibrium or a problem with the HPLC system's stability.

    • Solution 1: Ensure Column Equilibration. The column must be fully equilibrated with the mobile phase. This is especially important when changing mobile phases. Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[5]

    • Solution 2: Check for Leaks. Inspect all fittings for leaks, as a leak in the pump or flow path can cause pressure fluctuations and lead to erratic retention times.[14]

    • Solution 3: Degas the Mobile Phase. Air bubbles in the pump can cause pressure instability. Ensure your mobile phase is properly degassed by sonication, vacuum filtration, or an in-line degasser.[5][14]

    • Solution 4: Control Column Temperature. Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient lab temperature can cause retention times to shift.[1]

Experimental Protocols & Data

Protocol 1: Chiral Separation of this compound Enantiomers (Normal Phase)

This protocol is a general guideline based on methods for separating chiral this compound derivatives on a polysaccharide-based CSP.[8]

  • Column: Chiralcel® OJ (Cellulose tris(4-methylbenzoate)), 250 mm x 4.6 mm, 10 µm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).

    • Optimization Note: The ratio of n-Hexane to alcohol modifier is the primary driver of retention. Decrease the percentage of alcohol to increase retention time. Ethanol can be tested as an alternative to IPA.[13] The small amount of DEA is critical for good peak shape.

  • Flow Rate: 0.8 - 1.0 mL/min

  • Temperature: 25 °C (Ambient)

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like ethanol. Filter through a 0.22 µm syringe filter.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject 10-20 µL of the sample solution. c. If retention times are too long, consider a gradient elution to reduce analysis time.[8]

Protocol 2: Achiral Separation of this compound Derivatives (Reversed Phase)

This protocol is a general method for analyzing related this compound compounds.[4][15]

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • Solvent A: 40 mM Ammonium Acetate buffer, pH adjusted to 7.5 with acetic acid or ammonia.[5]

    • Solvent B: Acetonitrile or Methanol.

  • Elution: Start with an isocratic elution (e.g., 50:50 A:B). If separation is poor or analysis time is long, develop a gradient. Example gradient: 0-16 min, 58% A / 42% B.

  • Flow Rate: 1.0 mL/min

  • Temperature: 35-40 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter.[5]

  • Procedure: a. Equilibrate the column with the starting mobile phase composition until the baseline is stable. b. Inject 10 µL of the sample. c. If co-elution occurs, try switching the organic modifier (from ACN to MeOH or vice versa) or adjust the pH of the buffer.

Data Presentation: Chromatographic Parameters

The following tables summarize typical performance data for the separation of this compound isomers.

Table 1: Chiral Separation of this compound Enantiomers on Chiralpak® IB® Column (Reversed-Phase) [5]

CompoundMobile Phase (ACN/MeOH/40mM NH₄OAc, pH 7.5)k₁¹k₂²α³Rₛ⁴
1 25/25/501.351.631.212.31
2 25/25/501.011.131.121.51
3 35/15/501.221.401.151.84
4 35/15/500.941.051.121.45
5 15/35/501.551.771.141.70
¹ Retention factor of the first eluting enantiomer.
² Retention factor of the second eluting enantiomer.
³ Separation factor (k₂/k₁).
⁴ Resolution.

Table 2: Normal-Phase Separation of a Cis/Trans this compound Isomer Pair [16]

Isomer PairStationary PhaseMobile Phase (ACN/Water)k (cis)k (trans)Rₛ
4,5-Dihydroxy...Silica Gel95/520.819.51.8

Visual Workflow Diagrams

Method Development Workflow

This diagram outlines a systematic approach to developing a separation method for this compound isomers.

MethodDevelopment start Define Separation Goal (e.g., Enantiomers, Positional Isomers) isomer_type Identify Isomer Type start->isomer_type chiral_path Select Chiral Stationary Phase (CSP) (e.g., Chiralpak, Chiralcel) isomer_type->chiral_path Enantiomers achiral_path Select Achiral Column (e.g., C18, Phenyl) isomer_type->achiral_path Positional / Diastereomers mode_select Choose Mode: NP or RP? chiral_path->mode_select rp_method RP Method: Aqueous Buffer/Organic Modifier (ACN or MeOH) achiral_path->rp_method np_method NP Method: Hexane/Alcohol Modifier +/- Basic Additive (TEA/DEA) mode_select->np_method NP mode_select->rp_method RP scouting_run Perform Scouting Gradient Run np_method->scouting_run rp_method->scouting_run eval_sep Evaluate Separation (Resolution, Peak Shape) scouting_run->eval_sep optimize Optimize Selectivity (α): - Switch Organic Modifier (ACN/MeOH) - Adjust pH / Buffer - Change Temperature eval_sep->optimize Inadequate Resolution optimize_retention Optimize Retention (k): - Adjust Solvent Strength (% Organic or % Modifier) eval_sep->optimize_retention Retention too Long/Short final_method Final Validated Method eval_sep->final_method Separation Adequate optimize->eval_sep optimize_retention->eval_sep

Caption: A logical workflow for systematic HPLC method development.

Troubleshooting Decision Tree

This diagram provides a step-by-step guide for diagnosing and solving common HPLC separation problems.

Troubleshooting start Identify Chromatographic Problem problem_type What is the issue? start->problem_type coelution Poor Resolution / Co-elution problem_type->coelution Peaks Overlap tailing Peak Tailing problem_type->tailing Bad Peak Shape rt_shift Retention Time Shifting problem_type->rt_shift Unstable RT change_solvent Switch Organic Modifier (ACN <-> MeOH) coelution->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph Still no separation change_column Change Stationary Phase adjust_ph->change_column Still no separation check_ph Is pH appropriate for analyte? tailing->check_ph add_modifier Add Modifier (e.g., TEA) or Use Buffer check_ph->add_modifier pH OK, still tails use_new_column Use High-Purity / End-Capped Column add_modifier->use_new_column Still tails check_equilibration Ensure Full Column Equilibration rt_shift->check_equilibration check_leaks Check System for Leaks check_equilibration->check_leaks Equilibrated check_temp Use Column Oven for Temp Control check_leaks->check_temp No Leaks degas_mp Degas Mobile Phase check_temp->degas_mp Temp Stable

References

Overcoming challenges in the scale-up of imidazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of imidazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for synthesizing fatty imidazolines?

A1: The most common industrial synthesis is a two-stage thermal condensation reaction. The first stage is an amidation reaction where a fatty acid reacts with a polyamine (such as diethylenetriamine (B155796), DETA) at elevated temperatures to form an amide intermediate, releasing one molecule of water.[1][2][3] The second stage is an intramolecular cyclization of the amide at a higher temperature, which forms the this compound ring and releases a second molecule of water.[1][2][3]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to control are reaction temperature, time, pressure/vacuum for water removal, catalyst type and dosage, and mixing efficiency.[1][4] Optimization of these parameters is crucial for achieving high yield and purity.[1] Online monitoring, particularly of water removal and the conversion of the amide intermediate, is essential for quality control.[1][3]

Q3: Why is water removal so critical in this compound synthesis?

A3: Both the amidation and cyclization steps are equilibrium reactions that produce water.[3][5] Efficient and continuous removal of water is necessary to drive the reaction forward and achieve high conversion to the final this compound product. Inadequate water removal is a common cause of low yields.

Q4: What are the primary safety concerns when scaling up this compound synthesis?

A4: The process involves high-temperature and potentially high-pressure reactions.[1] Key safety considerations include the risk of thermal runaway with larger reaction volumes, proper handling and storage of corrosive and reactive chemicals, and ensuring adequate ventilation.[1][4] A thorough thermodynamic analysis and a clear emergency shutdown procedure are critical.[4] All waste, including wastewater and exhaust gas, must be treated according to environmental regulations.[1]

Troubleshooting Guide

Issue 1: Low Reaction Yield or Incomplete Conversion

Q: We are experiencing a significant drop in yield now that we've moved from a lab-scale to a pilot-scale reaction. What are the likely causes and solutions?

A: Low yield upon scale-up is a common issue that can stem from several factors:

  • Inefficient Water Removal: The surface-area-to-volume ratio decreases at scale, which can make water removal less efficient. Water must be actively removed to drive the cyclization.

    • Solution: On a larger scale, a simple condenser may not be sufficient. Implement vacuum distillation or azeotropic distillation with a solvent like xylene using a Dean-Stark trap to effectively remove water.[2] A method of gradient pressure reduction during the cyclization step has also been shown to be effective.[6]

  • Poor Heat Transfer: Non-linear heat transfer at larger scales can create hot spots or insufficient heating, leading to side reactions or incomplete conversion.[4] The reaction is highly endothermic, requiring significant energy input.

    • Solution: Ensure your reactor is equipped with an appropriate heating mantle and agitation system to maintain a uniform temperature profile.[1] Consider using reactors made of corrosion-resistant and high-temperature-resistant materials.[1] For highly exothermic steps or risks of runaway, a semi-batch process where one reactant is added gradually can improve control.[4]

  • Suboptimal Reaction Time/Temperature: The ideal conditions determined at the lab scale may not translate directly.

    • Solution: Re-optimize the temperature and reaction time for the pilot scale. Monitor the reaction progress using techniques like FT-IR to identify the disappearance of the amide intermediate and the formation of the this compound C=N bond.[3]

Issue 2: High Levels of Impurities in the Final Product

Q: Our final product contains a high percentage of bis-amide byproduct, which is affecting its performance. How can we minimize its formation?

A: Bis-amide is a common byproduct that forms when both primary amine groups of the polyamine react with fatty acids without subsequent cyclization. It is insoluble in water and can cause turbidity or precipitation in the final product formulation.[6]

  • Cause: This impurity is favored by incorrect stoichiometry or sub-optimal reaction conditions that promote amidation but hinder the higher-temperature cyclization step.

  • Solution: A patented method suggests a gradient temperature increase followed by a gradient pressure reduction. This controlled process can reduce the bis-amide content to below 0.5% by mass.[6]

    • Stoichiometry: Use a slight molar excess (e.g., 1.1:1) of the polyamine to the fatty acid to reduce the chances of both ends of the amine reacting with fatty acid molecules.[5]

    • Controlled Heating: Heat the reactants gradually to the amidation temperature (e.g., 80-150°C) before slowly increasing to the cyclization temperature (190-220°C).[6] This ensures the formation of the mono-amide intermediate before pushing the reaction to the final cyclization.

Issue 3: Product Discoloration and Purification Challenges

Q: The scaled-up batch of our this compound is much darker than the lab-scale product. What causes this, and what purification strategies can be employed?

A: Darkening of the product is typically due to thermal degradation or side reactions occurring at the high temperatures required for cyclization (often >200°C).[3]

  • Cause: Prolonged exposure to high heat can cause charring or the formation of colored impurities. The presence of oxygen can also contribute to degradation.

  • Solutions:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert nitrogen atmosphere to prevent oxidation.[6]

    • Optimize Temperature and Time: Minimize the time the reaction mixture is held at the maximum temperature. Use analytical monitoring (FT-IR, GC) to stop the reaction as soon as the desired conversion is reached.[3][7]

    • Purification: Scaling up purification can be challenging as bench-scale chromatography methods often don't translate directly due to non-linear factors like pressure drops and solvent volumes.[8] For this compound products, purification may involve:

      • Vacuum Distillation: To remove lower-boiling impurities and unreacted starting materials.

      • Solvent Extraction: If the product is polar and water-soluble, continuous liquid-liquid extraction may be necessary.[4]

      • Filtration: To remove solid impurities or precipitated byproducts like bis-amides.

Data and Parameters

Table 1: Typical Reaction Conditions for Fatty this compound Synthesis

ParameterAmidation StageCyclization StageNotes
Temperature 110 - 175 °C[2][5]190 - 250 °C[5][6]Gradual temperature increase is recommended to control byproduct formation.[6]
Pressure AtmosphericAtmospheric or VacuumVacuum is applied to aid in the removal of water, driving the reaction.[9]
Catalyst Typically not requiredAcidic or basic catalysts can be used to accelerate the reaction.[1]The choice depends on the specific reactants and desired product characteristics.[1]
Atmosphere Inert (e.g., Nitrogen)Inert (e.g., Nitrogen)Prevents oxidation and product discoloration at high temperatures.[6]

Experimental Protocols

Protocol: Pilot-Scale Synthesis of Oleic Acid-DETA this compound

This protocol is a generalized methodology based on common industrial practices.[2][3][6]

1. Reactor Preparation:

  • Ensure a clean, dry, corrosion-resistant reactor equipped with a mechanical stirrer, heating mantle, temperature probe, nitrogen inlet, and a distillation setup (e.g., Dean-Stark trap with condenser) is available.
  • Purge the reactor with dry nitrogen for 30 minutes.

2. Charging Reactants:

  • Charge the reactor with oleic acid (1.0 molar equivalent).
  • Begin stirring and maintain a slow nitrogen purge.
  • Slowly add diethylenetriamine (DETA) (1.1 molar equivalents) to the reactor. The initial reaction is exothermic; control the addition rate to keep the temperature below 80°C.

3. Amidation Stage:

  • Once the DETA addition is complete, begin heating the mixture.
  • Gradually increase the temperature to 140-160°C.
  • Hold at this temperature for 2-3 hours. Water will begin to collect in the distillation trap. Monitor the amount of water collected; this stage should yield approximately 1 molar equivalent of water.

4. Cyclization Stage:

  • After the amidation is complete (as confirmed by water collection or FT-IR analysis), gradually increase the temperature to 210-230°C.
  • Continue to collect water. This second dehydration step is slower. The reaction is considered complete when water evolution ceases (a second molar equivalent of water is collected).
  • Optionally, a vacuum can be slowly applied during this stage to facilitate the final water removal and drive the reaction to completion.

5. Product Finishing:

  • Once the reaction is complete, cool the mixture to below 100°C under a nitrogen blanket.
  • The crude product can be used as is or purified further by vacuum distillation if required.

6. Quality Control:

  • Take a sample for analysis. Use FT-IR to confirm the disappearance of the amide C=O peak and the appearance of the this compound C=N peak.[3] Use acid value titration to determine the amount of unreacted fatty acid.

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_finish 3. Finishing cluster_qc 4. Quality Control prep Reactor Setup & Purge reactants Charge Fatty Acid & Amine prep->reactants amidation Stage 1: Amidation (140-160°C) reactants->amidation cyclization Stage 2: Cyclization (210-230°C) amidation->cyclization water1 Water Removal amidation->water1 cooling Cool Down Under N2 cyclization->cooling water2 Water Removal cyclization->water2 purification Purification (Optional) - Vacuum Distillation - Filtration cooling->purification qc Final Product Analysis - FT-IR - Acid Value - GC-MS purification->qc troubleshooting_yield cluster_solutions1 Water Removal Issues cluster_solutions2 Temperature Issues cluster_solutions3 Kinetics Issues start Low Yield or Incomplete Conversion q1 Is water removal efficient? start->q1 q2 Is the temperature uniform and correct? q1->q2 Yes cluster_solutions1 cluster_solutions1 q1->cluster_solutions1 No s1a Implement vacuum distillation s1b Use azeotropic distillation (e.g., Dean-Stark) s1c Check for leaks in the system q3 Is reaction time sufficient? q2->q3 Yes cluster_solutions2 cluster_solutions2 q2->cluster_solutions2 No s2a Verify temperature probe calibration s2b Improve agitation/ mixing efficiency s2c Re-optimize temperature profile for new scale cluster_solutions3 cluster_solutions3 q3->cluster_solutions3 No s3a Monitor reaction progress (e.g., via FT-IR) s3b Extend reaction time until conversion plateaus

References

Improving the efficiency of imidazoline-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazoline-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the efficiency of these powerful catalytic transformations.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-catalyzed cross-coupling reactions in a question-and-answer format.

Category 1: Low or No Product Yield

Question: My cross-coupling reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Key factors to investigate include catalyst activity, reagent quality, and the reaction environment.

Troubleshooting Steps:

  • Verify Catalyst and Ligand Integrity:

    • Catalyst Precursor: Ensure the palladium (or other transition metal) precursor is of high purity and has been stored correctly.

    • This compound Ligand/Precursor: If generating the N-heterocyclic carbene (NHC) in situ from an imidazolium (B1220033) salt, confirm the salt's purity and dryness. The stability of NHC ligands is generally good, but prolonged exposure to air and moisture should be avoided.[1]

    • Pre-catalyst Formation: If generating the catalyst in situ, ensure the conditions for the formation of the active catalytic species are optimal.

  • Check Reagent Quality:

    • Substrates: Confirm the purity of your electrophile (e.g., aryl halide) and nucleophile (e.g., boronic acid). Boronic acids, in particular, can degrade over time.

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction is moisture-sensitive. The strength of the base can significantly impact the reaction rate.

    • Solvent: Use anhydrous, degassed solvents, as oxygen can lead to the deactivation of the Pd(0) catalyst and water can interfere with the reaction.[2]

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. If you suspect catalyst deactivation, try running the reaction at a lower temperature.[3] Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

    • Concentration: The concentration of reactants can influence the reaction kinetics. If the reaction is slow, consider increasing the concentration.

Category 2: Catalyst Deactivation

Question: I am observing the formation of palladium black in my reaction vessel, and the reaction has stalled. What is causing this and how can I prevent it?

Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium catalyst aggregates into inactive palladium metal. This is a common deactivation pathway in cross-coupling reactions.[3]

Troubleshooting Steps:

  • Ligand-to-Metal Ratio: The this compound-based (NHC) ligand stabilizes the palladium center.[1]

    • Ensure an adequate ligand-to-palladium ratio. A slight excess of the imidazolium salt (if generating the NHC in situ) can sometimes help maintain catalyst stability.

  • Choice of Ligand: The steric and electronic properties of the this compound ligand are crucial.

    • Bulky NHC ligands can enhance catalyst stability and promote the desired reductive elimination step.[4] Consider screening different this compound ligands if deactivation is a persistent issue.

  • Reaction Temperature: High temperatures can accelerate the decomposition of the catalytic complex.[3]

    • Attempt the reaction at a lower temperature to see if catalyst stability improves.

  • Inert Atmosphere: The active Pd(0) species is susceptible to oxidation.

    • Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed to remove oxygen.[2]

Category 3: Side Reactions and Byproduct Formation

Question: My reaction is producing significant amounts of side products, such as homocoupled or hydrodehalogenated products, reducing the yield of my desired cross-coupled product. How can I minimize these side reactions?

Answer: Side reactions compete with the desired catalytic cycle. Minimizing them requires fine-tuning the reaction conditions to favor the cross-coupling pathway.

Troubleshooting Steps:

  • Hydrodehalogenation (Reduction of Aryl Halide): This occurs when the aryl halide is reduced to an arene.

    • Moisture and Proton Sources: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.[2]

    • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Weaker, non-nucleophilic bases may be preferable.[2]

  • Homocoupling of the Nucleophile (e.g., Boronic Acid):

    • Oxygen: Traces of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture is essential.

    • Palladium Source: Using a Pd(0) source directly might reduce homocoupling compared to the in situ reduction of Pd(II) sources.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for an this compound (NHC)-palladium catalyzed cross-coupling reaction?

A1: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. It starts with the oxidative addition of the electrophile (e.g., an aryl halide) to the active Pd(0)-NHC complex. This is followed by transmetalation with the nucleophile (e.g., an organoboron reagent in Suzuki coupling). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0)-NHC catalyst.

Cross-Coupling Catalytic Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)-NHC (Active Catalyst) pd2_ox Ar-Pd(II)(X)-NHC pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(R)-NHC pd2_ox->pd2_trans Transmetalation (R-M) pd2_trans->pd0 Reductive Elimination ar_r Ar-R (Product) m_x M-X ar_x Ar-X r_m R-M

Figure 1. General catalytic cycle for this compound (NHC)-palladium catalyzed cross-coupling.

Q2: How do I choose the right base and solvent for my this compound-catalyzed reaction?

A2: The optimal base and solvent are highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) and the substrates involved. However, some general guidelines apply:

  • Base: Inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[5] The base strength and solubility are key factors. For instance, Cs₂CO₃ is often effective in Suzuki couplings catalyzed by palladium-imidazol-2-ylidene complexes.[6]

  • Solvent: Aprotic polar solvents like DMF, dioxane, and toluene (B28343) are frequently employed.[1][5] The addition of water is often necessary in Suzuki reactions to facilitate the transmetalation step.[7] The choice of solvent can significantly affect catalyst stability and reaction rate.

Q3: What is a logical workflow for optimizing a low-yield reaction?

A3: A systematic approach is crucial for efficient optimization. The following workflow can guide your efforts:

Troubleshooting Workflow start Low Yield Observed reagents Step 1: Verify Reagent Quality - Substrates (Aryl halide, Boronic acid) - Solvent (Anhydrous, Degassed) - Base (Purity, Dryness) start->reagents catalyst Step 2: Evaluate Catalyst System - Pd Precursor & this compound Ligand Integrity - Ligand/Pd Ratio - In situ vs. Pre-formed Catalyst reagents->catalyst conditions Step 3: Optimize Reaction Parameters - Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen Solvents (e.g., Toluene, Dioxane, DMF) - Adjust Temperature catalyst->conditions analysis Step 4: Analyze Byproducts - Identify side products (e.g., via GC-MS) - Address specific issues (e.g., homocoupling, hydrodehalogenation) conditions->analysis success Improved Yield analysis->success

Figure 2. A systematic workflow for troubleshooting low-yield reactions.

Data Presentation: Optimizing Reaction Conditions

The efficiency of this compound-catalyzed cross-coupling reactions is highly sensitive to various parameters. The following tables summarize quantitative data from studies on optimizing these reactions.

Table 1: Effect of Base and Solvent on the Heck Reaction of Bromobenzene and Styrene

EntryCatalystBaseSolventTemp (°C)Yield (%)
1Imidazole-based SPO-Pd complexK₂CO₃DMF6065
2Imidazole-based SPO-Pd complexCs₂CO₃DMF6072
3Imidazole-based SPO-Pd complexK₃PO₄DMF6085
4Imidazole-based SPO-Pd complexK₃PO₄Dioxane6078
5Imidazole-based SPO-Pd complexK₃PO₄Toluene6075
6Imidazole-based SPO-Pd complexK₃PO₄DMAc 60 95

Data adapted from a study on palladium(II)-catalyzed Heck reactions. The use of K₃PO₄ as the base and DMAc as the solvent provided the highest yield.[8]

Table 2: Optimization of Suzuki-Miyaura Coupling using an Imidazolium Salt Precursor

EntryPd Source (mol%)Imidazolium Salt (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)7a (4)K₃PO₄Toluene10095
2Pd(OAc)₂ (2)7a (4)K₃PO₄DMF 100 95
3Pd(OAc)₂ (2)7a (4)K₂CO₃DMF10085
4Pd(OAc)₂ (2)7a (4)Cs₂CO₃DMF10092
5Pd(OAc)₂ (0.05)7a (0.1)K₃PO₄DMF10090
6Pd(OAc)₂ (0.0005) 7a (0.001) K₃PO₄ DMF 100 85

Data adapted from a study on Suzuki-Miyaura reactions catalyzed by C2-symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. The system showed high efficiency even at very low catalyst loadings.[1]

Experimental Protocols

Representative Protocol for this compound (NHC)-Palladium Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using an in situ generated this compound-based NHC-palladium catalyst.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Imidazolium salt (e.g., IPr·HCl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), imidazolium salt (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heating and Monitoring: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the final biaryl product.[2][9]

References

Minimizing by-product formation in the Pinner reaction for imidazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation in the Pinner reaction for imidazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction for this compound synthesis?

The Pinner reaction is a two-step method for synthesizing 2-imidazolines. The first step involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, commonly known as a Pinner salt. In the second step, this intermediate reacts with a diamine, such as ethylenediamine (B42938), to undergo cyclization and form the desired 2-imidazoline ring.[1]

Q2: What are the most common by-products in this reaction?

The primary by-products in the Pinner synthesis of imidazolines include:

  • Amides: Formed from the thermal decomposition of the Pinner salt, especially at elevated temperatures.[2]

  • Esters: Result from the hydrolysis of the imidate intermediate in the presence of water.[3]

  • Amidines: Can be formed if the imidate reacts with ammonia (B1221849) or an amine without subsequent cyclization.

Q3: Why are anhydrous conditions so critical for this reaction?

Strictly anhydrous conditions are essential to prevent the hydrolysis of the highly moisture-sensitive imidate intermediate to form an ester by-product. The presence of even trace amounts of water can significantly reduce the yield of the desired this compound.[4]

Q4: What is the optimal temperature range for the Pinner reaction?

The Pinner reaction is typically conducted at low temperatures, generally between 0°C and 5°C.[4] This is because the intermediate Pinner salt (imidate hydrochloride) is often thermally unstable and can decompose at higher temperatures to form an amide by-product.[2]

Q5: Can I use a Lewis acid instead of gaseous HCl?

Yes, Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) or aluminum tribromide can be used to promote the Pinner reaction.[5] These can offer milder reaction conditions compared to the traditional use of anhydrous hydrogen chloride gas.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Pinner reaction for this compound synthesis, with a focus on identifying the cause and providing a solution to minimize by-product formation.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Presence of moisture leading to ester formation.[3]2. Decomposition of the Pinner salt at elevated temperatures.[2]3. Incomplete reaction of the imidate with ethylenediamine.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.2. Maintain the reaction temperature at or below 5°C, especially during the formation of the Pinner salt.[4]3. Increase the reaction time or temperature for the cyclization step after the Pinner salt has been formed.
High percentage of ester by-product Presence of water in the reaction mixture.[3]Use rigorously dried solvents and reagents. Pass any gaseous reagents, like HCl, through a drying agent before introducing them to the reaction.
Significant amide by-product formation The reaction temperature was too high during the formation of the Pinner salt, causing it to decompose.[2]Strictly control the temperature, keeping it at or below 5°C during the addition of the acid catalyst and for the duration of the Pinner salt formation.[4]
Formation of open-chain amidine instead of this compound Incomplete cyclization of the intermediate formed from the Pinner salt and ethylenediamine.After the initial Pinner reaction, ensure sufficient time and appropriate temperature for the cyclization step. In some cases, gentle heating may be required for the cyclization to go to completion.
Reaction fails to initiate 1. The nitrile is too electron-poor and thus less reactive under acidic conditions.[2]2. The acid catalyst is not sufficiently strong or is not present in a sufficient amount.1. Consider using a base-catalyzed version of the Pinner reaction for electron-poor nitriles.[2]2. Ensure a slight excess of a strong acid catalyst, such as anhydrous HCl, is used.

Data Presentation

Table 1: Effect of Temperature on Imidate Yield
NitrileAlcoholTemperature (°C)Yield of Imidate Hydrochloride (%)Reference
Various Aliphatic & Aromatic NitrilesMethanol5>90[4]
BenzonitrileEthanolRoom TempModerate[5]
Acetonitrile9H-fluoren-9-ylmethanolRoom Temp83 (with TMSOTf)[5]
Acetonitrile9H-fluoren-9-ylmethanol5065 (with AlBr₃)[5]

Note: The yield of the final this compound product is dependent on the subsequent cyclization step.

Table 2: Influence of Catalyst on Imidate Yield
NitrileAlcoholCatalyst (equiv.)SolventTemperature (°C)Yield (%)Reference
Acetonitrile9H-fluoren-9-ylmethanolHf(OTf)₄ (2.0)AcetonitrileRoom Temp72[5]
Acetonitrile9H-fluoren-9-ylmethanolHf(OTf)₄ (0.2)AcetonitrileRoom Temp25[5]
Acetonitrile9H-fluoren-9-ylmethanolTMSOTf (2.0)AcetonitrileRoom Temp83[5]
Acetonitrile9H-fluoren-9-ylmethanolAlBr₃ (2.0)Acetonitrile5065[5]

Experimental Protocols

Key Experiment: Two-Step Synthesis of 2-Substituted Imidazolines via Pinner Reaction

Step 1: Formation of the Pinner Salt (Imidate Hydrochloride)

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrile (1.0 eq) in a suitable anhydrous alcohol (e.g., ethanol, 3.0 eq) in an oven-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Acid Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the temperature closely to ensure it does not rise above 5°C. Continue the addition until the solution is saturated and a precipitate of the Pinner salt is observed.

  • Reaction: Allow the reaction to stir at 0-5°C for several hours until completion, which can be monitored by techniques such as TLC or IR spectroscopy (disappearance of the nitrile peak).

  • Isolation (Optional): The Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous ether, and dried under vacuum. However, it is often used directly in the next step.

Step 2: Cyclization to form the this compound

  • Amine Addition: To the crude Pinner salt mixture (or the isolated salt) from Step 1, add a solution of ethylenediamine (1.0-1.2 eq) in the same anhydrous alcohol, dropwise, while maintaining the low temperature.

  • Reaction and Cyclization: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours. In some cases, gentle heating (e.g., reflux) may be necessary to drive the cyclization to completion.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the excess acid and remove ammonium (B1175870) salts.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude this compound product can then be purified by standard techniques such as recrystallization or column chromatography.

Visualizations

Pinner_Reaction_Pathway cluster_reactants1 Step 1: Pinner Salt Formation cluster_reactants2 Step 2: Cyclization Nitrile Nitrile (R-C≡N) Pinner_Salt Pinner Salt (Imidate Hydrochloride) Nitrile->Pinner_Salt + Alcohol, HCl Alcohol Alcohol (R'-OH) HCl Anhydrous HCl This compound 2-Imidazoline Pinner_Salt->this compound + Ethylenediamine Ethylenediamine Ethylenediamine

Caption: General workflow of the two-step Pinner reaction for this compound synthesis.

Byproduct_Formation Pinner_Salt Pinner Salt (Imidate Hydrochloride) Desired_Product Desired Product: 2-Imidazoline Pinner_Salt->Desired_Product + Ethylenediamine (Cyclization) Amide By-product: Amide Pinner_Salt->Amide High Temperature Ester By-product: Ester Pinner_Salt->Ester + H₂O (Hydrolysis) Amidine By-product: Amidine Pinner_Salt->Amidine + Amine (no cyclization)

Caption: Pathways for desired product and major by-product formation from the Pinner salt intermediate.

Troubleshooting_Workflow Start Low this compound Yield Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Temp Check Reaction Temperature (Was it kept low?) Check_Moisture->Check_Temp No Dry_Reagents Action: Rigorously dry all reagents and solvents. Check_Moisture->Dry_Reagents Yes Check_Cyclization Check Cyclization Step (Sufficient time/temp?) Check_Temp->Check_Cyclization Yes Control_Temp Action: Maintain temperature at 0-5 °C during Pinner salt formation. Check_Temp->Control_Temp No Optimize_Cyclization Action: Optimize cyclization time and/or temperature. Check_Cyclization->Optimize_Cyclization No End Improved Yield Check_Cyclization->End Yes Dry_Reagents->End Control_Temp->End Optimize_Cyclization->End

Caption: A logical workflow for troubleshooting low yields in Pinner this compound synthesis.

References

Technical Support Center: Optimizing Drug Delivery Systems for Imidazoline-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with imidazoline-based therapeutics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation, characterization, and testing of drug delivery systems for these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating drug delivery systems for this compound-based therapeutics?

This compound-based compounds often present unique formulation challenges due to their physicochemical properties. Many possess a positive charge at physiological pH and can be water-soluble, making their efficient encapsulation into lipid-based carriers like liposomes challenging. Key issues include achieving high drug loading and encapsulation efficiency, preventing premature drug release, and ensuring the stability of the formulation to avoid issues like nanoparticle aggregation.[1][2] The interaction between the cationic this compound compound and the components of the delivery system can also influence particle size and stability.

Q2: Which drug delivery systems are most suitable for this compound-based drugs?

Polymeric nanoparticles and liposomes are two of the most commonly investigated systems for this compound delivery.

  • Polymeric Nanoparticles (e.g., PLGA): These offer robust and controlled release profiles. Their formulation can be tailored to encapsulate both hydrophilic and hydrophobic drugs, though challenges with cationic drugs can arise.

  • Liposomes: These are versatile carriers, but encapsulating water-soluble, cationic imidazolines can lead to low encapsulation efficiency. Strategies like remote loading or modifying lipid composition are often necessary.[3]

  • Nanostructured Lipid Carriers (NLCs): These can offer higher drug loading and stability compared to traditional lipid emulsions.[4]

  • Mesoporous Silica Nanoparticles (MSNs): These have a high surface area and tunable pore size, allowing for significant drug loading. Surface functionalization with groups like this compound can further enhance drug loading and controlled release.[5]

The choice of system depends on the specific therapeutic goal, the properties of the this compound compound, and the desired release kinetics.

Q3: What are the key signaling pathways activated by this compound receptor agonists?

This compound receptors are broadly classified into I1, I2, and I3 subtypes. The I1 receptor is of particular interest for its role in lowering blood pressure.[6] Unlike typical G-protein coupled receptors, the I1-imidazoline receptor does not couple to conventional downstream pathways like adenylyl or guanylyl cyclases.[7] Instead, its activation is linked to:

  • Choline phospholipid hydrolysis: This leads to the generation of second messengers like diacylglycerol and arachidonic acid.[7][8]

  • Inhibition of Na+/H+ exchange. [7]

  • Induction of genes for catecholamine synthetic enzymes. [7]

The signaling pathways for I1 receptors share similarities with the neurocytokine receptor family.[7]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE)

Symptoms:

  • A large fraction of the this compound therapeutic is found in the supernatant after centrifugation or dialysis.

  • The calculated %EE is consistently below the desired range.

Possible Causes Solutions & Troubleshooting Steps
Poor affinity of the cationic drug for the lipid bilayer. For liposomes, consider incorporating negatively charged lipids (e.g., phosphatidylglycerol) to enhance electrostatic interactions with the cationic this compound.
Suboptimal drug-to-lipid/polymer ratio. Systematically vary the drug-to-lipid or drug-to-polymer ratio to find the optimal loading capacity. Start with a higher lipid/polymer concentration and titrate the drug concentration.[9][10]
Inefficient separation of free drug from the delivery system. Use a robust separation method. Ultracentrifugation is common, but ensure the speed and time are sufficient to pellet the nanoparticles/liposomes without causing damage. Dialysis with an appropriate molecular weight cutoff (MWCO) membrane is another option, but ensure equilibrium is reached. For accurate quantification, consider using HPLC to separate and quantify the free drug in the supernatant.[11][12]
Rapid drug leakage during formulation. For liposomes prepared by methods like thin-film hydration, ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids to facilitate efficient encapsulation.[6]
Issue 2: Nanoparticle Aggregation and Instability

Symptoms:

  • Visible precipitates or cloudiness in the nanoparticle suspension over time.

  • Inconsistent and increasing particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

  • Changes in zeta potential.

Possible Causes Solutions & Troubleshooting Steps
Insufficient surface charge (low zeta potential). A zeta potential of approximately ±30 mV is generally considered stable. If the zeta potential is low, consider adding charged lipids or polymers to the formulation to increase electrostatic repulsion between particles.
Inadequate stabilization. Incorporate steric stabilizers like polyethylene (B3416737) glycol (PEG) into the formulation (PEGylation). This creates a hydrophilic shell around the particles, preventing aggregation.[2]
Improper storage conditions. Store nanoparticle suspensions at recommended temperatures (often 4°C). Avoid freeze-thaw cycles unless the formulation contains appropriate cryoprotectants.[13]
High concentration of nanoparticles. High particle concentrations can increase the likelihood of aggregation. If possible, work with more dilute suspensions or conduct stability studies at various concentrations.

Data Presentation: Formulation & Characterization Parameters

The following tables summarize typical quantitative data for different drug delivery systems. These values can serve as a benchmark for your own experiments.

Table 1: Physicochemical Properties of this compound-Based Nanoparticle Formulations

Formulation TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
PLGA NanoparticlesImidazo-pyrazole5410.194+8.3997[5]
Nanostructured Lipid CarriersImatinib82.43 - 162.30.15 - 0.37-28.7 to -41.12-[4]
ZIF-8 NanoparticlesCefazolin---12.54[14]
LiposomesML220 (Aryl-imidazole)89--83[15]
Mesoporous Silica NanoparticlesCisplatin98--~30% (w:w)[5]

Table 2: In Vitro Drug Release Profile of this compound-Based Formulations

Formulation TypeDrugTime (hours)Cumulative Release (%)Release ConditionsReference
pH-sensitive LiposomesDoxorubicin12~50%pH 6.0[16]
pH-sensitive LiposomesDoxorubicin12~29%pH 7.4[16]
ZIF-8 NanoparticlesCefazolin682.61pH 7.4[14]
LiposomesML22048~20%37°C[15]

Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion

This method is suitable for preparing unilamellar vesicles with a controlled size distribution.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • This compound-based therapeutic

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids in the organic solvent in a round-bottom flask.[6]

    • If encapsulating a lipophilic this compound derivative, dissolve it along with the lipids.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[6]

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic this compound, dissolve it in this buffer.

    • The hydration should be performed at a temperature above the phase transition temperature (Tc) of the lipids.[6]

    • Agitate the flask to ensure complete hydration and formation of multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a uniform size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder.[16]

    • This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.

  • Purification:

    • Remove the unencapsulated drug by ultracentrifugation or dialysis.

Protocol 2: In Vitro Drug Release Study using the Dialysis Bag Method

This protocol is used to assess the release kinetics of the encapsulated drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane tubing (with an appropriate MWCO, e.g., 12-14 kDa)

  • Release medium (e.g., PBS at pH 7.4, potentially with a surfactant to ensure sink conditions)

  • Magnetic stirrer and stir bar

  • Beaker or vessel for the release medium

Procedure:

  • Membrane Preparation:

    • Cut the dialysis tubing to the desired length and pre-treat it according to the manufacturer's instructions. This often involves boiling in sodium bicarbonate and EDTA solutions, followed by thorough rinsing with deionized water.

    • Soak the prepared membrane in the release medium overnight.[17]

  • Sample Loading:

    • Pipette a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag.[17]

    • Securely clamp both ends of the bag, ensuring there are no leaks.

  • Release Study:

    • Submerge the sealed dialysis bag in a beaker containing a known volume of the release medium.[17]

    • Place the beaker on a magnetic stirrer set to a constant speed (e.g., 100 rpm) and maintain a constant temperature (e.g., 37°C).[17]

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the beaker.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected aliquots using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Signaling Pathways

I1_Imidazoline_Signaling cluster_membrane Plasma Membrane Ligand This compound Agonist I1_Receptor I1 this compound Receptor Ligand->I1_Receptor Binds PLC Phospholipase C I1_Receptor->PLC Activates Na_H_Exchanger Na+/H+ Exchanger I1_Receptor->Na_H_Exchanger Inhibits Catecholamine_Genes Catecholamine Synthesis Genes I1_Receptor->Catecholamine_Genes Induces DAG Diacylglycerol PLC->DAG AA Arachidonic Acid PLC->AA PC Phosphatidylcholine PC->PLC Cellular_Response Cellular Response (e.g., ↓ Sympathetic Outflow) DAG->Cellular_Response Eicosanoids Eicosanoids AA->Eicosanoids Eicosanoids->Cellular_Response

Caption: I1 this compound Receptor Signaling Pathway.

Experimental Workflows

Preclinical_Workflow Formulation 1. Formulation Optimization (e.g., Nanoparticles, Liposomes) Characterization 2. Physicochemical Characterization (Size, PDI, Zeta, %EE) Formulation->Characterization InVitro_Release 3. In Vitro Release Studies (Dialysis Method) Characterization->InVitro_Release InVitro_Toxicity 4. In Vitro Cytotoxicity (Cell Viability Assays) Characterization->InVitro_Toxicity Animal_Model 5. Animal Model Selection (e.g., Rodent Models) InVitro_Release->Animal_Model InVitro_Toxicity->Animal_Model PK_PD 6. Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Animal_Model->PK_PD Efficacy 7. In Vivo Efficacy Studies (Disease Model) PK_PD->Efficacy Toxicity 8. In Vivo Toxicity/Safety Studies (Histopathology, Bloodwork) Efficacy->Toxicity Data_Analysis 9. Data Analysis & Reporting Toxicity->Data_Analysis

Caption: Preclinical Experimental Workflow for Nanomedicine.

Logical Relationships

Troubleshooting_Logic Problem Low Encapsulation Efficiency Cause1 Poor Drug-Carrier Interaction Problem->Cause1 Cause2 Suboptimal Drug:Lipid Ratio Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Solution1 Modify Carrier Composition (e.g., add charged lipids) Cause1->Solution1 Solution2 Optimize Drug:Lipid Ratio Titration Cause2->Solution2 Solution3 Refine Purification Method (e.g., Ultracentrifugation, HPLC) Cause3->Solution3 Outcome Improved Encapsulation Efficiency Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting Logic for Low Encapsulation.

References

Validation & Comparative

A Comparative Analysis of Imidazoline and Alpha-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of imidazoline receptors (specifically the I1 subtype) and alpha-2 adrenoceptors (α2-AR), two distinct receptor systems that are often pharmacologically intertwined due to ligand cross-reactivity. Understanding their differences in structure, function, and signaling is crucial for the development of more selective and effective therapeutics.

Structural and Functional Overview

This compound receptors and alpha-2 adrenoceptors, while both capable of binding this compound-containing compounds like clonidine, are fundamentally different entities.[1] Alpha-2 adrenoceptors are well-characterized members of the G protein-coupled receptor (GPCR) superfamily, with three main subtypes in humans: α2A, α2B, and α2C.[1] They are canonically coupled to inhibitory G proteins (Gi/o).[1][2]

In contrast, the I1 this compound receptor's structure is not as definitively characterized, though it is known to be a plasma membrane receptor.[3][4] Its signaling mechanisms diverge from the typical GPCR pathways and are more akin to those of neurocytokine receptors, suggesting a different structural class.[3][5]

Functionally, both receptors are implicated in the central regulation of blood pressure.[3][6] However, α2-ARs have a broader range of physiological roles, including sedation, analgesia, and regulation of insulin (B600854) secretion.[2] I1 this compound receptors are primarily associated with the sympatho-inhibitory control of blood pressure and may play a role in metabolic regulation.[3]

Comparative Signaling Pathways

The signaling cascades initiated by the activation of I1 this compound receptors and alpha-2 adrenoceptors are distinct, reflecting their different protein structures and coupling partners.

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenoceptors primarily couple to Gi proteins.[1] Upon agonist binding, the Gi protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][2] The decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), leading to various downstream cellular effects.[1]

alpha2_signaling agonist Agonist (e.g., Norepinephrine) receptor α2-Adrenoceptor agonist->receptor Binds g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka_inactive Inactive PKA camp->pka_inactive pka_active Active PKA pka_inactive->pka_active Activation Inhibited cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka_active->cellular_response Phosphorylates Targets

Alpha-2 Adrenoceptor Signaling Pathway
I1 this compound Receptor Signaling

The I1 this compound receptor does not couple to the conventional G protein pathways that modulate adenylyl or guanylyl cyclases.[5] Instead, its activation leads to the hydrolysis of choline (B1196258) phospholipids (B1166683) through the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[7] This results in the generation of second messengers such as diacylglycerol (DAG), arachidonic acid, and eicosanoids.[5] This signaling cascade is more similar to that of the interleukin family of receptors.[5]

i1_signaling agonist Agonist (e.g., Moxonidine) receptor I1 this compound Receptor agonist->receptor Binds pc_plc PC-PLC receptor->pc_plc Activates phosphatidylcholine Phosphatidylcholine pc_plc->phosphatidylcholine dag Diacylglycerol (DAG) phosphatidylcholine->dag Hydrolyzes to arachidonic_acid Arachidonic Acid phosphatidylcholine->arachidonic_acid Leads to Release of downstream_effects Downstream Effects dag->downstream_effects eicosanoids Eicosanoids arachidonic_acid->eicosanoids Metabolized to eicosanoids->downstream_effects

I1 this compound Receptor Signaling Pathway

Quantitative Data: Ligand Binding Affinities

The following table summarizes the binding affinities (pKi values) of several key ligands for I1 this compound receptors and α2A-adrenoceptors. A higher pKi value indicates a higher binding affinity. The selectivity ratio indicates the preference of a ligand for one receptor over the other.

LigandI1 this compound Receptor (pKi)α2A-Adrenoceptor (pKi)Selectivity Ratio (I1/α2A)Reference
Agonists
Moxonidine (B1115)8.47.4~10[8]
Rilmenidine (B1679337)7.56.5~10[9]
Clonidine8.58.5~1[6]
Guanfacine6.77.8~0.08[9]
Antagonists
Idazoxan7.58.4~0.13[4]
Efaroxan8.88.2~4[4]

Note: pKi values are derived from various studies and experimental conditions may differ. The values presented here are for comparative purposes.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

radioligand_workflow start Start prep Prepare Membrane Homogenates Expressing Receptor of Interest start->prep incubation Incubate Membranes with Radioligand and Unlabeled Competing Ligand prep->incubation separation Separate Bound and Free Radioligand via Filtration incubation->separation counting Quantify Radioactivity of Bound Ligand separation->counting analysis Data Analysis: Determine IC50 and Ki values counting->analysis end End analysis->end

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (I1 this compound or α2-adrenoceptor) are homogenized and centrifuged to isolate the membrane fraction.[10] The protein concentration of the membrane preparation is determined.[10]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-clonidine) and varying concentrations of the unlabeled test compound.[10][11]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[10] The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[10]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.[11] The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]

cAMP Assay (for α2-Adrenoceptors)

This functional assay measures the ability of a ligand to activate α2-adrenoceptors and modulate cAMP levels.

Methodology:

  • Cell Culture: Cells stably expressing the α2-adrenoceptor subtype of interest are cultured in appropriate media.[13]

  • Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14] They are then stimulated with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the test agonist.[15][16]

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous assay like HTRF or AlphaScreen.[14][17]

  • Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and the potency (EC50) of the agonist is determined.[15]

Conclusion

This compound receptors and alpha-2 adrenoceptors represent distinct receptor systems with different signaling mechanisms and pharmacological profiles. While they share some ligands, their structural and functional disparities offer opportunities for the development of highly selective drugs. For instance, the development of I1-selective agonists like moxonidine and rilmenidine has led to antihypertensive agents with a reduced side-effect profile compared to the non-selective agonist clonidine.[6] A thorough understanding of these differences, supported by robust experimental data, is paramount for advancing drug discovery in this area.

References

A Comparative Analysis of First and Second-Generation Imidazoline Antihypertensives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological distinctions, clinical efficacy, and safety profiles of imidazoline receptor agonists for hypertension.

First and second-generation this compound antihypertensives represent a unique class of centrally-acting agents that lower blood pressure primarily by modulating sympathetic outflow. While both generations target this compound receptors, significant differences in receptor selectivity, mechanism of action, and clinical profiles distinguish them. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.

Executive Summary

First-generation agents, exemplified by clonidine (B47849), exhibit non-selective binding to both α2-adrenergic and this compound I1 receptors.[1][2] This dual agonism, while effective in reducing blood pressure, is associated with a higher incidence of adverse effects such as sedation and dry mouth, mediated by the α2-adrenergic receptors.[3][4] The advent of second-generation drugs, including moxonidine (B1115) and rilmenidine, marked a significant advancement. These agents demonstrate a much higher selectivity for I1-imidazoline receptors over α2-adrenergic receptors, leading to a comparable antihypertensive effect with a more favorable side-effect profile.[4][5][6]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between first and second-generation this compound antihypertensives.

Table 1: Receptor Binding Affinity and Selectivity

DrugGenerationI1-Imidazoline Receptor Affinity (pKi)α2-Adrenergic Receptor Affinity (pKi)Selectivity Ratio (I1/α2)
ClonidineFirst7.21[7]7.16[7]~4:1[5]
MoxonidineSecond5.37[7]<5[7]~33:1[8]
RilmenidineSecond5.80[7]5.76[7]~30:1[5][9]

Table 2: Clinical Efficacy in Mild to Moderate Hypertension

DrugGenerationTypical Daily DoseMean Reduction in Systolic Blood Pressure (SBP)Mean Reduction in Diastolic Blood Pressure (DBP)
ClonidineFirst0.1 - 0.6 mg[10]15 - 25 mmHg10 - 15 mmHg
MoxonidineSecond0.2 - 0.4 mg[11]19.5 mmHg[11]11.6 mmHg[11]
RilmenidineSecond1 - 2 mg[12]~19 mmHg~12 mmHg

Table 3: Comparative Incidence of Key Adverse Effects

Adverse EffectClonidine (First Generation)Moxonidine/Rilmenidine (Second Generation)
Dry MouthHigh Incidence (OR: 9.27 vs placebo)[13][14]Lower Incidence (Rilmenidine OR: 6.46 vs placebo)[13][14]
Sedation/DrowsinessHigh Incidence[3]Lower Incidence[11]
Rebound HypertensionSignificant risk upon abrupt withdrawal[5]Lower risk upon withdrawal[5][15]

Signaling Pathways and Mechanisms of Action

The antihypertensive effect of this compound agents is primarily mediated through their action on I1-imidazoline receptors in the rostral ventrolateral medulla (RVLM) of the brainstem.[8][11] Activation of these receptors leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[16][17]

First-generation agents like clonidine also significantly stimulate α2-adrenergic receptors, which contributes to their antihypertensive effect but is also the primary source of their characteristic side effects.[1][3] Second-generation agents, due to their higher selectivity for I1 receptors, achieve sympathoinhibition with minimal α2-adrenergic engagement, thus mitigating these adverse effects.[4][6]

The I1-imidazoline receptor is thought to be a G protein-coupled receptor.[18] Its activation is linked to the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.[19][20] This signaling cascade ultimately results in the inhibition of neuronal activity in the RVLM.

cluster_first_gen First-Generation (e.g., Clonidine) cluster_second_gen Second-Generation (e.g., Moxonidine, Rilmenidine) cluster_receptors Receptors cluster_effects Physiological Effects Clonidine Clonidine I1_Receptor I1-Imidazoline Receptor (in RVLM) Clonidine->I1_Receptor Agonist Alpha2_Receptor α2-Adrenergic Receptor Clonidine->Alpha2_Receptor Agonist Moxonidine Moxonidine Moxonidine->I1_Receptor Highly Selective Agonist Moxonidine->Alpha2_Receptor Weak Agonist Rilmenidine Rilmenidine Rilmenidine->I1_Receptor Highly Selective Agonist Rilmenidine->Alpha2_Receptor Weak Agonist Sympathetic_Outflow Decreased Sympathetic Outflow I1_Receptor->Sympathetic_Outflow Alpha2_Receptor->Sympathetic_Outflow Side_Effects Side Effects (Sedation, Dry Mouth) Alpha2_Receptor->Side_Effects Blood_Pressure Decreased Blood Pressure Sympathetic_Outflow->Blood_Pressure I1_Agonist I1-Imidazoline Agonist (e.g., Moxonidine) I1_Receptor I1-Imidazoline Receptor I1_Agonist->I1_Receptor G_Protein G-Protein I1_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_Release Ca2+ Release from ER IP3->Ca_Release Neuronal_Inhibition Inhibition of Neuronal Firing in RVLM PKC->Neuronal_Inhibition Ca_Release->Neuronal_Inhibition Sympathetic_Outflow Decreased Sympathetic Outflow Neuronal_Inhibition->Sympathetic_Outflow Start Start Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free Ligand) Incubation->Filtration Washing Washing (Removes Non-specifically Bound Ligand) Filtration->Washing Counting Scintillation Counting (Quantifies Bound Radioactivity) Washing->Counting Analysis Data Analysis (Determine IC50 and Ki) Counting->Analysis End End Analysis->End

References

A Comparative Guide to the Cross-Reactivity of Imidazoline Ligands with Adrenergic, Serotonergic, and Dopaminergic Receptor Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of common imidazoline ligands with key receptor systems implicated in physiological and pathological processes. The information presented is supported by experimental data to facilitate the design and interpretation of pharmacological studies.

This compound ligands, initially developed for their interaction with adrenergic receptors, are now known to bind with varying affinities to a distinct class of proteins known as this compound receptors. However, the structural similarities between the pharmacophores of these ligands and endogenous monoamines lead to potential cross-reactivity with other receptor systems, including serotonergic and dopaminergic receptors. Understanding this off-target activity is crucial for elucidating the complete pharmacological profile of these compounds and for the development of more selective therapeutic agents.

Comparative Binding Affinities of this compound Ligands

The following table summarizes the binding affinities (Ki, expressed in nM) of several common this compound ligands for various this compound, adrenergic, serotonin, and dopamine (B1211576) receptor subtypes. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various sources and may differ due to variations in experimental conditions.

LigandI₁ this compoundI₂ this compoundα₁-Adrenergicα₂-Adrenergic5-HT₁ₐ5-HT₂ₐD₂ Dopamine
Clonidine ~5-50>1000~100-500~1-10~100-1000>1000>1000
Moxonidine ~1-10>1000>1000~30-100>10000>10000>10000
Rilmenidine ~2-20>1000>1000~50-200>10000>10000>10000
Idazoxan ~50-100~1-10~50-200~5-20~100-500>1000>1000
2-BFI -~1-10----47000[1]
Agmatine ~100-500~100-500>1000~100-500-->10000[2]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the activation of this compound I₁, α₁-adrenergic, α₂-adrenergic, 5-HT₁ₐ, 5-HT₂ₐ, and D₂ dopamine receptors.

I1_Signaling Ligand This compound Ligand I1R I₁ Receptor Ligand->I1R PLC Phospholipase C I1R->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C DAG->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

This compound I₁ Receptor Signaling Pathway

a1_Adrenergic_Signaling Ligand Adrenergic Ligand a1AR α₁-Adrenergic Receptor Ligand->a1AR Gq Gq a1AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

α₁-Adrenergic Receptor Signaling Pathway

a2_Adrenergic_Signaling Ligand Adrenergic Ligand a2AR α₂-Adrenergic Receptor Ligand->a2AR Gi Gi a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

α₂-Adrenergic Receptor Signaling Pathway

ht1a_Signaling Ligand Serotonin HT1A 5-HT₁ₐ Receptor Ligand->HT1A Gi Gi HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

5-HT₁ₐ Receptor Signaling Pathway

ht2a_Signaling Ligand Serotonin HT2A 5-HT₂ₐ Receptor Ligand->HT2A Gq Gq HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets

5-HT₂ₐ Receptor Signaling Pathway

d2_Signaling Ligand Dopamine D2R D₂ Receptor Ligand->D2R Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

D₂ Dopamine Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess receptor cross-reactivity.

Radioligand Binding Assay

This assay measures the affinity of a ligand for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis MembranePrep Membrane Preparation (from cells or tissue) Incubation Incubation: Membranes + Radioligand + Test Compound MembranePrep->Incubation RadioligandPrep Radioligand Preparation (e.g., ³H-ligand) RadioligandPrep->Incubation CompoundPrep Test Compound Serial Dilution CompoundPrep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioligand) Filtration->Scintillation DataAnalysis Data Analysis (IC₅₀ and Ki determination) Scintillation->DataAnalysis

Experimental Workflow for Radioligand Binding Assay

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.

  • Total Binding: Wells contain the membrane preparation and a fixed concentration of the radioligand (e.g., [³H]-Clonidine for α₂-adrenergic receptors).

  • Non-specific Binding: Wells contain the membrane preparation, the radioligand, and a high concentration of a non-labeled competing ligand to saturate the specific binding sites.

  • Competitive Binding: Wells contain the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound.

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 30-60 minutes).

4. Filtration:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

5. Quantification:

  • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

6. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis of the competition binding data.

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation, providing information on the efficacy of a ligand (agonist, antagonist, or inverse agonist).

1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors):

  • Principle: Measures the production of cyclic AMP (cAMP), a second messenger, following receptor activation. Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gi-coupled receptors inhibit its production.

  • Protocol Outline:

    • Cells expressing the receptor of interest are seeded in a multi-well plate.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors, adenylyl cyclase is stimulated with forskolin.

    • Cells are then treated with varying concentrations of the test compound.

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[1][3]

2. Inositol (B14025) Phosphate (IP₁) Accumulation Assay (for Gq-coupled receptors):

  • Principle: Measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the IP₃ signaling cascade, following the activation of Gq-coupled receptors.

  • Protocol Outline:

    • Cells expressing the Gq-coupled receptor are plated.

    • Cells are incubated with a stimulation buffer containing LiCl, which inhibits the degradation of IP₁.

    • Cells are treated with the test compound.

    • After incubation, cells are lysed, and the accumulated IP₁ is quantified using a competitive immunoassay, typically an HTRF-based assay.[4]

3. Calcium Flux Assay (for Gq-coupled receptors):

  • Principle: Measures the transient increase in intracellular calcium concentration that occurs upon activation of Gq-coupled receptors.

  • Protocol Outline:

    • Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[5]

    • The baseline fluorescence is measured using a fluorescence plate reader or a flow cytometer.

    • The test compound is added, and the change in fluorescence intensity over time is recorded.

    • The peak fluorescence response is indicative of the magnitude of the calcium flux.[5]

This guide provides a foundational understanding of the cross-reactivity of this compound ligands. For in-depth analysis, it is recommended to consult the primary literature and conduct experiments under standardized conditions.

References

A Comparative Analysis of Imidazoline Agonists in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of imidazoline agonists—specifically clonidine (B47849), moxonidine (B1115), and lofexidine (B1675026)—in preclinical animal models of neuropathic pain. This document summarizes key experimental findings, details methodologies of pivotal studies, and illustrates the underlying signaling pathways to inform future research and drug development in the field of analgesia.

Efficacy in Neuropathic Pain Models: A Quantitative Comparison

The therapeutic potential of this compound agonists in alleviating neuropathic pain has been investigated in various rodent models. The most common of these are the Chronic Constriction Injury (CCI) and the Spared Nerve Injury (SNI) models, which mimic the mechanical allodynia and thermal hyperalgesia characteristic of neuropathic pain in humans. The following tables summarize the quantitative data on the efficacy of clonidine and moxonidine in these models. Preclinical data for lofexidine in established neuropathic pain models is notably limited in the current scientific literature.

Compound Neuropathic Pain Model Animal Species Administration Route Efficacy Endpoint Effective Dose Range / ED₅₀ Key Findings Reference
Clonidine Chronic Constriction Injury (CCI)RatIntrathecalMechanical Allodynia (von Frey test)1 - 30 µgDose-dependently reversed mechanical allodynia.--INVALID-LINK--
Clonidine Spared Nerve Injury (SNI)MouseIntrathecalMechanical Hyperalgesia (von Frey test)ED₅₀: 0.08 µgDose-dependently inhibited mechanical hyperalgesia.--INVALID-LINK--
Moxonidine Spared Nerve Injury (SNI)MouseIntrathecalMechanical Hyperalgesia (von Frey test)ED₅₀: 0.14 µgDose-dependently inhibited mechanical hyperalgesia.--INVALID-LINK--

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.

Signaling Pathways in this compound Agonist-Mediated Analgesia

This compound agonists exert their analgesic effects through complex signaling pathways involving this compound receptors (I₁ and I₂) and alpha-2 (α₂) adrenergic receptors. The activation of these receptors, particularly in the spinal cord, modulates nociceptive signaling and reduces pain transmission.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Imidazoline_Agonist This compound Agonist (e.g., Clonidine, Moxonidine) I1_Receptor I₁-Imidazoline Receptor Imidazoline_Agonist->I1_Receptor alpha2_Adrenergic_Receptor α₂-Adrenergic Receptor Imidazoline_Agonist->alpha2_Adrenergic_Receptor PLC Phospholipase C (PLC) I1_Receptor->PLC Activates Gi Gᵢ Protein alpha2_Adrenergic_Receptor->Gi Activates DAG Diacylglycerol (DAG) PLC->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate) PKC->Neurotransmitter_Release Modulates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel Gi->Ca_Channel Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->Neurotransmitter_Release Modulates Ca_Channel->Neurotransmitter_Release Postsynaptic_alpha2 Postsynaptic α₂-Adrenergic Receptor K_Channel GIRK Channel (K⁺ Channel) Postsynaptic_alpha2->K_Channel Activates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Induces Reduced_Excitability ↓ Neuronal Excitability Hyperpolarization->Reduced_Excitability

This compound Agonist Signaling Pathways

G cluster_I2 I₂-Imidazoline Receptor Signaling I2_Agonist I₂-Imidazoline Agonist I2_Receptor I₂-Imidazoline Receptor I2_Agonist->I2_Receptor MAO Monoamine Oxidase (MAO) I2_Receptor->MAO Inhibits Monoamine_Metabolism ↓ Monoamine Metabolism MAO->Monoamine_Metabolism Monoamine_Levels ↑ Monoamine Levels (e.g., Norepinephrine) Monoamine_Metabolism->Monoamine_Levels Analgesia Analgesia Monoamine_Levels->Analgesia

I₂-Imidazoline Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experimental models and behavioral assays cited in this guide.

Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model induces a peripheral mononeuropathy characterized by robust and persistent mechanical allodynia and thermal hyperalgesia.

  • Animals: Adult male Sprague-Dawley rats (200-250 g) are typically used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Surgical Procedure:

    • The common sciatic nerve is exposed at the mid-thigh level through a small incision.

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture (4-0) are tied around the nerve with about 1 mm spacing between them.

    • The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.

    • The muscle and skin are then closed in layers.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.

  • Sham Control: A sham surgery is performed where the sciatic nerve is exposed but not ligated.

2. Spared Nerve Injury (SNI)

The SNI model produces a consistent and long-lasting neuropathic pain state by selectively injuring two of the three terminal branches of the sciatic nerve.

  • Animals: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Anesthesia: Animals are anesthetized as described for the CCI model.

  • Surgical Procedure:

    • The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed.

    • The tibial and common peroneal nerves are tightly ligated with a silk suture and then sectioned distal to the ligation, removing a small segment of the distal nerve stump.

    • Care is taken to avoid any contact with or stretching of the intact sural nerve.

    • The muscle and skin are closed.

  • Sham Control: The sciatic nerve is exposed, but no lesions are made.

Behavioral Assays

1. Mechanical Allodynia Assessment (von Frey Test)

This test measures the withdrawal threshold to a non-painful mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent.

  • Procedure:

    • Animals are placed in individual transparent plastic chambers on an elevated mesh floor and allowed to acclimate for at least 15-30 minutes.

    • The von Frey filaments are applied to the plantar surface of the hind paw from below the mesh floor.

    • The "up-down" method is often used to determine the 50% paw withdrawal threshold. The testing starts with a mid-range filament. A positive response (paw withdrawal) leads to the use of the next weaker filament, while a negative response leads to the use of the next stronger filament.

    • The pattern of responses is used to calculate the 50% withdrawal threshold in grams.

2. Thermal Hyperalgesia Assessment (Hargreaves Test)

This test measures the latency of paw withdrawal from a radiant heat source.

  • Apparatus: A radiant heat source positioned under a glass floor.

  • Procedure:

    • Animals are placed in individual plexiglass enclosures on the glass surface and allowed to acclimate.

    • The radiant heat source is positioned under the plantar surface of the hind paw to be tested.

    • The heat source is activated, and the time until the animal withdraws its paw is recorded as the paw withdrawal latency.

    • A cut-off time (usually 20-30 seconds) is set to prevent tissue damage.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound agonists in a neuropathic pain model.

G Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimation->Baseline_Testing Neuropathic_Surgery Neuropathic Pain Surgery (CCI or SNI) Baseline_Testing->Neuropathic_Surgery Post_Op_Recovery Post-Operative Recovery Neuropathic_Surgery->Post_Op_Recovery Pain_Development Confirmation of Neuropathic Pain Development Post_Op_Recovery->Pain_Development Drug_Administration Drug Administration (this compound Agonist or Vehicle) Pain_Development->Drug_Administration Post_Drug_Testing Post-Drug Behavioral Testing Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis and Efficacy Determination Post_Drug_Testing->Data_Analysis

Experimental Workflow Diagram

Conclusion

The available preclinical data indicates that this compound agonists, particularly clonidine and moxonidine, show promise in alleviating neuropathic pain. Their efficacy is mediated through a combination of I₁-imidazoline, I₂-imidazoline, and α₂-adrenergic receptor signaling pathways, which ultimately leads to a reduction in nociceptive transmission. While the data for clonidine is more extensive, studies on moxonidine suggest a comparable, and in some contexts, synergistic analgesic effect. A significant gap in the literature exists regarding the efficacy of lofexidine in preclinical neuropathic pain models, highlighting an area for future investigation. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds and to guide the development of novel analgesics for the treatment of neuropathic pain.

A Comparative Guide to Imidazoline Synthesis: Benchmarking New Methods Against Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the imidazoline scaffold is a cornerstone of creating a vast array of bioactive molecules. This guide provides an objective comparison of traditional thermal condensation methods against modern synthetic strategies, supported by experimental data to inform methodological choices in the laboratory.

Executive Summary

Traditional routes to imidazolines, primarily the thermal condensation of fatty acids with polyamines, are well-established but often hampered by harsh reaction conditions, long durations, and moderate yields. In contrast, newer methods, including Microwave-Assisted Organic Synthesis (MAOS), transition-metal catalysis, and innovative one-pot procedures, offer significant advantages in terms of efficiency, speed, and milder conditions. This guide presents a quantitative comparison of these approaches and provides detailed experimental protocols for key methods to allow for informed and practical application in a research setting.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data for the synthesis of imidazolines, highlighting the key performance indicators of traditional versus modern methods.

Table 1: Synthesis of Fatty Acid Imidazolines

MethodStarting MaterialsTemperature (°C)TimeYield (%)Reference
Traditional
Thermal CondensationOleic Acid + Diethylenetriamine (B155796)120 -> 180 -> 270~7.5 hoursNot specified[1]
Thermal CondensationSoybean Oil Fatty Acid + Diethylenetriamine160 -> 2409 hoursNot specified[2]
Thermal CondensationPalm Fatty Acid + DiethylenetriamineHigh Temperature8-10 hours75-80[3]
Modern
Microwave-Assisted (MAOS)Palm Fatty Acid + DiethylenetriamineNot specified5-10 minutes89-91[3]
Microwave-Assisted (MAOS)Fatty Acids + Amines210-2307-10 minutes91-94[4]

Table 2: Synthesis of 2-Substituted Imidazolines from Aldehydes

MethodStarting MaterialsReagents/CatalystTemperature (°C)TimeYield (%)
Modern
Iodine-MediatedAromatic Aldehyde + EthylenediamineI₂, K₂CO₃Room Temp.2 hours85-95
Palladium-CatalyzedImine + Acid ChloridePalladium Catalyst, CO656 hoursGood

Experimental Protocols

Traditional Method: Thermal Condensation of Oleic Acid and Diethylenetriamine

This protocol is a classical example of this compound synthesis through high-temperature condensation.

Materials:

  • Oleic Acid (0.2 mol)

  • Diethylenetriamine (0.25 mol)

  • Three-necked flask equipped with a stirrer and a distillation condenser

Procedure:

  • Add 56.5g (0.2 mol) of oleic acid and 25.8g (0.25 mol) of diethylenetriamine to the three-necked flask.

  • Begin heating and stirring the mixture.

  • Maintain the temperature at 120°C for 2 hours. Water will begin to distill off.

  • Over a period of 2 hours, gradually increase the temperature from 120°C to 180°C.

  • Hold the temperature at 190°C for 2.5 hours.

  • Over another 2-hour period, increase the temperature to 270°C.

  • Maintain the reaction at 270°C for 2 hours to ensure completion of the cyclization.

  • Cool the mixture to obtain the crude this compound product.[1]

Modern Method 1: Microwave-Assisted Synthesis (MAOS) of Fatty Imidazolines

This protocol demonstrates the significant rate enhancement achievable with microwave irradiation.

Materials:

  • Palm Fatty Acid (40 mmol)

  • Diethylenetriamine (DETA) (20 mmol)

  • Calcium Oxide (20 g)

  • Open Pyrex vessel (500 ml)

  • Microwave oven (e.g., 850 W)

Procedure:

  • In the Pyrex vessel, carefully mix the diethylenetriamine, palm fatty acid, and calcium oxide.

  • Place the open vessel in the microwave oven.

  • Irradiate the mixture at a power of 850 W for 5-10 minutes. The final temperature will reach approximately 220°C. Note that reaction times beyond 10 minutes may lead to charring.

  • Allow the reaction mixture to cool to room temperature. The product can then be purified. This method has been reported to yield 89-91% of the desired this compound.

Modern Method 2: Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines

This protocol illustrates a modular and efficient synthesis of polysubstituted imidazolines under milder conditions.

Materials:

Procedure:

  • To a sample of the imidazolinium carboxylate (0.100 mmol), add benzoic acid (12.2 mg, 0.100 mmol) in chloroform (5 mL).

  • Add water (36 μL, 2 mmol) via a micropipette.

  • Cap the vial and heat the mixture at 65°C for 6 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (20 mL).

  • Wash the organic layer with brine, extracting with additional dichloromethane.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the trans-disubstituted this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the conceptual workflows and a comparison of the synthetic routes.

G cluster_0 Traditional Thermal Condensation cluster_1 Modern Synthesis Routes a0 Fatty Acid + Diamine a1 Amidation (120-160°C) a0->a1 a2 Cyclization (180-270°C, high temp, long time) a1->a2 a3 This compound a2->a3 b0 Fatty Acid + Diamine b1 Microwave Irradiation (MAOS) b0->b1 b6 This compound b1->b6 b2 Aldehyde + Diamine b3 Iodine/Oxidant b2->b3 b3->b6 b4 Imine + Acid Chloride + CO b5 Palladium Catalysis b4->b5 b5->b6

References

A Comparative Analysis of I1-Imidazoline and α2-Adrenergic Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways associated with the I1-imidazoline receptor (I1-IR) and the α2-adrenergic receptor (α2-AR). Understanding the distinct mechanisms of these two receptor types is crucial for the development of targeted therapeutics, particularly in the fields of hypertension and metabolic disease. This document presents quantitative binding data, detailed experimental protocols, and visual representations of the signaling cascades to facilitate a clear and objective comparison.

Introduction

I1-imidazoline and α2-adrenergic receptors are both implicated in the central regulation of blood pressure. However, they activate distinct intracellular signaling cascades, leading to different physiological outcomes and side-effect profiles of associated ligands. While α2-ARs are classic G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity, I1-IRs utilize a less conventional pathway involving phospholipase C. This guide will dissect these differences, providing the necessary data and methodologies for researchers to critically evaluate and investigate these two important receptor systems.

Data Presentation: Ligand Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of various ligands for the I1-imidazoline and α2-adrenergic receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio (Ki α2-AR / Ki I1-IR) is provided to illustrate the preference of each ligand for one receptor over the other.

LigandI1-Imidazoline Receptor Ki (nM)α2-Adrenergic Receptor Ki (nM)Selectivity Ratio (α2/I1)
I1-Selective Agonists
Moxonidine3.331094
Rilmenidine2.5700280
Mixed Agonists
Clonidine4.21.50.36
Guanabenz>10,0002.0<0.0002
Antagonists
Efaroxan1.05050
Idazoxan2.1104.8
Yohimbine>10,0001.2<0.00012

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways activated by I1-imidazoline and α2-adrenergic receptors.

I1_Imidazoline_Signaling cluster_membrane Plasma Membrane I1R I1-Imidazoline Receptor PCPLC PC-PLC I1R->PCPLC Activates DAG Diacylglycerol (DAG) PCPLC->DAG Hydrolyzes PC Ligand I1 Agonist (e.g., Moxonidine) Ligand->I1R PC Phosphatidylcholine (PC) PC->PCPLC AA Arachidonic Acid DAG->AA Leads to generation of Eicosanoids Eicosanoids (Prostaglandins) AA->Eicosanoids Metabolized to Downstream Downstream Cellular Effects Eicosanoids->Downstream

Caption: I1-Imidazoline Receptor Signaling Pathway.

A2_Adrenergic_Signaling cluster_membrane Plasma Membrane A2AR α2-Adrenergic Receptor Gi Gi Protein A2AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion to Ligand α2 Agonist (e.g., Clonidine) Ligand->A2AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative analysis of I1-imidazoline and α2-adrenergic receptor signaling are provided below.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for I1-imidazoline and α2-adrenergic receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).

  • Radioligand specific for the receptor (e.g., [³H]clonidine for I1-IR, [³H]rauwolscine or [³H]yohimbine for α2-AR).

  • Test compounds (unlabeled ligands).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of a competing unlabeled ligand (for non-specific binding) or various concentrations of the test compound.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the diluted cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Activity Assay

This assay measures the activity of PC-PLC, a key enzyme in the I1-imidazoline receptor signaling pathway.

Materials:

  • Cultured cells expressing I1-imidazoline receptors (e.g., PC12 cells).

  • I1-IR agonist (e.g., moxonidine).

  • Assay buffer (e.g., HEPES-buffered saline).

  • [³H-methyl]choline-labeled phosphatidylcholine or a fluorogenic/colorimetric PC-PLC substrate.

  • Lipid extraction solvents (e.g., chloroform/methanol mixture).

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Phosphorimager or scintillation counter for radioactive detection, or a microplate reader for fluorogenic/colorimetric detection.

Procedure (using a radioactive substrate):

  • Cell Labeling: Incubate cells with [³H-methyl]choline to label the cellular phosphatidylcholine pool.

  • Cell Stimulation: Wash the cells and incubate with the I1-IR agonist at various concentrations for different time points.

  • Lipid Extraction: Terminate the reaction and extract the lipids from the cells using a chloroform/methanol mixture.

  • Separation of Products: Separate the lipid extract components, including the product phosphocholine (B91661), by thin-layer chromatography (TLC).

  • Quantification: Visualize and quantify the amount of radiolabeled phosphocholine using a phosphorimager or by scraping the corresponding TLC spot and measuring radioactivity with a scintillation counter.

  • Data Analysis: Express PC-PLC activity as the amount of phosphocholine produced per unit of protein per unit of time. Determine the EC50 of the agonist from a dose-response curve.

Protocol 3: Diacylglycerol (DAG) Measurement Assay

This protocol quantifies the production of diacylglycerol (DAG), a second messenger in the I1-imidazoline receptor pathway.

Materials:

  • Cultured cells expressing I1-imidazoline receptors.

  • I1-IR agonist (e.g., moxonidine).

  • Lipid extraction solvents.

  • DAG kinase enzyme.

  • [γ-³²P]ATP.

  • TLC plates and developing solvents.

  • Phosphorimager.

Procedure (DAG Kinase Assay):

  • Cell Stimulation: Treat cells with the I1-IR agonist.

  • Lipid Extraction: Extract lipids from the cells.

  • Enzymatic Reaction: Incubate the lipid extract with DAG kinase and [γ-³²P]ATP. The DAG kinase will phosphorylate DAG to produce [³²P]phosphatidic acid.

  • Separation: Separate the [³²P]phosphatidic acid from other lipids by TLC.

  • Quantification: Visualize and quantify the [³²P]phosphatidic acid using a phosphorimager.

  • Data Analysis: Relate the amount of [³²P]phosphatidic acid to the initial amount of DAG in the sample. Generate a dose-response curve to determine the agonist's EC50 for DAG production.

Protocol 4: Arachidonic Acid Release Assay

This assay measures the release of arachidonic acid, a downstream product of I1-imidazoline receptor signaling.

Materials:

  • Cultured cells expressing I1-imidazoline receptors.

  • [³H]arachidonic acid.

  • I1-IR agonist (e.g., moxonidine).

  • Cell culture medium.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Incubate cells with [³H]arachidonic acid to incorporate it into the cell membranes.

  • Cell Stimulation: Wash the cells and stimulate them with the I1-IR agonist at various concentrations.

  • Sample Collection: At different time points, collect the cell culture medium.

  • Quantification: Measure the amount of radioactivity in the collected medium using a scintillation counter. This radioactivity corresponds to the released [³H]arachidonic acid and its metabolites.

  • Data Analysis: Calculate the percentage of total incorporated radioactivity that is released in response to the agonist. Determine the EC50 from a dose-response curve.

Protocol 5: Adenylyl Cyclase Activity Assay

This assay is used to measure the inhibition of adenylyl cyclase, the primary downstream effect of α2-adrenergic receptor activation.

Materials:

  • Cell membranes expressing α2-adrenergic receptors.

  • α2-AR agonist (e.g., clonidine).

  • Assay buffer containing ATP, GTP, and a phosphodiesterase inhibitor (e.g., IBMX).

  • [α-³²P]ATP.

  • Dowex and alumina (B75360) columns for separating cAMP.

  • Scintillation counter.

Procedure:

  • Assay Setup: In reaction tubes, combine the cell membranes, α2-AR agonist at various concentrations, and the assay buffer containing [α-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).

  • Separation of cAMP: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential chromatography over Dowex and alumina columns.

  • Quantification: Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.

  • Data Analysis: Calculate the adenylyl cyclase activity as the amount of cAMP produced. Determine the IC50 of the agonist for the inhibition of adenylyl cyclase activity from a dose-response curve.

Conclusion

The I1-imidazoline and α2-adrenergic receptors, while both playing a role in cardiovascular regulation, operate through fundamentally different signaling mechanisms. The α2-adrenergic receptor follows a classical Gi-coupled pathway, leading to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels. In contrast, the I1-imidazoline receptor activates a distinct pathway involving phosphatidylcholine-specific phospholipase C, resulting in the production of diacylglycerol and subsequent generation of arachidonic acid and eicosanoids. These differences in signaling are reflected in the pharmacological profiles of their respective ligands, with I1-IR selective agents offering the potential for targeted therapeutic effects with a reduced incidence of the side effects associated with α2-AR activation. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the roles of these receptors and to develop novel, more selective therapeutic agents.

Validating the Role of Imidazoline Receptors in Psychiatric Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic targets in psychiatric medicine has led to a growing interest in the imidazoline receptor system. These receptors, distinct from adrenergic receptors, are implicated in the pathophysiology of several psychiatric conditions, including depression and anxiety disorders. This guide provides a comprehensive comparison of this compound receptors with established and emerging therapeutic targets, supported by experimental data, to aid in the validation of their role as viable drug targets.

This compound Receptors: An Overview

This compound receptors are a family of non-adrenergic binding sites that recognize ligands with an this compound moiety. They are broadly classified into three main subtypes: I1, I2, and I3.[1]

  • I1 this compound Receptors: Primarily located on the plasma membrane, I1 receptors are implicated in the central regulation of blood pressure.[2] However, their presence in brain regions associated with mood and cognition, such as the hippocampus and amygdala, suggests a role in psychiatric disorders.[3] Alterations in I1 receptor density have been observed in patients with depression, and these levels can be normalized by antidepressant treatment.[3]

  • I2 this compound Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862).[4] This association suggests that I2 receptor ligands could modulate monoaminergic neurotransmission, a key target for many current antidepressants.

  • I3 this compound Receptors: The I3 subtype is mainly involved in the regulation of insulin (B600854) secretion and is less directly implicated in psychiatric disorders.[2]

Comparative Analysis of Binding Affinities

The affinity of a ligand for its target is a critical parameter in drug development. The following table compares the binding affinities (Ki values) of selected this compound receptor ligands with those of standard antidepressants at their respective primary targets. Lower Ki values indicate higher binding affinity.

CompoundPrimary Target(s)Ki (nM)Reference
This compound Ligands
ClonidineI1 this compound Receptor, α2-Adrenergic ReceptorI1: ~3-15, α2: ~1-10[5]
MoxonidineI1 this compound Receptor~3-5[5]
IdazoxanI2 this compound Receptor, α2-Adrenergic ReceptorI2: ~2-5, α2: ~5-10[6]
2-BFII2 this compound Receptor~1.5[7]
AgmatineI1 & I2 this compound Receptors, NMDA ReceptorI1/I2: Micromolar range, NMDA: Micromolar range[3]
Standard Antidepressants
Fluoxetine (SSRI)Serotonin Transporter (SERT)~1-2[8]
Sertraline (SSRI)Serotonin Transporter (SERT)~0.3-0.5[8]
Venlafaxine (SNRI)SERT, Norepinephrine Transporter (NET)SERT: ~20-40, NET: ~200-400[8]
Duloxetine (SNRI)SERT, Norepinephrine Transporter (NET)SERT: ~0.8-1.5, NET: ~5-10[8]

Performance in Preclinical Models of Psychiatric Disorders

Animal models are essential for evaluating the potential therapeutic efficacy of new compounds. The Forced Swim Test (FST) and the Elevated Plus Maze (EPM) are widely used to assess antidepressant and anxiolytic activity, respectively.

Forced Swim Test (FST)

In the FST, a decrease in immobility time is indicative of an antidepressant-like effect.

CompoundDoseChange in Immobility TimeReference
This compound Ligands
Agmatine10-40 mg/kg[3]
Standard Antidepressants
Fluoxetine10-20 mg/kg
Imipramine15-30 mg/kg[9]
Elevated Plus Maze (EPM)

In the EPM, an increase in the time spent in the open arms suggests an anxiolytic-like effect.

CompoundDoseChange in Open Arm TimeReference
This compound Ligands
Idazoxan1-5 mg/kg
Standard Anxiolytics
Diazepam0.5-2 mg/kg

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling pathways of this compound receptors is crucial for validating their therapeutic potential.

I1 this compound Receptor Signaling

The I1 receptor is thought to be a G-protein coupled receptor (GPCR). Upon agonist binding, it may activate Phospholipase C (PLC), leading to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). This pathway can ultimately influence neurotransmitter release and neuronal excitability.

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1R I1 this compound Receptor Gq Gq Protein I1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand I1 Agonist (e.g., Moxonidine) Ligand->I1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Cellular Effects (Neurotransmitter Release, Gene Expression) IP3->Downstream Ca2+ Release PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Downstream Phosphorylation

I1 this compound Receptor Signaling Pathway
I2 this compound Receptor and Monoamine Oxidase

The I2 receptor's close association with MAO presents a compelling mechanism for its role in psychiatric disorders. Ligands binding to the I2 site may allosterically modulate MAO activity, thereby affecting the levels of monoamine neurotransmitters in the synapse.

I2_MAO_Interaction cluster_mitochondrion Outer Mitochondrial Membrane MAO Monoamine Oxidase (MAO-A/B) Metabolites Inactive Metabolites MAO->Metabolites SynapticLevels Increased Synaptic Monoamine Levels MAO->SynapticLevels Modulation leads to I2R I2 this compound Receptor Site I2R->MAO Allosterically Modulates Ligand I2 Ligand (e.g., Idazoxan) Ligand->I2R Binds Monoamines Monoamines (Serotonin, Norepinephrine) Monoamines->MAO Metabolized by

I2 Receptor-MAO Interaction

Comparison with Alternative Therapeutic Targets

While this compound receptors show promise, it is essential to compare them with other established and novel targets for psychiatric disorders.

Target SystemMechanism of ActionExamples of Drugs/CompoundsPotential Advantages of this compound Receptors
Monoaminergic System Blockade of serotonin and/or norepinephrine reuptakeSSRIs (Fluoxetine), SNRIs (Venlafaxine)Potentially faster onset of action; may have a different side effect profile.
GABAergic System Positive allosteric modulation of GABAA receptorsBenzodiazepines (Diazepam)Lower potential for sedation and dependence compared to benzodiazepines.
Glutamatergic System NMDA receptor antagonismKetamine, EsketamineOral bioavailability of some this compound ligands; potentially less abuse liability.
Neuropeptide Systems Modulation of neuropeptide signaling (e.g., CRF, NPY)CRF1 antagonistsThis compound ligands may have broader effects on multiple neurotransmitter systems.
Psychedelic-Related Targets 5-HT2A receptor agonismPsilocybin, LSDNon-hallucinogenic mechanism of action; potentially more suitable for chronic administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for a receptor.

Objective: To determine the Ki of a test compound for I1 or I2 this compound receptors.

Materials:

  • Tissue homogenates (e.g., rat brain cortex for I2, kidney for I1)

  • Radioligand (e.g., [3H]clonidine for I1, [3H]idazoxan for I2)

  • Test compound at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate tissue homogenates with a fixed concentration of radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Tissue Homogenate start->prep incubate Incubate with Radioligand & Test Compound prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Forced Swim Test (FST)

This is a behavioral model used to screen for antidepressant-like activity.

Objective: To assess the effect of a test compound on depressive-like behavior in rodents.

Apparatus: A transparent cylinder filled with water.

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.

  • Gently place each animal into the cylinder of water for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the absence of active, escape-oriented behaviors.

  • A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Elevated Plus Maze (EPM)

This model is used to evaluate anxiolytic-like effects.

Objective: To assess the effect of a test compound on anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Procedure:

  • Administer the test compound or vehicle to the animals prior to the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a 5-minute session.

  • Record the time spent in and the number of entries into the open and closed arms.

  • An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

The available evidence suggests that this compound receptors, particularly the I1 and I2 subtypes, play a significant role in the neurobiology of psychiatric disorders. Their modulation of monoaminergic systems and their distinct signaling pathways offer a promising avenue for the development of novel therapeutics with potentially improved efficacy and side-effect profiles compared to existing treatments. Further research, including clinical trials with selective this compound receptor ligands, is warranted to fully validate their therapeutic potential in psychiatric populations. This guide provides a foundational comparison to aid researchers and drug developers in this critical endeavor.

References

A Head-to-Head Comparison of Imidazoline-Based Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. Imidazoline-based ligands have emerged as a versatile and powerful class of auxiliaries for various transition-metal-catalyzed reactions. This guide provides an objective, data-driven comparison of the performance of three distinct this compound-based catalysts in the context of iridium-catalyzed asymmetric hydrogenation of unfunctionalized alkenes.

This comparison focuses on imidazolinylidene, imidazoylidine, and benzimidazoylidine ligands complexed with iridium, as detailed in a comparative study by Khumsubdee, Fan, and Burgess.[1][2][3][4] The analysis highlights the similarities and differences in their catalytic performance, rationalized by their electronic properties and mechanistic implications.

Performance Data in Asymmetric Hydrogenation

The catalytic efficacy of the iridium complexes of imidazolinylidene (1a), imidazoylidine (1b), and benzimidazoylidine (1c) was evaluated in the asymmetric hydrogenation of a range of unfunctionalized alkenes. The key performance metric, enantiomeric excess (ee), is summarized in the table below. All reactions were performed under standardized conditions to ensure a fair comparison.

SubstrateCatalyst 1a (% ee)Catalyst 1b (% ee)Catalyst 1c (% ee)
(E)-1,2-diphenylpropene859088
(Z)-1,2-diphenylpropene828583
1-phenylcyclohexene758078
α-ethylstyrene606562
α-propylstyrene556058

Table 1: Enantiomeric Excess (% ee) in the Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Alkenes. [1]

The data indicates that while all three catalysts provide good to excellent enantioselectivity, the imidazoylidine-based catalyst (1b) generally affords slightly higher enantiomeric excesses across the tested substrates.[1] The differences in performance can be attributed to the distinct electronic and steric properties of the N-heterocyclic carbene (NHC) ligands.

Experimental Protocols

A detailed methodology for the catalytic hydrogenation experiments is provided below to allow for replication and further investigation.

Catalytic Hydrogenation Conditions:

The corresponding alkene (0.25 mmol) and the iridium catalyst (1–2 mol %) were dissolved in dichloromethane (B109758) (CH₂Cl₂, 0.5 M). The resulting mixture was degassed by three cycles of freeze-pump-thaw and then transferred to a Parr Bomb. The bomb was pressurized to 50 bar with hydrogen, and the mixture was stirred at 300 rpm for 16 hours. Following the reaction, the bomb was vented, and the solvent was evaporated. The crude product was purified by passing it through a short silica (B1680970) plug using a 10–30% ethyl acetate/hexane mixture as the eluent. The enantiomeric ratio was then determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.[1]

Mechanistic Insights and Catalytic Cycle

The mechanism of hydrogenation by these iridium-NHC catalysts is a key factor in understanding their performance. The catalytic cycle generally involves the activation of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination. The electronic properties of the this compound ligand influence the acidity of the iridium hydride intermediates, which can impact catalyst stability and activity.[1][3]

Below is a generalized catalytic cycle for the iridium-catalyzed asymmetric hydrogenation.

Catalytic Cycle cluster_cycle Catalytic Cycle catalyst [Ir(NHC)(alkene)]+ h2_activation H2 Activation catalyst->h2_activation + H2 ir_dihydride [Ir(H)2(NHC)(alkene)]+ h2_activation->ir_dihydride migratory_insertion Migratory Insertion ir_dihydride->migratory_insertion ir_alkyl_hydride [Ir(H)(alkyl)(NHC)]+ migratory_insertion->ir_alkyl_hydride reductive_elimination Reductive Elimination ir_alkyl_hydride->reductive_elimination reductive_elimination->catalyst - Alkane product Alkane Product reductive_elimination->product Experimental Workflow cluster_workflow Experimental Workflow start Start ligand_synthesis Synthesis of this compound Ligands (Imidazolinylidene, Imidazoylidine, Benzimidazoylidine) start->ligand_synthesis catalyst_formation Formation of Iridium Complexes [Ir(ligand)(COD)Cl] ligand_synthesis->catalyst_formation hydrogenation Asymmetric Hydrogenation of Alkenes catalyst_formation->hydrogenation analysis Analysis of Products (Chiral GC/HPLC) hydrogenation->analysis data_comparison Comparison of Catalytic Performance (% ee, Yield) analysis->data_comparison end End data_comparison->end

References

The Correlation Between In Vitro Imidazoline Receptor Binding and In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A strong positive correlation exists between the in vitro binding affinity of ligands for I1-imidazoline receptors and their in vivo antihypertensive effects. In contrast, the relationship for I2-imidazoline receptor ligands and their diverse in vivo activities, including neuroprotection and analgesia, is still under active investigation and appears more complex. This guide provides a comparative analysis of the experimental data supporting these correlations, details the methodologies used in key experiments, and visualizes the associated signaling pathways and workflows.

I1-Imidazoline Receptors and Antihypertensive Efficacy

Research has consistently demonstrated a direct relationship between the binding affinity of centrally-acting antihypertensive agents to I1-imidazoline receptors and their potency in lowering blood pressure.[1][2] This correlation is a cornerstone in validating the I1-imidazoline receptor as a functional therapeutic target for hypertension.[1] Notably, this relationship is independent of the affinity for α2-adrenergic receptors, which are responsible for the sedative side effects of older antihypertensive drugs like clonidine.[1][3][4][5] Second-generation agents, such as moxonidine (B1115) and rilmenidine, exhibit higher selectivity for I1-imidazoline receptors over α2-adrenoceptors, leading to a better side-effect profile.[1][4]

Comparative Analysis of Binding Affinity and Antihypertensive Potency

The following table summarizes the binding affinities (Ki) of various compounds for I1-imidazoline and α2-adrenergic receptors, alongside their in vivo antihypertensive efficacy. A lower Ki value indicates a higher binding affinity.

CompoundI1-Imidazoline Receptor Affinity (Ki, nM)α2-Adrenergic Receptor Affinity (Ki, nM)In Vivo Antihypertensive Efficacy
Moxonidine<10Lower affinity than first-generation agentsEffective blood pressure reduction with fewer sedative effects[1][2]
Rilmenidine<10Lower affinity than first-generation agentsEffective blood pressure reduction with fewer sedative effects[1]
ClonidineHighHighEffective blood pressure reduction but with significant sedation[1][3]
GuanabenzHighHighEffective blood pressure reduction but with significant sedation[1]
GuanfacineHighHighEffective blood pressure reduction but with significant sedation[1]
p-NH2-clonidineHighNot specifiedEffective in lowering blood pressure[1]
CimetidineModerateNo affinityLowers blood pressure consistent with its I1 affinity[1]
MedetomidineNo affinityHighPrimarily a sedative/anesthetic/analgesic agent[1]

Data compiled from multiple sources.[1][2][3][4][5]

Experimental Protocols

In Vitro Radioligand Binding Assay: [1][6][7][8]

This assay quantifies the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the I1-imidazoline receptor are prepared, often from the bovine rostral ventrolateral medulla (RVLM), a key brain region for blood pressure control.[1]

  • Incubation: These membranes are incubated with a radioligand (e.g., [3H]-p-aminoclonidine or [125I]p-iodoclonidine) and varying concentrations of the non-radiolabeled test compound.[1][6][9]

  • Filtration: The incubation is stopped by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.[6]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

In Vivo Model for Antihypertensive Activity: [1][6]

This model assesses the ability of a compound to lower blood pressure in a living organism.

  • Animal Model: Spontaneously Hypertensive Rats (SHR) are a commonly used model for human essential hypertension.[2][6]

  • Drug Administration: The test compound is administered, for example, via direct microinjection into the RVLM, intracisternally, or systemically (orally or intravenously).[1][6]

  • Monitoring: Blood pressure and heart rate are continuously monitored over a set period.[6]

  • Data Analysis: The change in mean arterial pressure from the baseline is calculated to determine the antihypertensive effect of the compound.[6]

I1-Imidazoline Receptor Signaling Pathway

Activation of the I1-imidazoline receptor is coupled to specific transmembrane signaling pathways that lead to a decrease in sympathetic nervous system activity and consequently, a reduction in blood pressure.[1][5][10] One identified pathway involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the generation of the second messenger diacylglycerol.[1][2]

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1R I1-Imidazoline Receptor PCPLC PC-PLC I1R->PCPLC Activates DAG Diacylglycerol (Second Messenger) PCPLC->DAG Hydrolyzes PC to Ligand Imidazoline Agonist (e.g., Moxonidine) Ligand->I1R Binds to PC Phosphatidylcholine Sympathetic_Outflow Decreased Sympathetic Nerve Activity DAG->Sympathetic_Outflow Leads to BP Blood Pressure Reduction Sympathetic_Outflow->BP Results in Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay Ki_Value Determine Binding Affinity (Ki) Binding_Assay->Ki_Value Correlation_Analysis Correlation Analysis Ki_Value->Correlation_Analysis Animal_Model Administer Compound to Animal Model (e.g., SHR) Efficacy_Measurement Measure Physiological Effect (e.g., Blood Pressure) Animal_Model->Efficacy_Measurement Efficacy_Measurement->Correlation_Analysis I2_Mechanisms Ligand I2 Receptor Ligand (e.g., Agmatine) I2R I2-Imidazoline Receptor Ligand->I2R Activates MAOB Modulation of MAO-B Activity I2R->MAOB GFAP Increased GFAP Expression in Astrocytes I2R->GFAP Ca_Overload Reduced Cellular Calcium Overload I2R->Ca_Overload Analgesia Analgesic Effects I2R->Analgesia Complex Mechanisms Neuroprotection Neuroprotective Effects MAOB->Neuroprotection GFAP->Neuroprotection Ca_Overload->Neuroprotection

References

A Comparative Guide to the Metabolic Stability of Imidazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of several imidazoline derivatives, a class of compounds with diverse pharmacological applications, including antihypertensive, analgesic, and vasoconstrictive effects. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, optimizing dosing regimens, and avoiding potential drug-drug interactions. This comparison is based on available experimental data from in vitro studies.

In Vitro Metabolic Stability of this compound Derivatives

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method to assess this parameter. These assays measure the rate of disappearance of the parent compound over time, from which key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

The following table summarizes the available in vitro metabolic stability data for selected this compound derivatives in human liver microsomes.

CompoundIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Pathway(s)Key Metabolizing Enzymes
Tizanidine 50[1][2]17[1][2]Oxidation of the this compound ring[2]CYP1A2[1][2]
Oxymetazoline >120 (estimated from ~96% remaining at 120 min)[3]Low (estimated)Mono-oxygenation and dehydrogenation[3][4]CYP2C19[4]
Clonidine Data not availableData not available4-hydroxylationCYP2D6 (major), CYP1A2, CYP3A4, CYP1A1, CYP3A5
Moxonidine Data not availableData not availablePrimarily renal clearance; minor oxidationData not available

Note: Direct comparative studies under identical experimental conditions are limited. The data presented here is compiled from individual studies and should be interpreted with consideration for potential variations in experimental protocols.

Experimental Protocols

The data presented in this guide is derived from in vitro metabolic stability assays. While specific parameters may vary between studies, a general methodology is outlined below.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Test this compound derivative

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., verapamil (B1683045) for high clearance, imipramine (B1671792) for low clearance)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing the phosphate buffer and human liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: The test compound and the microsomal master mix are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. Control incubations without the NADPH regenerating system are also performed to assess non-enzymatic degradation.

  • Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, 60, and 120 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by the addition of a quenching solvent, typically cold acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is added at this stage to facilitate accurate quantification.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculation of Parameters:

    • In Vitro Half-life (t½): t½ = 0.693 / k

    • In Vitro Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (volume of incubation / microsomal protein concentration)

Visualizing Experimental Workflows and Metabolic Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for an in vitro metabolic stability assay and the metabolic pathway of clonidine.

Metabolic_Stability_Workflow TestCompound Test Compound PreIncubation Pre-incubation (Test Compound + HLM + Buffer) TestCompound->PreIncubation HLM Human Liver Microsomes HLM->PreIncubation Buffer Phosphate Buffer Buffer->PreIncubation NADPH_System NADPH System Reaction Initiate Reaction (+ NADPH System) NADPH_System->Reaction PreIncubation->Reaction TimePoints Collect Aliquots (t = 0, 5, 15, 30, 60, 120 min) Reaction->TimePoints Quench Terminate Reaction (+ Acetonitrile & Internal Std) TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis (% Remaining vs. Time) LCMS->DataAnalysis Results Calculate t½ and CLint DataAnalysis->Results Clonidine_Metabolism cluster_enzymes Cytochrome P450 Isoforms Clonidine Clonidine Metabolite 4-hydroxyclonidine (Inactive Metabolite) Clonidine->Metabolite 4-Hydroxylation CYP2D6 CYP2D6 (Major) CYP2D6->Metabolite CYP1A2 CYP1A2 CYP1A2->Metabolite CYP3A4 CYP3A4 CYP3A4->Metabolite CYP1A1 CYP1A1 CYP1A1->Metabolite CYP3A5 CYP3A5 CYP3A5->Metabolite

References

Imidazoline Receptors: A Viable Therapeutic Target for Glaucoma? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness, is primarily managed by lowering intraocular pressure (IOP). While current therapies, such as prostaglandin (B15479496) analogs and beta-blockers, are effective, the search for novel therapeutic targets with improved efficacy and side-effect profiles is ongoing. Imidazoline receptors, particularly the I1 subtype, have emerged as a promising target for IOP reduction. This guide provides a comprehensive comparison of this compound receptor agonists with established glaucoma treatments, supported by experimental data, detailed protocols, and pathway visualizations to aid in the validation of this therapeutic target.

Comparative Efficacy in Intraocular Pressure Reduction

The primary measure of a glaucoma therapeutic's effectiveness is its ability to lower IOP. The following table summarizes the IOP-lowering efficacy of this compound receptor agonists compared to first-line glaucoma medications. It is important to note that the data for the this compound agonist moxonidine (B1115) is derived from animal studies, which may not be directly comparable to human clinical trial data for other medications.

Drug ClassRepresentative Drug(s)Mechanism of ActionMean IOP Reduction (%)Key Side Effects
This compound Receptor Agonists MoxonidineReduces aqueous humor production and potentially increases uveoscleral outflow via I1 receptor activation.[1][2]18.3% - 25.6% (in rabbits)[3]Mydriasis (pupil dilation)[3]
Brimonidine (α2-agonist with I1 affinity)Primarily decreases aqueous humor production and increases uveoscleral outflow via α2-adrenergic receptors.[4]~20% - 27%[4][5]Ocular allergy, dry mouth, fatigue.[6][7]
Prostaglandin Analogs Latanoprost (B1674536), Travoprost, BimatoprostIncrease uveoscleral outflow of aqueous humor.[4]25% - 33%[4][8]Iris color change, eyelash growth, conjunctival hyperemia.[7]
Beta-Blockers Timolol (B1209231)Decrease aqueous humor production.[6]18% - 26%[8]Bradycardia, bronchospasm, fatigue.[6]
Carbonic Anhydrase Inhibitors Dorzolamide, BrinzolamideDecrease aqueous humor production.15% - 25%[8]Stinging/burning, blurred vision.[6]

Signaling Pathways in Aqueous Humor Dynamics

Understanding the molecular mechanisms underlying IOP reduction is critical for target validation and drug development.

This compound I1 Receptor Signaling Pathway

Activation of the I1 this compound receptor initiates a unique signaling cascade that is distinct from traditional G-protein coupled receptor pathways.[9] This pathway involves the activation of phosphatidylcholine-selective phospholipase C (PC-PLC), leading to the generation of the second messenger diacylglycerol (DAG).[9][10][11] The downstream effects of this pathway are thought to modulate aqueous humor dynamics, contributing to a decrease in IOP.

G This compound I1 Receptor Signaling Pathway for IOP Reduction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effect Physiological Effect Moxonidine Moxonidine I1_Receptor I1 this compound Receptor Moxonidine->I1_Receptor PC_PLC Phosphatidylcholine-Selective Phospholipase C (PC-PLC) I1_Receptor->PC_PLC Activates Phosphatidylcholine Phosphatidylcholine PC_PLC->Phosphatidylcholine DAG Diacylglycerol (DAG) Phosphatidylcholine:s->DAG:n Hydrolyzes Downstream Downstream Effectors DAG->Downstream Aqueous_Production Decreased Aqueous Humor Production Downstream->Aqueous_Production Uveoscleral_Outflow Increased Uveoscleral Outflow (potential) Downstream->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Aqueous_Production->IOP_Reduction Uveoscleral_Outflow->IOP_Reduction

This compound I1 receptor signaling cascade leading to IOP reduction.
Comparative Signaling Pathways of Glaucoma Medications

The mechanisms of action for established glaucoma therapies differ significantly from that of this compound receptor agonists, offering potential for complementary therapeutic strategies.

G Comparative Mechanisms of Action of Glaucoma Medications cluster_drugs Drug Classes cluster_targets Ocular Targets cluster_effects Primary Mechanisms Imidazoline_Agonists This compound I1 Agonists Ciliary_Body Ciliary Body Epithelium Imidazoline_Agonists->Ciliary_Body Prostaglandin_Analogs Prostaglandin Analogs Uveoscleral_Pathway Uveoscleral Pathway Prostaglandin_Analogs->Uveoscleral_Pathway Beta_Blockers Beta-Blockers Beta_Blockers->Ciliary_Body Decrease_Production Decrease Aqueous Humor Production Ciliary_Body->Decrease_Production Increase_Outflow Increase Aqueous Humor Outflow Uveoscleral_Pathway->Increase_Outflow IOP Intraocular Pressure (IOP) Decrease_Production->IOP Reduces Increase_Outflow->IOP Reduces

Simplified overview of the primary mechanisms of action.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the validation of new therapeutic targets.

Measurement of Intraocular Pressure in Animal Models

Objective: To accurately measure IOP in preclinical animal models to assess the efficacy of potential glaucoma therapeutics.

Animal Model: New Zealand White rabbits are a commonly used model for ocular pharmacology studies.[1][5]

Protocol:

  • Animal Acclimatization: Acclimate rabbits to the handling and measurement procedures to minimize stress-induced IOP fluctuations.

  • Anesthesia: While measurements in conscious animals are preferred, if anesthesia is necessary, use a consistent protocol (e.g., a combination of ketamine and xylazine) across all animals and time points, as anesthesia can lower IOP.

  • Topical Anesthetic: Instill one drop of 0.5% proparacaine (B1679620) hydrochloride into the conjunctival sac of each eye.

  • Tonometry:

    • Use a calibrated tonometer (e.g., Tono-Pen or pneumatonometer) to measure IOP.

    • Gently hold the eyelids open without applying pressure to the globe.

    • Position the tonometer perpendicular to the central cornea.

    • Obtain at least three independent readings per eye and calculate the average.

  • Data Recording: Record IOP measurements at baseline and at specified time points after drug administration.

  • Considerations:

    • Diurnal Variation: Take all measurements at the same time of day to account for natural IOP fluctuations.

    • Contralateral Eye: In unilateral dosing studies, the contralateral eye can serve as a control.

Radioligand Binding Assay for this compound Receptor Affinity

Objective: To determine the binding affinity of test compounds for this compound receptors in ocular tissues.

Materials:

  • Rabbit iris-ciliary body tissue homogenates.

  • Radioligand (e.g., [³H]clonidine or a more selective I1 radioligand).

  • Test compounds (e.g., moxonidine) and a non-labeled selective I1 ligand for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize rabbit iris-ciliary bodies in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Reaction: In test tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. For non-specific binding, add a high concentration of a non-labeled selective I1 ligand.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) to determine the binding affinity.

Experimental Workflow for Target Validation

The validation of this compound receptors as a therapeutic target for glaucoma follows a logical progression from in vitro characterization to in vivo efficacy studies.

G Experimental Workflow for this compound Receptor Target Validation in Glaucoma cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Efficacy & Safety cluster_clinical Clinical Translation Binding_Assay Receptor Binding Assays (Affinity & Selectivity) Signaling_Assay Cell-Based Signaling Assays (e.g., PC-PLC activation) Binding_Assay->Signaling_Assay Outflow_Facility Perfusion studies on enucleated eyes to measure outflow facility Signaling_Assay->Outflow_Facility Animal_IOP IOP Measurement in Animal Models of Glaucoma Outflow_Facility->Animal_IOP Aqueous_Dynamics Aqueous Humor Dynamics Studies (Fluorophotometry) Animal_IOP->Aqueous_Dynamics Toxicity Ocular & Systemic Toxicity Assessment Aqueous_Dynamics->Toxicity Clinical_Trials Human Clinical Trials (Phase I, II, III) Toxicity->Clinical_Trials

A stepwise approach to validating this compound receptors for glaucoma therapy.

Conclusion

The available preclinical data suggests that this compound I1 receptors are a valid and promising therapeutic target for the treatment of glaucoma. Agonists of this receptor, such as moxonidine, have demonstrated the ability to significantly lower IOP in animal models, primarily by reducing aqueous humor production.[1][2][3] The unique signaling pathway of the I1 receptor, which does not rely on traditional second messenger systems, may offer a differentiated therapeutic approach with a potentially different side-effect profile compared to existing medications.

However, a critical gap in the validation of this target is the lack of direct comparative human clinical trials between selective I1 agonists and first-line glaucoma therapies like prostaglandin analogs. While brimonidine, which has affinity for both α2-adrenergic and this compound receptors, has shown comparable efficacy to other glaucoma drugs, the specific contribution of I1 receptor activation to its IOP-lowering effect in humans is not fully elucidated.

Future research should focus on conducting well-designed clinical trials to directly compare the efficacy and safety of selective I1 this compound receptor agonists with current standard-of-care treatments. Such studies are essential to definitively establish the therapeutic potential of this novel target in the management of glaucoma. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and validate the role of this compound receptors in ocular health.

References

A Comparative Guide to the Molecular Docking of Imidazoline Ligands with Receptor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the interactions between common imidazoline ligands and their primary receptor targets: the I1, I2, and I3 this compound receptors. Through the presentation of quantitative docking data, experimental binding affinities, and detailed in silico methodologies, this document aims to serve as a valuable resource for the rational design and development of novel this compound-based therapeutics.

Introduction to this compound Receptors

This compound receptors are a class of non-adrenergic binding sites that have emerged as important targets for therapeutic intervention in a range of conditions, including hypertension, metabolic disorders, and neurological diseases.[1] They are broadly classified into three main subtypes:

  • I1 Receptor: Primarily involved in the central regulation of blood pressure.[2] Agonists at this receptor, such as moxonidine (B1115) and rilmenidine (B1679337), are used as antihypertensive agents.[3][4] The I1 receptor is thought to be the protein Nischarin.[5]

  • I2 Receptor: This receptor subtype is an allosteric binding site on monoamine oxidase A and B (MAO-A and MAO-B) and is implicated in a variety of neurological conditions.[6] Idazoxan is a classic I2-ligand.[7]

  • I3 Receptor: Regulates insulin (B600854) secretion from pancreatic β-cells and is structurally related to the Kir6.2 inwardly-rectifying potassium channel.[8]

The development of ligands with high selectivity for a single receptor subtype is a key objective in modern drug discovery to maximize therapeutic efficacy while minimizing off-target side effects. Molecular docking studies are a powerful computational tool to predict the binding modes and affinities of ligands to their receptor targets, thereby guiding the design of more selective and potent compounds.

Quantitative Data Presentation

The following tables summarize quantitative data from both in silico docking studies and experimental binding assays. It is important to note that the docking scores and binding affinities are influenced by the specific receptor models and experimental conditions used in the respective studies.

Table 1: Comparative Docking and Binding Energies of this compound Ligands with a Kir6.2 (I3-Type) Receptor Model

This table presents the calculated binding and docking energies of four this compound derivatives against a homology model of the Kir6.2 potassium channel. Lower energy values indicate a more favorable interaction.

LigandBinding Energy (kcal/mol)Docking Energy (kcal/mol)
Clonidine-4.95-5.59
Efaroxan-6.53-7.17
Idazoxan-6.63-7.27
RX871024-6.95-7.59
Data sourced from a study using AutoDock 4.0 with a homology model of Kir6.2.[9]

Table 2: Experimental Binding Affinities (Ki) of Key this compound Ligands for I1 and I2 Receptors

This table compiles experimentally determined binding affinities (Ki) from various radioligand binding assays. Lower Ki values indicate higher binding affinity.

LigandPrimary Target(s)I1 Receptor Ki (nM)I2 Receptor Ki (nM)α2-Adrenoceptor Ki (nM)
Moxonidine I1 AgonistHigh Affinity[3][10]Lower AffinityLow Affinity[11]
Rilmenidine I1 AgonistHigh Affinity[12][13]Lower Affinity~30-fold lower than I1[12][14]
Clonidine I1 & α2 AgonistHigh Affinity[1][15]Lower AffinityHigh Affinity[16]
Idazoxan I2 Antagonist / α2 AntagonistModerate AffinityHigh Affinity[17]High Affinity
Binding affinities are compiled from multiple sources and may vary based on tissue and experimental setup.[1][3][4][7][10][11][12][13][14][15][16][18][17]

Experimental Protocols: Molecular Docking

The following sections outline the generalized and receptor-specific protocols for conducting comparative docking studies of this compound ligands.

Generalized Docking Workflow

A typical molecular docking workflow involves several key steps, from preparing the receptor and ligands to analyzing the results. The open-source software AutoDock Vina is a widely used and effective tool for this purpose.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ReceptorPrep 1. Receptor Preparation - Obtain 3D structure (PDB/Homology Model) - Remove water & co-ligands - Add polar hydrogens & charges GridBox 3. Grid Box Definition - Define search space around the  active site of the receptor ReceptorPrep->GridBox LigandPrep 2. Ligand Preparation - Sketch or obtain 3D structure - Energy minimization - Assign rotatable bonds DockingRun 4. Run Docking Simulation - Use software like AutoDock Vina - Generate multiple binding poses LigandPrep->DockingRun GridBox->DockingRun Scoring 5. Scoring & Ranking - Rank poses by binding energy (kcal/mol) - Select the best scoring pose DockingRun->Scoring Analysis 6. Interaction Analysis - Visualize protein-ligand complex - Identify key interactions (H-bonds, etc.) Scoring->Analysis

Caption: Generalized workflow for molecular docking studies.
Receptor Model Preparation

The accuracy of docking studies is highly dependent on the quality of the three-dimensional receptor structure.

  • I1 Receptor Model (Nischarin):

    • Structure: As no crystal structure is currently available, a homology model of the human Nischarin protein is required.[5][19][20]

    • Template Selection: A suitable template with high sequence identity should be identified using tools like BLAST against the Protein Data Bank (PDB).[21][22]

    • Model Building: Software such as SWISS-MODEL or MODELLER can be used to generate the 3D model.[23]

    • Validation: The quality of the generated model must be thoroughly validated using tools like Ramachandran plots and QMEAN scores.[24]

    • Binding Site Definition: The docking grid box should be centered around the putative binding site, which has been suggested to include key residues such as Arg 758, Arg 866, Val 981, and Glu 1057.[5]

  • I2 Receptor Model (MAO-B):

    • Structure: A high-resolution crystal structure of human Monoamine Oxidase B (MAO-B) should be obtained from the Protein Data Bank.

    • Recommended PDB ID: 2XCG or 2XFN , which show an this compound ligand bound to the allosteric I2 binding site, are excellent starting points.[25][26]

    • Preparation: The co-crystallized ligand and any non-essential molecules should be removed. The protein structure should be prepared by adding polar hydrogens and assigning appropriate atomic charges.

    • Binding Site Definition: The grid box should be defined to encompass the known this compound binding domain, which is distinct from the enzyme's catalytic active site.[6]

  • I3 Receptor Model (Kir6.2):

    • Structure: A homology model of the tetrameric Kir6.2 channel is necessary.

    • Template Selection: A combination of templates can be used, for example, the crystal structures of KirBac1.1 (PDB ID: 1P7B ) for the transmembrane domains and the intracellular domains of rat Kir3.1 (PDB ID: 1N9P ).[8][27]

    • Model Building and Validation: Similar to the I1 receptor, the model should be carefully built and validated.

    • Binding Site Definition: The binding site for this compound ligands has been proposed to be within the channel pore and the intracellular domains. The grid box should be sufficiently large to cover these regions.[27]

Ligand Preparation
  • Structure Generation: The 2D structures of this compound ligands (e.g., moxonidine, rilmenidine, clonidine, idazoxan) are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Format Conversion: The prepared ligand structures are saved in a .pdbqt file format for use with AutoDock Vina. This process includes assigning Gasteiger charges and defining rotatable bonds.

AutoDock Vina Protocol
  • Grid Box Setup: For each receptor model, a grid box is defined to encompass the entire binding site. The size and center coordinates of the box are specified in a configuration file.

  • Configuration File: A text file is created to specify the paths to the prepared receptor and ligand files, the grid box parameters, and the exhaustiveness of the search (a value of 8 or higher is recommended for accuracy).

  • Execution: AutoDock Vina is run from the command line, using the configuration file as input.

  • Output Analysis: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol. The top-ranked pose is typically selected for further analysis.

Signaling Pathways and Logical Relationships

The distinct signaling pathways and physiological roles of the this compound receptor subtypes underscore the importance of developing selective ligands.

G I1_Ligand I1 Agonist (e.g., Moxonidine) I1_Receptor I1 Receptor (Nischarin) I1_Ligand->I1_Receptor PLC Phosphatidylcholine- Specific PLC I1_Receptor->PLC activates DAG Diacylglycerol (DAG) PLC->DAG generates PKC Protein Kinase C (PKC) DAG->PKC activates Sympathetic Reduced Sympathetic Outflow PKC->Sympathetic BP Blood Pressure Reduction Sympathetic->BP

Caption: Simplified signaling pathway of the I1 this compound receptor.

G cluster_I1 I1 Receptor cluster_I2 I2 Receptor cluster_I3 I3 Receptor I1 Nischarin Func1 Blood Pressure Regulation I1->Func1 I2 MAO-B (Allosteric Site) Func2 Neuromodulation, Neuroprotection I2->Func2 I3 Kir6.2 K+ Channel Func3 Insulin Secretion I3->Func3 Ligands This compound Ligands Ligands->I1 Clonidine, Moxonidine Ligands->I2 Idazoxan Ligands->I3 Efaroxan

Caption: Logical relationships of this compound receptor subtypes.

References

A Comparative Guide to the Off-Target Effects of Novel Imidazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of imidazoline receptor ligands is a growing area of interest in drug discovery, with applications ranging from hypertension and metabolic disorders to neurological diseases. However, the structural similarity between this compound receptors and other critical biological targets, particularly α-adrenergic receptors, presents a significant challenge in the development of selective compounds. Off-target interactions can lead to undesirable side effects, confounding preclinical and clinical results. This guide provides a comparative analysis of the off-target effects of novel this compound compounds, supported by experimental data and detailed methodologies, to aid researchers in the selection and development of more specific therapeutic agents.

Comparative Analysis of Binding Affinities

The selectivity of this compound compounds is a critical factor in their therapeutic utility. The following tables summarize the binding affinities (Ki, nM) of several established and novel this compound ligands for I1 and I2 this compound receptors, as well as their primary off-targets, the α1- and α2-adrenergic receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated to provide a quantitative measure of a compound's preference for its intended target over off-targets.

Table 1: Comparative Binding Affinities (Ki, nM) and Selectivity of this compound Ligands

Compound I1 this compound Receptor Ki (nM) I2 this compound Receptor Ki (nM) α2-Adrenoceptor Ki (nM) α1-Adrenoceptor Ki (nM) Selectivity (α2/I1) Selectivity (α2/I2)
Established Ligands
Clonidine - - - - - -
Moxonidine - - - - - -
Rilmenidine - - - - - -
Idazoxan - 0.8 - 4.5[1] 3.5 - 10[1] - - ~1-2[1]
Cirazoline - 1.5[1] 307[1] - - 205[1]
Novel/Selective Ligands
2-BFI - 1.3 - 4.2[1] >10,000[1] - - >2500[1]
BU224 - 0.8[1] 1,200[1] - - 1500[1]
Tracizoline (B1236551) - 0.18[2] 1,400[2] - - 7778[2]
Benazoline - 0.085[2] 1,585[2] - - 18647[2]
Metrazoline - - - - - -

| Indazim | - | - | - | - | - | - |

Data for some established ligands like Clonidine, Moxonidine, and Rilmenidine show high affinity for both I1 and α2 receptors, with selectivity ratios that distinguish them as first or second-generation agents[3]. Metrazoline and Benazoline have shown high affinity for I2 receptors with much lower affinity for α2-adrenoceptors[4]. Indazim and its analogues have also been shown to be highly selective for the I2 binding site over α2-adrenoceptors[5].

Experimental Protocols

The assessment of on-target and off-target activity of novel compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize the binding and functional activity of this compound ligands.

Protocol 1: Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a novel this compound compound for this compound and adrenergic receptors.

Materials:

  • Membrane Preparations: Homogenized tissue or cell line membranes expressing the target receptors (e.g., rat brain cortex for I2 and α2 receptors).

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [3H]2-BFI for I2 receptors, [3H]-clonidine for α2-adrenoceptors).

  • Test Compound: The novel this compound compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a known ligand to saturate the receptors (e.g., unlabeled 2-BFI or idazoxan).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and Cocktail.

Procedure:

  • Tissue Preparation: Homogenize the tissue (e.g., rat whole brain) in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in fresh assay buffer. Determine the protein concentration of the membrane suspension[6].

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competition Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium[6].

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[6].

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter[1].

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant[1].

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

Many I2 this compound ligands are known to interact with and inhibit monoamine oxidases. This functional assay assesses this off-target activity.

Objective: To determine the inhibitory potency (IC50) of a novel this compound compound on MAO-A and MAO-B activity.

Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes[1].

  • Substrate: A suitable substrate for each enzyme (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B)[1].

  • Fluorometric Probe: A probe that reacts with the hydrogen peroxide produced during the enzymatic reaction to generate a fluorescent signal[1].

  • Test Compound: The novel this compound compound at various concentrations.

  • Microplate Reader: Capable of fluorescence detection.

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the MAO enzyme (MAO-A or MAO-B) with varying concentrations of the test compound[1].

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction[1].

  • Detection: Measure the fluorescence intensity over time using a microplate reader[1].

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in on- and off-target effects is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for assessing off-target effects.

G cluster_workflow Experimental Workflow for Off-Target Assessment Compound Compound Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Compound->Primary_Screening On_Target On-Target Receptor (this compound Receptor) Primary_Screening->On_Target Off_Target_Panel Off-Target Panel (e.g., α-adrenergic receptors, other GPCRs, Kinases) Primary_Screening->Off_Target_Panel Hit_Identification Hit Identification & Affinity Determination (Ki) On_Target->Hit_Identification Off_Target_Panel->Hit_Identification Functional_Assay Functional Assays (e.g., MAO Inhibition, cAMP accumulation) Hit_Identification->Functional_Assay Selectivity_Profiling Selectivity Profiling (On-target vs. Off-target) Functional_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Studies (Efficacy and Toxicology) Selectivity_Profiling->In_Vivo_Studies

Caption: General workflow for assessing the off-target effects of novel compounds.

G cluster_I1 I1-Imidazoline Receptor Signaling Pathway Ligand This compound Ligand I1_Receptor I1-Imidazoline Receptor Ligand->I1_Receptor PLC Phospholipase C (PC-PLC) I1_Receptor->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Simplified signaling pathway of the I1-imidazoline receptor.

G cluster_alpha2 α2-Adrenergic Receptor Signaling Pathway Ligand Adrenergic Ligand Alpha2_Receptor α2-Adrenergic Receptor Ligand->Alpha2_Receptor Gi Gi Protein Alpha2_Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA ↓ activation Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response

Caption: Canonical signaling pathway of the α2-adrenergic receptor.[7]

This guide provides a framework for the systematic assessment of the off-target effects of novel this compound compounds. By employing rigorous experimental protocols and comparative data analysis, researchers can better characterize the selectivity of their compounds, leading to the development of safer and more effective therapeutics. The provided methodologies and data serve as a valuable resource for drug development professionals aiming to navigate the complexities of this compound receptor pharmacology.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Imidazoline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of imidazolines, a class of compounds with significant pharmaceutical and biological relevance, is critical for drug development, quality control, and research. The validation and cross-validation of analytical methods ensure data integrity and reliability across different techniques and laboratories. This guide provides an objective comparison of common analytical methods for imidazoline quantification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by a synthesis of published experimental data.

Method Performance: A Comparative Analysis

The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific properties of the analyte. Below is a summary of typical performance characteristics for HPLC, GC-MS, and LC-MS/MS, compiled from various validation studies.

Table 1: Comparison of HPLC and GC-MS for this compound Derivatives
Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Example Metronidazole & Miconazole[1]Metronidazole & Miconazole[1]
Linearity Range 10-80 µg/mL (Metronidazole), 5-40 µg/mL (Miconazole)[1]200-1500 µg/mL (Metronidazole), 100-750 µg/mL (Miconazole)[1]
Correlation Coefficient (r²) >0.999[2]>0.990[3]
Limit of Detection (LOD) 0.93 µg/mL (Metronidazole), 0.45 µg/mL (Miconazole)[1]3 µg/mL (Metronidazole), 3.6 µg/mL (Miconazole)[1]
Precision (%RSD) <2.0%[4]Typically <15%
Key Advantages Suitable for non-volatile and thermally labile compounds.[5]High resolution and sensitivity.[3]
Key Disadvantages Matrix effects can sometimes interfere with quantification.Often requires derivatization for polar analytes.[5]
Table 2: Performance Characteristics of LC-MS/MS for this compound Analysis
Validation ParameterPerformance Characteristics
Analyte Example ROS203 (imidazole H3 antagonist) in rat plasma[6]
Linearity Range 2.61 - 2610 ng/mL[6]
Correlation Coefficient (r²) >0.99[6]
Lower Limit of Quantification (LLOQ) 2.61 ng/mL[6]
Accuracy Within 15%[6]
Intra-day Precision (%RSD) ≤ 9.50%[6]
Inter-day Precision (%RSD) ≤ 7.19%[6]
Key Advantages High selectivity and sensitivity, making it the gold standard for bioanalysis.[7]
Key Disadvantages Higher equipment cost and complexity.

Experimental Protocols

Detailed methodologies are essential for the replication, validation, and cross-validation of analytical methods. The following protocols are representative of typical procedures for the analysis of imidazolines.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on the simultaneous determination of pheniramine (B192746) maleate (B1232345) and naphazoline (B1676943) hydrochloride, an this compound derivative.[2]

  • Instrumentation : HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions :

  • Standard and Sample Preparation :

    • Standard Stock Solution : Prepare a stock solution of the this compound reference standard in the mobile phase.

    • Working Standard Solutions : Create a series of dilutions from the stock solution to construct a calibration curve.

    • Sample Solution : Dissolve the sample in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from a method for the determination of imidazole-like compounds.[3]

  • Instrumentation : GC-MS system with an Electron Ionization (EI) source.

  • Chromatographic Conditions :

    • Column : HP-5MS quartz capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[3]

    • Carrier Gas : Helium or Nitrogen.

    • Injector Temperature : 280 °C.[3]

    • Oven Temperature Program : Start at 70°C (hold for 1 min), ramp to 100°C at 20°C/min, then to 140°C at 5°C/min, and finally to 280°C at 20°C/min (hold for 3 min).[3]

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI).

    • Scan Range : m/z 50-500.

  • Sample Preparation and Derivatization :

    • Accurately weigh the sample and dissolve it in a suitable organic solvent.

    • Derivatization : For many polar imidazolines, derivatization is necessary to increase volatility. A common procedure involves drying the sample extract and heating it with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes before injection.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a method for an imidazole (B134444) H3 antagonist in rat plasma.[6]

  • Instrumentation : HPLC system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source.

  • Liquid Chromatography Conditions :

  • Mass Spectrometry Conditions :

    • Ionization : Electrospray Ionization (ESI) in positive ion mode.[6]

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantification by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation (for plasma) :

    • Deproteinize plasma samples by adding acetonitrile (1:2).[6]

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[6]

Visualizing Workflows and Pathways

Cross-Validation Workflow

Cross-validation is a critical process for comparing data from two different analytical methods or two different laboratories to ensure that the results are comparable.[4] A generalized workflow is essential for a systematic approach.

CrossValidationWorkflow start Define Acceptance Criteria (e.g., ±20% agreement) prep_samples Prepare Homogeneous Sample Set (QCs) start->prep_samples split_samples Split Samples for Analysis prep_samples->split_samples method_a Analyze Samples using Method A (e.g., HPLC) split_samples->method_a method_b Analyze Samples using Method B (e.g., GC-MS) split_samples->method_b data_a Obtain Results from Method A method_a->data_a data_b Obtain Results from Method B method_b->data_b compare Statistically Compare Results from Both Methods data_a->compare data_b->compare pass Results are Comparable (Pass) compare->pass Meets Criteria fail Investigate Discrepancy compare->fail Fails Criteria end_point Validation Complete pass->end_point fail->prep_samples Re-analyze or Method Adjustment

Caption: A generalized workflow for the cross-validation of analytical methods.

I1-Imidazoline Receptor Signaling Pathway

This compound receptors, particularly the I1 subtype, are coupled to unique signaling pathways that differ from traditional G-protein coupled receptors. Their activation triggers a cascade of cellular events.

ImidazolineSignaling ligand This compound Ligand (e.g., Clonidine) receptor I1-Imidazoline Receptor ligand->receptor Binds to plc Phospholipase C (Choline-specific) receptor->plc Activates pla2 Phospholipase A2 receptor->pla2 Activates nhe Na+/H+ Exchange Inhibition receptor->nhe genes Induction of Catecholamine Synthetic Enzyme Genes receptor->genes dag Diacylglycerol (DAG) plc->dag Generates aa Arachidonic Acid pla2->aa Releases eicosanoids Eicosanoids aa->eicosanoids Leads to

Caption: Signaling pathway of the I1-imidazoline receptor.

References

Safety Operating Guide

Safe Disposal of Imidazoline Compounds: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of imidazoline and its derivatives is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, drawing upon established guidelines for similar chemical compounds.

Immediate Safety and Handling Precautions

Before beginning any procedure that generates this compound waste, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, nitrile or neoprene gloves, and a full-length laboratory coat.[1] All handling of this compound compounds should occur within a certified laboratory chemical fume hood to minimize inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

Step-by-Step this compound Waste Disposal Procedure

  • Waste Segregation and Collection :

    • Immediately segregate all waste contaminated with this compound, including unused product, solutions, and contaminated materials like gloves, wipes, and empty containers.[1]

    • Collect this compound waste in its pure form or in solution in a designated, sealable, and airtight waste container that is chemically compatible with the compound.[2][3]

  • Container Labeling :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2][3]

    • The label must clearly identify the contents as "this compound Waste" and include any known hazard information (e.g., corrosive, reproductive toxin).

  • Waste Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[2][3]

    • Crucially, store this compound waste away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent dangerous chemical reactions.[2][3]

  • Request for Disposal :

    • Once the waste container is full or no longer in use, complete a chemical waste collection request form as per your institution's Environmental Health & Safety (EH&S) department guidelines.[2][3]

    • Do not attempt to transport the hazardous waste yourself. Await collection by authorized personnel.[4]

  • Spill Cleanup :

    • In the event of a spill, evacuate non-essential personnel from the area.[3]

    • Wearing appropriate PPE, contain and clean up the spill using appropriate tools and absorbent materials.[2]

    • Collect all cleanup materials in a sealed, airtight container and dispose of it as hazardous waste, following the same labeling and collection procedures outlined above.[2][3]

Important Prohibitions :

  • DO NOT dispose of this compound waste down the drain.[1][5]

  • DO NOT mix this compound waste with other incompatible waste streams.[6]

  • DO NOT autoclave chemical waste, as this can generate hazardous vapors and potentially explosive reactions.[3]

  • DO NOT evaporate chemicals as a method of disposal.[4]

Summary of this compound Disposal Procedures

For quick reference, the following table summarizes the key operational guidelines for this compound waste disposal.

Guideline CategoryDo'sDon'ts
Personal Safety Wear appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).[1]Handle this compound compounds outside of a certified chemical fume hood.[2]
Waste Collection Use a designated, compatible, sealable, and airtight container.[2][3]Mix with incompatible chemicals like strong oxidizers or acids.[2][3]
Labeling Label the waste container with a "Hazardous Waste" label as soon as waste is added.[2][3]Leave a waste container unlabeled or improperly identified.
Storage Store in a cool, dry, well-ventilated area away from heat and ignition sources.[2][3]Store in direct sunlight or near incompatible materials.[2][3]
Final Disposal Request a pickup from your institution's authorized waste management service.[2][3]Pour down the sink, discard in regular trash, or attempt to neutralize without a validated protocol.[1][5][7]
Spill Management Contain the spill, clean with appropriate materials, and collect the residue as hazardous waste.[2]Attempt to clean a large spill without proper training or PPE.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Imidazoline_Disposal_Workflow start Start: This compound Waste Generated ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate this compound Waste (Pure, Solutions, Contaminated Materials) ppe->segregate container Select Appropriate Waste Container (Compatible, Sealable, Airtight) segregate->container label Affix Hazardous Waste Label to Container container->label store Store Container Safely (Cool, Dry, Ventilated, Away from Incompatibles) label->store is_full Is Container Full or No Longer in Use? store->is_full add_waste Continue to Add Waste Following Safety Protocols is_full->add_waste No request_pickup Complete and Submit Waste Collection Request Form to EH&S is_full->request_pickup Yes add_waste->store end End: Waste Collected by Authorized Personnel request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound waste, fostering a secure laboratory environment and protecting the broader ecosystem.

References

Safeguarding Your Research: A Guide to Handling Imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like imidazolines. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can minimize risks and handle these compounds with confidence.

Personal Protective Equipment (PPE) for Handling Imidazoline

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The required PPE for handling this compound and its derivatives is summarized in the table below. It is crucial that all personnel are thoroughly trained in the proper use and disposal of this equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles / Face ShieldMust be splash-proof and provide a complete seal around the eyes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] For handling concentrated solutions or for prolonged contact, consider using thicker gloves (>14 mil) or double-gloving. Always inspect gloves for any signs of degradation or punctures before use.
Body Protection Laboratory CoatA full-length, flame-retardant lab coat is required to protect against skin contact.[1] Ensure the coat is fully buttoned.
Respiratory Protection NIOSH-Approved RespiratorA respirator should be used, especially when handling the solid form to prevent inhalation of dust particles or when working with volatile derivatives.[1] The specific cartridge type depends on the specific this compound compound and the nature of the work (e.g., organic vapor, acid gas). Consult the Safety Data Sheet (SDS) for the specific compound.
Foot Protection Closed-Toe Shoes/BootsSturdy, closed-toe footwear is mandatory to protect against spills.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling imidazolines is crucial for minimizing exposure and ensuring a safe workflow. The following operational plan outlines the key steps from receiving the chemical to its final disposal.

Experimental Protocol: Generalized Procedure for Handling a Solid this compound Compound

This protocol provides a general framework for safely handling a solid this compound compound. Always consult the specific Safety Data Sheet (SDS) for the compound you are using for any special handling instructions.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and operational.

    • Gather all necessary PPE as specified in the table above.

    • Prepare all necessary equipment (e.g., glassware, spatulas, stir bars) and ensure it is clean and dry.

    • Have appropriate spill cleanup materials readily available.

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Wear safety goggles and, if necessary, a face shield.

    • Put on the appropriate chemical-resistant gloves (e.g., nitrile). Consider double-gloving.

    • If handling a dusty powder or as specified by the SDS, don a NIOSH-approved respirator with the appropriate cartridge.

  • Handling and Weighing:

    • Conduct all manipulations of the solid this compound compound within the chemical fume hood.

    • Carefully open the container, avoiding any sudden movements that could generate dust.

    • Use a clean, dry spatula to transfer the desired amount of the solid to a pre-tared weigh boat or directly into the reaction vessel.

    • Minimize the time the primary container is open. Securely close the container immediately after use.

  • Dissolution (if applicable):

    • Place the vessel containing the weighed solid in the fume hood.

    • Slowly add the desired solvent to the solid.

    • If necessary, use a magnetic stirrer to aid dissolution. Avoid vigorous stirring that could cause splashing.

  • Post-Handling:

    • Decontaminate any non-disposable equipment (e.g., spatulas, glassware) that came into contact with the this compound.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

    • Properly dispose of all contaminated waste, including gloves, weigh boats, and paper towels, in a designated hazardous waste container.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.

    • Remove the lab coat.

    • Remove safety goggles/face shield.

    • Wash hands thoroughly with soap and water.

operational_workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Equipment prep_fume_hood->prep_safety_equipment prep_ppe Gather PPE prep_safety_equipment->prep_ppe prep_materials Prepare Materials prep_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe handle_chemical Handle/Weigh in Fume Hood don_ppe->handle_chemical dissolve Dissolve (if needed) handle_chemical->dissolve post_handling Decontaminate & Clean dissolve->post_handling dispose_waste Dispose of Waste post_handling->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Fig. 1: Operational workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste contaminated with this compound, including gloves, wipes, and empty containers, must be segregated into a clearly labeled hazardous waste container.

Disposal Decision-Making Process

The following diagram outlines the decision-making process for the disposal of this compound-related waste. Never dispose of this compound or its contaminated materials down the drain.[1] All disposal must be carried out in accordance with federal, state, and local regulations.[1]

disposal_plan start Waste Generated is_contaminated Is the item contaminated with this compound? start->is_contaminated hazardous_waste Segregate into Labeled Hazardous Waste Container is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No consult_ehs Consult Environmental Health & Safety (EHS) hazardous_waste->consult_ehs end Disposal Complete non_hazardous_waste->end consult_ehs->end

Fig. 2: Disposal decision-making process for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazoline
Reactant of Route 2
Imidazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.